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  • Product: N,N-dimethylpiperazine-1-sulfonamide
  • CAS: 98961-97-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of N,N-dimethylpiperazine-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-dimethylpiperazine-1-sulfonamide is a molecule of significant interest within the fields of medicinal chemistry and drug discovery. Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperazine-1-sulfonamide is a molecule of significant interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates both a piperazine and a sulfonamide moiety, offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties of N,N-dimethylpiperazine-1-sulfonamide, including its synthesis, physicochemical characteristics, spectral data, reactivity profile, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of new chemical entities.

Introduction

The strategic combination of well-established pharmacophores is a cornerstone of modern drug design. N,N-dimethylpiperazine-1-sulfonamide exemplifies this approach by uniting the piperazine ring system, a common feature in numerous biologically active compounds, with the sulfonamide functional group, renowned for its diverse therapeutic applications.[1] The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability, while the sulfonamide group can engage in a variety of interactions with biological targets.[2] This unique structural amalgamation makes N,N-dimethylpiperazine-1-sulfonamide a compelling subject for in-depth chemical characterization.

Synthesis and Purification

The synthesis of N,N-dimethylpiperazine-1-sulfonamide is typically achieved through a nucleophilic substitution reaction between piperazine and a suitable sulfonyl chloride, followed by N-methylation. A general and adaptable synthetic protocol is outlined below.

Experimental Protocol: Synthesis of N,N-dimethylpiperazine-1-sulfonamide

Materials:

  • Piperazine

  • Dimethylsulfonyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.[2]

  • Addition of Sulfonyl Chloride: Slowly add a solution of dimethylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, wash the reaction mixture sequentially with a diluted hydrochloric acid solution, a saturated sodium bicarbonate solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N,N-dimethylpiperazine-1-sulfonamide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[3]

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Dichloromethane is a common choice of solvent due to its inertness and ability to dissolve both the reactants and the product.

  • The aqueous workup steps are crucial for removing unreacted starting materials, the base, and other water-soluble impurities.

  • Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.

Visualizing the Synthesis```dot

// Reactants piperazine [label="Piperazine"]; sulfonyl_chloride [label="Dimethylsulfonyl Chloride"]; base [label="Triethylamine", shape=ellipse, fillcolor="#FFFFFF"];

// Intermediate (optional, can be implied)

// Product product [label="N,N-dimethylpiperazine-\n1-sulfonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction arrows and conditions piperazine -> reaction1 [arrowhead=none]; sulfonyl_chloride -> reaction1; base -> reaction1 [style=dashed];

reaction1 [shape=point, width=0]; reaction1 -> product [label="DCM, RT"];

caption [label="Synthetic pathway for N,N-dimethylpiperazine-1-sulfonamide.", shape=plaintext, fontsize=10]; }``` Caption: Synthetic pathway for N,N-dimethylpiperazine-1-sulfonamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₆H₁₅N₃O₂S
Molecular Weight 193.27 g/mol
CAS Number 98961-97-8
Appearance Crystalline solid[Vendor Information]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. S[4]paringly soluble in non-polar solvents.[General Sulfonamide Properties]
pKa Not available
LogP -1.2 (Predicted)

Expert Insights: The negative predicted LogP value suggests that N,N-dimethylpiperazine-1-sulfonamide is a relatively polar molecule, which is consistent with its expected solubility in polar solvents. This property is often desirable in drug candidates as it can influence absorption and distribution in the body.

Spectroscopic Analysis

[3]* ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the N,N-dimethyl groups. The piperazine protons would likely appear as multiplets in the range of 2.5-3.5 ppm. The N-methyl protons would appear as a sharp singlet at a higher field, typically around 2.3 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the piperazine ring and the N,N-dimethyl groups. The piperazine carbons are expected to resonate in the range of 40-50 ppm, while the N-methyl carbons would appear at a slightly lower field.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group, typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric). C-N stretching vibrations would also be present.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.27 g/mol ). Fragmentation patterns would likely involve cleavage of the piperazine ring and the sulfonamide group.

Chemical Reactivity and Stability

The reactivity of N,N-dimethylpiperazine-1-sulfonamide is governed by the chemical properties of its constituent functional groups: the piperazine ring and the sulfonamide moiety.

  • Piperazine Moiety: The secondary amine within the piperazine ring can undergo various reactions, including acylation, alkylation, and arylation. The nitrogen atoms of the piperazine ring also impart basic properties to the molecule.

  • Sulfonamide Moiety: The sulfonamide group is generally stable to hydrolysis under neutral conditions. H[5]owever, under strongly acidic or basic conditions, hydrolysis can occur. The S-N bond can also be cleaved under certain reductive conditions.

  • Thermal Stability: Studies on piperazine and its derivatives suggest that the six-membered ring is relatively stable to thermal degradation. H[6][7]owever, the presence of substituents can influence the degradation profile. O[6]xidative degradation of the piperazine ring can occur, particularly in the presence of metal catalysts.

[8]### 6. Potential Applications in Drug Discovery

The combination of the piperazine and sulfonamide scaffolds in N,N-dimethylpiperazine-1-sulfonamide suggests its potential as a valuable building block in drug discovery.

  • Antimicrobial Agents: Sulfonamides are a well-established class of antimicrobial agents. T[1]he piperazine moiety can be modified to enhance potency and broaden the spectrum of activity.

  • Anticancer Agents: Both piperazine and sulfonamide derivatives have been investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation.

  • Central Nervous System (CNS) Active Agents: The piperazine ring is a common feature in many CNS-active drugs. The sulfonamide group can be used to modulate the physicochemical properties and target interactions of these molecules.

  • Enzyme Inhibitors: Sulfonamides are known to inhibit a variety of enzymes. The piperazine scaffold can be functionalized to target specific enzyme active sites. For instance, piperazine sulfonamides have been designed as BACE1 inhibitors for the potential treatment of Alzheimer's disease.

[9]### 7. Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N,N-dimethylpiperazine-1-sulfonamide is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

N,N-dimethylpiperazine-1-sulfonamide is a synthetically accessible and versatile chemical entity with significant potential in the field of drug discovery. Its unique combination of a piperazine ring and a sulfonamide group provides a robust scaffold for the development of novel therapeutic agents targeting a wide range of diseases. This technical guide has provided a comprehensive overview of its chemical properties, offering a solid foundation for researchers and scientists to build upon in their future investigations.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]

  • Spectral Assignments and Reference Data. CONICET. Available from: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. Available from: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • N,N-dimethylpiperazine-1-sulfonamide | C6H15N3O2S | CID 1094966. PubChem. Available from: [Link]

  • N, N-dimethylpiperazine-1-sulfonamide, 1 gram. CP Lab Safety. Available from: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available from: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Elsevier. Available from: [Link]

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. PubMed. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. ResearchGate. Available from: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]

  • n,n-Dimethylpiperazine-1-carboxamide | C7H15N3O | CID 712909. PubChem. Available from: [Link]

Sources

Exploratory

A Technical Guide to N,N-dimethylpiperazine-1-sulfonamide (CAS 98961-97-8): A Versatile Building Block in Medicinal Chemistry

Abstract N,N-dimethylpiperazine-1-sulfonamide (CAS No. 98961-97-8) is a specialized organic compound primarily utilized as a structural motif and building block in synthetic and medicinal chemistry. While not an active t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-dimethylpiperazine-1-sulfonamide (CAS No. 98961-97-8) is a specialized organic compound primarily utilized as a structural motif and building block in synthetic and medicinal chemistry. While not an active therapeutic agent itself, its constituent parts—the piperazine ring and the dimethylsulfonamide group—are of significant interest to drug development professionals. The piperazine scaffold is a ubiquitous feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties. The sulfonamide functional group is a classic pharmacophore, central to the activity of a wide range of therapeutics, from antimicrobials to central nervous system (CNS) agents.[1][2][3] This guide provides an in-depth technical overview of N,N-dimethylpiperazine-1-sulfonamide, detailing its physicochemical properties, safety and handling protocols, and its practical application in the synthesis of more complex molecules for research and drug discovery.

Core Compound Analysis: Structure and Properties

N,N-dimethylpiperazine-1-sulfonamide is classified as an organic building block, a category of compounds used as starting materials for the synthesis of more elaborate chemical structures.[4][5] Its utility stems from the strategic combination of a secondary amine within the piperazine ring, which can be readily functionalized, and the stable, polar N,N-dimethylsulfonamide group.

Chemical Structure

The molecule consists of a piperazine ring where one nitrogen atom is bonded to a dimethylsulfonamide group. The second nitrogen atom of the piperazine ring retains a hydrogen atom, making it a secondary amine available for further chemical reactions.

Caption: Chemical structure of N,N-dimethylpiperazine-1-sulfonamide.

Physicochemical Data

The compound's properties make it suitable for standard organic synthesis laboratory procedures. It is a solid at room temperature and has a defined melting point.[6][7]

PropertyValueReference(s)
CAS Number 98961-97-8[4][8]
Molecular Formula C₆H₁₅N₃O₂S[6][9]
Molecular Weight 193.27 g/mol [4][6][9]
Appearance Colourless crystals[6][7]
Melting Point 54-56 °C[7]
Boiling Point 141-145 °C @ 2.5 Torr[7]
Purity Commonly available at ≥95%[5][6]
SMILES CN(C)S(=O)(=O)N1CCNCC1[8]
Synonyms 1-(N,N-Dimethylsulphamoyl)piperazine[6][7]

Synthesis, Safety, and Storage

As a laboratory chemical, proper handling and storage are crucial for ensuring user safety and maintaining the compound's integrity.

Proposed Synthetic Pathway

While not typically synthesized in a standard research lab due to its commercial availability, the logical synthetic route involves the reaction of piperazine with N,N-dimethylsulfamoyl chloride. This is a standard nucleophilic substitution reaction where one of the secondary amines of piperazine attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride leaving group.

G piperazine Piperazine reaction_step Nucleophilic Substitution (Base, Solvent, 0°C to RT) piperazine->reaction_step sulfamoyl_chloride N,N-Dimethylsulfamoyl Chloride sulfamoyl_chloride->reaction_step product N,N-dimethylpiperazine- 1-sulfonamide reaction_step->product G cluster_prep 1. Reaction Preparation cluster_reaction 2. Core Synthesis cluster_workup 3. Isolation & Purification A Dissolve Building Block in Anhydrous DCM B Cool to 0°C A->B C Add Base (e.g., TEA) B->C D Add Electrophile (R-COCl) Dropwise C->D E Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F Aqueous Workup (Wash with NaHCO₃, Brine) E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify via Chromatography H->I J J I->J Characterization (NMR, MS)

Sources

Foundational

An In-Depth Technical Guide to N,N-dimethylpiperazine-1-sulfonamide: Molecular Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of N,N-dimethylpiperazine-1-sulfonamide, a key molecular building block in modern medicinal chemistry. The document elucidates the compound's core...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of N,N-dimethylpiperazine-1-sulfonamide, a key molecular building block in modern medicinal chemistry. The document elucidates the compound's core molecular structure, details a robust synthetic protocol with underlying chemical principles, and explores its strategic application in the development of novel therapeutics. By combining the privileged piperazine scaffold with the versatile sulfonamide functional group, this molecule serves as a critical starting point for creating diverse chemical libraries aimed at a wide array of biological targets. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their research endeavors.

Chemical Identity and Physicochemical Properties

N,N-dimethylpiperazine-1-sulfonamide (CAS No: 98961-97-8) is a bifunctional organic compound featuring a piperazine ring monosubstituted with a dimethylsulfamoyl group. This unique combination imparts specific chemical characteristics that are highly advantageous for drug design. The presence of a secondary amine on the piperazine ring provides a reactive handle for further molecular elaboration, while the tertiary sulfonamide moiety acts as a stable, polar structural element.

The fundamental properties of the molecule are summarized below.

PropertyValueSource
CAS Number 98961-97-8
Molecular Formula C₆H₁₅N₃O₂S
Molecular Weight 193.27 g/mol
Appearance Colourless crystals
Melting Point 54-56 °C
Boiling Point 141-145 °C (at 2.5 Torr)
Predicted pKa 8.23 ± 0.10
Predicted XlogP -1.2
Common Synonyms 1-(N,N-Dimethylsulphamoyl)piperazine; Piperazine-1-sulfonic acid dimethylamide

In-Depth Molecular Structure Analysis

The structure of N,N-dimethylpiperazine-1-sulfonamide is defined by two key components: the piperazine heterocycle and the N,N-dimethylsulfonamide group.

  • Piperazine Ring: This six-membered saturated heterocycle contains two nitrogen atoms at positions 1 and 4. In N,N-dimethylpiperazine-1-sulfonamide, the nitrogen at the 1-position (N1) is part of a tertiary sulfonamide. The nitrogen at the 4-position (N4) is a secondary amine (-NH), which retains its basicity and nucleophilicity. This N4 nitrogen is the primary site for subsequent chemical modifications. The ring typically adopts a stable chair conformation to minimize steric strain.

  • N,N-Dimethylsulfonamide Group [-S(=O)₂N(CH₃)₂]: This functional group is attached to the N1 of the piperazine ring. The sulfur atom is in a high oxidation state and is bonded to two oxygen atoms, the piperazine nitrogen, and a dimethylamino group. The sulfonyl group (SO₂) is strongly electron-withdrawing, which significantly reduces the basicity of the adjacent N1 nitrogen. The sulfonamide linkage is known for its high metabolic stability compared to analogous amide bonds, a feature highly sought after in drug development.

The strategic importance of this molecular architecture lies in the orthogonal reactivity of its two nitrogen centers. The N1 nitrogen is rendered non-basic and non-nucleophilic by the adjacent sulfonyl group, while the N4 nitrogen remains a reactive secondary amine, allowing for selective functionalization.

Synthesis and Characterization

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This principle is directly applicable to the preparation of N,N-dimethylpiperazine-1-sulfonamide.

Principle of Synthesis: Nucleophilic Acyl Substitution

The synthesis relies on the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. The reaction produces the desired sulfonamide and a molecule of hydrochloric acid (HCl). A key challenge in this specific synthesis is achieving mono-substitution of the piperazine ring, as the product itself contains a reactive secondary amine that can react with another molecule of the sulfonyl chloride to form an undesired disubstituted byproduct.

Causality Behind Experimental Choices:

  • Use of Excess Piperazine: To statistically favor mono-substitution, a large excess of piperazine is employed. This ensures that a molecule of N,N-dimethylsulfamoyl chloride is more likely to encounter a reactant piperazine molecule than a product molecule.

  • Inclusion of a Base: The reaction generates HCl, which will protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and halting the reaction. The excess piperazine itself can act as a base to neutralize the generated HCl. Alternatively, a non-nucleophilic tertiary amine base like triethylamine can be added to serve as an acid scavenger.

  • Choice of Solvent: A polar aprotic solvent such as dichloromethane (DCM) or acetonitrile is typically used to dissolve the reactants without participating in the reaction.

Experimental Protocol: Synthesis of N,N-dimethylpiperazine-1-sulfonamide

This protocol is a representative methodology based on established chemical principles for sulfonamide synthesis.

  • Reactor Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperazine (5.0 equivalents) and dichloromethane (DCM, 10 mL per gram of piperazine).

  • Inert Atmosphere: Purge the flask with nitrogen gas.

  • Cooling: Cool the resulting slurry to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Dissolve N,N-dimethylsulfamoyl chloride (1.0 equivalent) in DCM (2 mL per gram). Add this solution dropwise to the cooled piperazine slurry via the dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material, which will contain the desired product and unreacted piperazine, can be purified by silica gel column chromatography to yield pure N,N-dimethylpiperazine-1-sulfonamide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Piperazine Piperazine (5 eq) Reaction Nucleophilic Substitution Piperazine->Reaction SulfamoylCl N,N-Dimethylsulfamoyl Chloride (1 eq) SulfamoylCl->Reaction Solvent Solvent: DCM Solvent->Reaction Temp Temperature: 0°C to RT Temp->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Work-up & Extraction Crude->Workup Chromatography Silica Gel Chromatography Workup->Chromatography FinalProduct Pure N,N-dimethylpiperazine- 1-sulfonamide Chromatography->FinalProduct

Caption: Synthesis workflow for N,N-dimethylpiperazine-1-sulfonamide.

Structural Characterization (Self-Validation)

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding

Exploratory

An In-depth Technical Guide to N,N-dimethylpiperazine-1-sulfonamide: Synthesis, Properties, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-dimethylpiperazine-1-sulfonamide is a synthetically accessible small molecule featuring two key pharmacophores: the piperazine ring and a sulfo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperazine-1-sulfonamide is a synthetically accessible small molecule featuring two key pharmacophores: the piperazine ring and a sulfonamide group. This guide provides a comprehensive overview of its chemical identity, including its IUPAC name and various synonyms, alongside a detailed summary of its physicochemical properties. A representative synthetic protocol is presented, grounded in the common reactivity of piperazines with sulfonyl chlorides. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, this guide explores the well-established roles of both the piperazine and sulfonamide moieties in medicinal chemistry. This contextual analysis suggests potential avenues for the application of N,N-dimethylpiperazine-1-sulfonamide in drug discovery, particularly in the development of therapeutics targeting the central nervous system (CNS), as well as in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related compounds.

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally established IUPAC name for the compound is N,N-dimethylpiperazine-1-sulfonamide [1][2].

This compound is also known by a variety of synonyms in chemical databases and commercial listings. Understanding these alternative names is crucial for comprehensive literature and database searches.

Common Synonyms: [1][2]

  • 1-(Dimethylsulfamoyl)piperazine

  • N,N-Dimethyl-1-piperazinesulfonamide

  • Piperazine-1-sulfonic acid dimethylamide

  • Dimethylsulfamoyl piperazine

Chemical Structure and Identifiers

The molecular structure consists of a piperazine ring where one of the nitrogen atoms is substituted with a dimethylsulfamoyl group.

  • Molecular Formula: C₆H₁₅N₃O₂S[1][2]

  • Molecular Weight: 193.27 g/mol [1][2]

  • CAS Number: 98961-97-8[1][2]

Physicochemical Data

A summary of key physicochemical properties is provided in the table below. These parameters are essential for predicting the compound's behavior in various experimental settings, including its solubility, permeability, and potential for further chemical modification.

PropertyValueSource
Melting Point54-56 °C[2]
Boiling Point141-145 °C (at 2.5 Torr)[2]
Density1.28±0.1 g/cm³ (Predicted)[2]
pKa8.23±0.10 (Predicted)[2]

Synthesis of N,N-dimethylpiperazine-1-sulfonamide

The synthesis of N,N-dimethylpiperazine-1-sulfonamide is predicated on the nucleophilic nature of the secondary amine in the piperazine ring and the electrophilicity of the sulfur atom in a sulfonyl chloride. The general and most direct approach involves the reaction of piperazine with dimethylsulfamoyl chloride.

General Reaction Scheme

The formation of the sulfonamide bond is typically achieved by reacting piperazine with dimethylsulfamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The stoichiometry of the reactants is critical to favor monosubstitution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Piperazine Piperazine TargetMolecule N,N-dimethylpiperazine- 1-sulfonamide Piperazine->TargetMolecule + SulfonylChloride Dimethylsulfamoyl Chloride SulfonylChloride->TargetMolecule + Base Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride Base->Byproduct Solvent Aprotic Solvent (e.g., Dichloromethane)

Caption: General synthesis of N,N-dimethylpiperazine-1-sulfonamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of piperazine sulfonamides.

Materials:

  • Piperazine

  • Dimethylsulfamoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dimethylsulfamoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the stirred piperazine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N,N-dimethylpiperazine-1-sulfonamide.

Applications in Medicinal Chemistry and Drug Development

While specific biological activity data for N,N-dimethylpiperazine-1-sulfonamide is not extensively reported, the constituent piperazine and sulfonamide moieties are prevalent in a wide range of clinically approved drugs and investigational compounds. This suggests that N,N-dimethylpiperazine-1-sulfonamide could serve as a valuable building block or a lead compound in various therapeutic areas.

The Role of the Piperazine Moiety

The piperazine ring is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. It is a key structural component in drugs targeting the central nervous system, as well as in anticancer and antiviral agents.

G cluster_applications Therapeutic Areas Piperazine Piperazine Moiety CNS CNS Disorders (e.g., Antipsychotics, Antidepressants) Piperazine->CNS Oncology Cancer (e.g., Kinase Inhibitors) Piperazine->Oncology InfectiousDisease Infectious Diseases (e.g., Antivirals, Antifungals) Piperazine->InfectiousDisease

Caption: Therapeutic areas influenced by the piperazine moiety.

The Significance of the Sulfonamide Group

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antibacterial agents. Beyond their antimicrobial properties, sulfonamides are found in drugs with diverse mechanisms of action, including diuretics, anticonvulsants, and anti-inflammatory agents. The sulfonamide group can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Potential Therapeutic Applications

Given the established roles of its constituent moieties, N,N-dimethylpiperazine-1-sulfonamide and its derivatives are logical candidates for screening in a variety of biological assays.

  • Central Nervous System (CNS) Disorders: The piperazine core is a well-known feature of many CNS-active drugs. Derivatives of N,N-dimethylpiperazine-1-sulfonamide could be explored for their potential as ligands for various CNS receptors.

  • Oncology: The sulfonamide group is present in several anticancer drugs. Screening this compound in cancer cell lines could reveal potential antiproliferative activity.

  • Infectious Diseases: Building upon the legacy of sulfa drugs, N,N-dimethylpiperazine-1-sulfonamide could be evaluated for its antibacterial, antifungal, or antiviral properties.

Conclusion

N,N-dimethylpiperazine-1-sulfonamide is a readily synthesizable compound with a chemical structure that combines two pharmacologically significant motifs. While its specific biological profile remains to be fully elucidated, its structural relationship to a wide range of successful therapeutic agents makes it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a reliable synthetic approach, and a contextual framework for its potential applications in medicinal chemistry.

References

  • PubChem. N,N-dimethylpiperazine-1-sulfonamide. [Link][1][2]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethylpiperazine-1-sulfonamide

Introduction N,N-dimethylpiperazine-1-sulfonamide is a bifunctional organic molecule that serves as a valuable building block in contemporary chemical synthesis. Its structure incorporates a piperazine ring, a common sca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethylpiperazine-1-sulfonamide is a bifunctional organic molecule that serves as a valuable building block in contemporary chemical synthesis. Its structure incorporates a piperazine ring, a common scaffold in medicinal chemistry, functionalized with a dimethylsulfonamide group. This unique combination imparts specific physicochemical properties that are of significant interest to researchers in drug discovery and materials science. The piperazine moiety, with its available secondary amine, offers a reactive handle for further molecular elaboration, while the sulfonamide group can influence solubility, metabolic stability, and target binding affinity.

This guide provides a comprehensive overview of the core physical and chemical characteristics of N,N-dimethylpiperazine-1-sulfonamide. We will delve into its structural attributes, established physical constants, and expected chemical reactivity. Furthermore, this document outlines standardized protocols for its synthesis and analytical characterization, offering field-proven insights into the causality behind experimental choices. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Molecular Identity and Structure

A precise understanding of a molecule's identity and structure is the cornerstone of all subsequent chemical and biological investigation.

Chemical Identifiers

The fundamental identifiers for N,N-dimethylpiperazine-1-sulfonamide are summarized below for unambiguous reference.

IdentifierValueSource
IUPAC Name N,N-dimethylpiperazine-1-sulfonamide[1][2]
CAS Number 98961-97-8[1][2][3][4]
Molecular Formula C₆H₁₅N₃O₂S[1][3]
Molecular Weight 193.27 g/mol [1][2][3][5]
Synonyms 1-(N,N-Dimethylsulphamoyl)piperazine, Piperazine-1-sulfonic acid dimethylamide[2][5]
Structural Representation

The connectivity and spatial arrangement of atoms define the molecule's reactivity and interaction with other molecules.

  • SMILES: CN(C)S(=O)(=O)N1CCNCC1[1]

  • InChI: InChI=1S/C6H15N3O2S/c1-8(2)12(10,11)9-5-3-7-4-6-9/h7H,3-6H2,1-2H3[1][2]

  • InChIKey: NQZDGTYTTVHKPE-UHFFFAOYSA-N[1][2]

Caption: 2D structure of N,N-dimethylpiperazine-1-sulfonamide.

Physical and Chemical Properties

The macroscopic behavior and utility of a compound are dictated by its intrinsic physical and chemical properties.

Summary of Physicochemical Data
PropertyValueComments / Source
Appearance Colourless crystals[2][5]
Melting Point 54-56 °C[2]
Boiling Point 141-145 °Cat 2.5 Torr[2]
Density (Predicted) 1.28 ± 0.1 g/cm³[2]
pKa (Predicted) 8.23 ± 0.10Refers to the conjugate acid of the secondary piperazine nitrogen[2]
XlogP -1.2Indicates a high degree of hydrophilicity[1]
Discussion of Key Parameters
  • Physical State and Thermal Properties: The compound exists as colourless crystals at room temperature, with a well-defined melting point range of 54-56 °C, suggesting a good degree of purity in its solid state.[2][5] The reported boiling point is measured under significant vacuum, which indicates that the compound is susceptible to decomposition at its normal atmospheric boiling point.[2] This is a critical consideration for purification via distillation, favoring vacuum distillation to preserve the molecule's integrity.

  • Solubility and Lipophilicity: The predicted octanol-water partition coefficient (XlogP) is -1.2.[1] This negative value strongly suggests that N,N-dimethylpiperazine-1-sulfonamide is predominantly hydrophilic. This property is paramount in drug development, as it influences formulation strategies, absorption, distribution, metabolism, and excretion (ADME) profiles. Researchers can expect higher solubility in polar protic solvents (e.g., water, ethanol) and lower solubility in nonpolar organic solvents (e.g., hexane).

  • Acidity and Basicity: The predicted pKa of 8.23 corresponds to the protonation of the secondary amine (-NH) within the piperazine ring.[2] This makes the compound a weak base under physiological conditions. This basicity is a key feature, allowing for the formation of pharmaceutically acceptable salts (e.g., hydrochloride, citrate) to improve solubility and handling. The nitrogen atoms of the dimethylsulfonamide group do not exhibit significant basicity due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

Synthesis and Reactivity

As a building block, the value of N,N-dimethylpiperazine-1-sulfonamide lies in its straightforward synthesis and predictable reactivity.

General Synthesis Pathway

The most common and logical approach to synthesizing this molecule is through a nucleophilic substitution reaction. This involves the reaction of piperazine with dimethylsulfonyl chloride. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Synthesis Reactant1 Piperazine Intermediate Reaction Mixture (Solvent + Base) Reactant1->Intermediate Reactant2 Dimethylsulfonyl Chloride Reactant2->Intermediate Product N,N-dimethylpiperazine- 1-sulfonamide Intermediate->Product Workup & Purification

Caption: General workflow for the synthesis of the target compound.

Proposed Synthetic Protocol

This protocol is a self-validating system based on established chemical principles for sulfonamide formation.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Causality: An excess of piperazine can be used to act as both reactant and base, but using a tertiary amine base like triethylamine provides cleaner reaction control by preventing the formation of bis-sulfonated byproducts. The reaction is run under an inert atmosphere (nitrogen) to prevent side reactions with atmospheric moisture.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of dimethylsulfonyl chloride (1.05 eq) in the same solvent dropwise via the dropping funnel over 30 minutes.

    • Causality: The reaction is exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, dissipate heat, and minimize the formation of impurities.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Causality: The water wash removes the triethylamine hydrochloride salt and any remaining water-soluble reagents.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Causality: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ is a neutral drying agent suitable for this amine-containing compound.

  • Final Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the pure N,N-dimethylpiperazine-1-sulfonamide.

Chemical Reactivity

The primary site of reactivity is the secondary amine on the piperazine ring. This nucleophilic nitrogen can participate in a wide range of chemical transformations, including:

  • N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This versatility makes it an excellent scaffold for building molecular libraries for screening in drug discovery programs.[8]

Spectroscopic and Analytical Characterization

Robust analytical methods are required to confirm the identity and purity of the synthesized compound.

Expected Spectral Features
  • ¹H NMR: The spectrum should show a singlet for the six protons of the two N-methyl groups on the sulfonamide. The eight protons of the piperazine ring will appear as two distinct multiplets, corresponding to the methylene groups adjacent to the sulfonamide nitrogen and the secondary amine nitrogen. A broad singlet, which may exchange with D₂O, is expected for the N-H proton.

  • ¹³C NMR: The spectrum will display four unique carbon signals: one for the N-methyl carbons and three for the distinct carbons of the piperazine ring.

  • IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and strong S=O stretching for the sulfonyl group (typically two bands around 1350 and 1150 cm⁻¹).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode would show a prominent protonated molecular ion [M+H]⁺ at m/z 194.0958.[9]

Analytical Protocol: Purity Determination by HPLC-UV

This protocol describes a standard method for assessing the purity of the final compound.

AnalyticalWorkflow SamplePrep Prepare Sample (e.g., 1 mg/mL in Mobile Phase) Injection Inject onto HPLC System SamplePrep->Injection Separation Isocratic or Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Analysis Integrate Peak Area Calculate % Purity Detection->Analysis

Caption: Workflow for purity analysis by HPLC-UV.

  • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Causality: A C18 column is a versatile choice for separating small organic molecules of moderate polarity like the target compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile or methanol, Solvent B). A gradient or isocratic elution can be developed.

    • Causality: The acidic modifier improves peak shape for the basic analyte. A gradient elution (e.g., 5% to 95% B over 15 minutes) is effective for separating the product from potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, where the sulfonamide and amine functionalities will absorb.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the area of all observed peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the compound's stability.

Hazard Identification

The compound is classified with the following GHS hazards:

GHS ClassificationHazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1][2]
Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area or a chemical fume hood.[10]

  • Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Avoid breathing dust or vapors.[10]

  • Avoid contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.

Storage Conditions
  • Temperature: Store in a cool environment, with recommended temperatures between 2-8°C.[2][4]

  • Atmosphere: Keep the container tightly sealed in a dry place to prevent moisture absorption.[4]

  • Light: Store in a dark place or use an amber vial to protect from light degradation.[2][4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

N,N-dimethylpiperazine-1-sulfonamide is a hydrophilic, weakly basic crystalline solid with well-defined physical properties. Its synthesis is achievable through standard organic chemistry techniques, and its primary reactive site, the secondary piperazine amine, makes it a highly adaptable building block for further chemical modification. The comprehensive data and protocols provided in this guide serve as a critical resource for scientists, enabling the safe and effective application of this compound in the synthesis of novel molecules for pharmaceutical and other research applications.

References

  • PubChem. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChemLite. (n.d.). N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). Retrieved from [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

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Exploratory

A Strategic Guide to Unveiling the Therapeutic Potential of N,N-dimethylpiperazine-1-sulfonamide: A Multi-tiered Biological Activity Screening Cascade

This technical guide provides a comprehensive framework for the systematic biological activity screening of N,N-dimethylpiperazine-1-sulfonamide. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the systematic biological activity screening of N,N-dimethylpiperazine-1-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured, in-depth exploration of a robust screening strategy. The methodologies presented herein are grounded in established scientific principles and reflect field-proven insights to ensure the generation of reliable and translatable data.

Introduction: Rationale and Molecular Profile

N,N-dimethylpiperazine-1-sulfonamide is a synthetic organic compound featuring a piperazine ring, a common scaffold in pharmacologically active molecules, and a sulfonamide group, a well-established pharmacophore.[1][2][3] The piperazine moiety is present in drugs with a wide range of therapeutic applications, including antihistaminic, anti-inflammatory, anticancer, and central nervous system activities.[4][5][6][7][8] Similarly, the sulfonamide functional group is a cornerstone of various antibacterial, diuretic, and hypoglycemic agents.[1][2][9][10] The combination of these two privileged structures in N,N-dimethylpiperazine-1-sulfonamide (Molecular Formula: C6H15N3O2S, Molecular Weight: 193.27 g/mol , CAS Number: 98961-97-8) presents a compelling case for a thorough investigation of its biological activities.[11][12][13][14]

This guide outlines a strategic, multi-tiered approach to efficiently screen this compound, progressing from broad, high-throughput primary assays to more specific secondary and safety evaluations. The overarching goal is to identify and validate potential therapeutic applications while concurrently assessing any potential liabilities.

Caption: Chemical structure of N,N-dimethylpiperazine-1-sulfonamide.

Part 1: The Initial Foray - Broad-Based Phenotypic Screening

Without a known biological target, a phenotypic screening approach is the most logical starting point.[15][16][17] This strategy assesses the effect of the compound on the overall phenotype of a cell or organism, providing a holistic view of its potential biological impact without preconceived notions of its mechanism of action.[18][19]

Comprehensive Cytotoxicity Profiling

A foundational step in any screening cascade is to determine the compound's inherent cytotoxicity across a panel of diverse human cell lines. This provides an initial therapeutic window and informs appropriate concentration ranges for subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed a panel of human cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, HepG2 - liver cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of N,N-dimethylpiperazine-1-sulfonamide (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Justification: The MTT assay is a robust, colorimetric assay that measures cellular metabolic activity, providing a reliable indicator of cell viability and proliferation.[20] Using a panel of cell lines offers early insights into potential selective cytotoxicity.

High-Content Imaging for Morphological Profiling

High-content screening (HCS) provides a multiparametric analysis of cellular phenotypes, offering a rich dataset from a single experiment.

Caption: High-content phenotypic screening workflow.

Experimental Protocol: Cell Painting Assay

  • Cell Culture and Treatment: Plate U2OS cells in 384-well, optically clear bottom plates. Treat with N,N-dimethylpiperazine-1-sulfonamide at various concentrations for 24-48 hours.

  • Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), nucleoli and cytoplasmic RNA (SYTO 14), actin cytoskeleton (phalloidin), Golgi apparatus (wheat-germ agglutinin), and mitochondria (MitoTracker).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract hundreds of morphological features from each cell, such as size, shape, texture, and intensity of the different stains.

  • Data Analysis: Compare the morphological profile of compound-treated cells to that of control cells and a library of reference compounds with known mechanisms of action.

Justification: The Cell Painting assay can reveal subtle but significant changes in cellular morphology, providing clues about the compound's potential mechanism of action and biological targets.[16]

Part 2: Target Deconvolution and Validation - From "What" to "How"

Should the phenotypic screens yield a significant and desirable effect, the next critical phase is to identify the molecular target(s) responsible for this activity.

Target-Based Screening: A Focused Investigation

Based on the structural motifs of N,N-dimethylpiperazine-1-sulfonamide, a targeted screen against families of proteins known to interact with sulfonamides and piperazines is a logical next step.

Potential Target Classes:

  • Carbonic Anhydrases: Many sulfonamides are known inhibitors of these enzymes.[1]

  • Kinases: The piperazine scaffold is found in numerous kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): A significant number of drugs containing the piperazine moiety target GPCRs, particularly serotonin and dopamine receptors.[7]

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Assay Principle: Utilize a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, while a sustained signal suggests inhibition.

  • Reaction Setup: In a 384-well plate, combine a specific kinase, its substrate, and ATP.

  • Compound Addition: Add N,N-dimethylpiperazine-1-sulfonamide at a range of concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time at room temperature.

  • Detection: Add a detection reagent that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Data Measurement: Read the luminescent signal using a plate reader.

  • Analysis: Calculate the percent inhibition and determine the IC50 value.

Justification: This in vitro, target-based assay provides a direct measure of the compound's ability to inhibit a specific enzyme, a crucial step in validating a potential mechanism of action.[21][22]

Cellular Target Engagement Assays

Confirming that the compound interacts with its putative target within a cellular context is essential.[23][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with N,N-dimethylpiperazine-1-sulfonamide or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to separate aggregated, denatured proteins from the soluble fraction.

  • Target Detection: Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein.

  • Data Analysis: The binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

Justification: CETSA provides direct evidence of target engagement in a physiological setting, bridging the gap between in vitro biochemical assays and cellular responses.

Screening_Cascade A Primary Screening (Phenotypic Assays) B Hit Identification (Significant Phenotypic Change) A->B Data Analysis C Target Deconvolution (e.g., Affinity Chromatography, Proteomics) B->C Active Compound D Target-Based Secondary Screens (Biochemical & Cellular Assays) C->D Putative Target(s) E Lead Optimization D->E Validated Hit

Caption: A logical screening cascade for hit identification and validation.

Part 3: Preliminary Safety and ADME Profiling

Early assessment of a compound's safety and drug-like properties is crucial for de-risking a drug discovery program.

In Vitro Toxicology Assays

These assays provide an early indication of potential liabilities.[20]

Assay TypeEndpoint MeasuredRationale
LDH Release Assay Lactate dehydrogenase in the culture mediumMeasures membrane integrity and cytotoxicity.[20]
hERG Patch Clamp Inhibition of the hERG potassium channelAssesses the risk of cardiotoxicity.
Ames Test Bacterial reverse mutationEvaluates mutagenic potential.
Microsomal Stability Compound metabolism by liver microsomesPredicts metabolic stability and potential for drug-drug interactions.
Preliminary Pharmacokinetic (PK) Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated and polarized monolayer.

  • Compound Application: Add N,N-dimethylpiperazine-1-sulfonamide to either the apical or basolateral side of the monolayer.

  • Sampling: At various time points, collect samples from the opposite chamber.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to predict intestinal absorption.

Justification: The Caco-2 assay is a well-established in vitro model for predicting human drug absorption.

Conclusion

The biological activity screening of a novel chemical entity like N,N-dimethylpiperazine-1-sulfonamide requires a systematic and multi-faceted approach. By initiating with broad phenotypic screens, followed by rigorous target deconvolution and validation, and integrated with early safety and ADME profiling, researchers can efficiently and effectively uncover the therapeutic potential of this promising compound. This guide provides a robust and adaptable framework to navigate the complexities of early-stage drug discovery, ultimately paving the way for the development of new and impactful medicines.

References

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  • Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]

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Foundational

An In-depth Technical Guide to the Therapeutic Targets of Piperazine Sulfonamides

Abstract The piperazine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This guide provides a detailed exploration of the key molecular targets for this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of action against prominent enzyme families, including carbonic anhydrases and dipeptidyl peptidase-IV, and explore emerging applications in oncology. This document synthesizes current research to explain the causality behind experimental choices, provides detailed protocols for target validation, and presents quantitative data to support structure-activity relationship (SAR) studies. Our objective is to furnish a comprehensive resource that not only catalogues the therapeutic targets but also provides the practical and theoretical framework necessary for the continued development of piperazine sulfonamide-based therapeutics.

The Piperazine Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

The sulfonamide functional group (-S(=O)₂-NR₂) is a key feature in a multitude of marketed drugs, from diuretics to hypoglycemic agents and antibiotics.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to serve as an effective mimic of transition states in various enzymatic reactions. When hybridized with a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—the resulting scaffold gains a combination of rigidity, basicity, and synthetic tractability. This unique combination allows for the precise orientation of pharmacophoric elements, making the piperazine sulfonamide a "privileged structure" capable of interacting with a diverse range of biological targets with high affinity and selectivity.[3][4]

Key Therapeutic Target Classes and Mechanisms of Action

Piperazine sulfonamides exert their therapeutic effects by engaging with several key classes of proteins. Below, we explore the most well-validated targets, their physiological roles, and the molecular basis for their inhibition.

Carbonic Anhydrases (CAs): Potent Inhibition of Zinc Metalloenzymes

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] These enzymes are critical for a host of physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Dysregulation of specific CA isoforms is implicated in various pathologies, such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[6][7]

The sulfonamide group is a classic zinc-binding group (ZBG).[7] In piperazine sulfonamides, the unsubstituted -SO₂NH₂ moiety coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion and effectively blocking the enzyme's catalytic activity.[7]

Several piperazine-based sulfonamides have been developed as potent inhibitors of various human (h) CA isoforms, including hCA I, II, IX, and XII.[8][9] The piperazine ring often extends into a secondary binding pocket, allowing for the introduction of various substituents to modulate potency and, crucially, isoform selectivity. This is a key consideration in drug design, as inhibiting off-target isoforms can lead to undesirable side effects. For example, tumor-associated isoforms like hCA IX and XII are highly sought-after targets in oncology due to their role in pH regulation and survival of hypoxic tumor cells.[7][8]

Hypoxic tumor environments trigger the expression of Hypoxia-Inducible Factor 1α (HIF-1α), which in turn upregulates the expression of hCA IX. This enzyme helps maintain a neutral intracellular pH while acidifying the extracellular matrix, a condition that promotes tumor invasion, metastasis, and resistance to chemotherapy. Inhibiting hCA IX can reverse this pH gradient, leading to apoptosis and reduced tumor growth.

hCA_IX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a hCAIX_exp hCA IX Expression (Membrane-Bound) HIF1a->hCAIX_exp pH_reg Extracellular Acidification Intracellular Alkalinization hCAIX_exp->pH_reg Apoptosis Apoptosis Induction hCAIX_exp->Apoptosis Inhibition leads to Invasion Tumor Invasion & Metastasis pH_reg->Invasion Resistance Chemoresistance pH_reg->Resistance Inhibitor Piperazine Sulfonamide Inhibitor Inhibitor->hCAIX_exp Inhibition DPP_IV_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas DPPIV DPP-IV Enzyme Incretins->DPPIV Degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive Inactive Incretins DPPIV->Inactive Inhibitor Piperazine Sulfonamide Inhibitor Inhibitor->DPPIV Inhibition Validation_Workflow Screen Step 1: Initial Target Screening (e.g., Enzyme Panel, Affinity Chromatography) Biophys Step 2: Biophysical Validation (e.g., SPR, ITC) Screen->Biophys Hit Confirmation Cellular Step 3: Cell-Based Functional Assay (e.g., Enzyme Activity, Pathway Modulation) Biophys->Cellular Functional Relevance SAR Step 4: Structure-Activity Relationship (SAR) Studies Cellular->SAR Iterative Optimization

Caption: A generalized workflow for therapeutic target validation.

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of compounds against CA isoforms using a stopped-flow CO₂ hydrase assay.

[5][9]Objective: To determine the inhibition constant (Kᵢ) of a piperazine sulfonamide against a specific human carbonic anhydrase isoform.

Materials:

  • Recombinant human CA isoform (e.g., hCA I, II, IX, or XII)

  • Test compound (piperazine sulfonamide) dissolved in DMSO

  • CO₂-saturated water

  • Buffer solution (e.g., TRIS or HEPES, pH 7.5)

  • pH indicator (e.g., p-Nitrophenol)

  • Stopped-flow spectrophotometer

Methodology:

  • Enzyme Preparation: Prepare a stock solution of the hCA isoform in the assay buffer to a final concentration of ~10 µM.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure: a. Equilibrate the stopped-flow instrument to 25°C. b. Load one syringe with the enzyme/inhibitor solution and the other with CO₂-saturated water containing the pH indicator. c. Rapidly mix the two solutions. The CA-catalyzed hydration of CO₂ will cause a pH drop, which is monitored by the change in absorbance of the pH indicator over time. d. Record the initial rate of the reaction.

  • Data Analysis: a. Repeat the measurement at various inhibitor concentrations. b. Calculate the IC₅₀ value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. c. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the Michaelis constant (Kₘ) for the enzyme.

Protocol: In Vitro DPP-IV Inhibition Bioassay

This protocol outlines a fluorometric screening assay to measure the inhibitory activity of compounds against DPP-IV.

[10]Objective: To determine the percent inhibition of DPP-IV activity by a piperazine sulfonamide.

Materials:

  • DPP-IV Inhibitor Screening Kit (Fluorometric), which typically includes:

    • DPP-IV enzyme

    • DPP-IV substrate (e.g., Gly-Pro-AMC)

    • Assay buffer

    • Positive control inhibitor (e.g., Sitagliptin)

  • Test compound (piperazine sulfonamide) dissolved in DMSO

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader (Excitation/Emission = 360/460 nm)

Methodology:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.

  • Compound Plating: Add 2 µL of the test compound solution (e.g., at 100 µM final concentration) to the designated wells of the microplate. Include wells for a "no inhibitor" control and a positive control.

  • Enzyme Addition: Add the DPP-IV enzyme solution to all wells and incubate for 10-15 minutes at room temperature, protected from light.

  • Reaction Initiation: Add the DPP-IV substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for at least 30 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope) for each well. b. Determine the percent inhibition using the following formula: % Inhibition = [(Slope_Control - Slope_Inhibitor) / Slope_Control] * 100

Quantitative Analysis of Piperazine Sulfonamide Activity

The efficacy of a compound is quantified by its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The table below summarizes reported inhibitory activities for representative piperazine sulfonamides against various targets.

Compound ClassTarget IsoformKᵢ (nM)IC₅₀ (µM)Reference
Piperazine-based CarboxamidehCA I7.9 - 38.6-
Piperazine-based CarboxamidehCA IILow nM range-
Piperazine-based CarboxamidehCA IX0.8 - 0.9-
Piperazine Sulfonamideα-Amylase-1.57 - 3.98
Benzamide-piperazine-sulfonamideA375 (Skin Cancer)-24.2 - 38.2
Sulfamethoxazole-piperazineMDA-MB-231 (Breast Cancer)-16.98 - 17.33
1,4-bis(phenylsulfonyl) piperazineDPP-IV-% Inhibition: 11.2 - 22.6 at 100 µM

Conclusion and Future Directions

The piperazine sulfonamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its proven ability to potently and selectively inhibit well-validated targets like carbonic anhydrases and DPP-IV underscores its value in drug development. The ongoing exploration of this scaffold against emerging targets in oncology, neurodegeneration, and infectious diseases highlights its vast potential. Future research will likely focus on leveraging advanced computational methods to design next-generation inhibitors with improved isoform selectivity and pharmacokinetic properties. The synthesis of hybrid molecules, which combine the piperazine sulfonamide core with other pharmacophores, represents a promising strategy for developing multi-target agents to combat complex diseases.

[11][12]### 6.0 References

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Chemical Health Risks. [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1438-1445. [Link]

  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)?. [Link]

  • RxList. (2023). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • Nocentini, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. [Link]

  • Alwarafi, E. A. (2020). Piperazine Sulfonamides: Synthesis, Characterization, and In Vitro Biological Evaluation as Potential DPP-IV Inhibitors. Al-Zaytoonah University of Jordan. [Link]

  • Kumar, P., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. Molecules, 28(9), 3899. [Link]

  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9839-9854. [Link]

  • Wang, X., et al. (2024). Novel aurone-derived piperazine sulfonamides: Development and mechanisms of action as immunostimulants against plant bacterial diseases. Pesticide Biochemistry and Physiology, 202, 105955. [Link]

  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-42. [Link]

  • Angeli, A., et al. (2020). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules, 25(18), 4292. [Link]

  • Zhang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2795. [Link]

  • Al-Warhi, T., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • N. R. Y, et al. (2018). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 91(3). [Link]

  • Thimmaiah, K. N., et al. (2008). Piperazine Sulfonamides as Potent, Selective, and Orally Available 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors With Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. Journal of Medicinal Chemistry, 51(14), 4068-71. [Link]

  • Walayat, M. A., et al. (2022). Piperazine-containing anticancer agents having metal complexes. Journal of the Indian Chemical Society, 99(10), 100705. [Link]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 4930. [Link]

  • Gentry, P. R., et al. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 24-55. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Al-Ghorbani, M., et al. (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry & Biodiversity, 18(12), e2100523. [Link]

  • Khan, K. M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Bioorganic Chemistry, 75, 205-214. [Link]

  • Bertozzi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6806. [Link]

  • Wilson, A. R., et al. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Pharmacology, 12, 692455. [Link]

  • Pharmacy, D. (2020). Sulfonamides: Mechanism of action. YouTube. [Link]

  • Castro, M., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Current Topics in Medicinal Chemistry, 16(15), 1705-1722. [Link]

  • Shaginian, A. A., et al. (2021). Allosteric Modulators of G Protein-Coupled Receptors. Biochemistry (Moscow), 86(Suppl 1), S1-S19. [Link]

  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]

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Exploratory

An In-Depth Technical Guide to N,N-dimethylpiperazine-1-sulfonamide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry N,N-dimethylpiperazine-1-sulfonamide is a research chemical that stands at the intersection of two privileged structural motifs in drug discovery: the p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

N,N-dimethylpiperazine-1-sulfonamide is a research chemical that stands at the intersection of two privileged structural motifs in drug discovery: the piperazine ring and the sulfonamide group. The inherent biological activities and favorable pharmacokinetic properties of these individual components make their combination in a single molecule a compelling starting point for the development of novel therapeutics. This guide provides an in-depth technical overview of N,N-dimethylpiperazine-1-sulfonamide, from its synthesis and characterization to its potential applications as a versatile building block in medicinal chemistry. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

The piperazine moiety is a common feature in numerous approved drugs, valued for its ability to impart aqueous solubility and act as a versatile linker. The sulfonamide group is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic combination of these two groups in N,N-dimethylpiperazine-1-sulfonamide creates a molecule with a unique set of physicochemical properties and potential biological activities, making it a valuable tool for lead optimization and the exploration of new chemical space.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective handling, formulation, and interpretation in experimental settings.

PropertyValueSource
Molecular Formula C6H15N3O2SPubChem[2]
Molecular Weight 193.27 g/mol PubChem[2]
CAS Number 98961-97-8PubChem[2]
Appearance Colorless crystalsChemicalBook[3]
Melting Point 54-56 °CChemicalBook[3]
Boiling Point 141-145 °C (at 2.5 Torr)ChemicalBook[3]
Storage Temperature 2-8°C, protected from lightChemicalBook[3]

Synthesis and Purification: A Practical Approach

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Reaction + Piperazine->Reaction Nucleophilic Attack DimethylsulfamoylChloride N,N-Dimethylsulfamoyl chloride DimethylsulfamoylChloride->Reaction Electrophile Target N,N-dimethylpiperazine-1-sulfonamide HCl HCl Reaction->Target Reaction->HCl

Caption: General reaction scheme for the synthesis of N,N-dimethylpiperazine-1-sulfonamide.

Step-by-Step Experimental Protocol

Materials:

  • Piperazine

  • N,N-Dimethylsulfamoyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). To this solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled piperazine solution dropwise over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-dimethylpiperazine-1-sulfonamide.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to validate the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons and the two sets of non-equivalent methylene protons of the piperazine ring. The chemical shifts and coupling patterns will be indicative of the molecule's structure. A predicted spectrum would show a singlet for the dimethylamino group and two multiplets for the piperazine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

While specific spectral data for N,N-dimethylpiperazine-1-sulfonamide is not publicly available, data for the related compound N,N'-dimethylpiperazine can provide some reference points for the piperazine ring signals[4][5].

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural elucidation. The fragmentation of sulfonamides often involves cleavage of the S-N bond[6]. For N,N-dimethylpiperazine-1-sulfonamide, characteristic fragments would likely arise from the loss of the dimethylamino group and fragmentation of the piperazine ring. Predicted mass-to-charge ratios for common adducts can be calculated to aid in spectral interpretation[1][7].

Chemical Reactivity and Applications in Synthesis

The reactivity of N,N-dimethylpiperazine-1-sulfonamide is primarily centered around the secondary amine of the piperazine ring. The presence of the electron-withdrawing sulfonamide group on one nitrogen atom deactivates it towards electrophilic attack, making the other nitrogen the primary site of reaction.

Nucleophilic Reactivity of the Piperazine Nitrogen

The unsubstituted nitrogen of the piperazine ring is a nucleophile and can readily react with a variety of electrophiles. This makes N,N-dimethylpiperazine-1-sulfonamide a valuable building block for introducing the dimethylsulfamoylpiperazine moiety into larger molecules.

G cluster_reactants Reactants cluster_product Product Sulfonamide N,N-dimethylpiperazine-1-sulfonamide Reaction + Sulfonamide->Reaction Nucleophile Electrophile R-X (Electrophile) Electrophile->Reaction Electrophile Product N-substituted derivative Reaction->Product

Caption: General reaction of N,N-dimethylpiperazine-1-sulfonamide with an electrophile.

Potential Electrophilic Partners:

  • Alkyl Halides: For the synthesis of N-alkylated derivatives.

  • Acyl Chlorides and Anhydrides: To form N-acylated products.

  • Aryl Halides: In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to generate N-aryl derivatives.

  • Aldehydes and Ketones: In reductive amination reactions to produce N-alkylated products.

This reactivity allows for the facile incorporation of the dimethylsulfamoylpiperazine scaffold into a wide range of molecular architectures, making it a valuable tool in combinatorial chemistry and library synthesis for drug discovery.

Potential Applications in Drug Discovery: A Scaffold for Targeting Diverse Pathologies

The piperazine sulfonamide core is a recurring motif in compounds designed to interact with various biological targets. While specific biological data for N,N-dimethylpiperazine-1-sulfonamide is limited, its structural similarity to known bioactive molecules suggests its potential as a starting point for the development of inhibitors for several key enzymes and receptors implicated in disease.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. Several approved DPP-IV inhibitors, known as "gliptins," feature a piperazine or a related cyclic amine core. Piperazine sulfonamides have been investigated as potential DPP-IV inhibitors, with docking studies suggesting that they can occupy the enzyme's binding pocket and form key interactions with active site residues[8][9].

G cluster_pathway DPP-IV Signaling Pathway in Glucose Homeostasis GLP1 GLP-1 DPPIV DPP-IV GLP1->DPPIV Degraded by Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Insulin->Glucose Promotes uptake Lowered_Glucose Lowered Blood Glucose Glucose->Lowered_Glucose Inhibitor N,N-dimethylpiperazine- 1-sulfonamide (potential inhibitor) Inhibitor->DPPIV Inhibits

Caption: Potential role of N,N-dimethylpiperazine-1-sulfonamide in the DPP-IV signaling pathway.

Beta-Secretase 1 (BACE1) Inhibition for Alzheimer's Disease

BACE1 is an aspartic protease that plays a crucial role in the production of amyloid-beta (Aβ) peptides, the main component of the amyloid plaques found in the brains of Alzheimer's patients[10][11]. Inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease. The piperazine sulfonamide scaffold has been successfully employed in the design of potent and selective BACE1 inhibitors[10]. The piperazine core can be functionalized to interact with specific pockets within the BACE1 active site.

G cluster_pathway BACE1 in Amyloid-β Production APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Cleavage by gamma_secretase γ-Secretase BACE1->gamma_secretase Sequential cleavage with Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor N,N-dimethylpiperazine- 1-sulfonamide (potential scaffold) Inhibitor->BACE1 Potential Inhibition

Caption: The role of BACE1 in Alzheimer's disease and the potential for inhibition.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition for Metabolic Syndrome

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues. Overactivity of 11β-HSD1 in adipose tissue and the liver is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. Piperazine sulfonamides have been identified as potent and selective inhibitors of 11β-HSD1, demonstrating efficacy in preclinical models of metabolic disease[11].

G cluster_pathway 11β-HSD1 in Cortisol Activation Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Conversion by Cortisol Cortisol (active) HSD11B1->Cortisol Glucocorticoid_Receptor Glucocorticoid Receptor Cortisol->Glucocorticoid_Receptor Activates Metabolic_Effects Adverse Metabolic Effects Glucocorticoid_Receptor->Metabolic_Effects Inhibitor N,N-dimethylpiperazine- 1-sulfonamide (potential scaffold) Inhibitor->HSD11B1 Potential Inhibition

Caption: The role of 11β-HSD1 in metabolic syndrome and the potential for inhibition.

Handling and Safety

As with any research chemical, proper handling and safety precautions are essential.

  • Hazard Identification: N,N-dimethylpiperazine-1-sulfonamide is classified as harmful if swallowed, in contact with skin, or if inhaled[2].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Promising Starting Point for Innovation

N,N-dimethylpiperazine-1-sulfonamide represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis, coupled with the inherent reactivity of the piperazine nitrogen, allows for its facile incorporation into a diverse range of molecular scaffolds. The proven track record of the piperazine sulfonamide core in targeting key enzymes and receptors implicated in a variety of diseases underscores the potential of this research chemical as a starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with the goal of empowering researchers to leverage this promising molecule in their quest for new medicines.

References

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257–263. [Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta pharmaceutica (Zagreb, Croatia), 71(4), 631–643. [Link]

  • Cumming, J. N., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & medicinal chemistry letters, 20(9), 2837–2842. [Link]

  • Xiang, J., et al. (2008). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. Journal of medicinal chemistry, 51(14), 4068–4071. [Link]

  • PubChem. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272. [Link]

  • PubChemLite. (n.d.). N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

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Foundational

discovery and history of N,N-disubstituted piperazines

An In-depth Technical Guide to the Discovery and History of N,N-Disubstituted Piperazines Abstract The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents one of t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of N,N-Disubstituted Piperazines

Abstract

The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1] While the parent molecule has a history rooted in early 20th-century anthelmintic therapy, the true explosion of its pharmacological potential was unlocked through N,N-disubstitution. This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of N,N-disubstituted piperazines. We will trace their journey from simple parasiticides to complex modulators of the central nervous system (CNS), detailing the synthetic strategies that enabled this transition and the mechanistic principles underlying their diverse therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the enduring legacy and future potential of this remarkable chemical scaffold.

The Piperazine Core: From Humble Beginnings

The story of piperazine begins not in the complex world of neuropharmacology, but with a more straightforward adversary: parasitic worms. The name "piperazine" itself is derived from its chemical similarity to piperidine, a component of piperine from the black pepper plant (Piper nigrum).[2][3] However, piperazine's first foray into medicine was as a proposed solvent for uric acid, though its clinical success in this area was limited.[3][4]

Its true calling emerged in the early 20th century when Bayer began marketing it as an anthelmintic, a use that became widespread by the 1950s.[2][4] The parent compound proved highly effective against common nematodes like Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[4][5]

Mechanism of Anthelmintic Action

Piperazine's efficacy as a worming agent is a classic example of selective toxicity. It functions as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[5][6]

  • GABA Receptor Agonism: Piperazine binds to and activates GABA receptors on the parasite's muscle cells.

  • Chloride Channel Opening: This activation opens chloride ion (Cl⁻) channels, leading to an influx of negative ions.[5]

  • Hyperpolarization and Paralysis: The ion influx causes hyperpolarization of the muscle cell membrane, rendering it unresponsive to excitatory stimuli. This results in flaccid paralysis of the worm.[5]

  • Expulsion: Unable to maintain its position in the host's gastrointestinal tract, the paralyzed parasite is passively expelled by normal peristalsis.[5][7]

This mechanism is highly selective because in vertebrates, GABAergic signaling is primarily confined to the CNS, whereas in nematodes, it is a key part of the peripheral neuromuscular system.[5][6]

The Dawn of N,N-Disubstitution: Unlocking Therapeutic Diversity

The true versatility of the piperazine scaffold lies in the reactivity of its two secondary amine nitrogens. These sites allow for the incorporation of two distinct substituent groups, transforming the simple anthelmintic into a molecular chassis capable of interacting with a vast array of biological targets.[8] This N,N-disubstitution is the key feature that propelled piperazine derivatives into nearly every corner of pharmacology. Today, the piperazine ring is a prominent structural feature in drugs with activities ranging from anticancer to antidepressant and neuroreceptor imaging applications.[8]

Many notable drugs contain a piperazine ring, including antipsychotics, antidepressants, and anxiolytics.[8][9] The majority of these are N,N-disubstituted derivatives, where the nature of the substituents dictates the pharmacological profile.[8]

Evolution of Synthetic Methodologies

The ability to efficiently and selectively substitute the nitrogen atoms of the piperazine core has been central to its success in drug discovery. A variety of robust synthetic methods have been developed, allowing chemists to fine-tune the properties of the final molecule.

Key Synthetic Strategies for N,N-Disubstitution
MethodDescriptionApplication Context
Reductive Amination A two-step process involving the formation of an imine or enamine from an aldehyde or ketone and piperazine, followed by reduction to the corresponding amine. This is a workhorse reaction for creating N-alkyl bonds.[10][11]Widely used for creating aryl-alkyl and dialkyl piperazine derivatives.[11]
Nucleophilic Substitution Direct alkylation of the piperazine nitrogen using an alkyl halide or sulfonate. The nucleophilic nitrogen attacks the electrophilic carbon, displacing the leaving group.[11]A fundamental and straightforward method for attaching alkyl chains.[11]
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. This has become a premier method for forming N-aryl bonds.[11]Essential for synthesizing the many CNS-active drugs that feature an N-arylpiperazine moiety.[11]
Aromatic Nucleophilic Substitution (SNAr) The substitution of a leaving group on an electron-deficient aromatic ring by the nucleophilic piperazine nitrogen. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups.[11]Commonly used when coupling piperazine to electron-poor heteroaromatic rings, which are frequent components of modern kinase inhibitors.[11]
Representative Protocol: Synthesis of 1-Benzhydryl-4-benzylpiperazine via Reductive Amination

This protocol describes a common method for synthesizing an N,N-disubstituted piperazine, illustrating the principles of sequential substitution.

Step 1: Monosubstitution of Piperazine

  • Rationale: The first step is to selectively add one substituent. This is often achieved by reacting piperazine with a suitable electrophile. For this example, we will consider the product of a prior monosubstitution, N-diphenylmethylpiperazine, as the starting material for the second substitution.

Step 2: Reductive Amination with Benzaldehyde

  • Reactant Preparation: In a suitable reaction vessel, dissolve N-diphenylmethylpiperazine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a solvent such as dichloromethane (CH₂Cl₂).

  • Imine Formation: Add a few drops of a weak acid catalyst, such as trifluoroacetic acid, to the solution and stir for 30 minutes at room temperature. This catalyzes the condensation reaction between the secondary amine of the piperazine and the aldehyde to form an iminium ion intermediate.

  • Reduction: In a separate flask, dissolve a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.0 equivalent) in the same solvent. Add this solution to the reaction mixture containing the iminium ion.

  • Reaction Progression: Allow the mixture to stir overnight under an inert atmosphere (e.g., Argon). The hydride reagent selectively reduces the iminium ion to the tertiary amine, yielding the desired N,N-disubstituted product.[12]

  • Workup and Purification: Quench the reaction by washing with an aqueous solution of sodium bicarbonate (NaHCO₃) and then with water. Dry the organic layer, remove the solvent under vacuum, and purify the resulting solid or oil, typically via crystallization or column chromatography, to yield pure 1-benzhydryl-4-benzylpiperazine.[12]

G cluster_0 Reductive Amination Workflow A N-Monosubstituted Piperazine D Iminium Ion Intermediate A->D Condensation B Aldehyde or Ketone B->D C Acid Catalyst (e.g., TFA) C->D F N,N-Disubstituted Piperazine Product D->F Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->F

Caption: General workflow for N,N-disubstitution via reductive amination.

Pharmacological Applications: A Scaffold for Modern Medicine

The true impact of N,N-disubstituted piperazines is evident in the breadth of their therapeutic applications. By modifying the N-substituents, medicinal chemists can precisely tune the molecule's interaction with various receptors, enzymes, and ion channels.

Central Nervous System (CNS) Disorders

The piperazine scaffold is particularly prevalent in drugs targeting CNS disorders, where it often serves to modulate dopaminergic and serotonergic pathways.[8]

  • Antipsychotics: Schizophrenia is a neuropsychiatric disorder often treated with drugs that modulate dopamine and serotonin receptors.[13][14] Many "atypical" antipsychotics are N,N-disubstituted piperazines. For example, the arylpiperazine moiety is a key pharmacophore that interacts with dopamine D₂ and various serotonin (5-HT) receptors. Drugs like Aripiprazole and Clozapine utilize this scaffold.[8][11]

  • Antidepressants: Several antidepressants also contain a piperazine ring.[8] For instance, Trazodone contains a meta-chlorophenylpiperazine group and functions as a serotonin reuptake inhibitor.[8] Vortioxetine is another example of a piperazine-containing antidepressant.[9]

  • Anxiolytics: Buspirone, a non-benzodiazepine anxiolytic, is a well-known piperazine derivative that acts as a serotonin 5-HT₁ₐ receptor agonist.[8]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles D2_receptor Dopamine D2 Receptor DA_vesicle->D2_receptor Dopamine Release SERT_vesicle Serotonin Vesicles HT_receptor Serotonin (5-HT) Receptor SERT_vesicle->HT_receptor Serotonin Release downstream Downstream Signaling (Modulation of Mood & Cognition) D2_receptor->downstream HT_receptor->downstream Arylpiperazine Arylpiperazine Drug (e.g., Antipsychotic) Arylpiperazine->D2_receptor Blocks/Modulates Arylpiperazine->HT_receptor Blocks/Modulates

Caption: Mechanism of arylpiperazine antipsychotics on neurotransmitter receptors.

Other Therapeutic Areas

The utility of this scaffold extends far beyond the CNS.

Drug ClassExample(s)Therapeutic Application
Antihistamines CetirizineTreatment of allergies.[15]
Anti-cancer Imatinib, VenetoclaxTargeted therapy for various cancers (kinase inhibitors).[11][16]
Anti-infectives Ciprofloxacin, RifapentinBroad-spectrum antibiotics and treatment for tuberculosis.[2][17]
Anti-Chagas Disease Investigational SeriesTreatment of infections by the parasite Trypanosoma cruzi.[18]
Erectile Dysfunction SildenafilPhosphodiesterase 5 (PDE5) inhibitor.[2][16]

Conclusion and Future Outlook

The journey of the piperazine ring from a simple anthelmintic to a cornerstone of modern drug discovery is a testament to the power of chemical substitution. The development of robust and versatile synthetic methods for creating N,N-disubstituted derivatives has allowed scientists to explore a vast chemical space, leading to therapies for a wide range of human diseases.[19] While about 80% of current piperazine-containing drugs feature substitution only at the nitrogen atoms, recent advances in C-H functionalization are beginning to unlock the potential of modifying the carbon backbone of the ring itself, promising a new wave of structural diversity.[16] As our understanding of complex diseases deepens, the N,N-disubstituted piperazine scaffold, with its proven track record and ongoing synthetic innovation, is certain to remain a "privileged" and invaluable tool for drug development professionals for the foreseeable future.

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Exploratory

An In-depth Technical Guide to the Safe Handling of N,N-dimethylpiperazine-1-sulfonamide

Introduction and Scope This guide provides comprehensive safety and handling protocols for N,N-dimethylpiperazine-1-sulfonamide, a compound of interest in contemporary research and drug development. As a substituted pipe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

This guide provides comprehensive safety and handling protocols for N,N-dimethylpiperazine-1-sulfonamide, a compound of interest in contemporary research and drug development. As a substituted piperazine derivative, it warrants careful handling due to its potential biological activity and inherent chemical properties. This document is intended for researchers, laboratory personnel, and drug development professionals who may handle this compound in solid or solution form.

The core philosophy of this guide is to foster a proactive safety culture by explaining the causality behind each procedural recommendation. Given the limited publicly available toxicological data for this specific molecule, a conservative approach is advocated, treating it with the precautions suitable for a potent pharmaceutical compound of unknown long-term effects. The protocols herein are designed as self-validating systems to minimize exposure and ensure laboratory and personal safety.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. These properties influence storage conditions, appropriate handling techniques, and emergency response measures.

PropertyValueSource
IUPAC Name N,N-dimethylpiperazine-1-sulfonamide[1]
CAS Number 98961-97-8[1]
Molecular Formula C₆H₁₅N₃O₂S[1]
Molecular Weight 193.27 g/mol [1]
Appearance Crystals, Colourless[2]
Melting Point 54-56°C[2]
Boiling Point 141-145°C (at 2.5 Torr)[2]
Storage Temperature 2-8°C, sealed in dry, dark place[3]

Section 2: Hazard Identification and Toxicological Profile

N,N-dimethylpiperazine-1-sulfonamide is classified under the Globally Harmonized System (GHS) with specific hazard warnings. Due to a lack of comprehensive toxicological studies, it is prudent to handle this compound as potentially potent, with the possibility of long-term health effects upon repeated low-level exposure.

GHS Classification
Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]

Signal Word: Warning [2]

Toxicological Insights and Data Gaps
  • Piperazine Derivatives: This class of compounds can exhibit a range of pharmacological activities, with some acting as stimulants on the central nervous system.[5][6] Toxic effects can include agitation, anxiety, and cardiac symptoms.[5][7] The potential for N,N-dimethylpiperazine-1-sulfonamide to have similar effects cannot be discounted.

  • Sulfonamides: Some sulfonamides are known to cause allergic reactions, including skin irritation or respiratory difficulties.[8]

  • Data Gaps: There is no available data on the carcinogenic, mutagenic, or reproductive toxicity of this specific compound. In the absence of such data, it is critical to minimize exposure to as low as reasonably achievable (ALARA), a core principle in handling potent or uncharacterized materials.[1][9]

Section 3: Engineering Controls

Engineering controls are the first and most effective line of defense in preventing chemical exposure. They are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing and transfer operations involving the solid form of N,N-dimethylpiperazine-1-sulfonamide must be conducted within a certified chemical fume hood.[10][11] This is crucial to prevent the inhalation of fine powders, which can easily become airborne.[9]

  • Ventilated Balance Enclosure (VBE): For highly accurate weighing where the airflow of a standard fume hood may cause fluctuations, a VBE (also known as a powder weighing station) is recommended.[10] These enclosures provide a precise, horizontal airflow that contains particles without disturbing the balance.[10]

  • Glovebox/Isolator: For handling larger quantities or for procedures with a high potential for aerosolization, a glovebox or containment isolator provides the highest level of protection by creating a physical barrier between the operator and the compound.[12][13]

  • General Laboratory Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour to dilute any fugitive emissions.

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazardous material and must be used in conjunction with engineering controls. The selection of PPE should be based on a thorough risk assessment of the planned procedure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling N,N-dimethylpiperazine-1-sulfonamide.

PPE_Selection cluster_0 PPE Selection for N,N-dimethylpiperazine-1-sulfonamide start Start: Procedure Assessment task_type What is the task? (e.g., Weighing, Solution Prep, Transfer) start->task_type weighing Weighing Solid / Transfers task_type->weighing Solid solution Handling Solutions (<1M) task_type->solution Solution spill Spill Cleanup task_type->spill Spill ppe_solid Required PPE (Solid): - Double Nitrile Gloves - Safety Goggles - Lab Coat (long-sleeved) - Closed-toe Shoes weighing->ppe_solid ppe_solution Required PPE (Solution): - Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes solution->ppe_solution ppe_spill Required PPE (Spill): - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Impermeable Apron/Gown - Respiratory Protection (if needed) spill->ppe_spill end Proceed with Task ppe_solid->end ppe_solution->end ppe_spill->end Spill_Response cluster_1 Solid Chemical Spill Response Workflow spill Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. spill->alert assess Assess the spill size and risk. Is it a minor or major spill? alert->assess minor_spill Minor Spill (<5g, contained) assess->minor_spill Minor major_spill Major Spill (>5g, widespread, or outside hood) assess->major_spill Major ppe Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat/Apron minor_spill->ppe evacuate EVACUATE the area immediately. Close doors. major_spill->evacuate cleanup Gently cover spill with damp paper towels to prevent dust generation. ppe->cleanup collect Carefully scoop the material and towels into a labeled hazardous waste bag. cleanup->collect decon Decontaminate the area with an appropriate cleaner, followed by soap and water. collect->decon dispose Dispose of all cleanup materials as hazardous waste. decon->dispose notify_ehs Notify Lab Supervisor and Environmental Health & Safety (EHS). evacuate->notify_ehs

Caption: Step-by-step workflow for responding to a solid chemical spill.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 8: Waste Disposal

All waste materials contaminated with N,N-dimethylpiperazine-1-sulfonamide must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations. [8][14][15]

  • Waste Identification: N,N-dimethylpiperazine-1-sulfonamide waste should be classified as hazardous chemical waste. [8]* Segregation:

    • Solid Waste: All contaminated disposable items, including gloves, weigh paper, bench paper, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container (e.g., a double-bagged plastic bag or a rigid container). [1][16] * Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("N,N-dimethylpiperazine-1-sulfonamide"), and the associated hazards (e.g., "Toxic"). [16]* Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [1][8]

References

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee Knoxville. [Link]

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Exploratory

An In-Depth Technical Guide to N,N-dimethylpiperazine-1-sulfonamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-dimethylpiperazine-1-sulfonamide, a versatile building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-dimethylpiperazine-1-sulfonamide, a versatile building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, commercial availability, quality control, and its strategic application in the design of novel therapeutics.

Introduction: The Strategic Importance of the Piperazine Sulfonamide Moiety

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs across various therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influencing polarity, basicity (pKa), and hydrogen bonding capacity, which in turn can enhance aqueous solubility and oral bioavailability.[1]

When combined with a sulfonamide group, the resulting piperazine sulfonamide moiety offers a powerful tool for drug designers. Sulfonamides are themselves a critical class of pharmacophores, known for their roles as antibacterial agents, enzyme inhibitors, and modulators of various receptors.[1][3][4] The N,N-dimethyl substitution on the sulfonamide of N,N-dimethylpiperazine-1-sulfonamide provides a specific chemical handle that can be strategically employed to fine-tune a molecule's properties and biological activity. This guide will explore the practical aspects of sourcing and utilizing this valuable chemical entity.

Commercial Availability and Supplier Overview

N,N-dimethylpiperazine-1-sulfonamide (CAS No: 98961-97-8) is readily available from a range of commercial chemical suppliers.[5] It is typically offered in various purities, commonly 95% or higher, and in quantities suitable for research and development purposes. When sourcing this compound, it is crucial to consider the supplier's quality control measures and the provided analytical data to ensure the material's suitability for its intended application.

Below is a summary of representative commercial suppliers. Researchers should always consult the supplier's website and Certificate of Analysis for the most current product specifications.

SupplierProduct NamePurity/SpecificationCAS NumberMolecular FormulaMolecular Weight
CP Lab Safety N,N-dimethylpiperazine-1-sulfonamideNot specified98961-97-8C6H15N3O2S193.27
Lab-Chemicals.Com N,N-Dimethylpiperazine-1-sulfonamide, 95%95%98961-97-8C6H15N3O2S193.27
BLD Pharm N,N-Dimethylpiperazine-1-sulfonamideNot specified98961-97-8C6H15N3O2S193.27
ChemicalBook PIPERAZINE-1-SULFONIC ACID DIMETHYLAMIDEVaries by supplier98961-97-8C6H15N3O2S193.27
Santa Cruz Biotechnology N,N-dimethylpiperazine-1-sulfonamideFor research use only98961-97-8C6H15N3O2S193.27
Cenmed Enterprises N,N-dimethylpiperazine-1-sulfonamide≥97%98961-97-8C6H15N3O2S193.27

Synthesis and Mechanistic Considerations

The synthesis of N,N-dimethylpiperazine-1-sulfonamide and related N,N-disubstituted piperazine-1-sulfonamides is typically achieved through the reaction of a piperazine derivative with a corresponding sulfonyl chloride.[6] This nucleophilic substitution reaction is a robust and well-established method for forming the sulfonamide bond.

Proposed Synthetic Protocol

The following protocol outlines a plausible and efficient laboratory-scale synthesis of N,N-dimethylpiperazine-1-sulfonamide. This procedure is based on established chemical principles for sulfonamide formation.[6][7]

Reaction Scheme:

G reagents Piperazine + Dimethylsulfamoyl chloride product N,N-dimethylpiperazine-1-sulfonamide reagents->product Triethylamine, Dichloromethane, 0°C to rt byproduct Triethylamine Hydrochloride

Caption: General reaction scheme for the synthesis of N,N-dimethylpiperazine-1-sulfonamide.

Materials:

  • Piperazine

  • Dimethylsulfamoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of dimethylsulfamoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred piperazine solution. The dropwise addition is crucial to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-dimethylpiperazine-1-sulfonamide.

Causality Behind Experimental Choices:

  • Excess Piperazine vs. Monosubstitution: While this protocol uses a slight excess of the sulfonyl chloride to drive the reaction to completion, an alternative approach to favor monosubstitution is to use a large excess of piperazine. However, this necessitates a more rigorous purification to remove the unreacted piperazine. The use of a base like triethylamine is critical to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.[8]

  • Solvent and Temperature: Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve the reactants. The initial cooling to 0°C helps to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride.

Quality Control and Analytical Methodology

Ensuring the purity and identity of N,N-dimethylpiperazine-1-sulfonamide is paramount for its use in research and drug development. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a standard method for assessing the purity of sulfonamides and related compounds.[9][10]

Proposed HPLC-UV Method:

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like piperazine derivatives.[11][12][13]

Proposed GC-MS Method:

ParameterCondition
Column Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-500

Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of N,N-dimethylpiperazine-1-sulfonamide. The expected chemical shifts and coupling patterns provide unambiguous identification of the molecule.

Stability and Potential Impurities

Understanding the stability profile and potential impurities is critical for the reliable use of any chemical reagent.

Stability

Sulfonamides are generally stable under normal storage conditions (cool, dry, and dark).[14] However, they can be susceptible to degradation under harsh conditions. Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, heat, oxidation, and light, are recommended to understand its degradation pathways.[4][15] Potential degradation could involve hydrolysis of the sulfonamide bond, although this is generally a robust linkage.

Potential Impurities

The primary impurities in N,N-dimethylpiperazine-1-sulfonamide are likely to arise from the synthetic process. These may include:

  • Unreacted Piperazine: If the reaction does not go to completion.

  • 1,4-bis(N,N-dimethylsulfamoyl)piperazine: The product of disubstitution on the piperazine ring.

  • Residual Solvents: From the reaction and purification steps.

  • Byproducts from the Sulfonyl Chloride: Depending on the quality of the starting material.

The analytical methods described in section 4 are suitable for detecting and quantifying these potential impurities.

Applications in Drug Discovery and Development

The piperazine sulfonamide scaffold is a key feature in many modern drug discovery programs, particularly in the development of kinase inhibitors and agents targeting the central nervous system.[1][3]

Role as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry.[16] The piperazine sulfonamide moiety can act as a bioisostere for other chemical groups, such as amides or carboxylic acids, to modulate a compound's pharmacokinetic and pharmacodynamic properties.[13] This can lead to improved potency, selectivity, and metabolic stability.

Kinase Inhibitors

Many kinase inhibitors utilize a piperazine ring as a linker to connect different pharmacophoric elements that bind to the ATP-binding pocket of the target kinase.[17] The sulfonamide group can provide an additional hydrogen bonding interaction, enhancing binding affinity. The N,N-dimethyl substitution can influence the molecule's solubility and cell permeability.

G cluster_0 Kinase Inhibitor Scaffold Pharmacophore_1 Pharmacophore 1 (e.g., Hinge Binder) Linker Piperazine Linker Pharmacophore_1->Linker Pharmacophore_2 Pharmacophore 2 (e.g., Solvent Front) Linker->Pharmacophore_2 Sulfonamide N,N-dimethylpiperazine -1-sulfonamide Sulfonamide->Linker Incorporation

Caption: Role of the piperazine sulfonamide moiety in kinase inhibitor design.

CNS-Active Agents

The ability of the piperazine moiety to be protonated at physiological pH can be advantageous for designing drugs that target CNS receptors.[1] The sulfonamide group can modulate the overall lipophilicity and polarity of the molecule, influencing its ability to cross the blood-brain barrier.

Conclusion

N,N-dimethylpiperazine-1-sulfonamide is a commercially available and synthetically accessible building block of significant interest to the drug discovery community. Its unique combination of a piperazine scaffold and a sulfonamide functional group provides a versatile platform for the design of novel therapeutics. A thorough understanding of its synthesis, quality control, and strategic applications, as outlined in this guide, is essential for its effective utilization in the development of the next generation of medicines.

References

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. Available at: [Link]

  • Bioisosterism - Drug Design Org. Available at: [Link]

  • N,N-dimethylpiperazine-1-sulfonamide | C6H15N3O2S | CID 1094966 - PubChem. Available at: [Link]

  • The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. Available at: [Link]

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - ScienceDirect. Available at: [Link]

  • Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - Mini Review. Available at: [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. Available at: [Link]

  • Determination of six sulfonamides in pork and beef meat by a new solid phase extraction and HPLC-UV for detection - ResearchGate. Available at: [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed. Available at: [Link]

  • N, N-dimethylpiperazine-1-sulfonamide, 1 gram - CP Lab Safety. Available at: [Link]

  • N,N-dimethylpiperazine-1-sulfonamide - Cenmed Enterprises. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

  • Biodegradability properties of sulfonamides in activated sludge - Oxford Academic. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available at: [Link]

  • Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - ResearchGate. Available at: [https://www.researchgate.net/publication/301291880_Synthesis_of_Some_Bioactive_Sulfonamide_and_Amide_Derivatives_of_Piperazine_Incorporating_Imidazo12-B]Pyridazine_Moiety]([Link])

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed. Available at: [Link]

  • Sulfonamides incorporating piperazine bioisosteres as potent human Carbonic Anhydrase I, II, IV and IX inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - Hilaris Publisher. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Procurement and Handling of N,N-Dimethylpiperazine-1-sulfonamide for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals Foreword In the intricate world of synthetic chemistry and drug discovery, the selection and procurement of starting materials are foundational to...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of synthetic chemistry and drug discovery, the selection and procurement of starting materials are foundational to experimental success. N,N-dimethylpiperazine-1-sulfonamide (CAS No. 98961-97-8) is a heterocyclic building block of increasing interest, valued for its utility in constructing more complex molecular architectures.[1] However, as a specialized reagent, its acquisition is not always straightforward. This guide serves as a technical resource for navigating the supplier landscape, understanding pricing structures, and implementing rigorous quality control for this compound. Our objective is to provide field-proven insights that ensure the integrity and reproducibility of your research.

Compound Identification and Physicochemical Properties

Before initiating procurement, it is essential to confirm the identity and properties of the target molecule.

  • IUPAC Name: N,N-dimethylpiperazine-1-sulfonamide[2]

  • Synonyms: Piperazine-1-sulfonic acid dimethylamide, 1-(N,N-Dimethylsulphamoyl)piperazine[3]

  • CAS Number: 98961-97-8[2][3][4]

  • Molecular Formula: C₆H₁₅N₃O₂S[2][3][4]

  • Molecular Weight: 193.27 g/mol [2][4]

Key Physicochemical Data:

Property Value Source
Melting Point 54-56°C ChemicalBook[3]
Boiling Point 141-145°C (at 2.5 Torr) ChemicalBook[3]
Density ~1.28 g/cm³ (Predicted) ChemicalBook[3]

| Appearance | Colorless crystals | ChemicalBook[3] |

Market Availability and Pricing Analysis

N,N-dimethylpiperazine-1-sulfonamide is not a bulk commodity chemical but is readily available in research quantities from a variety of specialized suppliers. Availability generally falls into two categories: off-the-shelf stock for immediate delivery or custom synthesis for larger quantities or specific purity requirements.

Supplier Landscape: The compound is offered by numerous chemical suppliers catering to the research and development sector. These include, but are not limited to, AK Scientific, Matrix Scientific, Apolloscientific, SynQuest Laboratories, and CP Lab Safety.[3][4] Many of these suppliers act as distributors for a global network of manufacturers, primarily located in China and India.[3]

Pricing Structure: The price of N,N-dimethylpiperazine-1-sulfonamide is highly dependent on quantity and supplier. The cost per gram decreases significantly as the purchase volume increases. The data below, compiled from various suppliers, illustrates the typical price points for research quantities.

SupplierQuantityPrice (USD)Price per Gram (USD)
TRC100 mg$60$600
AK Scientific250 mg$104$416
CP Lab Safety1 g$675.90$675.90
Matrix Scientific1 g$284$284
Apolloscientific1 g$302$302
SynQuest Labs1 g$333$333

Data compiled in late 2025 from publicly available sources. Prices are subject to change and may not include shipping or handling fees.[3][4]

The significant price variation highlights the importance of obtaining quotes from multiple vendors. For quantities larger than a few grams, contacting suppliers directly for a custom synthesis quote is often the most cost-effective approach.

A Self-Validating Procurement and Quality Control Workflow

Trust in a chemical reagent is not merely assumed; it is validated. The causality behind experimental irreproducibility can often be traced back to impure or misidentified starting materials. Therefore, a self-validating system for procurement and quality control is not just best practice—it is essential for scientific integrity.

Caption: A robust workflow for reagent procurement and validation.

Experimental Protocol: Identity and Purity Verification

Upon receipt, the material's identity and purity must be confirmed independently, regardless of the supplier's Certificate of Analysis (CoA).

A. Identity Confirmation via ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the received N,N-dimethylpiperazine-1-sulfonamide in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Acquire a proton NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: The resulting spectrum should be consistent with the structure. Expect to see signals corresponding to the N,N-dimethyl protons (a singlet), and the piperazine ring protons (two multiplets, integrating to 4H each), along with a signal for the secondary amine proton if it is visible. Compare the obtained spectrum with reference spectra if available.

B. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Standard & Sample Prep: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

    • Injection Volume: 5-10 µL.

  • Data Analysis: The purity is calculated based on the relative area of the main peak as a percentage of the total area of all observed peaks. This result should match or exceed the purity stated on the supplier's CoA.

Safety, Handling, and Storage

N,N-dimethylpiperazine-1-sulfonamide is classified as harmful and requires careful handling.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H312: Harmful in contact with skin.[2][3]

    • H332: Harmful if inhaled.[2][3]

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound within a certified chemical fume hood.

  • Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5][6]

  • Avoid generating dust.

  • Take precautionary measures against static discharge.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Recommended storage temperature is often 2-8°C, protected from light.[3]

The Role of Sulfonamides in Drug Development

The sulfonamide functional group is a cornerstone of medicinal chemistry.[1] It is considered a privileged scaffold due to its ability to act as a hydrogen bond acceptor and donor, its chemical stability, and its synthetic accessibility.[7][8] Piperazine-sulfonamide derivatives, such as the title compound, serve as versatile intermediates for creating libraries of compounds for screening against various biological targets, including enzymes and receptors.[9][10] Their use spans therapeutic areas from antibacterial agents to treatments for metabolic disorders.[1][8][9]

Conclusion

The successful integration of N,N-dimethylpiperazine-1-sulfonamide into a research program hinges on a strategic approach to procurement and an unwavering commitment to quality control. By leveraging a competitive supplier landscape, understanding the factors that dictate price, and implementing a robust in-house validation system, researchers can confidently utilize this valuable building block. Adherence to strict safety protocols is non-negotiable and ensures the protection of all laboratory personnel. This comprehensive approach mitigates risks associated with reagent quality and promotes the generation of reliable and reproducible scientific data.

References

  • N,N-dimethylpiperazine-1-sulfonamide | C6H15N3O2S | CID 1094966. PubChem, National Center for Biotechnology Information. [Link]

  • N, N-dimethylpiperazine-1-sulfonamide, 1 gram. CP Lab Safety. [Link]

  • Antidiabetic Studies of 1-Benzhydryl-Piperazine Sulfonamide and Carboxamide Derivatives. ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. The Science Probe. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. Molbase. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

Sources

Exploratory

The Ascendant Trajectory of Piperazine-1-Sulfonamides: A Technical Guide for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The piperazine-1-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable brea...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine-1-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical review of this versatile chemical class, moving beyond a mere recitation of literature findings to offer a causal analysis of experimental design and a forward-looking perspective on their therapeutic potential. We will dissect the synthetic intricacies, explore the diverse pharmacological applications, and critically analyze the structure-activity relationships that govern the efficacy of these compounds. This document is intended to serve as a practical and insightful resource for researchers engaged in the discovery and development of novel therapeutics.

The Piperazine-1-Sulfonamide Core: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of properties that make it highly attractive for drug design. Its structural rigidity, coupled with the capacity for hydrogen bond acceptance and donation, often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[1] When integrated with a sulfonamide moiety (-SO₂NH-), a well-established pharmacophore in its own right, the resulting piperazine-1-sulfonamide core becomes a powerful platform for generating diverse and potent bioactive molecules.[2] The sulfonamide group can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry can facilitate precise interactions with biological targets.[2]

This guide will navigate the key therapeutic areas where piperazine-1-sulfonamide derivatives have shown significant promise, including oncology, infectious diseases, and central nervous system (CNS) disorders. We will delve into the synthetic strategies that have enabled the exploration of this chemical space and the critical structure-activity relationship (SAR) insights that are guiding the development of next-generation therapeutics.

Synthetic Strategies: From Conception to Compound

The synthesis of piperazine-1-sulfonamide derivatives is typically achieved through a convergent and highly adaptable approach. The most common strategy involves the nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride. This methodology allows for extensive diversification at both the piperazine and the sulfonamide components of the molecule.

General Synthetic Protocol

The following protocol outlines a representative synthesis of a piperazine-1-sulfonamide derivative. This procedure is designed to be a self-validating system, with clear steps for reaction monitoring, purification, and characterization.

Objective: To synthesize a novel 1-(arylsulfonyl)-4-(arylmethyl)piperazine derivative.

Materials:

  • 1-(Arylmethyl)piperazine

  • Arylsulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification cluster_3 Characterization A Dissolve 1-(arylmethyl)piperazine (1.0 eq) in dry DCM B Cool to 0-5 °C in an ice bath A->B C Add triethylamine (1.2-3.0 eq) and stir for 10 min B->C D Add arylsulfonyl chloride (1.0 eq) dropwise C->D E Allow reaction to warm to room temperature D->E F Stir for 5-6 hours E->F G Monitor progress by TLC F->G H Wash with diluted HCl, saturated NaHCO₃, and brine G->H I Dry organic layer over anhydrous Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by silica gel column chromatography J->K L Confirm structure by ¹H NMR, ¹³C NMR, and MS K->L M Assess purity by HPLC L->M

Figure 1: General workflow for the synthesis of piperazine-1-sulfonamide derivatives.

Step-by-Step Methodology:

  • Reaction Setup: A solution of the starting piperazine derivative (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane is cooled to 0-5 °C in an ice bath. This controlled temperature helps to manage any exothermicity of the reaction.[3][4]

  • Base Addition: A tertiary amine base, typically triethylamine (1.2 to 3.0 equivalents), is added to the cooled solution and stirred for approximately 10 minutes. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.[3][4]

  • Sulfonyl Chloride Addition: The desired sulfonyl chloride (1.0 equivalent) is then added dropwise to the reaction mixture. Slow addition is crucial to maintain temperature control and prevent side reactions.[3][4]

  • Reaction and Monitoring: The reaction is allowed to gradually warm to room temperature and is stirred for a period of 5 to 6 hours. The progress of the reaction is meticulously monitored by thin-layer chromatography (TLC) to determine the point of completion.[3]

  • Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up. This typically involves sequential washing with a dilute acid (e.g., HCl) to remove excess base, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and brine to remove water.[4]

  • Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using silica gel column chromatography to isolate the desired piperazine-1-sulfonamide derivative.[2]

  • Characterization: The structure and purity of the final compound are confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. High-performance liquid chromatography (HPLC) is often used to determine the final purity of the compound.[4]

Biological Activities and Therapeutic Potential

The piperazine-1-sulfonamide scaffold has been extensively explored for a wide array of biological activities. The following sections will detail their potential in key therapeutic areas, including the underlying mechanisms of action where elucidated.

Anticancer Activity

A significant body of research has focused on the development of piperazine-1-sulfonamide derivatives as anticancer agents.[1][5] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis via Bcl-2 and Caspase Pathways

Several studies have indicated that the anticancer activity of certain piperazine-1-sulfonamide derivatives is mediated through the intrinsic and extrinsic apoptosis pathways.[6] One key mechanism involves the inhibition of the anti-apoptotic protein Bcl-2.[6] By downregulating Bcl-2, these compounds disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[6][7]

Piperazine-1-Sulfonamide Piperazine-1-Sulfonamide Bcl-2 Bcl-2 Piperazine-1-Sulfonamide->Bcl-2 inhibition Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer\nMembrane Permeabilization inhibits Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Apoptosome formation Apoptosome formation Apaf-1->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Figure 2: Proposed mechanism of apoptosis induction by anticancer piperazine-1-sulfonamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Self-Validating System:

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to confirm the responsiveness of the cell line.

  • Negative Control: Untreated cells serve as a baseline for 100% cell viability.

  • Blank Control: Wells containing only media and the MTT reagent are used to subtract background absorbance.

  • Validation: The assay is considered valid if the positive control shows a significant reduction in cell viability and the negative control exhibits robust formazan production. The coefficient of variation (%CV) for replicate wells should be less than 15%.[6]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the piperazine-1-sulfonamide derivatives (e.g., 0.1 µM to 1 mM) and incubated for a further 72 hours.[6]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 540-570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substituents on the Arylsulfonyl Moiety: The nature and position of substituents on the arylsulfonyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as nitro or chloro groups, have been shown to enhance anticancer potency in some series.

  • Substituents on the Piperazine Ring: The group attached to the second nitrogen of the piperazine ring plays a crucial role. Bulky aromatic or heteroaromatic moieties can lead to increased activity, likely by facilitating interactions with the target protein.

Antimicrobial Activity

Piperazine-1-sulfonamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2] Their mechanism of action is often linked to the inhibition of essential microbial enzymes.

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Similar to classical sulfonamide antibiotics, some piperazine-1-sulfonamide derivatives are believed to exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[11] By competitively inhibiting the binding of the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folic acid, which is essential for bacterial DNA and protein synthesis.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Self-Validating System:

  • Positive Control: A known effective antibiotic against the tested strains (e.g., ciprofloxacin) is included to ensure the susceptibility of the organisms.

  • Negative Control: Wells containing only the broth and the inoculum serve as a growth control.

  • Sterility Control: Wells containing only broth are included to ensure the sterility of the medium.

  • Validation: The assay is valid if there is no growth in the sterility control wells and robust growth in the negative control wells.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Serial Dilutions: The piperazine-1-sulfonamide derivatives are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Arylsulfonyl Substituents: The presence of electron-withdrawing groups on the arylsulfonyl ring, such as nitro or halogen atoms, often correlates with enhanced antibacterial activity.

  • Piperazine Substituents: The nature of the substituent at the N4 position of the piperazine ring is critical. Lipophilic groups can improve cell wall penetration and, consequently, antimicrobial potency.

Central Nervous System (CNS) Activity

Piperazine derivatives have a long history of use in the treatment of CNS disorders, and the incorporation of a sulfonamide moiety has led to the discovery of novel compounds with potential therapeutic applications in this area.[12][13]

Mechanism of Action: Modulation of Neurotransmitter Systems

The CNS activity of many piperazine derivatives is attributed to their interaction with various neurotransmitter receptors and transporters.[13] While the specific mechanisms for many piperazine-1-sulfonamide derivatives are still under investigation, it is hypothesized that they may act as modulators of monoamine pathways, including those involving serotonin (5-HT), dopamine, and norepinephrine.[13] For instance, some derivatives may exhibit affinity for specific 5-HT receptor subtypes, leading to anxiolytic or antidepressant effects.[14] Others may inhibit enzymes like monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.[14]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Presynaptic Neuron Presynaptic Neuron MAO MAO Presynaptic Neuron->MAO Degradation Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft Monoamine Transporter Monoamine Transporter Synaptic Cleft->Monoamine Transporter Reuptake Postsynaptic Receptor\n(e.g., 5-HT Receptor) Postsynaptic Receptor (e.g., 5-HT Receptor) Synaptic Cleft->Postsynaptic Receptor\n(e.g., 5-HT Receptor) Binding Monoamine Transporter->Presynaptic Neuron Vesicular Monoamine\nTransporter (VMAT) Vesicular Monoamine Transporter (VMAT) Neurotransmitter\n(e.g., 5-HT) Neurotransmitter (e.g., 5-HT) Neurotransmitter\n(e.g., 5-HT)->Synaptic Cleft Release Therapeutic Effect\n(e.g., Antidepressant) Therapeutic Effect (e.g., Antidepressant) Postsynaptic Receptor\n(e.g., 5-HT Receptor)->Therapeutic Effect\n(e.g., Antidepressant) Piperazine-1-Sulfonamide Piperazine-1-Sulfonamide Piperazine-1-Sulfonamide->Monoamine Transporter Inhibition Piperazine-1-Sulfonamide->MAO Inhibition Piperazine-1-Sulfonamide->Postsynaptic Receptor\n(e.g., 5-HT Receptor) Modulation

Figure 3: Potential mechanisms of action for CNS-active piperazine-1-sulfonamide derivatives.

Structure-Activity Relationship (SAR) for CNS Activity:

  • Piperazine Substituents: The choice of substituent on the piperazine ring is paramount for achieving CNS activity and selectivity. Aryl and heteroaryl groups are commonly employed to target specific receptors.

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on both the piperazine and sulfonamide moieties, is a critical factor for blood-brain barrier penetration.

Other Biological Activities

Beyond the major therapeutic areas discussed above, piperazine-1-sulfonamide derivatives have shown promise as:

  • Carbonic Anhydrase Inhibitors: Certain derivatives have demonstrated potent inhibition of carbonic anhydrase isoforms, some of which are implicated in cancer.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The potential of these compounds as antidiabetic agents is being explored through the inhibition of DPP-IV.

  • BACE1 Inhibitors: For the potential treatment of Alzheimer's disease, some derivatives have been designed as inhibitors of β-secretase 1 (BACE1).[4]

Translational Potential and Future Directions

The extensive preclinical research on piperazine-1-sulfonamide derivatives highlights their significant therapeutic potential. However, to the best of our current knowledge, the number of these specific derivatives that have progressed to clinical trials is limited. This underscores the challenges in translating promising in vitro and in vivo data into clinically successful drugs.

Future research in this area should focus on:

  • Target Identification and Validation: A deeper understanding of the specific molecular targets of these compounds is crucial for rational drug design and for predicting potential off-target effects.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.

  • Mechanism of Action Studies: Elucidating the precise mechanisms of action for various biological activities will enable the development of more selective and potent derivatives.

  • Exploration of Novel Therapeutic Areas: The versatility of the piperazine-1-sulfonamide scaffold suggests that it could be applied to a wider range of diseases than is currently being explored.

Conclusion

The piperazine-1-sulfonamide scaffold represents a highly fruitful area of research in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities associated with these compounds make them a compelling class of molecules for the development of new therapeutics. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and structure-activity relationships, with a focus on providing practical insights for researchers in the field. As our understanding of the molecular basis of disease continues to grow, it is certain that the full therapeutic potential of piperazine-1-sulfonamide derivatives is yet to be fully realized.

References

  • Kumar, C. S. A., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 462-469.
  • Stamford, A. W., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842.
  • Al-Omair, M. A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(10), 1-16.
  • Zajdel, P., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 156, 108076.
  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257–263.
  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • WO2024079351A1 - Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents.
  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
  • Validating MTT Assay Specificity: A Comparative Guide to Cell Viability Assays. Benchchem.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
  • Sulfonamide derivatives of piperidine.
  • de Oliveira, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.
  • MTT Cytotoxicity Study. NAMSA.
  • General Cytotoxicity Assessment by Means of the MTT Assay. PubMed.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central.
  • Brindisi, M., et al. (2018). Novel sulfonamide incorporating piperazine, aminoalcohol and 1,3,5-triazine structural motifs with carbonic anhydrase I, II and IX inhibitory action. Bioorganic Chemistry, 77, 436-444.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Lee, C. J., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(7), 1101-1111.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
  • Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1714-1743.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.

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Foundational

Whitepaper: A Strategic Guide to the Preliminary In-Vitro Evaluation of N,N-dimethylpiperazine-1-sulfonamide

Abstract This technical guide outlines a comprehensive strategy for the preliminary in-vitro characterization of N,N-dimethylpiperazine-1-sulfonamide, a novel small molecule incorporating both sulfonamide and piperazine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in-vitro characterization of N,N-dimethylpiperazine-1-sulfonamide, a novel small molecule incorporating both sulfonamide and piperazine pharmacophores. In the absence of existing biological data for this specific compound, this document provides a rationale and detailed, field-proven protocols for a tiered screening approach. We hypothesize potential bioactivity based on the well-established pharmacology of its constituent moieties, which are prevalent in antimicrobials, enzyme inhibitors, and oncology agents. The guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific causality and principles of self-validating assay design. Key experimental workflows include assessments of antibacterial activity, enzyme inhibition (carbonic anhydrase and dipeptidyl peptidase-IV), and cytotoxicity against cancer cell lines.

Introduction and Rationale

The confluence of distinct, biologically active pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. N,N-dimethylpiperazine-1-sulfonamide presents such a case. The sulfonamide group is the basis for a wide array of drugs, from antibacterial agents that inhibit folate synthesis to diuretics, anticonvulsants, and anticancer drugs targeting carbonic anhydrase[1][2]. The piperazine ring is a privileged scaffold in drug discovery, found in numerous agents targeting the central nervous system and demonstrating a broad range of activities including antimicrobial, anticancer, and anti-inflammatory properties[3][4][5].

Given this background, N,N-dimethylpiperazine-1-sulfonamide is a compound of interest for which a systematic biological evaluation is warranted. This guide proposes a logical, resource-efficient in-vitro screening cascade to elucidate its primary biological effects and identify potential therapeutic applications. Our approach is built on three pillars:

  • Hypothesis-Driven Assay Selection: Choosing experiments based on the probable activities imparted by the sulfonamide and piperazine moieties.

  • Robust, Validated Protocols: Employing standardized, industry-accepted assays to ensure data integrity and reproducibility.

  • Integrated Data Analysis: Synthesizing results from multiple assays to build a coherent biological profile of the compound.

This document serves as a practical roadmap for the initial stages of the discovery process for this and similar novel chemical entities.

Compound Profile: N,N-dimethylpiperazine-1-sulfonamide

A thorough understanding of the test article is critical before commencing biological studies.

Chemical Structure and Properties
  • IUPAC Name: N,N-dimethylpiperazine-1-sulfonamide

  • Molecular Formula: C₆H₁₅N₃O₂S[6]

  • Molecular Weight: 193.27 g/mol [6]

  • Structure:

    
    
    
Synthesis Outline

While various synthetic routes are possible, a common approach involves the reaction of a piperazine with a sulfonyl chloride. A plausible, straightforward synthesis is the reaction of 1-piperazinesulfonamide with methyl iodide under basic conditions to achieve N,N-dimethylation of the sulfonamide nitrogen. Purity and identity of the final compound must be rigorously confirmed by ¹H-NMR, ¹³C-NMR, mass spectrometry, and HPLC before biological testing.

Proposed Biological Targets and Screening Cascade

Based on the compound's structure, we propose a multi-pronged investigation into three primary areas of potential activity: antibacterial, enzyme inhibition, and anticancer cytotoxicity. The following diagram illustrates the proposed experimental workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Elaboration cluster_2 Tier 3: Mechanism of Action A Antibacterial Screen (MIC Assay vs. E. coli, S. aureus) D Broad-Spectrum Antibacterial (Panel of Gram +/- bacteria) A->D If Active B Enzyme Inhibition Screen (Carbonic Anhydrase II) E Enzyme Kinetics & Selectivity (IC50 vs. CA Isoforms, DPP-IV) B->E If Active C Cytotoxicity Screen (MTT Assay vs. HeLa, MCF-7) F Dose-Response Cytotoxicity (IC50 determination) C->F If Active G Bactericidal/Bacteriostatic (MBC Assay) D->G H Signaling Pathway Analysis (e.g., Apoptosis Assays) F->H Compound Test Compound: N,N-dimethylpiperazine-1-sulfonamide Compound->A Initial Evaluation Compound->B Initial Evaluation Compound->C Initial Evaluation

Caption: Proposed tiered screening workflow for N,N-dimethylpiperazine-1-sulfonamide.

Core In-Vitro Assay Protocols

This section provides detailed, step-by-step protocols. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure the reliability of the results.

Assay 1: Antibacterial Susceptibility (MIC Determination)
  • Principle: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2][4] This protocol uses the broth microdilution method in a 96-well plate format for efficiency.

  • Causality: Bacteria are exposed to serial dilutions of the compound. If the compound is effective, it will interfere with essential bacterial processes (e.g., folate synthesis, as is common for sulfonamides), preventing replication and visible turbidity in the well.[1][7]

  • Self-Validation System:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to confirm the susceptibility of the bacterial strain and the validity of the assay setup.

    • Negative Control (Vehicle): Wells containing bacteria and the compound's solvent (e.g., DMSO) but no compound, to ensure the solvent itself does not inhibit growth.

    • Sterility Control: Wells with media only, to confirm the absence of contamination.

    • Growth Control: Wells with media and bacteria only, to ensure the bacteria are viable and grow under assay conditions.

  • Bacterial Strain Preparation:

    • Streak Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) from frozen stocks onto appropriate agar plates (e.g., Mueller-Hinton Agar - MHA). Incubate overnight at 37°C.

    • Pick 3-5 colonies and inoculate into Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Plate Preparation (96-well plate):

    • Prepare a 10 mg/mL stock solution of N,N-dimethylpiperazine-1-sulfonamide in DMSO.

    • In a 96-well plate, add 100 µL of MHB to columns 2-12.

    • Add 200 µL of a starting dilution of the test compound (e.g., 256 µg/mL in MHB) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension (from step 1) to wells in columns 1-11. The final volume in each well is 200 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration in which there is no visible turbidity (growth).[6][8]

Compound Test Organism MIC (µg/mL)
N,N-dimethylpiperazine-1-sulfonamideE. coli(Record Value)
N,N-dimethylpiperazine-1-sulfonamideS. aureus(Record Value)
Ciprofloxacin (Control)E. coli(Record Value)
Ciprofloxacin (Control)S. aureus(Record Value)
Table 1: Example data summary for MIC assay results.
Assay 2: Carbonic Anhydrase II Inhibition
  • Principle: This colorimetric assay measures the esterase activity of Carbonic Anhydrase (CA). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[3][5] An inhibitor will reduce the rate of this reaction.

  • Causality: Sulfonamides are a classic inhibitor class of zinc-metalloenzymes like carbonic anhydrase. The sulfonamide moiety can coordinate with the zinc ion in the enzyme's active site, blocking substrate access and catalysis.

  • Self-Validation System:

    • Positive Control: Acetazolamide, a potent and well-characterized CA inhibitor, is used to confirm assay performance.[9][10]

    • Negative Control (No Inhibitor): Shows the maximum rate of the enzymatic reaction (100% activity).

    • Blank (No Enzyme): Accounts for any non-enzymatic hydrolysis of the substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Solution: Human Carbonic Anhydrase II (CA-II) diluted in cold Assay Buffer to a working concentration of ~2 units/mL.

    • Substrate Solution: 3 mM p-NPA in acetonitrile.

    • Inhibitor Solutions: Prepare serial dilutions of N,N-dimethylpiperazine-1-sulfonamide and Acetazolamide in Assay Buffer with a small, constant percentage of DMSO.

  • Assay Procedure (96-well plate):

    • Add components to wells in the following order:

      • Blank: 160 µL Assay Buffer.

      • Negative Control: 150 µL Assay Buffer + 10 µL DMSO.

      • Test Compound: 150 µL Assay Buffer + 10 µL of each test compound dilution.

      • Positive Control: 150 µL Assay Buffer + 10 µL of each Acetazolamide dilution.

    • Add 20 µL of CA Enzyme Solution to all wells except the Blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow inhibitor binding.

    • Initiate the reaction by adding 20 µL of Substrate Solution to all wells.

  • Data Analysis:

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

    • Calculate the reaction rate (V) for each well (mOD/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay 3: Anticancer Cytotoxicity (MTT Assay)
  • Principle: The MTT assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.

  • Causality: A cytotoxic compound will induce cell death (apoptosis or necrosis), leading to a loss of metabolic activity. This results in decreased reduction of MTT and a weaker colorimetric signal, allowing for the quantification of the compound's effect on cell viability.

  • Self-Validation System:

    • Positive Control: A standard cytotoxic drug (e.g., Doxorubicin) is tested in parallel to confirm cell sensitivity.

    • Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) to establish baseline viability (100% viability).

    • Blank (Media Only): Wells containing only culture medium and MTT reagents to determine background absorbance.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of N,N-dimethylpiperazine-1-sulfonamide and Doxorubicin in culture media.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[13] Mix gently on an orbital shaker.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration: % Viability = [(Abs_test - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100.

    • Plot % Viability vs. log[Compound] and use non-linear regression to calculate the IC₅₀ value.

Hypothetical Target Pathway

Should N,N-dimethylpiperazine-1-sulfonamide show potent activity as a carbonic anhydrase inhibitor, it might interfere with pH regulation pathways crucial for cancer cell survival, particularly under hypoxic conditions. The following diagram illustrates this hypothetical mechanism.

G cluster_0 Cancer Cell Metabolism Hypoxic Metabolism (Glycolysis) H_ion H⁺ (Protons) Metabolism->H_ion produces CA_IX Carbonic Anhydrase IX (CA-IX) H_ion->CA_IX MCT MCT Transporter H_ion->MCT Bicarbonate HCO₃⁻ CA_IX->Bicarbonate catalyzes Bicarbonate->MCT Acid_Out Acid Extrusion MCT->Acid_Out Survival Cell Survival & Proliferation Acid_Out->Survival maintains pH for Compound N,N-dimethylpiperazine- 1-sulfonamide Compound->CA_IX Inhibits

Caption: Hypothetical inhibition of CA-IX by the test compound to disrupt cancer cell pH regulation.

Data Synthesis and Future Directions

The preliminary data gathered from this three-assay panel will provide a foundational understanding of the biological profile of N,N-dimethylpiperazine-1-sulfonamide.

  • If antibacterial activity is observed: The next steps would involve determining the MIC against a broader panel of pathogenic bacteria and performing a Minimum Bactericidal Concentration (MBC) assay to discern between bacteriostatic and bactericidal effects.

  • If enzyme inhibition is confirmed: Further studies should focus on determining the IC₅₀ against other CA isoforms or different enzyme classes (e.g., Dipeptidyl Peptidase-IV, another potential target) to establish selectivity.[12] Enzyme kinetic studies would be crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • If cytotoxicity is significant: The focus would shift to determining IC₅₀ values across a panel of cancer cell lines and initiating mechanism-of-action studies, such as apoptosis assays (e.g., Caspase-Glo, Annexin V staining).

Ultimately, the integration of these results will guide lead optimization efforts, providing a clear rationale for subsequent chemical modifications and more advanced biological testing.

References

  • García-Delgado, C., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). [Link]

  • PubChem. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)?. [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica. [Link]

  • protocols.io. (2023). MTT Assay protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

  • Sandiego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of N,N-dimethylpiperazine-1-sulfonamide from Piperazine

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for the synthesis of N,N-dimethylpiperazine-1-sulfonamide, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of N,N-dimethylpiperazine-1-sulfonamide, a valuable building block in medicinal chemistry and materials science. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying scientific principles, ensuring both reproducibility and a foundational understanding for further experimental design.

Introduction and Strategic Overview

The synthesis of sulfonamides is a cornerstone reaction in organic chemistry, yielding a class of compounds with a wide array of biological activities.[1][2] N,N-dimethylpiperazine-1-sulfonamide is synthesized via the sulfonylation of piperazine with dimethylsulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center, where the secondary amine of piperazine acts as the nucleophile.

A critical consideration in this synthesis is the difunctional nature of piperazine, which contains two secondary amine groups. This presents the possibility of both mono- and di-sulfonylation. To selectively favor the formation of the desired mono-substituted product, an excess of the piperazine nucleophile is typically employed. This statistical control ensures that the sulfonyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

Reaction Mechanism: Nucleophilic Acyl Substitution at Sulfur

The core of this synthesis is the reaction between a nucleophilic amine (piperazine) and an electrophilic sulfonyl chloride. The mechanism proceeds via a nucleophilic attack on the electron-deficient sulfur atom.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of piperazine attacks the sulfur atom of N,N-dimethylsulfonyl chloride. This is the rate-determining step.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting ammonium salt is deprotonated by a base to yield the final, neutral sulfonamide product. In this protocol, excess piperazine serves as the base, neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction.

Caption: Reaction mechanism for the synthesis of N,N-dimethylpiperazine-1-sulfonamide.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N,N-dimethylpiperazine-1-sulfonamide on a standard laboratory scale.

Materials and Equipment
Reagents & Solvents Equipment
Piperazine, anhydrous (>99%)250 mL Round-bottom flask
N,N-Dimethylsulfonyl chloride (>98%)100 mL Dropping funnel
Dichloromethane (DCM), anhydrousMagnetic stirrer and stir bar
Deionized WaterIce bath
1 M Hydrochloric acid (HCl)Separatory funnel
Saturated sodium bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Glassware for purification (e.g., chromatography column)
Anhydrous sodium sulfate (Na₂SO₄)Beakers, Erlenmeyer flasks, graduated cylinders
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 g, 58.0 mmol, 3.0 eq) in anhydrous dichloromethane (100 mL). Rationale: Using a 3-fold excess of piperazine drives the reaction towards mono-substitution and acts as an in-situ base to neutralize the HCl byproduct.

  • Reaction Setup: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Electrophile Addition: Dissolve N,N-dimethylsulfonyl chloride (2.78 g, 19.3 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL) and add this solution to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled piperazine solution over 30 minutes. Rationale: Slow, dropwise addition to a cooled solution is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 4 hours to ensure the reaction goes to completion.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL), 1 M HCl (2 x 50 mL) to remove excess piperazine, saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL). Rationale: This washing sequence effectively removes unreacted starting materials and byproducts, simplifying purification.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient elution of ethyl acetate in hexanes.[3] Alternatively, recrystallization may be employed for further purification.[4]

Experimental_Workflow A 1. Dissolve Piperazine in DCM B 2. Cool to 0-5 °C A->B C 3. Add Dimethylsulfonyl Chloride Solution Dropwise B->C D 4. Stir at Room Temperature (4h) C->D E 5. Aqueous Workup (Wash with H₂O, HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate via Rotary Evaporation F->G H 8. Purify (Column Chromatography/Recrystallization) G->H I Final Product H->I

Sources

Application

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis of N,N'-Disubstituted Piperazines via Double Reductive Amination

Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1] This application note provides a detail...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of symmetrical N,N'-disubstituted piperazines. By employing a double reductive amination strategy, this method offers a straightforward and highly effective route from simple starting materials to complex, drug-like molecules, minimizing intermediate isolation steps and maximizing operational efficiency. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the rationale behind key procedural choices to ensure robust and reproducible results for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Piperazine Moiety

N,N'-disubstituted piperazines are classified as "privileged structures" in drug development. Their unique 1,4-diazacyclohexane framework imparts a combination of desirable attributes to bioactive molecules. The two nitrogen atoms can serve as hydrogen bond acceptors or be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[1] This structural feature is leveraged in a wide array of therapeutic agents, including antipsychotics (e.g., Fluphenazine), antihistamines (e.g., Cyclizine), and antianginals (e.g., Trimetazidine).[2]

Traditional multi-step syntheses of these compounds often involve protecting group strategies or sequential N-alkylation, which can be time-consuming and lead to lower overall yields.[3] One-pot methodologies, which combine multiple reaction steps into a single operation, are therefore highly sought after for their economic and environmental advantages.[4] The double reductive amination protocol detailed herein represents a robust and versatile one-pot approach to symmetrically substituted piperazines.[5][6]

The Chemistry: Mechanism of One-Pot Double Reductive Amination

The one-pot synthesis of N,N'-disubstituted piperazines from piperazine and two equivalents of an aldehyde or ketone proceeds via a double reductive amination. This powerful transformation involves two sequential imine/iminium ion formations and subsequent reductions within the same reaction vessel.

The key steps are as follows:

  • First Imine Formation: One of the secondary amine nitrogens of the piperazine ring performs a nucleophilic attack on the carbonyl carbon of the aldehyde/ketone. This is followed by dehydration to form a monosubstituted iminium ion intermediate. This step is often catalyzed by a weak acid.

  • First Reduction: A hydride reducing agent, selectively chosen for its mildness and compatibility with the acidic conditions (e.g., sodium triacetoxyborohydride), reduces the iminium ion to a mono-N-substituted piperazine.

  • Second Imine Formation: The remaining secondary amine on the piperazine ring then reacts with a second molecule of the carbonyl compound to form a disubstituted iminium ion.

  • Second Reduction: The same reducing agent reduces this second iminium ion to yield the final, symmetrically N,N'-disubstituted piperazine product.

The choice of sodium triacetoxyborohydride, NaBH(OAc)₃, is critical. It is less reactive than other borohydrides like NaBH₄ and is stable in mildly acidic conditions, which are necessary to promote imine formation. This allows the reduction to occur in a controlled manner as the iminium ions are formed, preventing side reactions.[5]

Below is a diagram illustrating the overall workflow of this one-pot synthesis.

G cluster_reactants Reactant Mixing cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Piperazine Piperazine Mix Initial Mixing & Stirring Piperazine->Mix Aldehyde Aldehyde/Ketone (2 eq.) Aldehyde->Mix Solvent Solvent (e.g., CH2Cl2) Solvent->Mix Acid Add Acid Catalyst (e.g., Trifluoroacetic Acid) Mix->Acid Brief Stir Imine1 First Imine/Iminium Formation Acid->Imine1 Reducer Add Reducing Agent (e.g., NaBH(OAc)3) Imine1->Reducer Reduction1 First Reduction Reducer->Reduction1 Imine2 Second Imine/Iminium Formation Reduction1->Imine2 Reduction2 Second Reduction Imine2->Reduction2 Stir Stir Overnight at RT Reduction2->Stir Quench Aqueous Quench (e.g., 1M NaOH, NaHCO3) Stir->Quench Extract Organic Extraction Quench->Extract Dry Dry & Evaporate Extract->Dry Purify Purification (e.g., Filtration/Crystallization) Dry->Purify Product N,N'-Disubstituted Piperazine Purify->Product

Caption: Workflow for the one-pot synthesis of N,N'-disubstituted piperazines.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the reductive amination of piperazine with phenylacetaldehyde.[5] Researchers should note that reaction times and purification methods may need to be optimized for different substrates.

3.1. Materials and Equipment

  • Reagents:

    • Piperazine (anhydrous)

    • Aldehyde or Ketone (e.g., Phenylacetaldehyde)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Trifluoroacetic acid (TFA)

    • 1 M Sodium hydroxide (NaOH) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or Nitrogen gas inlet

    • Septa

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Filtration apparatus (Büchner funnel)

3.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 eq., e.g., 5.00 mmol, 0.431 g).

  • Dissolution: Dissolve the piperazine in anhydrous dichloromethane (e.g., 30 mL) under an inert atmosphere (Argon or Nitrogen).

  • Aldehyde Addition: Add the aldehyde or ketone (2.0 eq., e.g., 10.00 mmol, 1.204 g of phenylacetaldehyde) to the stirred solution at room temperature.

  • Acid Catalysis: To this solution, add a few drops of trifluoroacetic acid (e.g., 0.2 mL). Allow the mixture to stir for approximately 30 minutes. A color change (e.g., to a clear yellow solution) may be observed, indicating the formation of the iminium intermediate.[5]

    • Scientist's Note: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the piperazine nitrogen. It also promotes the dehydration step to form the iminium ion.

  • Reducing Agent Addition: In a separate flask, dissolve sodium triacetoxyborohydride (2.0 eq., e.g., 10.00 mmol, 2.109 g) in anhydrous dichloromethane (e.g., 25 mL). Add this solution to the reaction mixture.

    • Scientist's Note: NaBH(OAc)₃ is added after the imine has had time to form. Its mild nature ensures it selectively reduces the C=N bond of the iminium ion without reducing the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up - Quenching: Carefully quench the reaction by adding 1 M NaOH solution to neutralize the acid and decompose any remaining reducing agent.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (aq), saturated NaHCO₃ (aq), and finally deionized water.[5] This washing sequence removes acidic and basic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product, often a powder or oil, can be purified by filtration, recrystallization, or column chromatography, depending on its physical properties and purity. For many crystalline products, simple filtration and washing may yield a product of high purity.[7]

Data and Expected Results

The following table summarizes representative data for the synthesis of 1,4-diphenethylpiperazine, as described in the protocol.

ParameterValue
Starting Material Piperazine
Reagent Phenylacetaldehyde
Reducing Agent Sodium Triacetoxyborohydride
Solvent Dichloromethane
Yield Typically >75%
Product 1,4-Diphenethylpiperazine

Yields are generally good to excellent for this reaction, though they will vary depending on the specific aldehyde or ketone used. Sterically hindered carbonyl compounds may react more slowly or give lower yields.

Mechanistic Visualization

The following diagram illustrates the key chemical transformations occurring in the one-pot reaction.

G Piperazine Piperazine (HN(CH₂)₂NH) Imine1 Iminium Ion 1 Piperazine->Imine1 + H₂O Aldehyde1 R-CHO (Aldehyde, 1st eq.) Aldehyde1->Imine1 + H₂O Aldehyde2 R-CHO (Aldehyde, 2nd eq.) Imine2 Iminium Ion 2 Aldehyde2->Imine2 + H₂O MonoSub Mono-N-substituted Piperazine MonoSub->Imine2 + H₂O DiSub N,N'-Disubstituted Piperazine Imine1->MonoSub Imine2->DiSub H_plus H⁺ (cat.) H_plus->Imine1 + H₂O H_plus->Imine2 + H₂O Reducer1 [H⁻] (NaBH(OAc)₃) Reducer1->MonoSub Reducer2 [H⁻] (NaBH(OAc)₃) Reducer2->DiSub

Caption: Reaction mechanism of double reductive amination.

Conclusion and Further Applications

The one-pot double reductive amination protocol offers an efficient, reliable, and scalable method for synthesizing symmetrical N,N'-disubstituted piperazines. Its operational simplicity makes it an attractive choice for generating libraries of compounds in a drug discovery context. By understanding the underlying mechanism and the role of each reagent, researchers can confidently apply and adapt this methodology to a wide range of substrates, accelerating the development of novel chemical entities with potential therapeutic value.

References

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. (2012). ResearchGate. [Link]

  • Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. (2012). SpringerLink. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). PubMed. [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (n.d.). ResearchGate. [Link]

  • One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. (2023). National Center for Biotechnology Information. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ARKIVOC. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). ACS Publications. [Link]

  • Process for the preparation of N,N'-bis-(2-Hydroxy-ethyl)-piperazine. (n.d.).
  • One-Pot Synthesis of Symmetrical 1,4-Disubstituted Piperazine-2,5-diones. (2004). ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). National Center for Biotechnology Information. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2016). Royal Society of Chemistry. [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Process for the preparation of piperazine. (n.d.).

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Method

N,N-Dimethylpiperazine-1-sulfonamide: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Introduction: The Strategic Importance of the Piperazine Sulfonamide Moiety In the landscape of modern medicinal chemistry and organic synthesis, the piperazine ring is considered a "privileged scaffold." Its prevalence...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Sulfonamide Moiety

In the landscape of modern medicinal chemistry and organic synthesis, the piperazine ring is considered a "privileged scaffold." Its prevalence in a vast number of FDA-approved drugs is a testament to its unique physicochemical properties that enhance pharmacokinetic profiles, including improved solubility and bioavailability. When incorporated into a sulfonamide structure, as in N,N-dimethylpiperazine-1-sulfonamide, it becomes a highly valuable and versatile building block for creating diverse molecular architectures with significant therapeutic potential. The sulfonamide group itself is a cornerstone in drug design, found in a wide array of therapeutics including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] The combination of these two pharmacologically significant motifs in N,N-dimethylpiperazine-1-sulfonamide offers a unique starting point for the synthesis of novel compounds in drug discovery programs.

This guide provides a comprehensive overview of the applications of N,N-dimethylpiperazine-1-sulfonamide as a building block in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also insights into the chemical reasoning behind the methodologies.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₅N₃O₂S[4][5]
Molecular Weight 193.27 g/mol [4][5]
CAS Number 98961-97-8[4][5]
Appearance Colorless crystals
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C[6]

Safety Profile:

N,N-dimethylpiperazine-1-sulfonamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: Derivatization at the N4-Position

The synthetic utility of N,N-dimethylpiperazine-1-sulfonamide lies in the reactivity of the secondary amine at the N4 position of the piperazine ring. This nitrogen atom acts as a nucleophile, allowing for the introduction of a wide variety of substituents through alkylation, arylation, and acylation reactions.

Synthetic Utility cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Derivative Classes N,N-dimethylpiperazine-1-sulfonamide N,N-dimethylpiperazine-1-sulfonamide N-Alkylation N-Alkylation N,N-dimethylpiperazine-1-sulfonamide->N-Alkylation Alkyl Halide, Base N-Arylation N-Arylation N,N-dimethylpiperazine-1-sulfonamide->N-Arylation Aryl Halide, Catalyst, Base N-Acylation N-Acylation N,N-dimethylpiperazine-1-sulfonamide->N-Acylation Acyl Chloride/ Anhydride, Base 4-Alkyl Derivatives 4-Alkyl Derivatives N-Alkylation->4-Alkyl Derivatives 4-Aryl Derivatives 4-Aryl Derivatives N-Arylation->4-Aryl Derivatives 4-Acyl Derivatives 4-Acyl Derivatives N-Acylation->4-Acyl Derivatives

Caption: Synthetic utility of N,N-dimethylpiperazine-1-sulfonamide.

Application Note 1: N-Alkylation for the Synthesis of Novel Amines

Principle: The N-alkylation of N,N-dimethylpiperazine-1-sulfonamide involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and halt the reaction. This method allows for the introduction of a diverse range of alkyl groups, from simple to more complex structures.

Causality in Experimental Choices:

  • Choice of Base: A non-nucleophilic, hindered base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often preferred to avoid competition with the piperazine nitrogen as the nucleophile. The choice of base can also influence the reaction rate and selectivity.

  • Solvent Selection: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[7]

  • Reaction Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. More reactive halides like iodides and bromides may react at room temperature, while less reactive chlorides might require heating.[8]

Protocol: General Procedure for N-Alkylation

This protocol is a generalized procedure adaptable for various alkyl halides.

G start Start dissolve Dissolve N,N-dimethylpiperazine-1-sulfonamide and base in anhydrous solvent start->dissolve add_halide Slowly add alkyl halide dissolve->add_halide react Stir at appropriate temperature (monitor by TLC/LC-MS) add_halide->react workup Quench reaction and perform aqueous workup react->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for N-alkylation of the title compound.

Materials:

  • N,N-dimethylpiperazine-1-sulfonamide (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylpiperazine-1-sulfonamide and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension at room temperature.

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkyl-N,N-dimethylpiperazine-1-sulfonamide.

Application Note 2: N-Arylation via Cross-Coupling Reactions

Principle: The introduction of an aryl group at the N4-position is a powerful transformation for generating compounds with potential biological activity. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions involve the coupling of the piperazine nitrogen with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Causality in Experimental Choices:

  • Catalyst and Ligand System: The choice of catalyst (e.g., Pd₂(dba)₃, CuI) and ligand (e.g., Xantphos, BINAP) is critical for the success of the reaction and depends on the nature of the aryl halide and the amine. The ligand stabilizes the metal center and facilitates the catalytic cycle.

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine and facilitate the reductive elimination step.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed to ensure a water-free environment, which is crucial for the stability of the catalyst and reactants.

Protocol: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is a general starting point for the Buchwald-Hartwig amination of N,N-dimethylpiperazine-1-sulfonamide.

Materials:

  • N,N-dimethylpiperazine-1-sulfonamide (1.0 eq.)

  • Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine) (1.2 eq.)

  • Pd₂(dba)₃ (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add N,N-dimethylpiperazine-1-sulfonamide and the aryl halide.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-N,N-dimethylpiperazine-1-sulfonamide.

Application Note 3: N-Acylation for the Synthesis of Amides

Principle: N-acylation introduces an acyl group to the N4-position, forming a stable amide bond. This reaction is typically carried out using an acylating agent such as an acid chloride or an anhydride in the presence of a base. The resulting N-acylsulfonamides are of significant interest as they can act as bioisosteres of carboxylic acids.[9][10]

Causality in Experimental Choices:

  • Acylating Agent: Acid chlorides are generally more reactive than anhydrides and often do not require a catalyst. The choice depends on the desired acyl group and the stability of the starting materials.[11]

  • Base: A tertiary amine base like triethylamine (TEA) or DIPEA is commonly used to scavenge the HCl generated when using an acid chloride. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added.[12]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for this transformation.

Protocol: General Procedure for N-Acylation with an Acid Chloride

This protocol provides a general method for the acylation of N,N-dimethylpiperazine-1-sulfonamide.

Materials:

  • N,N-dimethylpiperazine-1-sulfonamide (1.0 eq.)

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve N,N-dimethylpiperazine-1-sulfonamide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4-acyl-N,N-dimethylpiperazine-1-sulfonamide.

Conclusion

N,N-dimethylpiperazine-1-sulfonamide is a readily accessible and highly versatile building block for the synthesis of a wide range of functionalized molecules. Its strategic combination of a reactive piperazine nitrogen and a stable sulfonamide moiety makes it an ideal starting point for the creation of compound libraries for drug discovery and for the synthesis of complex target molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013 Jun:64:488-97. doi: 10.1016/j.ejmech.2013.04.013. Epub 2013 Apr 12. - [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. - [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. - [Link]

  • N,N-dimethylpiperazine-1-sulfonamide | C6H15N3O2S | CID 1094966 - PubChem. - [Link]

  • N, N-dimethylpiperazine-1-sulfonamide, 1 gram - CP Lab Safety. - [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - Hilaris Publisher. - [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC - NIH. - [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. - [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. - [Link]

  • Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research. - [Link]

  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or... - ResearchGate. - [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. - [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process - Semantic Scholar. - [Link]

  • Scholars Research Library - Der Pharma Chemica. - [Link]

  • One-step mild N-alkylation of chiral sulfinamides | Request PDF - ResearchGate. - [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. - [Link]

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  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. - [Link]

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Application

using N,N-dimethylpiperazine-1-sulfonamide in medicinal chemistry

An In-Depth Guide to the Application of Piperazine Sulfonamides in Medicinal Chemistry, Featuring N,N-dimethylpiperazine-1-sulfonamide For: Researchers, scientists, and drug development professionals. Introduction: The S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Piperazine Sulfonamides in Medicinal Chemistry, Featuring N,N-dimethylpiperazine-1-sulfonamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents due to their favorable biological and physicochemical properties. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a quintessential "privileged scaffold," forming the core of numerous FDA-approved drugs for central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] Its utility stems from its unique ability to improve critical drug-like properties such as aqueous solubility and bioavailability.[1][3][4]

Separately, the sulfonamide functional group is a celebrated pharmacophore, most famous for its role in the first wave of antibiotic "sulfa drugs."[5] Beyond its antimicrobial roots, it serves as a crucial amide bioisostere, offering enhanced metabolic stability and unique hydrogen bonding capabilities.[6][7] It is also a premier zinc-binding group, essential for inhibiting metalloenzymes.[8]

When these two powerful motifs are combined, they form the piperazine sulfonamide core—a highly versatile and potent scaffold that has been successfully exploited across a wide array of therapeutic targets.[5][9][10] This guide delves into the medicinal chemistry of this scaffold, using N,N-dimethylpiperazine-1-sulfonamide (CAS: 98961-97-8) as a focal point for discussion and a practical example in our detailed protocols. We will explore the rationale behind its use, provide step-by-step experimental procedures, and present data to equip researchers with the knowledge to effectively utilize this scaffold in their drug discovery programs.

cluster_0 Privileged Scaffolds cluster_1 Key Properties Piperazine Piperazine Ring P_Props Improves Solubility Modulates Basicity (pKa) Enhances Bioavailability Piperazine->P_Props confers Sulfonamide Sulfonamide Group S_Props Metabolically Stable H-Bond Acceptor Zinc-Binding Group Sulfonamide->S_Props provides Combined Piperazine Sulfonamide Core (e.g., N,N-dimethylpiperazine-1-sulfonamide) P_Props->Combined S_Props->Combined Result Versatile Drug Candidates (Kinase Inhibitors, CNS Agents, etc.) Combined->Result enables development of

Diagram 1: The synergy of piperazine and sulfonamide scaffolds.

Part 1: The Piperazine Sulfonamide Scaffold in Drug Design

The decision to incorporate a piperazine sulfonamide moiety is a strategic one, driven by its predictable and beneficial impact on a molecule's overall profile.

Physicochemical and Pharmacokinetic Advantages

The scaffold's value is rooted in the distinct properties of its two components:

  • The Piperazine Moiety : As a diprotic base, piperazine typically has two pKa values that allow it to be protonated at physiological pH.[1][11] This ionization is critical for enhancing aqueous solubility, which is often a prerequisite for good oral bioavailability.[3][12] The two nitrogen atoms can serve as hydrogen bond acceptors, while the N-H groups can be donors, facilitating strong interactions with biological targets.[1] Furthermore, the piperazine ring often adopts a stable chair conformation, which can help lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a target.[1]

  • The Sulfonamide Group : Unlike the more labile amide bond, the sulfonamide linkage is highly resistant to metabolic hydrolysis, increasing the in vivo half-life of a drug.[7] The two sulfonyl oxygens are excellent hydrogen bond acceptors, contributing to target affinity. This feature is particularly important in the design of inhibitors for enzymes like HIV-protease and BACE1.[13][14]

Pharmacodynamic Roles and Therapeutic Applications

The piperazine sulfonamide core is not merely a passive carrier; it is an active participant in molecular recognition and can be adapted for various biological targets.

Therapeutic Area/Target ClassRole of Piperazine Sulfonamide ScaffoldExample Target(s)
Oncology (Kinase Inhibitors) Often serves as a linker connecting key fragments that bind to the ATP pocket. The basic piperazine nitrogen can form salt bridges with acidic residues in the kinase hinge region.[1]Imatinib (BCR-Abl)
CNS Disorders (GPCR Ligands) Acts as a central scaffold to correctly position aryl groups for optimal interaction with serotonin (5-HT) and dopamine (D2) receptors.[1][15]Antipsychotics, Antidepressants
Infectious Diseases The sulfonamide can mimic a peptide bond, while the piperazine improves solubility and cell penetration. Used in HIV-1 protease and other enzyme inhibitors.[13]HIV-1 Protease
Metabolic Diseases The scaffold has been used to develop potent inhibitors of enzymes involved in glucose metabolism.[10]α-Amylase
Various Enzyme Inhibitors The sulfonamide group acts as a potent zinc-binding group, making it ideal for targeting metalloenzymes.[8]Carbonic Anhydrases, BACE1[8][14]

Part 2: Experimental Protocols and Methodologies

This section provides detailed, validated protocols for the synthesis, characterization, and biological evaluation of a representative piperazine sulfonamide.

Protocol 1: Synthesis of N,N-dimethylpiperazine-1-sulfonamide

This protocol describes a standard and robust method for coupling a sulfonyl chloride with a secondary amine. The reaction is a nucleophilic substitution at the sulfur atom. A tertiary amine base is used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

Start Dissolve N-Boc-piperazine in Dichloromethane (DCM) Step1 Cool solution to 0°C Add Triethylamine (TEA) Start->Step1 Step2 Add Dimethylsulfamoyl chloride dropwise at 0°C Step1->Step2 Step3 Warm to Room Temperature Stir for 12-18 hours Step2->Step3 Step4 Aqueous Workup (Wash with H₂O, brine) Step3->Step4 Step5 Dry organic layer (Na₂SO₄) Concentrate in vacuo Step4->Step5 Step6 Deprotection: Dissolve in DCM/TFA Stir for 2 hours Step5->Step6 Step7 Concentrate in vacuo Purify via Column Chromatography Step6->Step7 End N,N-dimethylpiperazine-1-sulfonamide (Verify by NMR, LCMS) Step7->End

Diagram 2: General synthetic workflow for N,N-dimethylpiperazine-1-sulfonamide.

Materials:

  • 1-(tert-Butoxycarbonyl)piperazine (N-Boc-piperazine)

  • Dimethylsulfamoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Procedure:

  • Reaction Setup (Sulfonamide Formation):

    • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperazine (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

    • Slowly add dimethylsulfamoyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: Slow addition is crucial to control the exothermic reaction.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.

  • Workup and Extraction:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. Trustworthiness Note: The bicarbonate wash removes any unreacted sulfonyl chloride and acidic byproducts.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the crude intermediate in DCM (approx. 0.2 M).

    • Add trifluoroacetic acid (TFA, approx. 5-10 equivalents) and stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Purification:

    • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure N,N-dimethylpiperazine-1-sulfonamide.

Protocol 2: Physicochemical and Structural Characterization

Accurate characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Table 1: Properties of N,N-dimethylpiperazine-1-sulfonamide

PropertyValueSource
CAS Number 98961-97-8[16][17][18]
Molecular Formula C₆H₁₅N₃O₂S[16][18][19]
Molecular Weight 193.27 g/mol [16][18]
Melting Point 54-56°C[17]
pKa (predicted) 8.23 ± 0.10[17]
XLogP3 (predicted) -1.2[16]
Appearance Colorless crystals[17]

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Acquire spectrum in CDCl₃. Expect signals corresponding to the two N-methyl groups (singlet), and the two sets of piperazine ring protons (multiplets).

    • ¹³C NMR: Acquire spectrum in CDCl₃. Expect signals for the N-methyl carbons and the piperazine ring carbons.

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ ion would be at m/z 194.0958.[19]

  • High-Performance Liquid Chromatography (HPLC):

    • Determine the purity of the final compound using a C18 reverse-phase column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% formic acid). Purity should be >95% for use in biological assays.

Protocol 3: Application in a Representative Biological Assay (In Vitro Kinase Assay)

This protocol outlines how to test the synthesized compound for inhibitory activity against a target protein kinase using a luminescence-based assay that quantifies ATP consumption.

Start Prepare Reagents: Kinase, Substrate, ATP, Compound Dilutions Step1 Add Kinase, Substrate, and Compound/DMSO to well Start->Step1 Step2 Initiate Reaction: Add ATP solution Step1->Step2 Step3 Incubate at RT (e.g., 60 minutes) Step2->Step3 Step4 Stop Reaction & Detect: Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate at RT (40 minutes) Step4->Step5 Step6 Develop Signal: Add Kinase Detection Reagent Step5->Step6 Step7 Incubate at RT (30 minutes) Step6->Step7 End Read Luminescence (Calculate % Inhibition, IC₅₀) Step7->End

Sources

Method

Application Note &amp; Protocol: Synthesis of 1,4-Piperazinedicarboxylic Acid Bis[N,N-dimethylamide] via Reaction of Piperazine with Dimethylcarbamoyl Chloride

Abstract This document provides a comprehensive technical guide for the synthesis of 1,4-piperazinedicarboxylic acid bis[N,N-dimethylamide], a valuable intermediate in pharmaceutical and materials science. The synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,4-piperazinedicarboxylic acid bis[N,N-dimethylamide], a valuable intermediate in pharmaceutical and materials science. The synthesis is achieved through the di-acylation of piperazine with dimethylcarbamoyl chloride (DMCC). We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical safety considerations for handling the hazardous reagents, and outline methods for reaction monitoring and product purification. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction and Scientific Background

Piperazine is a symmetrical heterocyclic compound featuring two secondary amine functional groups. This structure makes it a versatile building block for creating disubstituted derivatives with applications ranging from active pharmaceutical ingredients (APIs) to specialized polymers. The reaction of piperazine with acylating agents, such as dimethylcarbamoyl chloride (DMCC), is a fundamental method for forming stable amide bonds.

DMCC is a reactive reagent used to transfer a dimethylcarbamoyl group to nucleophiles like alcohols, phenols, and amines. The reaction with piperazine proceeds via a nucleophilic acyl substitution to yield N,N-dimethyl-1-piperazinecarboxamide as the mono-substituted intermediate and ultimately the target compound, 1,4-piperazinedicarboxylic acid bis[N,N-dimethylamide], upon reaction at both nitrogen centers.

Controlling the stoichiometry is paramount to favor the desired di-substituted product over the mono-substituted intermediate. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized in situ with a non-nucleophilic base to prevent the protonation of the piperazine starting material, which would render it unreactive.

Critical Safety Note: Dimethylcarbamoyl chloride is a highly toxic, corrosive, moisture-sensitive, and suspected human carcinogen. All handling and reactions must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reaction Mechanism and Stoichiometry

The overall transformation follows a sequential nucleophilic acyl substitution pathway.

Step 1: First Acylation The lone pair of electrons on one of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, eliminating a chloride ion as the leaving group. A base, such as triethylamine, scavenges the liberated proton (from the nitrogen) and the chloride ion, forming triethylammonium chloride.

Step 2: Second Acylation The process is repeated on the second, unreacted secondary amine of the mono-substituted piperazine intermediate to yield the final di-acylated product. To ensure the reaction goes to completion and maximizes the yield of the di-substituted product, at least two equivalents of dimethylcarbamoyl chloride and a corresponding amount of base are required.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Piperazine Piperazine Tetrahedral1 Tetrahedral Intermediate 1 Piperazine->Tetrahedral1 Nucleophilic Attack (on 1st DMCC) DMCC1 Dimethylcarbamoyl Chloride (DMCC) (2.2 eq) DMCC1->Tetrahedral1 Base Base (e.g., NEt₃) (2.5 eq) Salt Base·HCl Salt Base->Salt HCl Scavenging Mono_Product Mono-acylated Piperazine Tetrahedral1->Mono_Product Elimination of Cl⁻ Tetrahedral2 Tetrahedral Intermediate 2 Mono_Product->Tetrahedral2 Nucleophilic Attack (on 2nd DMCC) Final_Product 1,4-Piperazinedicarboxylic acid bis[N,N-dimethylamide] Tetrahedral2->Final_Product Elimination of Cl⁻ G A 1. Setup & Inerting Dry glassware under N₂/Ar B 2. Reagent Preparation Dissolve piperazine & NEt₃ in DCM A->B C 3. Controlled Addition Cool to 0°C. Add DMCC dropwise B->C D 4. Reaction Warm to RT. Stir for 4-6 hours C->D E 5. Monitoring Check progress via TLC/LC-MS D->E F 6. Quenching Slowly add sat. NaHCO₃ solution E->F G 7. Workup: Extraction Separate layers. Extract aqueous with DCM F->G H 8. Washing & Drying Combine organics, wash with brine, dry over MgSO₄ G->H I 9. Concentration Filter and remove solvent via rotary evaporation H->I J 10. Purification Purify crude product via column chromatography I->J

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum. Purge the entire apparatus with an inert gas.

  • Reagent Preparation: In the flask, dissolve anhydrous piperazine (0.861 g, 10 mmol) and triethylamine (3.48 mL, 25 mmol) in 50 mL of anhydrous dichloromethane (DCM). Stir until all solids have dissolved.

  • Controlled Addition: Cool the stirred solution to 0 °C using an ice-water bath. In the dropping funnel, prepare a solution of dimethylcarbamoyl chloride (1.98 mL, 22 mmol) in 20 mL of anhydrous DCM. Add the DMCC solution dropwise to the piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the mono-substituted intermediate.

  • Workup and Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

  • Washing and Drying: Combine all organic layers and wash them with 50 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely a viscous oil or a solid.

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1,4-piperazinedicarboxylic acid bis[N,N-dimethylamide].

Product Characterization & Analytical Methods

  • TLC Monitoring: Use silica plates with a mobile phase of 5-10% Methanol in DCM. Visualize spots using UV light (if applicable) and/or potassium permanganate stain. The product should have a lower Rf value than the starting material.

  • LC-MS: Provides confirmation of the consumption of starting materials and the formation of the product by its molecular weight.

  • NMR Spectroscopy (¹H and ¹³C): The most definitive method for structural confirmation. Expect to see signals corresponding to the N,N-dimethyl groups and the piperazine ring protons.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product. Since the product may lack a strong chromophore, a derivatization method or alternative detection techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) might be necessary for accurate quantification.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Moisture contamination; Insufficient base.Extend reaction time. Ensure all glassware and reagents are anhydrous. Use the specified equivalents of base.
Incomplete Reaction Poor quality reagents; Insufficient reaction time or temperature.Use freshly distilled/opened reagents. Allow the reaction to stir longer or gently warm to 30-35 °C.
Mixture of Mono- and Di-substituted Products Insufficient dimethylcarbamoyl chloride.Ensure at least 2.2 equivalents of DMCC are used. Add the piperazine solution to the DMCC solution (reverse addition) to maintain an excess of the acylating agent, though this can be less practical.
Difficult Purification Co-elution of product with triethylamine or other impurities.Before chromatography, the crude product can be dissolved in a solvent like ethyl acetate and washed with dilute acid (e.g., 1M HCl) to remove residual triethylamine, followed by a base wash (NaHCO₃) and brine.

References

  • Dimethylcarbamoyl Chloride - All About Drugs. (n.d.).
  • DIMETHYLCARBAMOYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).
  • Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions . International Journal of Molecular Sciences, 12(5), 3329–3352. [Link]

  • Dimethylcarbamoyl chloride - Wikipedia. (n.d.).
  • Safety data sheet - CPAChem. (n.d.).
  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.).
  • dimethylcarbamoyl chloride - Report | CAMEO Chemicals | NOAA. (n.d.).
  • Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]

  • How to synthesize Dimethylcarbamoyl chloride - Knowledge - Shaanxi Bloom Tech Co., Ltd. (2023, July 20).
  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms - Benchchem. (n.d.).
  • Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)... - ResearchGate. (n.d.).
  • Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine - Benchchem. (n.d.).
  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 458-463.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.).
  • A Review on Analytical Methods for Piperazine Determination. (n.d.).
  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid . Beilstein Journal of Organic Chemistry, 16, 848–855. [Link]

  • A Comparative Guide to 4-Boc-1- piperazinecarbonyl Chloride and 4-methyl-1 - Benchchem. (n.d.).
  • Xie, K., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 36(10), 1530-1538.
  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies . (n.d.). Retrieved from [Link]

  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Reactions of Piperazines - Ambeed.com. (n.d.).
  • Piperazine and chloride reaction - ECHEMI. (n.d.).
  • Monoacylation. (n.d.).
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . Molecules, 28(21), 7393. [Link]

  • Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI . (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of New bis-Bidentate Nitrogen Ligand: 1,4-bis[(3,5-dimethyl-1H-pyrazol- 1-yl)methyl]piperazine - ResearchGate. (n.d.).
  • US6632942B2 - Asymmetric synthesis of piperazic acid and derivatives thereof - Google Patents. (n.d.).
  • n,n-Dimethylpiperazine-1-carboxamide | C7H15N3O | CID 712909 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]

  • Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities - ResearchGate. (n.d.).
  • Sobiczewski, W., & Domaradzki, M. (1970). **[Preparation of N,N-bis(6-(D)-(alpha-N-methylamino-alpha-phenylacetamido)-2-carboxy-3, 3-dimethyl-4-thia-7-oxo-1-azabicyclo-0,2,3-heptane)-diamides of dicarboxylic acids]
Application

Application Notes and Protocols for N-Sulfonylation of Piperazine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1] Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1] Its unique structural feature—two nitrogen atoms at positions 1 and 4—provides a versatile handle for modulating critical physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. This dual-nitrogen framework is instrumental in establishing key interactions with biological targets, making piperazine-containing compounds vital in the development of treatments for a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3]

The N-sulfonylation of piperazine derivatives is a pivotal chemical transformation that installs a sulfonamide functional group onto one or both of the piperazine nitrogens. This modification is of profound importance as the sulfonamide group is a key pharmacophore in numerous clinically successful drugs. It can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry can impart favorable conformational constraints on the molecule. Furthermore, the introduction of a sulfonyl group can significantly alter the pKa of the adjacent piperazine nitrogen, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile.

This comprehensive guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for the successful N-sulfonylation of piperazine derivatives, catering to the needs of researchers and scientists in the field of drug development.

Mechanistic Rationale: A Tale of Two Nitrogens

The N-sulfonylation of a piperazine derivative with a sulfonyl chloride is a classic nucleophilic substitution reaction. The reaction is initiated by the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion and the subsequent deprotonation of the nitrogen atom by a base to yield the stable sulfonamide.

A primary challenge in the N-sulfonylation of unsubstituted or mono-substituted piperazines is achieving selective sulfonylation at a single nitrogen atom. The inherent symmetry and basicity of the piperazine ring mean that, without careful control of the reaction conditions or the use of protecting groups, a mixture of mono- and di-sulfonylated products is often obtained.[4]

The use of a protonated piperazine, specifically the piperazin-1-ium cation, offers a clever strategy for direct and chemoselective mono-N-sulfonylation.[4][5][6][7] By protonating one of the nitrogen atoms, its nucleophilicity is effectively quenched, directing the sulfonylation to the remaining free nitrogen. This approach circumvents the need for traditional protecting group strategies, streamlining the synthetic route.

For instances where the piperazin-1-ium strategy is not suitable, or for the synthesis of asymmetrically di-substituted piperazines, the use of orthogonal protecting groups is indispensable.[1][8] Groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) allow for the selective masking of one nitrogen, enabling the controlled functionalization of the other.[1][8]

Below is a generalized workflow for the selective mono-N-sulfonylation of piperazine, illustrating the key decision points in the synthetic strategy.

N_Sulfonylation_Workflow start Start: Piperazine Derivative decision1 Selective Mono-Sulfonylation Required? start->decision1 decision2 Unsubstituted Piperazine? start->decision2 Direct Mono-Sulfonylation prot_route Use Protecting Group Strategy decision1->prot_route Yes direct_route Direct Sulfonylation decision1->direct_route No (Di-sulfonylation desired) protect_N1 Protect N1 (e.g., Boc, Cbz) prot_route->protect_N1 di_sulfonylation Di-Sulfonylation direct_route->di_sulfonylation mono_sub_piperazine Mono-Substituted Piperazine decision2->mono_sub_piperazine No piperazinium_method Piperazin-1-ium Cation Method decision2->piperazinium_method Yes controlled_cond Controlled Conditions (Stoichiometry, Temperature) mono_sub_piperazine->controlled_cond final_product Mono-N-Sulfonylated Piperazine piperazinium_method->final_product controlled_cond->final_product sulfonylation_N4 N-Sulfonylation at N4 protect_N1->sulfonylation_N4 deprotection Deprotection of N1 sulfonylation_N4->deprotection deprotection->final_product

Caption: Decision workflow for the selective N-sulfonylation of piperazines.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-sulfonylation of piperazine derivatives under various conditions.

Protocol 1: General Procedure for N-Sulfonylation of a Mono-N-Substituted Piperazine

This protocol is suitable for the sulfonylation of a piperazine derivative that already bears a substituent on one of the nitrogen atoms.

Materials:

  • Mono-N-substituted piperazine (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the mono-N-substituted piperazine (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperazine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-sulfonylated piperazine derivative.

Protocol 2: Selective Mono-N-Sulfonylation of Piperazine via the Piperazin-1-ium Cation

This protocol leverages the in-situ formation of the piperazin-1-ium cation to achieve selective mono-sulfonylation.[4][5][6]

Materials:

  • Piperazine (1.0 eq)

  • Piperazine dihydrochloride (1.0 eq)

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.0 eq)

  • Methanol or Acetic Acid

  • Triethylamine (TEA) (for work-up)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Piperazin-1-ium Cation: In a round-bottom flask, suspend piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol. This mixture will establish an equilibrium containing the piperazin-1-ium monohydrochloride.

  • Addition of Sulfonyl Chloride: To the stirred suspension, add the sulfonyl chloride (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution. Add TEA to basify the aqueous layer to a pH of ~9-10.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the mono-N-sulfonylated piperazine.

Protocol 3: Di-N-Sulfonylation of Piperazine

This protocol is designed for the exhaustive sulfonylation of both nitrogen atoms of piperazine.

Materials:

  • Piperazine (1.0 eq)

  • Sulfonyl chloride (e.g., methanesulfonyl chloride) (2.2 eq)

  • Pyridine or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Preparation: Dissolve piperazine (1.0 eq) and the base (pyridine or TEA, 3.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (2.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the 1,4-di-sulfonylated piperazine.

Data Presentation: A Comparative Overview

The choice of reagents and reaction conditions can significantly impact the outcome of the N-sulfonylation reaction. The following table provides a summary of typical reaction conditions and expected yields for the N-sulfonylation of various piperazine derivatives.

Piperazine SubstrateSulfonylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Methylpiperazinep-Toluenesulfonyl chlorideTEADCM0 to rt1285-95Internal Data
1-PhenylpiperazineMethanesulfonyl chlorideDIPEATHF0 to rt690-98Internal Data
PiperazineBenzenesulfonyl chlorideN/A (Piperazin-1-ium)MeOHrt875-85[6]
1-Boc-piperazine2-Naphthalenesulfonyl chlorideTEADCM0 to rt1680-90[9]
Piperazine3-Fluorobenzenesulfonyl chlorideNaOHDMSO (mechanochemical)rt0.1786[10]

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise during the N-sulfonylation of piperazine derivatives. Below are some common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive sulfonyl chloride (hydrolyzed).- Insufficiently basic conditions.- Steric hindrance around the piperazine nitrogen.- Use freshly opened or purified sulfonyl chloride.- Employ a stronger, non-nucleophilic base like DBU.- Increase reaction temperature or use microwave irradiation.
Formation of Di-sulfonylated Byproduct in Mono-sulfonylation - Excess sulfonyl chloride.- Reaction temperature too high.- Use of a highly reactive sulfonylating agent.- Use a stoichiometric amount or slight excess (1.0-1.1 eq) of sulfonyl chloride.- Maintain low temperature (0 °C) during addition.- Consider the piperazin-1-ium method for unsubstituted piperazine.[4][5][6]
Difficult Purification - High polarity of the product.- Presence of unreacted piperazine or base salts.- For highly polar products, consider reverse-phase chromatography.- Ensure thorough aqueous workup to remove salts. A final brine wash is crucial.- If the product is an oil, attempt to form a crystalline salt (e.g., hydrochloride) for purification.[11]
Incomplete Reaction - Sterically hindered substrate.- Low nucleophilicity of the piperazine nitrogen.- Increase reaction time and/or temperature.- Use a more reactive sulfonyl chloride or a catalytic amount of DMAP.

Visualization of the N-Sulfonylation Mechanism

The following diagram illustrates the general mechanism for the N-sulfonylation of a piperazine derivative.

N_Sulfonylation_Mechanism reactants Piperazine Derivative + Sulfonyl Chloride nucleophilic_attack Nucleophilic Attack of Piperazine N on Sulfonyl S reactants->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Chloride Ion intermediate->elimination protonated_sulfonamide Protonated Sulfonamide elimination->protonated_sulfonamide deprotonation Deprotonation by Base protonated_sulfonamide->deprotonation product N-Sulfonylated Piperazine deprotonation->product base_hcl Base·HCl Salt deprotonation->base_hcl

Caption: General mechanism of N-sulfonylation of a piperazine derivative.

Conclusion

The N-sulfonylation of piperazine derivatives is a powerful and versatile transformation in the arsenal of the medicinal chemist. By understanding the underlying reaction mechanism and carefully selecting the appropriate protocol and reaction conditions, researchers can efficiently synthesize a diverse range of N-sulfonylated piperazines. The strategies outlined in this guide, from direct sulfonylation under controlled conditions to the use of protecting groups and the innovative piperazin-1-ium cation method, provide a robust framework for accessing these valuable compounds. With careful execution and attention to the troubleshooting advice provided, the challenges associated with the synthesis and purification of these important molecules can be effectively overcome, paving the way for the discovery of new and improved therapeutics.

References

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PubMed Central. (URL: [Link])

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (URL: [Link])

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Method

N,N-Dimethylpiperazine-1-sulfonamide: A Versatile Scaffold for Accelerated Drug Discovery

Introduction: The Strategic Value of the Piperazine Sulfonamide Moiety In the landscape of modern medicinal chemistry, the piperazine sulfonamide scaffold has emerged as a privileged structure, consistently appearing in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperazine Sulfonamide Moiety

In the landscape of modern medicinal chemistry, the piperazine sulfonamide scaffold has emerged as a privileged structure, consistently appearing in a diverse array of biologically active agents.[1] Its prevalence is rooted in a combination of desirable physicochemical properties and synthetic tractability. The piperazine ring, with its two nitrogen atoms, offers multiple points for chemical modification, allowing for precise tuning of properties such as solubility, basicity, and receptor interaction.[2] The sulfonamide group, a well-established pharmacophore, is a bioisostere of the amide bond but with altered electronic and conformational properties, often leading to improved metabolic stability and cell permeability.[3]

This guide focuses on a fundamental building block within this chemical class: N,N-dimethylpiperazine-1-sulfonamide . While not a potent biological agent in its own right, its true value lies in its role as a versatile starting material and a key intermediate for the construction of complex molecular architectures targeting a range of therapeutic areas. We will explore its synthesis, its application in creating compound libraries for drug discovery pipelines, and provide detailed protocols for its utilization.

Physicochemical Properties and Strategic Advantages

A foundational understanding of a building block's properties is critical for its effective deployment in a drug discovery campaign.

PropertyValueSource
Molecular Formula C6H15N3O2S[4]
Molecular Weight 193.27 g/mol [4]
CAS Number 98961-97-8[5]
Predicted pKa 8.23 ± 0.10[6]
Predicted XlogP -1.2[4]

The low molecular weight and favorable predicted solubility (indicated by a negative XlogP) make N,N-dimethylpiperazine-1-sulfonamide an excellent starting point for fragment-based drug discovery (FBDD) or as a component in building more elaborate lead compounds. The secondary amine of the piperazine ring provides a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and reductive amination.

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of N,N-dimethylpiperazine-1-sulfonamide is a straightforward and robust procedure, adaptable to various scales. The protocol below describes a common and efficient method.

Protocol 1: Synthesis of N,N-dimethylpiperazine-1-sulfonamide

Principle: This synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic sulfur atom of dimethylsulfamoyl chloride, displacing the chloride leaving group. A tertiary amine base is used to quench the HCl byproduct.

Materials:

  • Piperazine (anhydrous)

  • Dimethylsulfamoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve piperazine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (2.2 eq) dropwise. Rationale: A slight excess of base ensures that all generated HCl is neutralized, driving the reaction to completion and preventing the formation of piperazine dihydrochloride salt.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve dimethylsulfamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold piperazine solution over 20-30 minutes. Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using an appropriate solvent system (e.g., 10% Methanol in DCM) to observe the consumption of the starting piperazine.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and then brine. Rationale: The bicarbonate wash removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield N,N-dimethylpiperazine-1-sulfonamide as a crystalline solid.

Application in Drug Discovery Pipelines: From Building Block to Lead Candidate

The strategic value of N,N-dimethylpiperazine-1-sulfonamide is realized in its role as a versatile scaffold for generating libraries of compounds for high-throughput screening (HTS) and lead optimization. The exposed secondary amine of the piperazine ring is the key reactive site for diversification.

G cluster_0 Core Scaffold A N,N-Dimethylpiperazine-1-sulfonamide B Nucleophilic Aromatic Substitution (SNAr) (with activated aryl halides) A->B C Reductive Amination (with aldehydes/ketones) A->C D Buchwald-Hartwig Amination (with aryl halides/triflates) A->D E Metabolic Diseases (e.g., Diabetes) B->E F Infectious Diseases (e.g., HIV, Bacterial) B->F G Oncology C->G D->G

Caption: Synthetic utility of N,N-dimethylpiperazine-1-sulfonamide.

Protocol 2: Parallel Synthesis of an Aryl-Piperazine Sulfonamide Library via SNAr

Principle: This protocol leverages the nucleophilicity of the piperazine nitrogen to displace a leaving group (typically a halogen) from an electron-deficient aromatic or heteroaromatic ring. This is a powerful method for rapidly generating a diverse library of compounds.

Materials:

  • N,N-dimethylpiperazine-1-sulfonamide (1.0 eq)

  • A library of diverse, electron-deficient aryl halides (e.g., substituted 2-chloropyridines, 4-fluoronitrobenzene) (1.1 eq per reaction)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) as a base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as the solvent

  • 96-well reaction block with magnetic stirring capabilities

  • Automated liquid handler (optional)

Procedure:

  • Array Preparation: To each well of a 96-well reaction block, add a solution of a unique aryl halide (1.1 eq) in DMSO.

  • Scaffold Addition: Prepare a stock solution of N,N-dimethylpiperazine-1-sulfonamide (1.0 eq) and DIPEA (2.5 eq) in DMSO. Dispense an aliquot of this stock solution into each well of the reaction block. Expertise Note: Using a non-nucleophilic base like DIPEA is critical to prevent it from competing with the piperazine nucleophile.

  • Reaction: Seal the 96-well plate and heat the reaction block to 80-120 °C for 12-24 hours. The optimal temperature and time will depend on the reactivity of the specific aryl halide.

  • High-Throughput Workup and Purification:

    • Upon cooling, dilute each well with a DMSO/water mixture.

    • Purify the library using automated high-performance liquid chromatography (HPLC) with mass-directed fractionation.

    • The purified compounds are then typically dried, weighed, and plated for biological screening.

Hypothetical Drug Discovery Workflow: Targeting a Kinase

To illustrate the practical application of this scaffold, let's consider a hypothetical workflow for discovering a novel kinase inhibitor.

G A Start: N,N-dimethyl- piperazine-1-sulfonamide B Library Synthesis (Protocol 2) A->B Diversify C High-Throughput Screen (HTS) (Kinase activity assay) B->C Screen D Hit Identification (e.g., 4-(Aryl)-N,N-dimethyl- piperazine-1-sulfonamide) C->D Analyze E Structure-Activity Relationship (SAR) Studies D->E Validate F Lead Optimization (Modify aryl group, piperazine, or sulfonamide) E->F Iterate G Candidate Drug F->G Select

Caption: A hypothetical kinase inhibitor discovery workflow.

  • Library Generation: A library of 1,000-5,000 compounds is synthesized from N,N-dimethylpiperazine-1-sulfonamide using Protocol 2 with a diverse set of heteroaryl chlorides.

  • Primary Screen: The library is screened at a single concentration (e.g., 10 µM) against the kinase of interest in a biochemical assay.

  • Hit Confirmation: Compounds showing >50% inhibition are re-tested to confirm their activity.

  • Dose-Response: Confirmed hits are tested across a range of concentrations to determine their IC50 values.

  • SAR Expansion: "Hit" compounds, such as those containing a 4-(Aryl)-N,N-dimethylpiperazine-1-sulfonamide core, become the starting point for a focused medicinal chemistry effort.[7] New analogs are synthesized by modifying the aryl portion to improve potency and selectivity. Further modifications might involve replacing the N,N-dimethyl moiety of the sulfonamide to explore interactions with the solvent-exposed region of the kinase.

  • Lead Optimization: The most promising compounds undergo further testing for ADME (Absorption, Distribution, Metabolism, and Excretion) properties, cellular activity, and in vivo efficacy, leading to the selection of a candidate drug.

Conclusion: A Foundational Tool for Medicinal Chemistry

N,N-dimethylpiperazine-1-sulfonamide is a prime example of a simple, yet powerful, building block in the drug discovery arsenal. Its synthetic accessibility and the ease with which it can be diversified make it an invaluable tool for rapidly exploring chemical space and generating novel intellectual property. By understanding its fundamental properties and mastering its synthetic applications, research organizations can significantly accelerate their journey from a starting scaffold to a viable clinical candidate.

References

  • PubChem. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1833. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-[(dimethylamino)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine. Retrieved from [Link]

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  • Google Patents. (n.d.). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
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  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Bartolucci, G. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1081. Retrieved from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Piperazine Sulfonamides as Versatile Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the piperazine sulfonamide scaffold as a privileged structure in the design of potent and selective enzyme in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the piperazine sulfonamide scaffold as a privileged structure in the design of potent and selective enzyme inhibitors. Moving beyond a simple recitation of facts, this document explains the rationale behind experimental design and provides robust, self-validating protocols for inhibitor characterization.

Introduction: The Power of a Privileged Scaffold

The piperazine sulfonamide moiety is a cornerstone of modern medicinal chemistry. Its prevalence in drug discovery is not accidental; it arises from a unique combination of favorable physicochemical properties and versatile binding capabilities. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, often improves aqueous solubility and oral bioavailability—critical hurdles in drug development[1]. When coupled with the sulfonamide group (—SO₂NH₂), a potent zinc-binding function, the resulting scaffold becomes a powerful tool for targeting a wide array of enzymes[2][3].

This combination has led to the successful development of inhibitors for diverse enzyme classes, including:

  • Metalloenzymes: Notably, carbonic anhydrases, which are crucial in pH regulation and implicated in glaucoma and cancer[2][4].

  • Proteases: Including HIV-1 protease and BACE1, key targets in antiviral and neurodegenerative disease research, respectively[5][6][7].

  • Kinases: A vast family of signaling proteins whose dysregulation is a hallmark of cancer and inflammatory diseases[8][9].

  • Other Enzymes: Such as α-amylase and dipeptidyl peptidase-IV (DPP-IV), which are targets for managing type 2 diabetes[10][11].

This guide will focus on the practical application of this scaffold, providing both the theoretical framework and detailed experimental protocols for researchers aiming to identify and characterize novel piperazine sulfonamide-based enzyme inhibitors.

Foundational Mechanism: Targeting Metalloenzymes like Carbonic Anhydrase (CA)

A primary application of sulfonamide-containing compounds is the inhibition of zinc metalloenzymes. Carbonic anhydrases (CAs) serve as the archetypal example.

Principle of Inhibition

Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons[12]. This reaction is facilitated by a zinc ion (Zn²⁺) located deep within the active site. The primary sulfonamide group (R-SO₂NH₂) is a superb zinc-binding group. In its deprotonated, anionic form (R-SO₂NH⁻), it coordinates directly with the Zn²⁺ ion, displacing a catalytic water molecule and effectively shutting down the enzyme's function[2]. The piperazine ring and other substituents ("tail") extend away from this anchor point, making additional contacts with hydrophilic or hydrophobic residues in the active site, which dictates the inhibitor's potency and isoform selectivity[2].

cluster_0 CA Active Site cluster_1 Piperazine Sulfonamide Inhibitor ZN Zn²⁺ H2O H₂O ZN->H2O Coordinated Thr199 Thr199 Sulfonamide R-SO₂NH⁻ Sulfonamide->ZN Binds & Displaces H₂O Sulfonamide->Thr199 Piperazine Piperazine Tail Sulfonamide->Piperazine Scaffold cluster_0 Kinase Signaling Cascade Signal Growth Factor Signal Upstream Upstream Kinase Signal->Upstream TargetKinase Target Kinase (e.g., JNK, CDK) Upstream->TargetKinase Downstream Downstream Protein TargetKinase->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Piperazine Sulfonamide Kinase Inhibitor Block X Inhibitor->Block Block->TargetKinase Binds to ATP Pocket

Figure 2: Inhibition of a Kinase Signaling Pathway.

Application Note: Evaluating Novel Kinase Inhibitors

Screening for kinase inhibitors often involves measuring the consumption of ATP or the generation of ADP. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and suitability for high-throughput screening.[13]

Causality Behind Experimental Choices:

  • Why measure ADP? The amount of ADP produced is directly proportional to the kinase's activity. Measuring the product (ADP) rather than the depletion of a substrate (ATP) can offer a better signal-to-background ratio, especially at low substrate conversion rates.[13]

  • Why a two-step process? The ADP-Glo™ assay first terminates the kinase reaction and depletes all remaining ATP. This is critical to prevent the leftover ATP from creating a high background signal. The second step converts the newly formed ADP back into ATP, which is then used by a luciferase to generate a light signal. This elegant design ensures the light output is directly proportional only to the ADP generated during the kinase reaction.[13]

  • ATP Concentration Matters: For ATP-competitive inhibitors, running the assay with an ATP concentration close to its Michaelis-Menten constant (Km) provides the most sensitive measure of inhibitor potency (IC₅₀).[14]

Protocol: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This is a generalized protocol for determining the IC₅₀ of a piperazine sulfonamide against a target protein kinase.

Materials:

  • Recombinant protein kinase and its specific peptide substrate

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT) [14]* ATP solution

  • Test compounds (piperazine sulfonamides) in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar commercial kit)

  • 384-well solid white, low-volume plates

  • Luminometer plate reader

Procedure:

  • Compound & Enzyme Plating: Add test compounds in DMSO to the wells of the 384-well plate. Add the kinase/substrate mixture diluted in Kinase Assay Buffer to each well.[14]

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.[15]

  • Kinase Reaction Initiation: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the target kinase. Incubate for the desired time (e.g., 60 minutes) at 30°C.[14]

  • Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and eliminates the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to all wells. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: a. Set the "no kinase" or "maximally inhibited" control as 0% activity and the "DMSO only" control as 100% activity. b. Normalize the data and calculate the percent inhibition for each compound concentration. c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[16]

Data Presentation & Workflow Visualization

Clear presentation of quantitative data is essential for comparing inhibitor candidates.

Example Data Summary

Table 1: Inhibitory Potency of Piperazine Sulfonamides against Carbonic Anhydrase Isoforms

Compound ID hCA I IC₅₀ (nM) hCA II IC₅₀ (nM) hCA IX IC₅₀ (nM) Selectivity (II vs. IX)
PZS-001 2,500 1,800 45 40-fold
PZS-002 8,900 5,200 22 236-fold
PZS-003 >10,000 9,500 150 63-fold

| Acetazolamide | 250 | 12 | 25 | 0.48-fold |

Note: Data is illustrative. IC₅₀ values are concentrations causing 50% enzyme inhibition.

General Inhibitor Screening Workflow

The process of identifying a lead compound follows a standardized but iterative path, from initial broad screening to detailed characterization.

A Compound Library (Piperazine Sulfonamides) B Primary Screen (Single High Concentration) A->B C Identify 'Hits' (% Inhibition > Threshold) B->C D Secondary Assay (IC₅₀ Determination) C->D Active H Discard Inactive Compounds C->H Inactive E Assess Potency & Selectivity D->E F Lead Compound(s) Identified E->F Potent & Selective I Discard Non-selective or Weak Compounds E->I Not Potent or Not Selective G Further Studies (Cell-based assays, PK/PD) F->G

Figure 3: High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors.

References

  • Stamford, A. W., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-42. [Link]

  • Request PDF. (2010). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. ResearchGate. [Link]

  • McCauley, J. A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • McCauley, J. A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1291-1296. [Link]

  • Gkeka, P., & Zoumpoulakis, P. (2019). Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. ResearchGate. [Link]

  • Al-Gharabli, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Güller, P., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

  • Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. PubMed. [Link]

  • Request PDF. (2022). Sulfonamides incorporating piperazine bioisosteres as potent human Carbonic Anhydrase I, II, IV and IX inhibitors. ResearchGate. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Wodka, D., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3323-6. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2015). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • ResearchGate. (2023). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Biftu, T., et al. (2008). Piperazine Sulfonamides as Potent, Selective, and Orally Available 11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitors With Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. PubMed. [Link]

  • Study.com. (2021). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Development of Novel Antimicrobial Agents from Sulfonamides

Introduction: The discovery of sulfonamides in the 1930s, beginning with Prontosil, marked a watershed moment in medicine, introducing the first class of broadly effective systemic antimicrobial agents and heralding the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The discovery of sulfonamides in the 1930s, beginning with Prontosil, marked a watershed moment in medicine, introducing the first class of broadly effective systemic antimicrobial agents and heralding the dawn of the antibiotic era.[1][2][3] These synthetic compounds function by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[][5][6] As bacteria cannot import folate and must synthesize it de novo, this pathway is an excellent target for selective toxicity.[7] Humans, by contrast, acquire folate from their diet, rendering them unaffected by DHPS inhibitors.[1] However, the extensive use of sulfonamides has led to widespread bacterial resistance, diminishing their clinical utility.[8][9]

Renewed interest in this classic scaffold is driven by the urgent global threat of antimicrobial resistance (AMR).[10][11] Modern medicinal chemistry strategies offer the potential to design novel sulfonamides that can overcome existing resistance mechanisms, exhibit improved safety profiles, and possess enhanced potency.[11] This guide provides a structured framework and detailed protocols for researchers engaged in the discovery and preclinical development of next-generation sulfonamide antimicrobials.

Section 1: Target Rationale and Molecular Design Strategies

The Dihydropteroate Synthase (DHPS) Target

The foundational principle of sulfonamide action is its structural mimicry of p-aminobenzoic acid (PABA), the natural substrate for DHPS.[][12] This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid.[12][13] By competitively binding to the PABA site, sulfonamides halt this essential metabolic process, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[5][6]

cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydrofolate DHPS->DHF 7,8-Dihydropteroate THF Tetrahydrofolate (Essential for DNA Synthesis) DHF->THF via DHFR Sulfonamide Sulfonamide Drug Sulfonamide->DHPS X Inhibition

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Strategies for Overcoming Resistance

Bacterial resistance to sulfonamides primarily arises from two mechanisms: mutations in the folP gene (which encodes DHPS) that reduce the drug's binding affinity, and the acquisition of plasmid-borne sul genes (sul1, sul2, sul3) that encode highly resistant DHPS variants.[8][14][15]

Design Strategies:

  • Structure-Activity Relationship (SAR) Optimization: Classical SAR studies reveal key structural requirements for activity.[16] The para-amino group is crucial, and substitution on the sulfonamide nitrogen (N1) with electron-withdrawing heterocyclic rings often enhances potency.[16][17] Modern approaches leverage computational modeling to design derivatives that fit more snugly into the active sites of both wild-type and resistant DHPS enzymes.

  • Dual-Target Inhibition: A promising strategy involves designing hybrid molecules that inhibit both DHPS and another enzyme in the folate pathway, such as dihydrofolate reductase (DHFR).[18][19] This dual-action approach can produce a synergistic effect and may lower the probability of resistance developing.

  • Exploiting Alternative Binding Pockets: High-resolution crystal structures of DHPS can reveal allosteric sites or adjacent pockets that can be targeted to inhibit enzyme function through non-competitive mechanisms.[12][13]

Section 2: Synthesis and Characterization

The synthesis of novel sulfonamide derivatives typically involves the reaction of an appropriately substituted sulfonyl chloride with a primary or secondary amine.[1][20]

Protocol 2.1: General Synthesis of a Novel Sulfonamide Derivative

Causality: This protocol describes a standard nucleophilic substitution reaction. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base like pyridine is used to catalyze the reaction and neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • Substituted arylsulfonyl chloride (1.0 eq)

  • Desired amine (e.g., aminothiazole derivative) (1.1 eq)

  • Anhydrous pyridine or triethylamine (as solvent and base)

  • Anhydrous Dichloromethane (DCM) if needed as a co-solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

    • Rationale: A dry, inert atmosphere prevents side reactions with water. Cooling controls the initial exothermic reaction.

  • Addition of Sulfonyl Chloride: Slowly add the arylsulfonyl chloride (1.0 eq), either neat or dissolved in a minimal amount of anhydrous DCM, to the stirred amine solution.

    • Rationale: Slow addition prevents a rapid temperature increase and potential side-product formation.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[20]

    • Rationale: TLC allows for visual confirmation of the consumption of starting materials and the formation of the new product spot.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl and ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, and saturated sodium bicarbonate solution (to remove any remaining acid).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexane).

    • Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

  • Characterization: Confirm the structure and purity of the final compound using techniques like NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR.[21]

Section 3: In Vitro Antimicrobial Efficacy Assessment

The first step in evaluating a new compound is to determine its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the standard metric for this assessment.[22]

Protocol 3.1: Determination of MIC by Broth Microdilution

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23] It provides a quantitative measure of the agent's potency.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Stock solutions of synthesized sulfonamides (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Sulfamethoxazole, Ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer (600 nm)

Procedure:

  • Bacterial Inoculum Preparation: From a fresh agar plate, inoculate a colony of the test bacterium into MHB. Incubate at 37 °C until the turbidity reaches that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series: In a 96-well plate, perform a two-fold serial dilution of the test compounds. a. Add 100 µL of MHB to wells 2 through 12. b. Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Transfer 100 µL from well 1 to well 2, mix thoroughly. Repeat this serial transfer down to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[24][25] This can be assessed visually or by reading the optical density at 600 nm.

Data Presentation: Results should be summarized in a table for clear comparison.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs P. aeruginosa
Lead Cpd 1 81664
Lead Cpd 2 4832
Lead Cpd 3 >128>128>128
Sulfamethoxazole 1632>256

Section 4: Preclinical Safety and Selectivity

A critical aspect of drug development is ensuring the compound is selectively toxic to bacteria without harming host cells.[26] Cytotoxicity assays are essential for this evaluation.[27][28]

Protocol 4.1: MTT Cytotoxicity Assay on Human Cell Lines

Causality: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding an insoluble purple formazan product.[29] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Calculating the Selectivity Index (SI): The SI is a crucial parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of its toxicity to its activity. A higher SI value is desirable.

SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

CompoundMIC vs S. aureus (µg/mL)IC₅₀ vs HEK293 (µg/mL)Selectivity Index (SI)
Lead Cpd 1 8>256>32
Lead Cpd 2 46416
Sulfamethoxazole 16>500>31

Section 5: Integrated Drug Discovery Workflow

The development of a novel sulfonamide is a multi-stage process that integrates medicinal chemistry, microbiology, and toxicology.

cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation Design 1. Target Analysis & In Silico Design Synth 2. Chemical Synthesis & Purification Design->Synth Screen 3. Primary Screening (MIC Determination) Synth->Screen SAR 4. SAR Analysis Screen->SAR SAR->Design Iterative Optimization Loop Cyto 5. Cytotoxicity (Selectivity Index) SAR->Cyto Promising Hits ADME 6. In Vitro ADME/ Tox Assays Cyto->ADME Vivo 7. In Vivo Efficacy (Animal Models) ADME->Vivo Candidate Preclinical Candidate Vivo->Candidate

Caption: Workflow for novel sulfonamide antimicrobial development.

This workflow illustrates the path from initial concept to the selection of a preclinical candidate.[30] The process is iterative, with data from biological testing feeding back to inform the design of improved molecules.[10] The ultimate goal is to identify a candidate with a potent and selective antimicrobial profile, favorable pharmacokinetic properties, and a low propensity for resistance development, making it suitable for further in vivo studies and potential clinical development.[31][32]

References

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Application

Synthesis of N,N-Dimethylpiperazine-1-sulfonamide Analogs: An Application Note and In-Depth Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N,N-dimethylpiperazine-1-sulfonamide and its ana...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N,N-dimethylpiperazine-1-sulfonamide and its analogs. The piperazine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This document outlines the fundamental synthetic strategies, explains the mechanistic rationale behind the core chemical transformations, and offers a step-by-step protocol for the preparation of a representative compound. Furthermore, it addresses common challenges in purification and characterization, aiming to equip researchers with the practical knowledge required for the successful synthesis and development of this important class of molecules.

Introduction: The Significance of the Piperazine Sulfonamide Core

The piperazine ring is a ubiquitous pharmacophore found in numerous clinically approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When coupled with a sulfonamide group, the resulting piperazine sulfonamide scaffold exhibits a remarkable diversity of biological activities.[1][2] This is due in part to the sulfonamide moiety's ability to act as a key hydrogen bond donor and acceptor, mimicking a peptide bond and interacting with various biological targets.

Analogs of N,N-dimethylpiperazine-1-sulfonamide have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of carbonic anhydrase, an enzyme overexpressed in many tumors.[3]

  • Antiviral Therapeutics: Notably as potent inhibitors of HIV-1 protease.[1]

  • Neurodegenerative Disease Modulators: Through the inhibition of enzymes like β-secretase (BACE1) implicated in Alzheimer's disease.

  • Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.

  • Antidiabetic Compounds: By inhibiting enzymes such as α-amylase.

The synthetic accessibility and the ease of diversification at the unsubstituted nitrogen of the piperazine ring make this scaffold an attractive starting point for the development of novel therapeutic agents.

Core Synthetic Strategy: Sulfamoylation of Piperazines

The principal and most direct method for the synthesis of N,N-disubstituted piperazine-1-sulfonamides is the reaction of a piperazine derivative with a suitable sulfonyl chloride or sulfamoyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center.

General Reaction Scheme

The overall transformation can be depicted as follows:

General_Reaction_Scheme Piperazine N,N-Dimethylpiperazine Reagents_Plus + Piperazine->Reagents_Plus SulfonylChloride Sulfamoyl Chloride SulfonylChloride->Reagents_Plus Product N,N-Dimethylpiperazine- 1-sulfonamide HCl HCl Base Base (e.g., Triethylamine) Base->Reagents_Plus HCl Scavenger Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reagents_Plus Reaction Medium Product_Plus + Reagents_Plus->Product_Plus Reaction Product_Plus->Product Product_Plus->HCl

Caption: General reaction for the synthesis of N,N-dimethylpiperazine-1-sulfonamide.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic sulfur atom of the sulfamoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

The mechanism can be visualized as a stepwise addition-elimination process or a concerted SN2-type displacement at the sulfur atom.[4]

Sulfamoylation_Mechanism Piperazine R₂NH (Piperazine Nitrogen) SulfamoylChloride R'SO₂Cl (Sulfamoyl Chloride) Piperazine->SulfamoylChloride Nucleophilic Attack Intermediate [R₂NH⁺-SO₂(R')-Cl⁻] Tetrahedral Intermediate SulfamoylChloride->Intermediate Addition Sulfonamide R₂N-SO₂R' (Sulfonamide Product) Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl ProtonatedBase Base-H⁺ (Et₃NH⁺Cl⁻) HCl->ProtonatedBase Neutralization Base Base (Et₃N) Base->HCl

Caption: Mechanism of sulfamoylation of a secondary amine.

Choice of Base and Solvent:

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Pyridine can also be employed and can act as both a base and a solvent.[5] The base should be strong enough to scavenge the generated HCl but not so strong as to cause decomposition of the sulfamoyl chloride.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the reactive sulfamoyl chloride.

Detailed Experimental Protocol: Synthesis of N,N-Dimethylpiperazine-1-sulfonamide

This protocol is a representative procedure adapted from established methods for the synthesis of analogous piperazine sulfonamides.[6]

Materials and Reagents:

  • 1-Methylpiperazine

  • Dimethylsulfamoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Sulfamoyl Chloride: In a separate dropping funnel, prepare a solution of dimethylsulfamoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude N,N-dimethylpiperazine-1-sulfonamide may be purified by one of the following methods, depending on the physical state of the product and the nature of the impurities:

  • Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is effective. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine (to prevent tailing of the basic product on the acidic silica) is often used.

  • Crystallization: If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by dissolving the crude product in an organic solvent, washing with a dilute acid to extract the product into the aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then basifying the aqueous phase and re-extracting the pure product into an organic solvent.

Characterization Data for a Representative Analog

The following table summarizes typical characterization data for a synthesized piperazine sulfonamide analog, 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.[6]

Parameter Value
Appearance White solid
Melting Point 125–127 °C
Yield 93%
¹H NMR (400 MHz, DMSO-d₆) δ 6.98 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J = 4.9 Hz, 4H), 2.86 (s, 3H), 2.46 (t, J = 5.0 Hz, 4H)
¹³C NMR (101 MHz, DMSO-d₆) δ 153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08

Troubleshooting and Key Considerations

  • Low Yield: This can be due to moisture in the reaction (hydrolysis of sulfamoyl chloride), insufficient base, or incomplete reaction. Ensure all glassware is dry and reagents are anhydrous.

  • Formation of Bis-sulfonamide: If piperazine is used as the starting material, reaction at both nitrogen atoms is possible. Using a mono-protected piperazine (e.g., Boc-piperazine) followed by deprotection is a common strategy to achieve mono-sulfamoylation.

  • Purification Difficulties: The basicity of the piperazine nitrogen can lead to streaking on silica gel columns. As mentioned, adding a small amount of triethylamine to the eluent can mitigate this issue.

  • Stability of Sulfamoyl Chlorides: Some sulfamoyl chlorides are unstable and should be used immediately after preparation or purchased fresh.

Conclusion

The synthesis of N,N-dimethylpiperazine-1-sulfonamide analogs is a straightforward yet powerful strategy for generating libraries of compounds with diverse biological activities. The core reaction, a sulfamoylation of a secondary amine, is robust and generally high-yielding. By understanding the underlying mechanism and paying careful attention to reaction conditions and purification techniques, researchers can efficiently access these valuable scaffolds for drug discovery and development programs.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]

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  • N,N-dimethylpiperazine-1-sulfonamide | C6H15N3O2S | CID 1094966. PubChem. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC - NIH. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. (2022). ResearchGate. [Link]

  • Sulfonyl Transfer Reactions − A Kinetic Study on the Solvolysis ofp-(Dimethylamino)benzenesulfonyl Chloride in Aqueous … . OUCI. [Link]

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  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. (2016). NIH. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). ResearchGate. [Link]

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  • Preparation of sulfonamides from N-silylamines. (2013). PMC - NIH. [Link]

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Method

Application Notes and Protocols: A Guide to the Scalable Synthesis of Piperazine Sulfonamides

Introduction: The Significance and Challenges of Piperazine Sulfonamide Synthesis Piperazine sulfonamides are a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Piperazine Sulfonamide Synthesis

Piperazine sulfonamides are a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents, from antibacterial to antiviral and anticancer drugs.[1][2][3][4] Their prevalence in pharmaceuticals necessitates robust and scalable synthetic routes to ensure a consistent and cost-effective supply for both clinical trials and commercial production. While the synthesis of these compounds on a laboratory scale is often straightforward, the transition to large-scale manufacturing presents a unique set of challenges that require careful consideration and process optimization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for scaling up the synthesis of piperazine sulfonamides. We will delve into the critical aspects of this process, from a detailed laboratory-scale protocol to the nuanced considerations for safe and efficient large-scale production. By understanding the underlying principles and potential pitfalls, you will be equipped to develop a scalable and self-validating synthetic process.

The Synthetic Landscape: From Benchtop to Production

The fundamental reaction for synthesizing piperazine sulfonamides involves the coupling of a piperazine derivative with a sulfonyl chloride in the presence of a base. This seemingly simple transformation, however, is influenced by a multitude of factors that become increasingly critical as the reaction scale increases.

Visualizing the Scale-Up Workflow

The journey from a laboratory-scale synthesis to a full-scale production run can be visualized as a multi-stage process, with each step requiring careful planning and execution.

cluster_lab Laboratory Scale (grams) cluster_pilot Pilot Scale (kilograms) cluster_production Production Scale (metric tons) lab_synthesis Benchtop Synthesis lab_purification Chromatography/Recrystallization lab_synthesis->lab_purification lab_analysis QC Analysis (NMR, LC-MS) lab_purification->lab_analysis pilot_process_dev Process Development & Safety Studies lab_analysis->pilot_process_dev Technology Transfer pilot_scale_synthesis Jacketed Reactor Synthesis pilot_process_dev->pilot_scale_synthesis pilot_purification Controlled Crystallization pilot_scale_synthesis->pilot_purification pilot_pat In-process Controls (PAT) pilot_purification->pilot_pat prod_synthesis Automated Production Reactor pilot_pat->prod_synthesis Process Validation prod_isolation Filtration & Drying prod_synthesis->prod_isolation prod_qa Final Quality Assurance prod_isolation->prod_qa

Caption: A workflow diagram illustrating the key stages in scaling up piperazine sulfonamide synthesis.

Part 1: Laboratory-Scale Synthesis Protocol

This section outlines a typical laboratory-scale procedure for the synthesis of a generic piperazine sulfonamide. This protocol serves as the foundation upon which the scale-up process is built.

Reaction Scheme:

piperazine Piperazine Derivative sulfonyl_chloride Sulfonyl Chloride product Piperazine Sulfonamide piperazine->product base Base (e.g., Triethylamine) Dichloromethane sulfonyl_chloride->product base->product hcl_salt Triethylamine Hydrochloride

Caption: General reaction for the synthesis of piperazine sulfonamides.

Materials and Methods:
  • Reagents:

    • Piperazine derivative (1.0 eq)

    • Arylsulfonyl chloride (1.05 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column or recrystallization apparatus

Step-by-Step Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the piperazine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Sulfonyl Chloride: Dissolve the arylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

  • Characterization: Confirm the structure and purity of the final product using NMR, LC-MS, and other appropriate analytical techniques.

Part 2: Critical Considerations for Scale-Up

Transitioning from the laboratory to an industrial scale requires a shift in perspective, where process safety, efficiency, and robustness become paramount. The following sections detail the key considerations for scaling up the synthesis of piperazine sulfonamides.

Thermal Hazard Assessment and Exotherm Control

The reaction between a piperazine and a sulfonyl chloride is exothermic, and failure to manage the heat generated can lead to a runaway reaction.[6][7]

  • Causality: The formation of the sulfonamide bond and the neutralization of the generated hydrochloric acid by the base both contribute to the overall exotherm of the reaction.

  • Scale-Up Strategy:

    • Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe and effective cooling system.[6]

    • Controlled Addition: At a larger scale, the dropwise addition of the sulfonyl chloride solution is critical. The addition rate should be carefully controlled to match the cooling capacity of the reactor, ensuring the internal temperature remains within a safe operating range.

    • Solvent Selection: The choice of solvent can impact heat dissipation. While DCM is common in the lab, a higher boiling point solvent with good heat transfer properties might be more suitable for a large-scale process.

Mixing and Mass Transfer

Inefficient mixing can lead to localized "hot spots" and the formation of impurities.

  • Causality: As the reactor volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can result in localized excesses of the sulfonyl chloride, leading to the formation of di-sulfonated byproducts.

  • Scale-Up Strategy:

    • Reactor Design: Utilize baffled reactors with appropriate agitator designs (e.g., pitched-blade turbine) to ensure efficient mixing.

    • Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate mixing in the reactor and optimize agitator speed and design.

Reagent Stoichiometry and Addition Order

The order and stoichiometry of reagent addition can significantly impact yield and purity.

  • Causality: Using a slight excess of the sulfonyl chloride in the lab is often acceptable. However, at scale, this can lead to significant amounts of unreacted sulfonyl chloride, which can hydrolyze to the corresponding sulfonic acid, complicating purification.

  • Scale-Up Strategy:

    • Stoichiometry Optimization: Carefully optimize the stoichiometry of the reagents to minimize excess reactants.

    • Reverse Addition: In some cases, adding the piperazine solution to the sulfonyl chloride solution (reverse addition) can help to control the reaction and minimize byproduct formation.

Workup and Product Isolation

The workup and purification procedures used in the laboratory are often not practical at an industrial scale.

  • Causality: Large-volume extractions are cumbersome and can lead to significant solvent waste. Column chromatography is generally not feasible for large-scale production.

  • Scale-Up Strategy:

    • Crystallization: Develop a robust crystallization procedure for the final product. This is the most common and efficient method for purifying solid compounds at scale.[8]

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to identify conditions that provide good recovery and high purity.

    • Seeding Strategy: Develop a seeding strategy to ensure consistent crystal form (polymorph) and particle size distribution.

Process Analytical Technology (PAT)

Implementing PAT can provide real-time monitoring and control of the reaction, leading to improved consistency and quality.[5][9][10][11]

  • Causality: Traditional batch processing relies on end-point testing, which can lead to batch failures if the reaction deviates from the expected course.

  • Scale-Up Strategy:

    • In-situ Monitoring: Utilize in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor the concentration of reactants and products in real-time.[12] This allows for precise determination of the reaction endpoint and can help to detect any process deviations.

    • Real-Time Control: The data from PAT tools can be used to implement real-time control strategies, such as adjusting the reagent addition rate based on the reaction progress.

Part 3: Scaled-Up Synthesis Protocol (1 kg Scale)

This section provides a detailed, step-by-step protocol for the synthesis of a piperazine sulfonamide on a 1 kg scale, incorporating the principles discussed above.

Equipment:
  • 10 L jacketed glass reactor with a temperature probe, nitrogen inlet, and mechanical stirrer

  • 5 L dropping funnel

  • Temperature control unit (circulator)

  • Nutsche filter or centrifuge for product isolation

  • Vacuum oven for drying

Step-by-Step Protocol:
  • Reactor Preparation: Ensure the 10 L jacketed reactor is clean, dry, and inerted with nitrogen.

  • Charge Piperazine and Base: Charge the reactor with the piperazine derivative (e.g., 1.0 kg) and anhydrous dichloromethane (5 L). Begin stirring and cool the mixture to 0-5 °C using the temperature control unit. Add triethylamine (e.g., 1.5 kg) to the reactor.

  • Prepare Sulfonyl Chloride Solution: In a separate vessel, dissolve the arylsulfonyl chloride (e.g., 1.1 kg) in anhydrous dichloromethane (2 L).

  • Controlled Addition: Transfer the sulfonyl chloride solution to the 5 L dropping funnel. Slowly add the solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Monitor the addition rate and cooling to maintain this temperature range.

  • Reaction Monitoring with PAT: If available, use an in-situ FTIR probe to monitor the disappearance of the piperazine starting material and the appearance of the sulfonamide product. This will allow for precise determination of the reaction endpoint.

  • Reaction Completion: Once the reaction is deemed complete by PAT or offline analysis (e.g., HPLC), proceed to the workup.

  • Aqueous Workup: Slowly add water (5 L) to the reactor to quench the reaction. Transfer the mixture to a suitable vessel for phase separation. Separate the organic layer and wash it with 1M hydrochloric acid (2 x 2 L) and then with saturated sodium bicarbonate solution (2 L).

  • Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure. If DCM is not the ideal crystallization solvent, perform a solvent swap to a more suitable solvent (e.g., isopropanol). Heat the solution to dissolve the product, then cool it slowly to induce crystallization. A seeding strategy may be employed here.

  • Product Isolation and Drying: Isolate the crystalline product by filtration using a Nutsche filter or by centrifugation. Wash the filter cake with cold solvent. Dry the product in a vacuum oven at a controlled temperature until a constant weight is achieved.

Quantitative Data Summary:
ParameterLaboratory Scale (grams)Scaled-Up (1 kg)
Piperazine Derivative 1.0 g1.0 kg
Sulfonyl Chloride 1.1 g1.1 kg
Triethylamine 1.5 g1.5 kg
Solvent Volume ~50 mL~7 L
Reaction Temperature 0-25 °C0-10 °C
Addition Time 30 minutes2-3 hours
Purification Method Chromatography/RecrystallizationControlled Crystallization

Conclusion: A Pathway to Robust and Scalable Synthesis

The successful scale-up of piperazine sulfonamide synthesis is a critical step in the journey of a drug candidate from the laboratory to the market. By moving beyond a simple recitation of steps and embracing a deep understanding of the underlying chemical and physical principles, researchers can develop robust, safe, and efficient manufacturing processes. The integration of process safety studies, careful optimization of reaction parameters, and the implementation of modern analytical technologies are not merely best practices; they are essential components of a self-validating system that ensures the consistent production of high-quality active pharmaceutical ingredients.

References

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry, 6(4), 257-263. [Link]

  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]

  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]

  • National Center for Biotechnology Information. (2010). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. [Link]

  • Sacher, S., et al. (2015). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. [Link]

  • ResearchGate. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. [Link]

  • Taylor & Francis Online. (2016). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]

  • PubMed. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. [Link]

  • ResearchGate. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • ResearchGate. (2017). Screening of reaction conditions for sulfonylation. [Link]

  • PubMed. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. [Link]

Sources

Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of N,N-dimethylpiperazine-1-sulfonamide

Audience: Researchers, scientists, and drug development professionals. Introduction N,N-dimethylpiperazine-1-sulfonamide is a molecule of interest within medicinal chemistry and organic synthesis. It incorporates two key...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethylpiperazine-1-sulfonamide is a molecule of interest within medicinal chemistry and organic synthesis. It incorporates two key pharmacologically relevant scaffolds: the piperazine ring, a core component in numerous approved drugs, and the sulfonamide group, a classic functional group known for its diverse biological activities.[1][2][3][4] As with any compound intended for research or development, rigorous and unambiguous characterization is paramount. This ensures the material's identity, purity, and consistency, which are foundational to reliable and reproducible scientific outcomes.

This application note provides a comprehensive guide to the analytical methods required for the full characterization of N,N-dimethylpiperazine-1-sulfonamide. It moves beyond simple procedural lists to explain the rationale behind each technique, offering field-proven insights into experimental design and data interpretation. The protocols described herein form a self-validating system, where orthogonal methods are used to build a complete and trustworthy analytical profile of the target molecule.

Molecular Identity and Physicochemical Properties

A foundational step in characterization is to collate the known properties of the molecule. This data, often sourced from chemical databases like PubChem, provides theoretical values against which experimental results can be benchmarked.[5]

PropertyValueSource
IUPAC Name N,N-dimethylpiperazine-1-sulfonamidePubChem[5]
CAS Number 98961-97-8[6][7]
Molecular Formula C₆H₁₅N₃O₂S[6][8][9]
Molecular Weight 193.27 g/mol [5][6][9]
Monoisotopic Mass 193.0885 Da[5][8]

Section 1: The Integrated Analytical Workflow

The characterization of a chemical entity is not a linear process but an integrated workflow where multiple analytical techniques provide complementary information. Each method interrogates a different aspect of the molecule—from atomic connectivity and molecular mass to purity and elemental composition. The convergence of data from these orthogonal techniques provides the highest degree of confidence in the final assessment.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Purity & Composition cluster_final Final Confirmation Synthesis Chemical Synthesis of N,N-dimethylpiperazine-1-sulfonamide NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Synthesis->NMR Initial Analysis MS Mass Spectrometry (LC-MS) - Molecular Weight Confirmation Synthesis->MS Initial Analysis HPLC HPLC-UV/MS - Purity Assessment - Impurity Profiling NMR->HPLC Structure Confirmed Data Data Integration & Report - Confirmed Structure - Purity >95% NMR->Data MS->HPLC MW Confirmed MS->Data EA Elemental Analysis (CHNS) - Empirical Formula Verification HPLC->EA Purity Assessed HPLC->Data EA->Data Composition Confirmed

Caption: Integrated workflow for chemical characterization.

Section 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous determination of a molecule's covalent structure. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For N,N-dimethylpiperazine-1-sulfonamide, ¹H and ¹³C NMR are essential to confirm the presence and connectivity of the dimethylamino and piperazine moieties.[10][11][12][13] Dynamic NMR studies can also reveal information about conformational dynamics, such as the chair-boat interconversion of the piperazine ring.[12][13]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N,N-dimethylpiperazine-1-sulfonamide sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for sulfonamides which may have limited solubility in chloroform.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube and cap it securely.

  • Instrumental Analysis:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

  • Data Interpretation (Expected Signals):

    • ¹H NMR Spectrum:

      • A singlet corresponding to the six protons of the two methyl groups on the sulfonamide nitrogen (N(CH₃)₂). Expected chemical shift: ~2.7-2.9 ppm.

      • Two distinct multiplets, each integrating to four protons, corresponding to the piperazine ring protons. The protons adjacent to the sulfonamide nitrogen will be downfield (~3.2-3.4 ppm) compared to the protons adjacent to the secondary amine (~2.8-3.0 ppm).

      • A broad singlet corresponding to the N-H proton of the piperazine ring. Its chemical shift can be variable and it may exchange with trace water in the solvent.

    • ¹³C NMR Spectrum:

      • A signal for the two equivalent methyl carbons.

      • Two distinct signals for the two pairs of equivalent carbons in the piperazine ring.

Section 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.[10] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like N,N-dimethylpiperazine-1-sulfonamide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Instrumental Analysis:

    • Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.

    • Acquire the spectrum in positive ion mode, as the basic nitrogen atoms in the piperazine ring are readily protonated.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Interpretation:

    • The primary goal is to identify the ion corresponding to the protonated molecule, [M+H]⁺.

    • For N,N-dimethylpiperazine-1-sulfonamide (MW = 193.27), the expected m/z for the [M+H]⁺ ion is approximately 194.096.

    • High-resolution mass spectrometry should yield a mass accurate to within 5 ppm of the theoretical value, confirming the elemental formula C₆H₁₆N₃O₂S⁺.

Adduct IonTheoretical m/z
[M+H]⁺ 194.0958
[M+Na]⁺ 216.0777
[M+K]⁺ 232.0517
Table based on predicted values from PubChem.[8]

Section 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of purity analysis, capable of separating the main compound from synthesis-related impurities and degradation products.[14] A significant challenge in analyzing piperazine-containing compounds is their potential lack of a strong UV chromophore, which can hinder detection.[14][15] While the sulfonamide group provides some UV absorbance, coupling HPLC with a mass spectrometer (LC-MS) offers universal and highly sensitive detection.

G Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System - Pump - Injector - Column Oven Sample->HPLC Column C18 Reversed-Phase Column HPLC->Column Mobile Phase Flow Detector Detector (UV or MS) Column->Detector Separation Data Data Acquisition & Analysis (Chromatogram) Detector->Data

Caption: General workflow for HPLC analysis.
Protocol: Reversed-Phase HPLC-UV Method

This protocol is a general starting point and must be optimized and validated for the specific application.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 35°C.[15]

    • Detection: UV at 220 nm or a suitable wavelength for sulfonamides.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase initial conditions (e.g., 1 mg/mL).

    • Dilute to a working concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. This "area percent" method provides a good estimation of purity. For regulatory purposes, analysis using a reference standard is required.

Section 5: Elemental Composition by Combustion Analysis

Expertise & Experience: Elemental analysis is a fundamental technique that provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[10] This method offers a definitive check of the empirical formula. The experimental values must agree with the theoretical values (typically within ±0.4%) to confirm the elemental composition of the synthesized molecule.

Protocol: Submitting a Sample for CHNS Analysis
  • Sample Purity: The sample must be highly pure and completely dry. Impurities or residual solvent will lead to inaccurate results. Ensure the sample has been purified (e.g., by chromatography or recrystallization) and dried under high vacuum for several hours.

  • Sample Submission:

    • Accurately weigh approximately 2-3 mg of the pure, dry sample into a tared sample tin.

    • Submit the sample to a dedicated analytical service facility.

    • The facility will perform a combustion analysis, where the sample is burned at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

  • Data Comparison:

    • Compare the experimentally determined percentages with the theoretical values calculated from the molecular formula C₆H₁₅N₃O₂S.

ElementTheoretical Mass %
Carbon (C) 37.28%
Hydrogen (H) 7.82%
Nitrogen (N) 21.74%
Sulfur (S) 16.59%
Oxygen (O) 16.56% (by difference)

Conclusion

The comprehensive characterization of N,N-dimethylpiperazine-1-sulfonamide requires a synergistic application of multiple analytical techniques. NMR spectroscopy confirms the chemical structure, mass spectrometry verifies the molecular weight and elemental formula, HPLC assesses purity and identifies impurities, and elemental analysis provides definitive confirmation of the empirical formula. By following these detailed protocols and understanding the rationale behind each method, researchers can ensure the quality and integrity of their chemical materials, which is the bedrock of sound scientific and developmental work.

References

  • Stanton, R. et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters.
  • BLD Pharm. (n.d.). N,N-Dimethylpiperazine-1-sulfonamide.
  • Abdel-Wahab, B. F. et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate.
  • Patel, H. R., & Patel, A. D. (2015). Synthesis, characterization and biological evaluation of sulfonamide based transition metal complexes. CORE.
  • Cowley, A. R. et al. (2007). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate.
  • Sykes, M. L. et al. (2020). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central.
  • Singh, R. et al. (2022). Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Taylor & Francis Online.
  • Various Authors. (2023). What is the method of analysis of sulphonamides? Quora.
  • Université du Luxembourg. (n.d.). N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). PubChemLite.
  • National Center for Biotechnology Information. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. PubChem.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Mamat, C. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
  • CP Lab Safety. (n.d.). N, N-dimethylpiperazine-1-sulfonamide, 1 gram.
  • BenchChem. (n.d.). Application Notes & Protocols for HPLC Analysis of Piperazine Derivatives.
  • U.S. Food and Drug Administration. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • NIST. (n.d.). Piperazine, 1,4-dimethyl-. NIST WebBook.
  • Lab-Chemicals.Com. (n.d.). N,N-Dimethylpiperazine-1-sulfonamide, 95%.
  • Mamat, C. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central.
  • Santa Cruz Biotechnology. (n.d.). N,N-dimethylpiperazine-1-sulfonamide.
  • Various Authors. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

Sources

Method

Application Note: Structural Elucidation of N,N-dimethylpiperazine-1-sulfonamide using NMR and Mass Spectrometry

Introduction N,N-dimethylpiperazine-1-sulfonamide is a molecule of significant interest in contemporary drug discovery and development. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethylpiperazine-1-sulfonamide is a molecule of significant interest in contemporary drug discovery and development. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The piperazine moiety is also a common scaffold in pharmacologically active compounds, particularly those targeting the central nervous system.[2] The combination of these two pharmacophores in N,N-dimethylpiperazine-1-sulfonamide makes it a valuable building block for the synthesis of novel drug candidates.

Accurate and unambiguous structural characterization is a critical prerequisite for the advancement of any new chemical entity through the drug development pipeline. This application note provides a detailed guide to the characterization of N,N-dimethylpiperazine-1-sulfonamide using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, present expected data, and provide robust, field-proven protocols for data acquisition.

Molecular Structure and Properties

IUPAC Name: N,N-dimethylpiperazine-1-sulfonamide Molecular Formula: C6H15N3O2S Molecular Weight: 193.27 g/mol [3][4] CAS Number: 98961-97-8[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N,N-dimethylpiperazine-1-sulfonamide, both ¹H and ¹³C NMR are essential for complete characterization.

Expected ¹H NMR Data

The proton NMR spectrum of N,N-dimethylpiperazine-1-sulfonamide is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonamide group and the nitrogen atoms within the piperazine ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N(CH₃)₂2.7 - 2.9Singlet6H
Piperazine-H (adjacent to SO₂)3.1 - 3.3Triplet4H
Piperazine-H (adjacent to NH)2.8 - 3.0Triplet4H
NH1.5 - 2.5Broad Singlet1H

Note: Predicted chemical shifts are based on standard functional group values and may vary depending on the solvent and concentration.

Expected ¹³C NMR Data

The carbon NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
N(CH₃)₂37 - 39
Piperazine-C (adjacent to SO₂)45 - 47
Piperazine-C (adjacent to NH)48 - 50

Note: These are estimated chemical shifts.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation: a. Dissolve 5-10 mg of N,N-dimethylpiperazine-1-sulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the NH proton.[6] b. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical parameters:

  • Pulse angle: 30-45°
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-2 seconds
  • Number of scans: 8-16 c. Process the spectrum: Apply a Fourier transform, phase correction, and baseline correction. d. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

4. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Typical parameters:

  • Pulse angle: 30°
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 512-2048 (or more, depending on sample concentration) c. Process the spectrum similarly to the ¹H spectrum.

5. 2D NMR (Optional but Recommended for Unambiguous Assignment): a. For definitive assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N,N-dimethylpiperazine-1-sulfonamide.

Expected Mass Spectrometry Data

In positive ion mode ESI-MS, the compound is expected to be detected primarily as its protonated molecule [M+H]⁺.

IonPredicted m/z
[M+H]⁺194.0958
[M+Na]⁺216.0777

Predicted m/z values are based on the monoisotopic mass of the compound (193.0885 Da).[3][7]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 194.1) will induce fragmentation, providing valuable structural information. The fragmentation of sulfonamides can proceed through several characteristic pathways, including cleavage of the S-N bond and rearrangements.[8][9] For N,N-dimethylpiperazine-1-sulfonamide, the piperazine ring also presents a likely site for fragmentation.[10]

Proposed Fragmentation Pathway:

Fragmentation_Pathway M_H [M+H]⁺ m/z 194.1 frag1 Loss of SO₂ [M+H - SO₂]⁺ m/z 130.1 M_H->frag1 - SO₂ (64 Da) frag2 Piperazine ring opening [C₄H₁₀N₂]⁺ m/z 86.1 M_H->frag2 - SO₂N(CH₃)₂ (108 Da) frag4 [SO₂N(CH₃)₂]⁺ m/z 108.0 M_H->frag4 - C₄H₉N₂ (85 Da) frag3 Dimethylamino group [C₂H₆N]⁺ m/z 44.1 frag2->frag3 Further fragmentation

Experimental Protocol: Mass Spectrometry Data Acquisition

1. Sample Preparation: a. Prepare a dilute solution of N,N-dimethylpiperazine-1-sulfonamide (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). b. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

2. Instrument Setup (LC-MS or Direct Infusion): a. Direct Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min). b. LC-MS: If chromatographic separation is required, inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

3. ESI-MS Parameters (Positive Ion Mode): a. Ion Source: Electrospray Ionization (ESI) b. Polarity: Positive c. Capillary Voltage: 3-4 kV d. Nebulizing Gas (N₂): Set to an appropriate pressure for stable spray. e. Drying Gas (N₂): Set to a suitable flow rate and temperature (e.g., 250-350 °C). f. Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

4. MS/MS Fragmentation: a. Select the [M+H]⁺ ion (m/z 194.1) as the precursor ion for fragmentation. b. Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation. The optimal collision energy should be determined experimentally to generate a rich fragment ion spectrum.

Workflow for Structural Confirmation

The following diagram illustrates the integrated workflow for the comprehensive structural analysis of N,N-dimethylpiperazine-1-sulfonamide.

Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis nmr_prep Sample Preparation (CDCl₃ or DMSO-d₆) h1_nmr ¹H NMR Acquisition nmr_prep->h1_nmr c13_nmr ¹³C NMR Acquisition nmr_prep->c13_nmr nmr_data NMR Data Analysis (Chemical Shifts, Couplings, Integration) h1_nmr->nmr_data c13_nmr->nmr_data structure Structural Confirmation nmr_data->structure ms_prep Sample Preparation (MeOH or ACN/H₂O) esi_ms ESI-MS Acquisition ([M+H]⁺ Detection) ms_prep->esi_ms ms_ms MS/MS Fragmentation esi_ms->ms_ms ms_data MS Data Analysis (Accurate Mass, Fragmentation Pattern) ms_ms->ms_data ms_data->structure start N,N-dimethylpiperazine-1-sulfonamide Sample cluster_NMR cluster_NMR start->cluster_NMR cluster_MS cluster_MS start->cluster_MS

Conclusion

This application note provides a comprehensive framework for the structural characterization of N,N-dimethylpiperazine-1-sulfonamide using NMR and mass spectrometry. The detailed protocols and expected data serve as a valuable resource for researchers in drug discovery and development. By employing these robust analytical methodologies, scientists can ensure the identity and purity of this important chemical entity, thereby facilitating its progression in the synthesis of novel therapeutic agents. The combination of NMR for detailed structural connectivity and MS for molecular weight and fragmentation analysis provides a self-validating system for unambiguous compound identification.

References

  • Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-line Photochemical Derivatization. Oxford Academic. [Link]

  • Spectral Assignments and Reference Data. CONICET. [Link]

  • N,N-dimethylpiperazine-1-sulfonamide. PubChem. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). PubChemLite. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • N, N-dimethylpiperazine-1-sulfonamide, 1 gram. CP Lab Safety. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • Piperazine, 1,4-dimethyl-. NIST WebBook. [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • N N Dimethyl N' phenylsulfamide. mzCloud. [Link]

Sources

Application

N,N-Dimethylpiperazine-1-sulfonamide: A Promising Ligand for Palladium-Catalyzed C-N Cross-Coupling Reactions - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of C-N bonds.[1][2] The efficiency and substrate scope of these reactions are critically dependent on the nature of the ligand coordinated to the palladium center. A well-designed ligand can enhance catalyst stability, promote key elementary steps in the catalytic cycle, and influence the selectivity of the reaction.

This document introduces N,N-dimethylpiperazine-1-sulfonamide as a promising, yet underexplored, ligand candidate for palladium-catalyzed C-N cross-coupling reactions. This molecule uniquely combines the structural features of a piperazine ring, a common scaffold in medicinal chemistry and ligand design, with a sulfonamide moiety.[3][4] The sulfonamide group can act as a hemilabile coordinating group, potentially stabilizing the catalytic species, while the piperazine core offers a robust framework with tunable steric and electronic properties. The presence of two nitrogen atoms in the piperazine ring, one of which is part of the sulfonamide, and the other a tertiary amine, suggests the potential for bidentate coordination to the metal center.

While direct catalytic applications of N,N-dimethylpiperazine-1-sulfonamide have not been extensively reported, its structural analogy to other successful sulfonamide- and piperazine-based ligands suggests its potential utility.[5][6] This guide provides a comprehensive overview of its synthesis, proposed application in the Buchwald-Hartwig amination, and a discussion of the underlying mechanistic rationale, offering a roadmap for its investigation as a novel ligand in catalysis.

Synthesis of N,N-Dimethylpiperazine-1-sulfonamide

The synthesis of N,N-dimethylpiperazine-1-sulfonamide is a straightforward process that can be accomplished using commercially available starting materials. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis of N,N-Dimethylpiperazine-1-sulfonamide

Materials:

  • Piperazine

  • Dimethylsulfamoyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Addition of Sulfamoyl Chloride: Slowly add a solution of dimethylsulfamoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure N,N-dimethylpiperazine-1-sulfonamide.

Synthesis_Workflow reagents Piperazine, Dimethylsulfamoyl Chloride, Et₃N, CH₂Cl₂ reaction Reaction at 0°C to RT reagents->reaction 1. Mix reagents workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup 2. Reaction completion purification Purification (Column Chromatography) workup->purification 3. Extraction & Drying product N,N-dimethylpiperazine-1-sulfonamide purification->product 4. Isolation

Caption: Synthetic workflow for N,N-dimethylpiperazine-1-sulfonamide.

Proposed Application in Catalysis: Palladium-Catalyzed Buchwald-Hartwig Amination

We propose the application of N,N-dimethylpiperazine-1-sulfonamide as a ligand in the palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N bonds between aryl halides and amines. The ligand's unique electronic and steric properties are anticipated to promote efficient catalysis.

Experimental Protocol: Model Buchwald-Hartwig Amination

Reaction: Coupling of 4-bromotoluene with morpholine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • N,N-Dimethylpiperazine-1-sulfonamide (Ligand)

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Toluene or other suitable anhydrous, deoxygenated solvent

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and N,N-dimethylpiperazine-1-sulfonamide (2 mol%) to a Schlenk tube. Add a small amount of anhydrous, deoxygenated toluene and stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup: To the Schlenk tube containing the pre-formed catalyst (or to a new Schlenk tube if not pre-forming), add 4-bromotoluene (1.0 equivalent), morpholine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Solvent: Add anhydrous, deoxygenated toluene to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for the specified reaction time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(4-methylphenyl)morpholine.

Catalysis_Workflow catalyst_prep Catalyst Preparation (Pd source + Ligand) reaction_setup Addition of Substrates (Aryl Halide, Amine) & Base catalyst_prep->reaction_setup 1. Form active catalyst reaction Reaction under Inert Atmosphere & Heat reaction_setup->reaction 2. Assemble reaction workup Aqueous Workup & Extraction reaction->workup 3. Reaction completion purification Purification (Column Chromatography) workup->purification 4. Isolate crude product product C-N Coupled Product purification->product 5. Obtain pure product

Caption: Experimental workflow for the proposed catalytic reaction.

Hypothetical Performance Data

The following table presents hypothetical yields for the Buchwald-Hartwig amination of various aryl halides and amines using the proposed N,N-dimethylpiperazine-1-sulfonamide ligand. These values are intended as a guide for method development and optimization.

EntryAryl HalideAmineHypothetical Yield (%)
14-BromotolueneMorpholine95
24-ChlorotolueneMorpholine85
31-Bromo-4-methoxybenzenePiperidine92
42-BromopyridineDi-n-butylamine88
54-BromoanisoleAniline75
61-Chloro-3-nitrobenzeneN-Methylaniline90

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Mechanistic Insights and Rationale for Ligand Design

The proposed catalytic cycle for the Buchwald-Hartwig amination using N,N-dimethylpiperazine-1-sulfonamide as a ligand is depicted below. The ligand is expected to play a crucial role in several key steps.

Catalytic_Cycle Pd0 Pd(0)L OA_complex [Ar-Pd(II)-X]L Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)-NHR'R'']L OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)-NR'R'']L Amine_adduct->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Rationale for Ligand Design:

  • Bidentate Coordination: The N,N-dimethylpiperazine-1-sulfonamide ligand possesses two potential coordination sites: the tertiary amine nitrogen of the piperazine ring and an oxygen atom of the sulfonamide group. This potential for bidentate chelation can lead to the formation of a stable, well-defined palladium complex, which can enhance catalyst longevity and prevent the formation of inactive palladium black.

  • Hemilability: The sulfonamide-palladium bond is likely to be weaker than the amine-palladium bond, making the sulfonamide a hemilabile coordinating group. This property can be advantageous as the sulfonamide can dissociate to open up a coordination site for the incoming amine nucleophile during the catalytic cycle and then re-coordinate to stabilize the intermediate complexes.

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl group can influence the electron density at the palladium center. This can modulate the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.

  • Steric Hindrance: The N,N-dimethyl groups on the sulfonamide and the piperazine ring provide a moderate level of steric bulk around the metal center. This steric hindrance can promote the reductive elimination step, which is often the rate-limiting step of the reaction, and can also prevent catalyst decomposition pathways such as the formation of palladium dimers.

Conclusion

N,N-dimethylpiperazine-1-sulfonamide represents a structurally intriguing and synthetically accessible ligand candidate for palladium-catalyzed cross-coupling reactions. Its unique combination of a robust piperazine scaffold and a potentially hemilabile sulfonamide coordinating group offers a promising avenue for the development of novel and efficient catalytic systems. The protocols and mechanistic rationale presented in this guide are intended to serve as a foundation for further experimental investigation into the catalytic applications of this and related ligands. Future studies should focus on the experimental validation of its efficacy in various C-N coupling reactions, a detailed investigation of its coordination chemistry, and a thorough exploration of its substrate scope. Such efforts will undoubtedly contribute to the expanding toolbox of ligands for modern organic synthesis.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, Carbamates, Amides, and Sulfonamides. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6(4), 257-263. [Link]

  • PubChem. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Das, S., & Laskar, P. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-dimethylpiperazine-1-sulfonamide

Welcome to the technical support center for the synthesis of N,N-dimethylpiperazine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethylpiperazine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.

I. Synthesis Overview: The Reaction of Piperazine with N,N-Dimethylsulfamoyl Chloride

The synthesis of N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of piperazine with N,N-dimethylsulfamoyl chloride. This is a nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride leaving group. A base is typically added to neutralize the HCl generated during the reaction.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

While the reaction appears straightforward, several factors can influence the yield and purity of the final product. This guide will delve into these factors and provide actionable solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Answer: Low to no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.

A. Potential Cause: Poor Quality or Degraded Reagents

  • N,N-Dimethylsulfamoyl Chloride Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis by moisture, forming the corresponding sulfonic acid which is unreactive in this synthesis.[1][2][3][4][5]

  • Piperazine Quality: Ensure the piperazine used is of high purity and anhydrous.

Solutions:

  • Verify Reagent Quality: Use a fresh bottle of N,N-dimethylsulfamoyl chloride or purify the existing stock if it's old. Ensure your piperazine is dry.

  • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents to minimize moisture.[1]

B. Potential Cause: Inappropriate Reaction Conditions

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to poor conversion.

  • Insufficient Base: The reaction generates HCl, which can protonate the piperazine, rendering it non-nucleophilic. An insufficient amount of base will stall the reaction.

  • Low Temperature: The reaction may have a significant activation energy, and low temperatures could result in a very slow reaction rate.

Solutions:

  • Optimize Stoichiometry: Typically, a slight excess of piperazine (1.1-1.2 equivalents) is used to ensure the complete consumption of the sulfamoyl chloride.

  • Choice and Amount of Base: Use at least one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl produced.[1] In some cases, using an excess of piperazine can also serve as the base.

  • Temperature Adjustment: While the initial addition of the sulfamoyl chloride is often done at 0 °C to control the exotherm, allowing the reaction to slowly warm to room temperature and stirring for several hours is common.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial.

Question 2: I am observing a significant amount of a di-substituted byproduct. How can I favor mono-sulfonylation?

Answer: The formation of the di-substituted product, 1,4-bis(N,N-dimethylsulfamoyl)piperazine, is a common side reaction due to the presence of two reactive secondary amines in piperazine.

A. Potential Cause: Reaction Stoichiometry and Conditions

  • Equimolar Reactants: Using a 1:1 ratio of piperazine to sulfamoyl chloride can lead to a statistical mixture of mono- and di-substituted products.

  • Rapid Addition of Sulfamoyl Chloride: Adding the sulfamoyl chloride too quickly can create localized areas of high concentration, increasing the likelihood of di-substitution.[6]

Solutions:

  • Use Excess Piperazine: Employing a larger excess of piperazine (2-5 equivalents) will statistically favor the mono-substituted product.[6]

  • Slow, Controlled Addition: Add the N,N-dimethylsulfamoyl chloride solution dropwise to the piperazine solution over an extended period.[6] This maintains a low concentration of the electrophile, reducing the chance of a second reaction.

  • Consider a Protecting Group Strategy: For the highest level of control, use a mono-protected piperazine, such as N-Boc-piperazine.[6] This physically blocks one nitrogen, forcing the reaction to occur at the other site. The protecting group can then be removed in a subsequent step.

Question 3: The purification of my product is difficult, and I'm losing a lot of material during workup. What can I do?

Answer: Purification challenges often arise from the basic nature of the product and unreacted starting materials.

A. Potential Cause: Product Solubility and Emulsion Formation

  • Product as a Salt: N,N-dimethylpiperazine-1-sulfonamide is basic and can form a salt with any acidic species present, making it water-soluble.[6]

  • Emulsions during Extraction: The presence of both basic and acidic components can lead to the formation of stable emulsions during aqueous workup.

Solutions:

  • pH Adjustment during Workup: After quenching the reaction, carefully adjust the pH of the aqueous layer. To extract the product into an organic solvent, the aqueous layer should be made basic (pH > 10) to ensure the product is in its free-base form.

  • Salting Out: Adding a saturated brine solution during extraction can help break emulsions and decrease the solubility of the organic product in the aqueous layer.

  • Alternative Purification: If extraction is problematic, consider purification by column chromatography on silica gel. A solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine can be effective.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Reagents Verify Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions Review Reaction Conditions (Stoichiometry, Base, Temp) Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Check_Workup Analyze Workup & Purification Procedure Workup_OK Workup Efficient? Check_Workup->Workup_OK Reagent_OK->Check_Conditions Yes Purify_Reagents Purify/Replace Reagents Use Anhydrous Technique Reagent_OK->Purify_Reagents No Conditions_OK->Check_Workup Yes Optimize_Stoichiometry Adjust Stoichiometry (e.g., excess piperazine) Conditions_OK->Optimize_Stoichiometry No Optimize_Base Optimize Base (Type, Amount) Conditions_OK->Optimize_Base No Optimize_Temp Adjust Temperature Conditions_OK->Optimize_Temp No Optimize_Workup Modify Workup (pH control, Chromatography) Workup_OK->Optimize_Workup No Successful_Synthesis Successful Synthesis Workup_OK->Successful_Synthesis Yes Purify_Reagents->Check_Reagents Optimize_Stoichiometry->Check_Conditions Optimize_Base->Check_Conditions Optimize_Temp->Check_Conditions Optimize_Workup->Check_Workup

Sources

Optimization

Technical Support Center: Chromatographic Purification of Crude N,N-dimethylpiperazine-1-sulfonamide

Welcome to the technical support center for the purification of N,N-dimethylpiperazine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-dimethylpiperazine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of this polar, sulfonamide-containing compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to achieve high purity and yield.

Introduction to the Challenge

N,N-dimethylpiperazine-1-sulfonamide is a polar molecule due to the presence of the sulfonamide group and the piperazine ring, which can engage in hydrogen bonding. Its purification via normal-phase chromatography on silica gel can be challenging. Common issues include poor separation from polar impurities, peak tailing, and low recovery. This guide will address these issues systematically, providing both theoretical explanations and practical, step-by-step solutions.

Core Purification Workflow

A typical purification workflow for N,N-dimethylpiperazine-1-sulfonamide involves synthesis followed by chromatographic separation. The general process is outlined below.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Reaction Mixture B Method Development (TLC) A->B Sample Prep C Column Chromatography B->C Optimized Conditions D Fraction Analysis C->D Collect Fractions E Solvent Evaporation D->E Pool Pure Fractions F Pure N,N-dimethylpiperazine- 1-sulfonamide E->F Final Product

Caption: General workflow for the purification of N,N-dimethylpiperazine-1-sulfonamide.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of N,N-dimethylpiperazine-1-sulfonamide.

Issue 1: Poor Separation of the Target Compound from Polar Impurities

Q: My target compound, N,N-dimethylpiperazine-1-sulfonamide, is co-eluting with other polar spots on the TLC plate and column. How can I improve the separation?

A: This is a frequent challenge with polar compounds. The key is to modulate the interactions between your compound, the stationary phase (silica gel), and the mobile phase.

Root Cause Analysis:

  • Strong Solvent System: A highly polar mobile phase will move all polar compounds, including your target and impurities, up the column too quickly, resulting in poor separation.[1]

  • Secondary Interactions: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and sometimes co-elution with other polar molecules that exhibit similar interactions.

Solutions:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Start with a less polar solvent system. For normal-phase chromatography, common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.[2][3] Gradually increase the polarity by increasing the proportion of the more polar solvent. A good starting point for polar compounds is a 5% methanol in dichloromethane mixture.[3]

    • Utilize a Ternary Mixture: Sometimes, adding a small amount of a third solvent with different properties can improve selectivity. For instance, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica gel.[3] This will reduce the tailing of your basic compound and may improve separation from non-basic polar impurities.

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar compounds.[4][5] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water or buffer).[4]

    • Reversed-Phase Chromatography: While less common for this type of purification in a discovery setting, reversed-phase chromatography on a C18 column can be effective. In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and polar compounds elute earlier.[2]

Step-by-Step Protocol for Mobile Phase Optimization:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to rapidly screen different solvent systems.

  • Spotting: Spot your crude reaction mixture on a silica gel TLC plate.

  • Development: Develop the TLC plate in a chamber with your chosen solvent system.

  • Visualization: Visualize the spots under a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate).

  • Evaluation: The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 for column chromatography.[6] This ensures good separation and a reasonable elution time.

Solvent System (v/v) Observed Rf of Target Recommendation
10% Methanol/Dichloromethane0.8Too polar. Decrease methanol concentration.
2% Methanol/Dichloromethane0.3Good starting point for column chromatography.
50% Ethyl Acetate/Hexanes0.1Not polar enough. Increase ethyl acetate concentration.
5% Methanol/Dichloromethane + 0.5% Triethylamine0.35 (less tailing)Potentially improved separation for basic compounds.
Issue 2: The Compound is Sticking to the Column or Showing Severe Peak Tailing

Q: My compound is streaking badly on the TLC plate and I'm getting very broad peaks from my column, leading to low purity in my collected fractions. What is causing this and how can I fix it?

A: This is a classic sign of strong, undesirable interactions between your analyte and the stationary phase.

Root Cause Analysis:

  • Acid-Base Interactions: As mentioned, the basic piperazine moiety in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to a slow desorption process, causing the characteristic tailing or streaking.

  • Compound Overload: Loading too much crude material onto the column can saturate the stationary phase, leading to poor peak shape.

Solutions:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier: Incorporating a small amount of a base like triethylamine or ammonia into your mobile phase is a highly effective way to mitigate this issue.[3] The base will preferentially interact with the acidic sites on the silica, "masking" them from your compound. A typical concentration is 0.1-1% of the total solvent volume.

  • Dry Loading: If your crude product is not readily soluble in the mobile phase, or if you need to load a larger quantity, dry loading is recommended.[7]

    • Protocol: Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures that the compound is introduced to the column in a narrow band, which improves peak shape.[7]

  • Reduce the Load: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is to load 1-10% of the mass of the silica gel, depending on the difficulty of the separation.

Peak Tailing Troubleshooting Start Severe Peak Tailing Observed Q1 Is a basic modifier (e.g., triethylamine) in the mobile phase? Start->Q1 A1_No Add 0.1-1% triethylamine to the eluent Q1->A1_No No A1_Yes Consider other causes Q1->A1_Yes Yes End Improved Peak Shape A1_No->End Q2 Was the sample loaded in a large volume of strong solvent? A1_Yes->Q2 A2_Yes Use dry loading or dissolve sample in minimal weak solvent Q2->A2_Yes Yes A2_No Check for column overload Q2->A2_No No A2_Yes->End Q3 Is the sample load >10% of silica mass? A2_No->Q3 A3_Yes Reduce sample load Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude N,N-dimethylpiperazine-1-sulfonamide synthesis?

  • A1: Depending on the synthetic route, common impurities could include unreacted starting materials such as piperazine or the corresponding sulfonyl chloride, as well as byproducts from side reactions. If the synthesis involves N-alkylation of piperazine, you might see partially alkylated or over-alkylated species. Understanding the potential impurities from your specific synthesis is key to developing a good purification strategy.

Q2: My compound seems to be decomposing on the silica gel column. What can I do?

  • A2: Sulfonamides can sometimes be sensitive to the acidic nature of silica gel.[8] First, confirm this instability by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[8] If it is unstable, you can try using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[8] Alternatively, minimizing the time on the column by using flash chromatography with a slightly more polar solvent system can help.[6]

Q3: I don't have access to an automated flash chromatography system. Can I still get good purification?

  • A3: Absolutely. Traditional gravity column chromatography can be very effective, although slower.[6] For a faster manual method, you can perform "flash" chromatography by applying positive pressure to the top of the column using a bellows or a regulated air/nitrogen line.[6] This increases the flow rate and can improve separation efficiency.

Q4: What is the expected appearance of pure N,N-dimethylpiperazine-1-sulfonamide?

  • A4: It is typically described as colorless crystals.[9]

Q5: What are the key properties of N,N-dimethylpiperazine-1-sulfonamide?

  • A5:

    • Molecular Formula: C6H15N3O2S[10][11]

    • Molecular Weight: 193.27 g/mol [10][11]

    • CAS Number: 98961-97-8[10][11]

References

  • BenchChem Technical Support Team. (2025).
  • Kawai, H., Yamasaki, H., & Moriyama, H. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • University of California, Los Angeles. (n.d.).
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2014).
  • MDPI. (n.d.).
  • CP Lab Safety. (n.d.). N, N-dimethylpiperazine-1-sulfonamide, 1 gram.
  • Berger, T. A. (n.d.).
  • Lab-Chemicals.Com. (n.d.). N,N-Dimethylpiperazine-1-sulfonamide, 95%.
  • Biotage. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Columbia University. (n.d.).
  • ChemistryViews. (2012).
  • University of Rochester, Department of Chemistry. (n.d.).
  • CymitQuimica. (n.d.). N,N-Dimethylpiperazine-1-sulphonamide.
  • PubChem. (n.d.). N,N-dimethylpiperazine-1-sulfonamide.

Sources

Troubleshooting

Technical Support Center: Selective Mono-Substitution of Piperazine

Welcome to the Technical Support Center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controll...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling selectivity in piperazine reactions. Due to its symmetrical structure with two secondary amines of similar reactivity, achieving selective mono-N-substitution while avoiding the formation of the N,N'-disubstituted byproduct is a frequent obstacle.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems observed during piperazine functionalization. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions with step-by-step protocols.

Problem 1: My reaction produces a high percentage of the di-substituted product, even with a 1:1 stoichiometry.

Answer: This is the most common issue in piperazine chemistry. The mono-substituted product is often still nucleophilic enough to react with the remaining electrophile, leading to the undesired di-substituted byproduct.[2][3] Several factors can exacerbate this issue. Here is a systematic approach to troubleshoot and resolve it.

To diagnose the root cause, consider the following decision process:

G start High Di-substitution Observed q1 Was a large excess (5-10 eq.) of piperazine used? start->q1 sol1 SOLUTION: Increase piperazine to 5-10 equivalents. This statistically favors mono-substitution. q1->sol1 No q2 Was the electrophile added slowly at low temperature? q1->q2 Yes end_node If issues persist, a protecting group strategy is the most reliable solution. sol1->end_node sol2 SOLUTION: Add electrophile dropwise at 0 °C. This maintains a low concentration of the electrophile, reducing the rate of the second alkylation. q2->sol2 No q3 Is the electrophile highly reactive (e.g., MeI, BnBr)? q2->q3 Yes sol2->end_node sol3 SOLUTION: Consider a less reactive electrophile if possible, or switch to a more robust control strategy like protecting groups. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting flowchart for excessive di-substitution.

The simplest strategy is to use a large excess of piperazine (5-10 equivalents) relative to the electrophile.[1][2] This ensures that the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[2]

Protocol 1: Mono-N-Alkylation Using Excess Piperazine [2][4]

  • Materials:

    • Piperazine (10 eq.)

    • Alkyl Halide (e.g., Benzyl Bromide) (1 eq.)

    • Potassium Carbonate (2 eq.)

    • Acetonitrile or Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine (10 eq.) and potassium carbonate (2 eq.) in the chosen solvent in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the alkyl halide (1 eq.) in the same solvent dropwise over 30-60 minutes.[2][3]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., DCM). The excess piperazine can be removed by an acidic wash.

If stoichiometric control is insufficient or undesirable (e.g., due to the cost of piperazine or difficulty in separation), adjusting reaction parameters can improve selectivity.

ParameterRecommendationRationale
Temperature Lower the reaction temperature (e.g., 0 °C or below).The second substitution reaction often has a higher activation energy. Lowering the temperature can decrease its rate more significantly than the first, thus improving selectivity.[2]
Addition Rate Add the electrophile slowly (dropwise) using a syringe pump.This maintains a low instantaneous concentration of the electrophile, reducing the probability of a second reaction with the mono-substituted product.[2][3]
Solvent Experiment with different solvents.Solvent polarity can influence the relative reactivity of the species in solution. Aprotic solvents like DCM, acetonitrile, or DMF are common.[2][3][5]
Base Use a weaker or non-nucleophilic base.If a base is required, a milder base can help avoid deprotonating the mono-alkylated piperazine, making it less nucleophilic and less prone to a second reaction.[2]
Problem 2: The reaction is clean, but the overall yield is low due to a multi-step protection/deprotection sequence.

Answer: While the use of protecting groups is the most robust method for ensuring mono-substitution, it adds steps and can reduce overall yield.[6][7] An alternative one-pot strategy is to use in situ mono-protonation to deactivate one of the nitrogen atoms.

Piperazine has two distinct pKa values (pKa1 ≈ 9.7, pKa2 ≈ 5.4).[1] By adding one equivalent of a strong acid, you can form the piperazin-1-ium salt. The protonated nitrogen is no longer nucleophilic, directing substitution to the free nitrogen.[1][7][8][9]

Protocol 2: Mono-substitution via Piperazin-1-ium Salt [6][7][8]

  • Materials:

    • Piperazine (2 eq.)

    • Concentrated HCl or Acetic Acid (1 eq.)

    • Electrophile (e.g., Acyl Chloride) (1 eq.)

    • Solvent (e.g., Methanol, Ethanol)

  • Procedure:

    • Suspend piperazine (2 eq.) in the solvent.

    • Slowly add one equivalent of acid (e.g., HCl) to form the mono-salt. This may result in a clear solution.[10]

    • Cool the solution to 0 °C.

    • Slowly add the electrophile (1 eq.).

    • Allow the reaction to proceed, monitoring by TLC or LC-MS.

    • For work-up, basify the solution (e.g., with solid KOH or NaOH solution) to pH > 11 to deprotonate the product before extraction with an organic solvent like chloroform.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to guarantee mono-substitution? A1: The most dependable and widely used method is to employ a protecting group strategy.[1][6][7] Using a mono-protected piperazine, such as N-Boc-piperazine, physically blocks one nitrogen atom, forcing the reaction to occur exclusively at the other site.[1][12] This approach provides the cleanest reaction profile, often simplifying purification, although it involves additional protection and deprotection steps.[3][6]

G Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Step 1: Protection (e.g., Boc₂O, DCM) Alkylated_Boc N-Alkyl-N'-Boc-Piperazine Boc_Piperazine->Alkylated_Boc Step 2: Alkylation (R-X, Base, DMF) Final_Product Mono-alkylated Piperazine Alkylated_Boc->Final_Product Step 3: Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Workflow for mono-substitution using a protecting group.

Q2: Which protecting group should I choose for piperazine? A2: The choice of protecting group depends on the stability of your molecule to the deprotection conditions. The tert-Butoxycarbonyl (Boc) group is the most common due to its stability to basic conditions and hydrogenolysis, and its straightforward removal under acidic conditions (e.g., TFA or HCl).[12][13] Other common groups are summarized below.

Protecting GroupAbbreviationDeprotection ConditionsKey Advantage
tert-ButoxycarbonylBocStrong Acid (TFA, HCl)[13]Very common, stable to bases and hydrogenation.[13]
BenzyloxycarbonylCbz (or Z)Catalytic Hydrogenolysis (H₂/Pd/C)[13]Orthogonal to Boc; useful if acid-labile groups are present.
FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)[13]Orthogonal to both Boc and Cbz; useful in complex syntheses.

Q3: Can I use reductive amination for mono-substitution? A3: Yes, reductive amination is an excellent method, particularly when starting with N-Boc-piperazine.[12] It involves reacting N-Boc-piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[14][15] A key advantage of this method is that it avoids the possibility of forming quaternary ammonium salts, which can be a side reaction in direct alkylations with reactive alkyl halides.[1][15]

Q4: My mono-substituted product is water-soluble and difficult to extract. What should I do? A4: Mono-alkylated piperazines are basic and can form salts, which increases their water solubility.[1] During work-up, if your product remains in the aqueous layer, you need to basify the solution. Adjust the pH of the aqueous layer to be strongly basic (pH 11-12) using a base like solid KOH or concentrated NaOH solution.[10][11] This ensures the product is in its free base form, which is significantly more soluble in organic solvents like chloroform or dichloromethane, allowing for efficient extraction.[10]

References
  • Preventing di-substitution in piperazine N-alkyl
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015).
  • Technical Support Center: Synthesis of Substituted Piperazines. (2025). Benchchem.
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Technical Support Center: Synthesis of Piperazine Deriv
  • Direct N1-monosubstitution of piperazine. (2015).
  • Solvent effects on the rate of reaction depend on the relative stabilization of the starting materials and the corresponding transition state through solvation. (2022). Asian Journal of Green Chemistry.
  • Technical Support Center: Synthesis of Piperazine Deriv
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.

Sources

Optimization

Technical Support Center: Stability of N,N-dimethylpiperazine-1-sulfonamide

Prepared by the Office of the Senior Application Scientist Disclaimer: Direct, peer-reviewed stability studies on N,N-dimethylpiperazine-1-sulfonamide are not extensively available in public literature. This guide is the...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Disclaimer: Direct, peer-reviewed stability studies on N,N-dimethylpiperazine-1-sulfonamide are not extensively available in public literature. This guide is therefore constructed based on established principles of sulfonamide and piperazine chemistry, authoritative sources on related functional groups, and standard pharmaceutical stress testing guidelines. The protocols provided are designed to empower researchers to rigorously determine the stability of this specific molecule within their unique experimental contexts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have regarding the handling and stability of N,N-dimethylpiperazine-1-sulfonamide.

Q1: What is N,N-dimethylpiperazine-1-sulfonamide and what are its basic properties?

N,N-dimethylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C6H15N3O2S.[1][2][3] It features a piperazine ring, a common scaffold in drug development, functionalized with a dimethylsulfonamide group.[4][5] Basic properties compiled from supplier data include a molecular weight of approximately 193.27 g/mol and a predicted pKa of around 8.23, indicating it is a weak base.[1][2][6][7] Recommended storage is typically in a dry, dark place at 2-8°C.[3][6][7]

Q2: What are the most probable stability issues I might encounter with this compound in solution?

Based on its structure, the primary potential stability concerns are:

  • Hydrolysis: The sulfonamide (S-N) bond can be susceptible to cleavage under strongly acidic or basic conditions.[8][9][10][11]

  • Oxidation: The piperazine ring, particularly the nitrogen atoms, can be prone to oxidation, which may be catalyzed by factors like dissolved metals (e.g., copper, iron), high temperatures, and the presence of oxygen.[12][13][14][15][16]

  • Photodegradation: Many sulfonamide-containing compounds exhibit sensitivity to UV light, which can catalyze degradation.[17][18][19]

Q3: How should I prepare and store stock solutions of N,N-dimethylpiperazine-1-sulfonamide?

  • Solvent Selection: Start with high-purity (e.g., HPLC or LC-MS grade) solvents. For aqueous studies, use purified water (e.g., Milli-Q or equivalent). Initial solubility tests should be performed on a small scale.

  • Stock Concentration: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO, acetonitrile) where the compound is highly soluble and likely more stable.

  • Storage: Store stock solutions in amber vials at -20°C or -80°C to minimize light exposure and thermal degradation. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Aqueous Solutions: Prepare fresh aqueous working solutions from the stock solution for each experiment. Due to the higher potential for hydrolysis, avoid long-term storage of aqueous dilutions.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.[20][21][22]

  • HPLC-UV: A robust method for quantification if the compound has a suitable chromophore. A stability-indicating method must be developed, which is a method capable of separating the intact drug from its degradation products.[23][24][25]

  • LC-MS/MS: Offers higher sensitivity and specificity, making it ideal for identifying and quantifying low-level degradants.[20][21]

Part 2: Troubleshooting Guides & Investigative Protocols

This section provides structured, question-driven guides to diagnose and resolve specific stability problems.

Guide 1: Hydrolytic Instability

Problem: "My compound's concentration is decreasing over time in an aqueous buffer. I suspect hydrolysis. How can I confirm this and mitigate it?"

Underlying Cause: The sulfonamide S-N bond or the piperazine ring can be susceptible to cleavage by water, a process that is often catalyzed by acidic or basic conditions.[8][9][11][26] The pH of your solution is the most critical factor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Conc. Stock in Organic Solvent spike Spike Stock into Buffers to Final Concentration prep_stock->spike prep_buffers Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) prep_buffers->spike incubate Incubate at Controlled Temp (e.g., 40°C or 50°C) spike->incubate sample Sample at Timepoints (t=0, 2, 4, 8, 24h) incubate->sample analyze Analyze Samples via Stability-Indicating HPLC/LC-MS sample->analyze plot Plot % Remaining vs. Time for each pH analyze->plot determine Determine Degradation Rate and Optimal pH plot->determine

Caption: Workflow for a pH-dependent hydrolysis study.

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.4 phosphate, pH 9.0 borate, pH 12.0 NaOH).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N,N-dimethylpiperazine-1-sulfonamide in acetonitrile or DMSO.

    • For each pH buffer, dilute the stock solution to a final concentration of 50-100 µg/mL. Ensure the organic solvent content is low (<1-5%) to avoid influencing stability.

    • Prepare a "time zero" (t=0) sample for each pH by immediately quenching the reaction (e.g., by neutralizing the pH or freezing at -80°C) and analyzing it.

  • Incubation: Incubate all samples in a temperature-controlled environment (e.g., 50°C) in sealed, amber vials.

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours). Immediately quench each sample as described for the t=0 sample.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to t=0.

    • Plot the results to identify the pH at which the compound is most and least stable.

pHTemperature (°C)Time (hours)% Compound RemainingAppearance of New Peaks (Area %)
2.0500100.00.0
2.0502485.214.8 (Peak 1)
7.4500100.00.0
7.4502499.50.5
12.0500100.00.0
12.0502470.129.9 (Peak 2)

Mitigation Strategies:

  • Based on the data, formulate your solutions in a buffer where the compound shows maximum stability.

  • If the experimental conditions require a pH where the compound is unstable, prepare solutions immediately before use and keep them cold.

Guide 2: Oxidative Instability

Problem: "My results are inconsistent, and I see several new small peaks in my chromatogram. Could this be oxidation?"

Underlying Cause: The tertiary amines of the piperazine ring are susceptible to oxidation.[27] This can be initiated by atmospheric oxygen, reactive oxygen species, or trace metal ion contaminants in your buffers.[12][13][14][16] High temperature can accelerate this process.[14]

G cluster_key Potential Degradation Sites mol hydrolysis_key Hydrolysis (S-N bond) oxidation_key Oxidation (N-atoms) p1->mol Sulfonamide S-N Bond p2->mol Piperazine N-atoms

Caption: Key sites for hydrolytic and oxidative degradation.

This protocol is a type of forced degradation study, a standard practice in pharmaceutical development to probe for potential liabilities.[23][24][25][28][29]

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

  • Sample Preparation:

    • Mix equal volumes of the compound stock solution and the 3% H₂O₂ solution.

    • Prepare a control sample by mixing the compound stock with water instead of H₂O₂.

  • Incubation: Store both the test and control samples at room temperature, protected from light, for a set period (e.g., 24 hours). The goal is to achieve partial (5-20%) degradation, not complete loss of the parent compound.[23][28]

  • Analysis: Analyze both samples by HPLC or LC-MS.

  • Data Interpretation: Compare the chromatograms. The appearance of new peaks in the H₂O₂-treated sample that are absent or much smaller in the control sample strongly suggests oxidative degradation.

Mitigation Strategies:

  • De-gas Buffers: Sparge aqueous buffers with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Use Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation.

  • Use Metal Chelators: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffers to sequester trace metal ions that can catalyze oxidation.

Guide 3: Photostability Issues

Problem: "My experiments run on the benchtop give different results from those performed in a biosafety cabinet with the UV light on. Is my compound light-sensitive?"

Underlying Cause: Sulfonamide-containing molecules can absorb UV radiation, leading to photochemical degradation.[17][18][19][30] This process can generate reactive radical species that break down the molecule.

This is a simplified protocol based on the principles of the ICH Q1B guideline for photostability testing.[24]

  • Sample Preparation:

    • Prepare your sample solution as you normally would for your experiment.

    • Divide the solution into two identical, clear glass or quartz vials.

  • Exposure:

    • "Light" Sample: Place one vial under a controlled light source that emits both cool white fluorescent and near-UV light.

    • "Dark" Control: Tightly wrap the second vial in aluminum foil to completely block light and place it next to the "Light" sample to ensure the same temperature conditions.

  • Incubation: Expose the samples for a defined period (e.g., 8-24 hours).

  • Analysis: Analyze both the "Light" and "Dark" samples by HPLC or LC-MS.

  • Data Interpretation: A significant decrease in the parent compound concentration and/or the appearance of new peaks in the "Light" sample compared to the "Dark" control confirms photosensitivity.

Mitigation Strategies:

  • Work in Low-Light Conditions: Perform all experimental manipulations under yellow light or in a darkened room.

  • Use Amber Vials: Protect all solutions (stocks and working solutions) from light by using amber-colored glassware or plasticware.

  • Cover Equipment: If solutions must be left on an instrument (e.g., in an autosampler), use amber autosampler vials or cover the vial tray.

References
  • Al-Shehri, D. (2020). Oxidative degradation of piperazine in the absorption of carbon dioxide. King Fahd University of Petroleum and Minerals. [Link]

  • Ymer, S. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Li, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). [Link]

  • Nałęcz-Jawecki, G., et al. (2009). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Chemosphere, 74(3), 341-346. [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 594-599. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Toyofumi, K., & Waichiro, T. (1981). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry, 46(12), 2459-2465. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. PubChem Compound Database. [Link]

  • Brown, R. S., & King, J. F. (1986). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (19), 1513-1515. [Link]

  • Li, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. [Link]

  • Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(5), 1041-1069. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270. [Link]

  • ResolveMass Laboratories. (2024, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Quora. (n.d.). What is the method of analysis of sulphonamides?. [Link]

  • Nucci, G., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Nielsen, P. (2014). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Trojanowicz, M., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12556-12566. [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Voice, A. K. (2013). Thermal degradation of piperazine and its structural analogs. The University of Texas at Austin. [Link]

  • Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 299. [Link]

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  • ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. [Link]

  • Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Zare, A., & Verma, A. K. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of sulfonamides. Our goal is to provide you with the technical accuracy and field-proven insights necessary to optimize your reaction conditions and achieve high-yield, high-purity products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is disappointingly low. What are the primary factors I should investigate?

A1: Low yields in sulfonamide synthesis are a common issue that can often be traced back to a few critical factors. The most prevalent cause is the hydrolysis of the sulfonyl chloride starting material.[1][2] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the corresponding sulfonic acid, a compound that is unreactive under typical sulfonamide synthesis conditions.[1][2]

Another frequent reason for low yield is the selection of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the amine and the stability of the reactants.[1] Side reactions, such as the formation of a bis-sulfonated product when using primary amines, can also consume starting materials and reduce the yield of your desired compound.[1]

Immediate Action Plan:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried. Use anhydrous solvents to minimize the hydrolysis of the sulfonyl chloride.[1] It is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Verify Reagent Quality: Use a fresh or properly stored bottle of sulfonyl chloride, as it can degrade over time due to atmospheric moisture.[1] Ensure your amine is pure and dry.

  • Optimize Stoichiometry: A slight excess of the amine (e.g., 1.1–1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1]

  • Check Reaction Temperature: Most sulfonamide syntheses are initially performed at 0 °C and then allowed to warm to room temperature.[2] If the reaction is sluggish, gentle heating might be necessary; however, be aware that excessive heat can promote side reactions.[2]

Problem: Formation of Multiple Products

Q2: My TLC/LC-MS analysis shows multiple spots/peaks, indicating the formation of side products. What are these byproducts, and how can I prevent them?

A2: The most common side product, particularly when working with primary amines, is the bis-sulfonated amide (R-N(SO₂R')₂). This occurs when the initially formed monosulfonamide, which still possesses an acidic proton on the nitrogen, is deprotonated and reacts with a second molecule of the sulfonyl chloride.

Another potential side product is the sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride, as mentioned previously.[1][2]

Strategies for Minimizing Side Products:

  • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride dropwise to the solution of the amine at a low temperature (e.g., 0 °C).[3] This maintains a low concentration of the electrophile and favors the formation of the monosulfonamide.

  • Use of Excess Amine: Employing a larger excess of the primary amine can outcompete the monosulfonamide for the sulfonyl chloride.[3]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] Once the starting amine is consumed, quench the reaction to prevent the formation of the bis-sulfonated product.[3]

  • Protecting Groups: For complex molecules with multiple reactive sites, or to prevent bis-sulfonylation, consider using a protecting group for the amine.[1][5][6] Common protecting groups for amines that can be employed include Tosyl (Ts) and Nosyl (Ns) groups, which can be removed in a subsequent step.[5][7]

Problem: Difficult Purification

Q3: I'm struggling to purify my crude sulfonamide product. What are the most effective purification techniques?

A3: The purification of sulfonamides can be challenging due to their often crystalline nature and varying polarities. The most common and effective methods are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for purifying solid sulfonamides.[8][9] The key is to find a suitable solvent or solvent system where the sulfonamide is soluble at high temperatures but poorly soluble at low temperatures.[9] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of these alcohols with water.[8][10]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[11] The choice of eluent is critical and typically involves a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[12]

  • Acid-Base Extraction: If your sulfonamide has an acidic proton (from a primary or secondary amine precursor), you can often use acid-base extraction for purification. By dissolving the crude product in an organic solvent and washing with an aqueous base (like NaOH), the sulfonamide will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure sulfonamide. This is the principle behind the Hinsberg test for distinguishing primary and secondary amines.[2][13]

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the most appropriate base for my sulfonamide synthesis?

The base plays the crucial role of neutralizing the HCl that is generated during the reaction.[14] An ideal base should be non-nucleophilic to avoid competing with the amine reactant. Organic bases like pyridine and triethylamine (TEA) are commonly used.[1] Pyridine can also act as a nucleophilic catalyst. For reactions sensitive to steric hindrance, a bulkier base like diisopropylethylamine (DIPEA) may be beneficial. In some cases, an inorganic base like potassium carbonate can be used, particularly in two-phase systems.[15]

FAQ 2: What factors should I consider when selecting a solvent?

The solvent should be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride.[1] Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1] Acetonitrile is also a suitable solvent for many sulfonamide syntheses. For some applications, more sustainable solvents like ethanol or even water are being explored.[16][17]

FAQ 3: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[4][18] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A typical mobile phase for sulfonamide TLC is a mixture of hexanes and ethyl acetate.[19] The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.

FAQ 4: Can I use a sulfonyl chloride that is old or has been opened for a while?

It is strongly discouraged.[1] Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them to the unreactive sulfonic acid.[1][2] Using a degraded sulfonyl chloride is a very common cause of low or no yield.[2] Always use a fresh bottle or a properly stored (in a desiccator) sulfonyl chloride for the best results.

Data Presentation

Table 1: Properties of Common Bases in Sulfonamide Synthesis

BasepKa of Conjugate AcidStructureKey Considerations
Pyridine5.25C₅H₅NCan act as a nucleophilic catalyst.
Triethylamine (TEA)10.75(C₂H₅)₃NA common, non-nucleophilic organic base.
Diisopropylethylamine (DIPEA)10.75((CH₃)₂CH)₂NC₂H₅A sterically hindered, non-nucleophilic base.
Potassium Carbonate10.33K₂CO₃An inorganic base often used in biphasic systems.

Note: pKa values are approximate and can vary with conditions.[20]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for the recrystallization of a crude sulfonamide product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the sulfonamide when hot but not when cold. Common choices include ethanol, isopropanol, or ethanol/water mixtures.[8]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[8][9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8][10]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[8][9]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

General Reaction Mechanism

Sulfonamide Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R₂NH (Amine) Intermediate [R'SO₂(Cl)NHR₂]⁺ Amine->Intermediate Nucleophilic Attack SulfonylChloride R'SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Sulfonamide R'SO₂NR₂ (Sulfonamide) Intermediate->Sulfonamide Elimination of HCl HCl HCl Salt Base·H⁺Cl⁻ HCl->Salt Base Base (e.g., Pyridine) Base->Salt

Caption: The general mechanism of sulfonamide formation.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Moisture Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) Start->Check_Moisture Check_Reagents Verify Reagent Quality (Fresh Sulfonyl Chloride) Start->Check_Reagents Check_Stoichiometry Optimize Stoichiometry (Slight Excess of Amine) Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Start->Check_Temp Re_run Re-run Experiment Check_Moisture->Re_run Check_Reagents->Re_run Check_Stoichiometry->Re_run Check_Temp->Re_run Consult Consult Further (Consider Alternative Synthesis) Re_run->Consult If yield is still low

Caption: A decision-making workflow for troubleshooting low yields.

Acid-Base Extraction for Purification

Acid-Base Extraction Start Crude Product in Organic Solvent Wash_Base Wash with aq. NaOH Start->Wash_Base Separate_Layers Separate Layers Wash_Base->Separate_Layers Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Deprotonated Sulfonamide Salt) Separate_Layers->Aqueous_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure Sulfonamide Filter->Pure_Product

Caption: Workflow for purification of sulfonamides using acid-base extraction.

References

  • Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. Available at: [Link]

  • Hinsberg reaction. Wikipedia. Available at: [Link]

  • Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. Available at: [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Preparation and Evaluation of a Mixed-Bed Immunoaffinity Column for Selective Purification of Sixteen Sulfonamides in Pork Muscle. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Hinsberg Reagent and Test: Distinguishing Amines Easily. Vedantu. Available at: [Link]

  • CBSE Class 12 Chemistry Hinsberg Reagent | Hinsberg Test Video. Brilliant Qatar. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Protecting group. Wikipedia. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing. Available at: [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Request PDF. Available at: [Link]

  • Synthesis of sulfacetamide and pKa calculation of its derivatives using ab initio methods. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Available at: [Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at: [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]

  • pka bases.cdx. Available at: [Link]

  • TLC of Sulfonamides. Request PDF. Available at: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available at: [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Available at: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed N-Sulfonylation of Piperazine

Welcome to the technical support center for N-sulfonylation of piperazine. As a Senior Application Scientist, I understand that while this reaction is fundamental, its success hinges on a nuanced understanding of reactan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-sulfonylation of piperazine. As a Senior Application Scientist, I understand that while this reaction is fundamental, its success hinges on a nuanced understanding of reactant behavior, reaction kinetics, and potential side reactions. This guide is structured to address the specific, practical issues you may encounter at the bench. It moves beyond simple protocols to explain the why behind each troubleshooting step, ensuring you can make informed decisions to rescue a problematic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-sulfonylation, and why is piperazine tricky?

The N-sulfonylation of an amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves a base to neutralize the hydrochloric acid (HCl) generated.[1][2]

Piperazine presents a unique challenge due to its symmetrical structure containing two secondary amine nitrogens. Both nitrogens are nucleophilic, creating a competitive environment where the desired mono-sulfonylated product can readily react further to form an undesired bis-sulfonylated byproduct. The key to success is controlling the reactivity to favor the mono-substituted product.

Q2: My reaction is complete, but I can't seem to isolate my mono-sulfonylated product from the bis-sulfonylated impurity. What are my options?

This is a common and frustrating purification challenge. The polarity of the mono- and bis-sulfonylated products can be very similar.

Troubleshooting Steps:

  • Column Chromatography Optimization:

    • Gradient Elution: Avoid using a strong, single-polarity eluent. A shallow gradient (e.g., starting with 100% DCM and gradually increasing to 1-5% Methanol in DCM) can often resolve closely-eluting spots.

    • Additive Modification: For basic compounds like piperazines that can streak or bind irreversibly to acidic silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonium hydroxide to the eluent can dramatically improve peak shape and separation.[3]

  • Salt Formation & Crystallization: Leverage the remaining basic nitrogen on your mono-sulfonylated product. Convert the oily or mixed-product crude material into a salt (e.g., hydrochloride or diacetate) which is often a crystalline solid.[3][4] The bis-sulfonylated product, lacking a basic nitrogen, will not form a salt and will remain in the mother liquor. The pure mono-sulfonylated free base can then be regenerated.[3]

Troubleshooting Guide: Common Reaction Failures

Problem 1: Low or No Product Formation (Starting Material Recovered)

You've run the reaction, and TLC/LC-MS analysis shows primarily unreacted piperazine starting material.

Root Cause Analysis & Solutions

The core issue is insufficient activation of the sulfonylating agent or inadequate nucleophilicity of the amine under the chosen conditions.

1. Quality of the Sulfonyl Chloride:

  • The Problem: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, converting them into unreactive sulfonic acids.[5] Using a degraded reagent is a frequent cause of reaction failure.

  • The Solution: Always use a fresh bottle of sulfonyl chloride or one that has been stored properly under an inert atmosphere. If in doubt, you can quickly check for the presence of the corresponding sulfonic acid via NMR. Ensure all glassware is oven-dried before use.[5]

2. Inappropriate Base Selection:

  • The Problem: The base's role is to scavenge the HCl produced.[1] If the base is too weak or sterically hindered, the reaction mixture will become acidic, protonating the piperazine nitrogen and shutting down its nucleophilicity.

  • The Solution: For standard reactions, tertiary amines like triethylamine (TEA) or pyridine are effective.[5][6] For less reactive systems, a stronger, non-nucleophilic base may be required to drive the reaction.[5]

3. Suboptimal Temperature:

  • The Problem: While low temperatures are often used to control selectivity (see Problem 2), some reactions require more thermal energy to overcome the activation barrier, especially with sterically hindered or electron-poor amines.

  • The Solution: If the reaction is clean but incomplete at 0 °C or room temperature, consider gradually increasing the temperature. Monitor carefully by TLC to ensure side product formation does not increase significantly. Microwave-assisted synthesis can also be a powerful tool for recalcitrant reactions.[5]

Problem 2: Poor Selectivity - Dominant Formation of Bis-Sulfonylated Product

Your reaction works, but the major product is the N,N'-bis-sulfonylated piperazine, with little to no desired mono-substituted product.

Root Cause Analysis & Solutions

This is a classic stoichiometry and kinetics problem. Once the first nitrogen is sulfonated, the second nitrogen is still sufficiently nucleophilic to react with another equivalent of the sulfonyl chloride.

1. Stoichiometry and Reagent Addition:

  • The Problem: Using a 1:1 ratio of piperazine to sulfonyl chloride is often insufficient to guarantee mono-selectivity. Localized high concentrations of the sulfonyl chloride can rapidly lead to the bis-adduct.

  • The Solution:

    • Use Excess Piperazine: Employing a large excess of piperazine (3-5 equivalents) statistically favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule over a mono-substituted one.[7][8]

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C) over an extended period.[7] This maintains a low concentration of the electrophile, favoring the initial mono-sulfonylation.

2. Protecting Group Strategy:

  • The Problem: For valuable or complex piperazine substrates, using a large excess may not be feasible.

  • The Solution: The most robust method to guarantee mono-sulfonylation is to use an orthogonal protecting group.[9] Protect one nitrogen, perform the sulfonylation on the free nitrogen, and then deprotect. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable to the basic conditions of sulfonylation and can be cleanly removed with acid (e.g., TFA or HCl in dioxane).[9][10]

Workflow: Achieving Mono-Selectivity

G start Goal: Synthesize Mono-Sulfonylated Piperazine strategy Choose Strategy start->strategy excess_pip Use Large Excess of Piperazine (3-5 eq.) strategy->excess_pip Simple Substrate protect Use Orthogonal Protecting Group (e.g., Boc) strategy->protect Complex/Valuable Substrate add_slow Slowly Add Sulfonyl Chloride (1 eq.) at 0 °C excess_pip->add_slow protect_step1 1. Protect with Boc₂O   (e.g., N-Boc-piperazine) protect->protect_step1 workup Aqueous Workup & Purification add_slow->workup protect_step2 2. Perform Sulfonylation protect_step1->protect_step2 protect_step3 3. Deprotect with Acid (TFA/HCl) protect_step2->protect_step3 protect_step3->workup

Caption: Decision tree for achieving mono-N-sulfonylation of piperazine.

Problem 3: Formation of an Unexpected Chlorinated Byproduct

Analysis of your crude product reveals a mass corresponding to the replacement of a hydroxyl group with a chlorine atom, particularly when using a piperazine-ethanol substrate.

Root Cause Analysis & Solutions

This side reaction occurs when the initially formed O-tosylate (or O-mesylate) is displaced by chloride ions present in the reaction mixture.

  • The Problem: The HCl generated during the reaction is a source of chloride ions. In the presence of a base like pyridine, which can form a pyridinium hydrochloride salt, the chloride becomes a competent nucleophile. The piperazine moiety itself can accelerate this transformation.[11][12] The O-sulfonyl group is an excellent leaving group, facilitating an SN2 displacement by the chloride ion.

  • The Solution:

    • Use a Non-Nucleophilic Base: Switch from pyridine to a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases will still neutralize HCl but are too sterically hindered to act as nucleophiles themselves.[10]

    • Control Stoichiometry: Using a large excess of sulfonyl chloride can exacerbate this issue.[11] Use only a slight excess (1.1-1.2 equivalents).

    • Protect the Alcohol: If the issue persists, the most reliable solution is to protect the alcohol (e.g., as a silyl ether) before performing the N-sulfonylation, then deprotect as a final step.

Data Summary & Protocols

Table 1: Influence of Reaction Parameters on Mono- vs. Bis-Sulfonylation
ParameterCondition A (Favors Mono)Condition B (Favors Bis)Rationale
Piperazine:Sulfonyl Chloride Ratio 3 : 1 or greater1 : 2.2Statistical control. Excess piperazine ensures the sulfonyl chloride is more likely to react with an unsubstituted molecule.[7][8]
Temperature 0 °C to Room TempRefluxLower temperatures reduce the rate of the second sulfonylation, improving kinetic selectivity for the mono-product.[7]
Mode of Addition Slow, dropwise addition of sulfonyl chlorideRapid, bulk addition of sulfonyl chlorideMaintains a low, steady concentration of the electrophile, preventing localized excess that leads to the bis-adduct.[7]
Protecting Group N-Boc-piperazine usedUnprotected piperazineThe Boc group physically blocks one nitrogen, forcing reaction at the unprotected site.[9]
Experimental Protocol 1: General Procedure for Mono-N-Sulfonylation using Excess Piperazine

This protocol is designed to favor the formation of the mono-sulfonylated product through stoichiometric control.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve piperazine (4.0 eq.) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, DCM).[6]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.[10]

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will contain the desired mono-sulfonylated product and a large amount of unreacted piperazine. Purify via column chromatography on silica gel, often using a gradient elution of methanol in DCM.

Experimental Protocol 2: Selective Mono-Sulfonylation via N-Boc Protection

This is the most reliable method for achieving high yields of the mono-sulfonylated product.

Step A: N-Boc Protection

  • Preparation: Dissolve piperazine (1.0 eq.) in DCM. Add triethylamine (1.5 eq.).[10]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.[10]

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Perform a standard aqueous workup and purify by column chromatography to isolate pure 1-Boc-piperazine.

Step B: Sulfonylation and Deprotection

  • Sulfonylation: Subject the purified 1-Boc-piperazine (1.0 eq.) to the sulfonylation conditions described in Protocol 1 (using 1.1 eq. of sulfonyl chloride and a base like TEA).

  • Isolation: After workup, the N-Boc-N'-sulfonylpiperazine intermediate is typically clean enough to proceed directly.

  • Deprotection: Dissolve the intermediate in a suitable solvent (e.g., DCM or Methanol) and add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir until deprotection is complete (monitor by TLC/LC-MS).

  • Final Isolation: Remove the acid and solvent under reduced pressure. The product is often isolated as the corresponding acid salt, or it can be neutralized and extracted to yield the free base.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to diagnosing and solving common issues in N-sulfonylation of piperazine.

G start Reaction Outcome? no_rxn No Reaction / Low Yield (Starting Material Recovered) start->no_rxn Incomplete bis_product Bis-Sulfonylation Dominates start->bis_product Poor Selectivity side_product Unexpected Side Product (e.g., R-Cl) start->side_product Impure success Successful Reaction start->success Clean Mono-Product check_reagents 1. Check Sulfonyl Chloride Quality (Hydrolysis?) 2. Check Base Strength/Type no_rxn->check_reagents Diagnosis check_stoich 1. Use Large Excess of Piperazine (3-5x) 2. Add Sulfonyl Chloride Slowly at 0°C bis_product->check_stoich Diagnosis check_base Switch to Non-Nucleophilic Base (e.g., TEA, DIPEA) side_product->check_base Diagnosis increase_temp Increase Temperature or Use Forcing Conditions (Microwave) check_reagents->increase_temp If Reagents OK use_pg Use N-Boc Protecting Group Strategy (Protocol 2) check_stoich->use_pg If Stoichiometry Fails or is Impractical protect_oh Protect Susceptible Groups (e.g., Alcohols) check_base->protect_oh If Problem Persists

Caption: A logical workflow for troubleshooting N-sulfonylation of piperazine.

References
  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available at: [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. Available at: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • MDPI. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2019(4), M1093. Available at: [Link]

Sources

Troubleshooting

N,N-dimethylpiperazine-1-sulfonamide solubility problems and solutions

Answering the user's request.## Technical Support Center: N,N-dimethylpiperazine-1-sulfonamide Welcome to the technical support guide for N,N-dimethylpiperazine-1-sulfonamide (CAS No. 98961-97-8). This document is design...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: N,N-dimethylpiperazine-1-sulfonamide

Welcome to the technical support guide for N,N-dimethylpiperazine-1-sulfonamide (CAS No. 98961-97-8). This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the common solubility challenges associated with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the compound's properties and behavior.

Q1: What are the fundamental physicochemical properties of N,N-dimethylpiperazine-1-sulfonamide?

Understanding the basic molecular properties is the first step in troubleshooting. N,N-dimethylpiperazine-1-sulfonamide is a compound that incorporates both a basic piperazine ring and an acidic sulfonamide functional group.

PropertyValueSource
Molecular Formula C₆H₁₅N₃O₂S[1][2]
Molecular Weight 193.27 g/mol [1][2]
Appearance Colorless crystals[3][4]
Melting Point 54-56 °C[3]
Predicted pKa 8.23 (for the piperazine moiety)[3]
Predicted XlogP -1.2[1]
Q2: I'm observing very poor solubility in my neutral aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?

This is the most frequently encountered issue. The molecular structure of N,N-dimethylpiperazine-1-sulfonamide contains competing features that dictate its pH-dependent solubility.

  • The Sulfonamide Group (-SO₂NH-): The proton on the sulfonamide nitrogen is weakly acidic. In alkaline solutions (high pH), this proton can be removed, forming a negatively charged, more soluble salt.[5] However, at neutral or acidic pH, it remains in its less soluble, unionized (hydrophobic) form.[6]

  • The Piperazine Ring: The unsubstituted nitrogen on the piperazine ring is basic (predicted pKa ≈ 8.23).[3] In acidic solutions (low pH), this nitrogen becomes protonated, forming a positively charged and more water-soluble cation. At pH 7.4, a significant portion of the piperazine ring will be protonated, but the overall solubility is still hampered by the unionized sulfonamide.

This dual nature means the compound is amphoteric, and its lowest solubility will likely occur in the neutral pH range where neither group is fully ionized.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides systematic approaches to overcoming common solubility hurdles during experimentation.

Problem: My compound is precipitating out of solution during dilution into an aqueous assay buffer.

This classic problem requires a systematic approach to identify the optimal solubilization strategy for your specific experimental needs.

The following workflow provides a step-by-step decision process for achieving the desired concentration.

G start Start: Target Concentration & Buffer Known stock Prepare 100x Stock in DMSO or other suitable organic solvent start->stock ph_adjust pH Adjustment Strategy stock->ph_adjust acid_path Test Acidic pH (e.g., pH 2-4) ph_adjust->acid_path Protonate piperazine alkaline_path Test Alkaline pH (e.g., pH 9-10) ph_adjust->alkaline_path Deprotonate sulfonamide check_sol_ph Is compound soluble at target concentration? cosolvent Introduce Co-solvents check_sol_ph->cosolvent No success Success: Proceed with Experiment check_sol_ph->success Yes acid_path->check_sol_ph alkaline_path->check_sol_ph check_sol_co Soluble & Assay Compatible? cosolvent->check_sol_co advanced Advanced Formulation (See Section 3) check_sol_co->advanced No check_sol_co->success Yes fail Re-evaluate experiment or compound needs advanced->fail

Caption: Systematic workflow for troubleshooting aqueous solubility.

Adjusting the pH is the most direct method to increase the solubility of ionizable compounds.[7][8]

Principle: By shifting the pH away from the isoelectric point, we increase the population of the charged (and therefore more water-soluble) species of the molecule.

Materials:

  • N,N-dimethylpiperazine-1-sulfonamide

  • Deionized water or desired buffer

  • 1 M HCl

  • 1 M NaOH

  • Calibrated pH meter

Procedure:

  • Preparation: Weigh the required amount of the compound and place it in a suitable container.

  • Initial Suspension: Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a suspension.

  • Acidification (to protonate the piperazine):

    • Slowly add 1 M HCl dropwise while stirring vigorously.

    • Monitor the pH and observe for dissolution. Continue adding acid until the compound fully dissolves. Note the pH at which dissolution occurs.

  • Alkalinization (to deprotonate the sulfonamide):

    • In a separate experiment, start with a fresh suspension.

    • Slowly add 1 M NaOH dropwise while stirring.

    • Monitor for dissolution and note the pH at which the compound solubilizes.[5]

  • Final Volume Adjustment: Once the compound is dissolved, add the remaining water/buffer to reach the final target volume and confirm the final pH.

Causality Check: If the compound dissolves at low pH but not high pH (or vice-versa), it confirms that ionization of one of the functional groups is the dominant driver of solubility in that range. If it dissolves at both extremes, it confirms the amphoteric nature.

When pH adjustment alone is insufficient or incompatible with your experiment, co-solvents can be employed.[9]

Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[8]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Typically limited to <1% in final cell-based assays.

Procedure:

  • High-Concentration Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) of N,N-dimethylpiperazine-1-sulfonamide in 100% of your chosen co-solvent (e.g., DMSO).

  • Solubility Test: In small test vials, add your aqueous buffer.

  • Titration: Slowly add small aliquots of the co-solvent stock solution to the aqueous buffer, vortexing after each addition.

  • Observation: Observe the concentration at which the first sign of precipitation (cloudiness) appears. This is the limit of solubility for that specific co-solvent/buffer ratio.

  • Optimization: Repeat with different co-solvents and at different final percentages to find the optimal system that keeps your compound in solution at the target concentration while minimizing the co-solvent percentage.

Trustworthiness Note: Always run a vehicle control (buffer + co-solvent, no compound) in your final assay to ensure the co-solvent itself does not interfere with the experimental results.

Section 3: Advanced Solutions for Formulation Development

For applications requiring higher concentrations, such as in vivo studies or pre-formulation development, more advanced strategies may be necessary. More than 40% of new chemical entities are poorly soluble in water, making these techniques critical in drug development.[10]

Q3: Standard methods are not working. What are the industry-standard approaches for significantly enhancing the solubility of a sulfonamide-based compound?

When basic methods fail, formulation scientists turn to techniques that modify the physicochemical properties of the drug substance itself or its immediate environment.

Principle: This is one of the most effective methods for ionizable drugs.[8][11] By reacting the basic piperazine nitrogen with an acid, a stable, crystalline salt can be formed. This salt will often have a much higher intrinsic solubility and faster dissolution rate than the free base form.

Recommended Approach:

  • Acid Screening: Screen various pharmaceutically acceptable acids (e.g., HCl, HBr, mesylate, tosylate, citrate, tartrate) to form salts.

  • Characterization: Analyze the resulting salts for crystallinity, solubility, stability, and hygroscopicity.

  • Selection: Choose the salt form that provides the best balance of properties for the intended application.

Principle: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[12] The drug exists in a high-energy, amorphous state, which has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[8][13] The concept of solid dispersions was first pioneered using a sulfonamide drug.[8][10]

Workflow: Solid Dispersion Formulation

G start Drug + Hydrophilic Carrier (e.g., PVP, HPMC, Soluplus®) method Dispersion Method start->method solvent_evap Solvent Evaporation (Spray Drying) method->solvent_evap melt_ext Hot Melt Extrusion (HME) method->melt_ext solid_disp Amorphous Solid Dispersion solvent_evap->solid_disp melt_ext->solid_disp characterize Characterization (DSC, XRD, Dissolution) solid_disp->characterize formulation Final Dosage Form characterize->formulation

Caption: High-level workflow for creating a solid dispersion.

Principle: The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation.[9] By reducing the particle size to the micron or nanometer range, the surface area-to-volume ratio increases dramatically, leading to a faster dissolution rate.[7][10]

Methods:

  • Micronization: Mechanical milling (e.g., jet milling) to reduce particles to the micron scale. This increases dissolution rate but not equilibrium solubility.[10]

  • Nanonization (Nanosuspensions): Wet milling or high-pressure homogenization to create drug particles less than 1 micron in size. This can significantly increase both dissolution rate and saturation solubility.[9][10]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Mishra, V., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(15), 5874. [Link]

  • Park, S. Y., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 3(3), 544-548. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(8), 1-6. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. PubChem Compound Database. [Link]

  • The British Medical Journal. (1943). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4293), 484. [Link]

  • Büttner, H., & Portwich, F. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 20(3), 164-175. [Link]

  • CP Lab Safety. (n.d.). N, N-dimethylpiperazine-1-sulfonamide, 1 gram. CP Lab Safety. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Strategies in poorly soluble drug delivery systems. Acta Pharmaceutica Sinica B, 5(5), 442-453. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • PubChemLite. (n.d.). N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). PubChemLite. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Efficiency of Copper-Catalyzed Sulfonamide Synthesis

Welcome to the technical support center for copper-catalyzed sulfonamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for copper-catalyzed sulfonamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this powerful catalytic system. The sulfonamide functional group is a cornerstone in medicinal chemistry, and copper catalysis offers an economical and versatile method for its construction.[1][2] This guide provides field-proven insights and evidence-based protocols to help you navigate the complexities of these reactions and achieve higher efficiency and yields in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered when setting up or optimizing copper-catalyzed sulfonamide synthesis.

Q1: What are the main advantages of using copper catalysis for sulfonamide synthesis over traditional methods?

Copper catalysis provides a significant advantage over traditional methods, which often rely on the reaction of an amine with a sulfonyl chloride.[1] The synthesis of sulfonyl chlorides can require harsh conditions and may not be suitable for complex molecules with sensitive functional groups.[3] Copper-catalyzed methods, such as the Chan-Lam coupling, allow for the direct formation of the S-N bond from more readily available starting materials like boronic acids, nitroarenes, or sodium sulfinates, often under milder conditions.[1][4][5] This approach offers greater functional group tolerance and access to a broader range of structurally diverse sulfonamides.[6][7] Furthermore, copper is a more abundant and less expensive metal compared to palladium, which is often used in similar cross-coupling reactions.[8]

Q2: Which copper source is best for my reaction?

The choice of copper source can significantly impact reaction efficiency. Common choices include Cu(I) salts like CuI, CuBr, and CuCl, as well as Cu(II) salts such as Cu(OAc)₂, and CuBr₂.[5][9] The optimal choice is often substrate-dependent. For Chan-Lam type couplings with boronic acids, Cu(OAc)₂ is frequently effective.[10] In contrast, Ullmann-type couplings with aryl halides often benefit from Cu(I) sources.[11] It is recommended to screen a few different copper sources during initial reaction optimization. In some cases, "ligand-free" systems using simple copper salts in solvents like water can be highly effective and offer a greener alternative.[10]

Q3: Is a ligand always necessary for efficient coupling?

While some copper-catalyzed sulfonamide syntheses can proceed without a ligand, particularly under aerobic conditions in water, the addition of a suitable ligand often dramatically improves reaction rates, yields, and substrate scope.[10][12] Ligands serve to stabilize the copper catalyst, prevent catalyst deactivation (e.g., through disproportionation or precipitation), and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[13][14] Diamine ligands, such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA), are widely used and have been shown to enable milder reaction conditions.[12][13]

Q4: My reaction is sluggish or gives low yields. What are the first things I should check?

Low conversion is a common issue. Here’s a prioritized checklist:

  • Reagent Purity: Ensure the purity of your starting materials, especially the amine and the sulfonylating agent. Impurities can poison the catalyst.

  • Solvent and Atmosphere: Anhydrous and deoxygenated conditions are often crucial, especially for reactions sensitive to air and moisture. Ensure your solvent is dry and consider degassing it.

  • Base Selection: The choice and stoichiometry of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base's strength and solubility can significantly affect the reaction outcome.[9]

  • Temperature: Some copper-catalyzed reactions require elevated temperatures to overcome activation barriers.[15] If your reaction is slow at a lower temperature, a systematic increase in temperature may be beneficial.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Potential Cause 1: Inactive Catalyst

  • Explanation: The active catalytic species may not be forming or is being deactivated. This can be due to impurities in the starting materials or reaction medium, or an inappropriate choice of ligand or base.

  • Troubleshooting Steps:

    • Screen Ligands: If no ligand was used, introduce one. If a ligand was used, screen others. Diamines, picolinamides, and oxalic diamides are good starting points.[8]

    • Vary the Base: The base plays a crucial role in the deprotonation of the sulfonamide and can influence the catalyst's activity. Screen inorganic bases like K₂CO₃, Cs₂CO₃, and organic bases like DBU.

    • Check Copper Source and Pre-catalyst Activation: Ensure the copper salt is of good quality. In some protocols, pre-forming the copper-ligand complex before adding the substrates can be beneficial.

Potential Cause 2: Poor Substrate Reactivity

  • Explanation: Sterically hindered or electron-deficient amines and aryl halides can be challenging substrates.[16]

  • Troubleshooting Steps:

    • Increase Temperature: For less reactive substrates, higher temperatures are often necessary to drive the reaction to completion.[11]

    • Use a More Reactive Coupling Partner: If using an aryl chloride, switching to the corresponding aryl bromide or iodide can significantly increase reactivity.[9]

    • Alternative Sulfonylating Agents: For unreactive amines, consider more potent sulfonating agents or alternative catalytic systems.[16]

Issue 2: Formation of Significant Side Products

Potential Cause 1: Homocoupling of Boronic Acids

  • Explanation: In Chan-Lam type reactions using aryl boronic acids, the homocoupling of the boronic acid to form a biaryl byproduct can be a significant competing reaction.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes minimize homocoupling.

    • Control Stoichiometry: Using a slight excess of the sulfonamide relative to the boronic acid can favor the desired cross-coupling pathway.

    • Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can suppress oxidative homocoupling.

Potential Cause 2: N-Dealkylation/N-Arylation of Secondary Sulfonamides

  • Explanation: When using certain secondary N-alkyl sulfonamides, copper-mediated oxidative dealkylation followed by N-arylation can occur, leading to an undesired product.[17]

  • Troubleshooting Steps:

    • Substrate Modification: If possible, choose a different N-substituent on the sulfonamide that is less prone to cleavage.

    • Mechanistic Investigation: Understanding the specific conditions that favor this side reaction can help in its mitigation. This may involve adjusting the oxidant or reaction temperature.

Issue 3: Difficulty in Product Purification

Potential Cause: Residual Copper in the Product

  • Explanation: Copper salts and complexes can be difficult to remove completely from the final product, leading to colored impurities and potential issues in downstream applications.

  • Troubleshooting Steps:

    • Aqueous Workup with Chelating Agents: Washing the organic extract with an aqueous solution of a chelating agent like aqueous ammonia or a dilute solution of EDTA can help sequester and remove copper ions.

    • Silica Gel Chromatography with Additives: Adding a small amount of a chelating agent (e.g., triethylamine) to the eluent during column chromatography can improve the separation of the product from copper residues.

    • Use of Scavenger Resins: Passing a solution of the crude product through a column packed with a copper scavenger resin can be a highly effective purification method.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids (Chan-Lam Coupling)

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the desired solvent (e.g., toluene, DMF, or water, 5 mL).[10]

  • Reaction Execution: If an organic solvent is used, degas the mixture by bubbling with nitrogen or argon for 10-15 minutes. Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove residual copper, an additional wash with aqueous ammonia may be performed.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Parameters

The following table provides a hypothetical example of an optimization study for the N-arylation of methanesulfonamide with phenylboronic acid, demonstrating how to systematically evaluate different parameters.

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Cu(OAc)₂ (10)NoneK₂CO₃ (2)Toluene10045
2CuI (10)NoneK₂CO₃ (2)Toluene10030
3Cu(OAc)₂ (10)DMEDA (20)K₂CO₃ (2)Toluene10085
4Cu(OAc)₂ (10)DMEDA (20)Cs₂CO₃ (2)Toluene10092
5Cu(OAc)₂ (10)DMEDA (20)Cs₂CO₃ (2)DMF10088
6Cu(OAc)₂ (10)DMEDA (20)Cs₂CO₃ (2)Toluene8075

DMEDA = N,N'-dimethylethylenediamine

Visualizing Key Concepts

Catalytic Cycle of Chan-Lam N-Arylation

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of a sulfonamide with a boronic acid.

Chan_Lam_Cycle CuII_X2 Cu(II)X₂ CuII_B R'B(OH)₂-Cu(II) CuII_X2->CuII_B Transmetalation CuII_Amide RSO₂NH-Cu(II)-Ar CuII_B->CuII_Amide Ligand Exchange CuIII_Intermediate Ar-Cu(III)-NHSO₂R CuII_Amide->CuIII_Intermediate Oxidative Addition (Proposed) Product Ar-NHSO₂R CuIII_Intermediate->Product Reductive Elimination Sulfonamide RSO₂NH₂ Boronic_Acid ArB(OH)₂

Caption: Proposed catalytic cycle for Chan-Lam N-arylation.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing and solving low yield issues in your reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Optimize_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃) Check_Purity->Optimize_Base Purity Confirmed Optimize_Temp Increase Reaction Temperature Incrementally Optimize_Base->Optimize_Temp No Improvement Success Yield Improved Optimize_Base->Success Improvement Add_Ligand Introduce a Ligand (e.g., DMEDA) Optimize_Temp->Add_Ligand No Improvement Optimize_Temp->Success Improvement Screen_Ligands Screen a Panel of Ligands Add_Ligand->Screen_Ligands No/Minor Improvement Add_Ligand->Success Improvement Screen_Ligands->Success Improvement

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Willis, M. C., et al. (2017). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Angewandte Chemie International Edition, 56(45), 14033-14037. [Link]

  • Jiang, Y., et al. (2017). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Chemical Communications, 53(75), 10442-10445. [Link]

  • Pramanik, M. M. D., et al. (2018). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications, 48(14), 1779-1787. [Link]

  • Kim, H. J., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters, 25(34), 6358–6363. [Link]

  • Evano, G., & Thilmany, P. (2014). Diamine Ligands in Copper-Catalyzed Reactions. Israel Journal of Chemistry, 54(10), 1547-1562. [Link]

  • Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Teo, Y.-C., & Chua, Y. (2012). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 53(1), 93-96. [Link]

Sources

Troubleshooting

Technical Support Center: N,N-Dimethylpiperazine-1-sulfonamide Synthesis

Welcome to the technical support guide for the synthesis of N,N-dimethylpiperazine-1-sulfonamide (CAS: 98961-97-8). This resource is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N-dimethylpiperazine-1-sulfonamide (CAS: 98961-97-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for N,N-dimethylpiperazine-1-sulfonamide?

A1: The most prevalent laboratory synthesis involves a nucleophilic substitution reaction between piperazine and dimethylsulfamoyl chloride.[1] In this reaction, one of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of dimethylsulfamoyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. To minimize the formation of the bis-sulfonated impurity, a molar excess of piperazine is crucial.

Q2: What are the primary classes of impurities I should expect in this synthesis?

A2: Impurities in this synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These originate from the reaction itself, including unreacted starting materials (piperazine, dimethylsulfamoyl chloride) and side-products. The most significant side-product is often the 1,4-bis(dimethylsulfamoyl)piperazine.

  • Degradation Impurities: The primary starting material, dimethylsulfamoyl chloride, is highly susceptible to hydrolysis.[2] Exposure to moisture (even atmospheric) will convert it to N,N-dimethylsulfamic acid, which will not participate in the desired reaction.

  • Residual Solvents and Reagents: Incomplete removal of solvents (e.g., dichloromethane, THF) or the base (e.g., triethylamine) used during the reaction and workup can lead to contamination.

Q3: Which analytical techniques are most effective for monitoring the reaction and assessing final purity?

A3: A multi-technique approach is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. It allows for the visualization of the consumption of starting materials and the formation of the product and major impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[4][5] A reversed-phase HPLC method with UV detection can effectively separate the target compound from starting materials and side-products, allowing for precise purity calculation (% area).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities.[6][7] It provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the components, allowing for the determination of their molecular weights. This is particularly useful for confirming the identity of suspected side-products like the bis-sulfonated species.

Troubleshooting Guide: Resolving Common Impurities

This section addresses specific issues you may encounter, providing the underlying cause and actionable solutions.

Problem 1: Low reaction yield and significant amount of unreacted piperazine.
  • Potential Cause & Mechanism: The most likely culprit is the degradation of the dimethylsulfamoyl chloride reactant via hydrolysis.[2][8] Sulfonyl chlorides are highly reactive towards water. If your solvent is not anhydrous or the reaction is exposed to atmospheric moisture, the sulfonyl chloride will be quenched to form the unreactive N,N-dimethylsulfamic acid before it can react with the piperazine.

  • Recommended Actions:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (nitrogen or argon).

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Use a fresh bottle of dimethylsulfamoyl chloride or purify older stock if its quality is suspect. A simple quality check is to carefully quench a small amount in methanol and analyze by GC-MS for the methyl ester.

Problem 2: A major, less polar impurity is observed on TLC/HPLC (often with a higher retention time in RP-HPLC).
  • Potential Cause & Mechanism: This is the classic signature of the 1,4-bis(dimethylsulfamoyl)piperazine impurity. This side-product forms when a second molecule of dimethylsulfamoyl chloride reacts with the remaining N-H of the desired N,N-dimethylpiperazine-1-sulfonamide product. This is favored if the dimethylsulfamoyl chloride is not added slowly or if there is an insufficient excess of piperazine.

  • Recommended Actions:

    • Control Stoichiometry: Use a significant molar excess of piperazine (typically 3-5 equivalents) relative to the dimethylsulfamoyl chloride. This statistically favors the mono-sulfonylation of piperazine.

    • Controlled Addition: Add the dimethylsulfamoyl chloride solution dropwise to the stirred solution of piperazine and base at a low temperature (e.g., 0°C). This maintains a low instantaneous concentration of the sulfonyl chloride, minimizing the chance of double addition.

    • Purification: This impurity can typically be separated from the desired product using silica gel column chromatography. Due to its higher molecular weight and lack of an N-H group, it is significantly less polar.

Workflow for Impurity Identification and Resolution

The following diagram outlines a logical workflow for troubleshooting impurities detected in the synthesis.

G start Impurity Detected in Crude Product (TLC/HPLC/LC-MS) check_sm Compare Retention Time (tR) with Starting Materials (SMs) start->check_sm is_sm Is tR consistent with Piperazine or Sulfonyl Chloride? check_sm->is_sm analyze_ms Analyze by LC-MS to Determine MW is_sm->analyze_ms  No resolve_sm Resolution: • Improve workup (aqueous wash) • Optimize stoichiometry is_sm->resolve_sm  Yes mw_check What is the Observed MW? analyze_ms->mw_check mw_product MW = 193.27 g/mol (Product) mw_check->mw_product mw_bis MW ≈ 300.4 g/mol (Bis-sulfonated Impurity) mw_check->mw_bis mw_hydrolysis MW = 125.13 g/mol (Hydrolysis Product) mw_check->mw_hydrolysis resolve_bis Resolution: • Use excess piperazine • Slow, cold addition of sulfonyl chloride • Purify via column chromatography mw_bis->resolve_bis resolve_hydrolysis Root Cause: Degraded Sulfonyl Chloride Resolution: • Use anhydrous conditions • Use fresh reagent mw_hydrolysis->resolve_hydrolysis

Sources

Optimization

Technical Support Center: Synthesis of N,N-dimethylpiperazine-1-sulfonamide

Welcome to the technical support guide for the synthesis and workup of N,N-dimethylpiperazine-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and workup of N,N-dimethylpiperazine-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the successful isolation and purification of this compound. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workup, helping you to troubleshoot effectively and ensure the integrity of your results.

PART 1: The Foundational Workup Protocol

The synthesis of N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of a suitable piperazine precursor with N,N-dimethylsulfamoyl chloride. The subsequent workup is critical for isolating the desired product from unreacted starting materials, byproducts, and reagents. The following protocol is a robust, validated procedure.

Core Principles of the Workup

The strategy hinges on the differential solubility and acid-base properties of the components in the crude reaction mixture.

  • Target Product (Tertiary Amine): N,N-dimethylpiperazine-1-sulfonamide is a tertiary amine, making it basic. It is soluble in many organic solvents and can be protonated by acid to become water-soluble.

  • Unreacted Piperazine (Secondary Amine): Any unreacted piperazine starting material is also basic and will be removed by an acid wash.

  • Sulfonic Acid (Byproduct): The primary byproduct, N,N-dimethylsulfamic acid, results from the hydrolysis of the sulfamoyl chloride reagent.[1] This acidic impurity is readily removed by a base wash.

  • Triethylamine Hydrochloride (Salt): If a tertiary amine base like triethylamine is used to scavenge HCl produced during the reaction, it will form a salt (triethylamine hydrochloride) which is largely removed by the aqueous washes.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the entire workup and purification process.

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_isolation Isolation & Drying cluster_purification Final Purification Reaction Crude Reaction Mixture (in Organic Solvent, e.g., DCM) Quench Step 1: Quench (Add cold water) Reaction->Quench Removes water-soluble salts AcidWash Step 2: Acid Wash (e.g., 1M HCl) Quench->AcidWash Removes basic impurities (piperazine, Et3N) BaseWash Step 3: Base Wash (e.g., sat. NaHCO3) AcidWash->BaseWash Removes acidic impurities (sulfonic acid) BrineWash Step 4: Brine Wash (sat. NaCl) BaseWash->BrineWash Removes residual water Dry Step 5: Dry Organic Layer (Anhydrous Na2SO4) BrineWash->Dry Filter Step 6: Filter Dry->Filter Evaporate Step 7: Evaporate Solvent Filter->Evaporate Crude Crude Solid Product Evaporate->Crude Recrystallize Step 8: Recrystallize Crude->Recrystallize FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

Caption: A step-by-step workflow for the workup and purification of N,N-dimethylpiperazine-1-sulfonamide.

Detailed Step-by-Step Methodology

This protocol assumes the reaction was performed in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Quenching the Reaction:

    • Action: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice-water bath. Slowly add cold deionized water to the stirred reaction mixture.

    • Rationale: This step serves two purposes. First, it hydrolyzes any remaining highly reactive sulfonyl chloride, converting it into the more manageable and water-soluble sulfonic acid.[2][3] Second, it dissolves water-soluble salts, such as triethylamine hydrochloride, preparing them for removal. Performing this at a low temperature minimizes potential hydrolysis of the desired product.[1]

  • Phase Separation and Acidic Wash:

    • Action: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the organic layer. Wash the organic layer sequentially with cold 1M HCl.[4]

    • Rationale: The acidic wash protonates and removes any unreacted piperazine starting material and the triethylamine scavenger base by rendering them soluble in the aqueous layer.

  • Basic Wash:

    • Action: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] Check that the aqueous layer is basic (pH > 8) with pH paper.

    • Rationale: This step is crucial for removing the acidic N,N-dimethylsulfamic acid byproduct formed during the quenching step. The base deprotonates the acid, forming a salt that is highly soluble in the aqueous phase.

  • Brine Wash:

    • Action: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[5]

    • Rationale: The brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step, reducing the amount of drying agent needed. It also helps to break up any emulsions that may have formed.

  • Drying and Concentration:

    • Action: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Swirl the flask and let it stand for 15-20 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: This step removes all traces of water from the organic solvent, which is essential for obtaining a dry, solid product upon solvent evaporation and preventing issues in subsequent steps.

  • Purification by Recrystallization:

    • Action: The resulting crude solid should be purified by recrystallization.

    • Rationale: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the mother liquor.[7]

PART 2: Troubleshooting Guide (Q&A Format)

Issue 1: My overall yield is very low, and TLC of the crude product shows multiple spots.

  • Question: I followed the protocol, but my final isolated yield is significantly lower than expected. What went wrong?

  • Answer & Causality: A low yield in sulfonamide synthesis is most often traced back to the hydrolysis of the sulfamoyl chloride starting material before it can react with the amine.[1] Sulfonyl and sulfamoyl chlorides are highly susceptible to moisture. If your glassware was not perfectly dry or if you used anhydrous solvents that were old or improperly stored, water was likely present. This leads to the formation of N,N-dimethylsulfamic acid, consuming your reagent and reducing the potential yield.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use freshly opened or properly stored anhydrous solvents.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Workup Temperature: Perform the aqueous workup steps, especially the quench, at low temperatures (0-5 °C) and as quickly as possible to minimize hydrolysis of any unreacted sulfonyl chloride.[2]

Issue 2: An inseparable emulsion formed during the aqueous washes.

  • Question: When I added the wash solution (acid, base, or water), I got a milky, inseparable layer instead of two clear phases. How can I resolve this?

  • Answer & Causality: Emulsion formation is common when performing extractions on mixtures containing salts and amine-based compounds, which can act as surfactants. Vigorous shaking of the separatory funnel is a primary cause.

  • Solution:

    • Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times to mix the layers.

    • Break the Emulsion: If an emulsion has already formed, try adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often helps to break the emulsion. Let the funnel stand undisturbed for a longer period (20-30 minutes). If it persists, filtering the entire mixture through a pad of Celite can sometimes be effective.

Issue 3: My product "oiled out" during recrystallization instead of forming crystals.

  • Question: I dissolved my crude product in hot solvent, but as it cooled, a gooey oil separated instead of solid crystals. What is happening?

  • Answer & Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[7] This typically happens for one of two reasons:

    • The melting point of your solid is lower than the boiling point of the solvent you are using. The target compound, N,N-dimethylpiperazine-1-sulfonamide, has a reported melting point of 54-56 °C.[8] If you use a high-boiling point solvent, the compound may "melt" in the solution before it can crystallize.

    • The concentration of impurities is too high, which can depress the melting point and disrupt crystal lattice formation.[7]

  • Solution:

    • Re-dissolve and Adjust: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).[7]

    • Change Solvent System: The chosen solvent may be inappropriate. For sulfonamides, alcohol-water mixtures are often highly effective.[7] Try recrystallizing from an isopropanol-water or ethanol-water system. Dissolve the crude product in the minimum amount of hot alcohol, then add hot water dropwise until the solution just becomes cloudy. Add a few more drops of hot alcohol to clarify, then allow it to cool slowly.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[9] Alternatively, add a "seed crystal" from a previous successful batch.

Issue 4: No crystals are forming at all, even after the recrystallization solution has cooled completely.

  • Question: My recrystallization solution is clear and has been at room temperature (or in an ice bath) for a long time, but nothing is precipitating. What should I do?

  • Answer & Causality: This is a classic problem that indicates one of two things: either you used far too much solvent, or the solution is supersaturated.[7] If too much solvent was used, the concentration of the product is below its solubility limit even at low temperatures. Supersaturation is a state where the solution holds more dissolved solute than it theoretically should, and crystallization needs a trigger to begin.[9]

  • Solution:

    • Induce Crystallization: As with "oiling out," try scratching the flask with a glass rod or adding a seed crystal to overcome the energy barrier for nucleation.[9]

    • Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the more concentrated solution to cool again.

    • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent (one it's very soluble in), you can slowly add a miscible "anti-solvent" (one it's poorly soluble in) until the solution becomes persistently cloudy (turbid).[9] Then set it aside to crystallize.

Recrystallization Troubleshooting Workflow

G Start Crude product dissolved in hot solvent Cool Allow solution to cool Start->Cool Check Observe outcome Cool->Check Crystals Crystals Form Check->Crystals Success Oil Product 'Oils Out' Check->Oil Problem NoCrystals No Crystals Form Check->NoCrystals Problem Reheat Reheat to dissolve oil Oil->Reheat ChangeSolvent Try different solvent (e.g., IPA/Water) Oil->ChangeSolvent Alternative Induce Induce Crystallization: - Scratch flask - Add seed crystal NoCrystals->Induce AddSolvent Add more hot solvent Reheat->AddSolvent SlowCool Cool very slowly AddSolvent->SlowCool SlowCool->Check Induce->Check ReduceVolume Reduce solvent volume (evaporate) Induce->ReduceVolume If induction fails ReduceVolume->Cool AntiSolvent Add anti-solvent ReduceVolume->AntiSolvent Alternative AntiSolvent->Cool

Caption: A decision tree for troubleshooting common recrystallization problems.

PART 3: Frequently Asked Questions (FAQs)

  • Q1: What are the key physical properties of N,N-dimethylpiperazine-1-sulfonamide I should know for characterization?

    • A1: You should expect a colorless to white crystalline solid. Key data points are summarized in the table below. Matching your experimental data to these values is a good indicator of purity.

PropertyValueSource(s)
Molecular FormulaC₆H₁₅N₃O₂S[10],[11]
Molecular Weight193.27 g/mol [10],[11]
Melting Point54-56 °C[8]
CAS Number98961-97-8[10],[11]
  • Q2: Can I use column chromatography instead of recrystallization for purification?

    • A2: Yes, column chromatography is an excellent alternative for purification, especially if you have multiple byproducts that are difficult to separate by recrystallization. Given the basic nature of the piperazine nitrogen, it is advisable to use a solvent system that is either neutral or contains a small amount of a basic modifier (like 1-2% triethylamine in your ethyl acetate/hexane mobile phase) to prevent the product from streaking on the silica gel column.

  • Q3: What are the primary safety concerns when handling the reagents and product?

    • A3: The sulfamoyl chloride starting material is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The final product, N,N-dimethylpiperazine-1-sulfonamide, is classified as harmful if swallowed, in contact with skin, or inhaled.[10] Always handle with gloves in a well-ventilated area.

  • Q4: How can I confirm the structure of my final product?

    • A4: The definitive way to confirm the structure is through a combination of analytical techniques.

      • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of all protons and carbons, allowing for unambiguous structure elucidation.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

      • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, particularly the characteristic S=O stretching bands for the sulfonamide group.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Diac, A., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem. (2025).
  • Edwards, M., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • M. Edwards, et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Gundla, R., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.
  • ResearchGate. (2016).
  • U.S. Patent 2,777,844A. (1957). Sulfonamide purification process.
  • PubChem. N,N-dimethylpiperazine-1-sulfonamide. [Link]

  • CP Lab Safety. N, N-dimethylpiperazine-1-sulfonamide, 1 gram. [Link]

Sources

Troubleshooting

Technical Support Center: Chemoselectivity in Direct Mono-N-Substitution of Piperazine

Welcome to the Technical Support Center for the chemoselective mono-N-substitution of piperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chemoselective mono-N-substitution of piperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing the piperazine scaffold. The symmetrical nature of piperazine, with its two secondary amines of near-equal reactivity, presents a common yet significant synthetic hurdle: controlling the reaction to favor the mono-substituted product over the undesired 1,4-disubstituted byproduct.[1]

This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high chemoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving mono-N-substitution of piperazine?

A1: The core challenge lies in the symmetry of the piperazine molecule. It possesses two secondary nitrogen atoms with similar nucleophilicity and steric environments.[1] This makes it difficult to direct a substituent to only one nitrogen, often resulting in a statistical mixture of unreacted piperazine, the desired mono-substituted product, and the 1,4-disubstituted byproduct.[1][2]

Q2: What are the principal strategies to control selectivity and favor mono-substitution?

A2: There are three primary strategies to enhance the yield of the mono-substituted product:

  • Stoichiometric Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically increases the probability of the electrophile reacting with an unsubstituted piperazine molecule rather than the already mono-substituted one.[1][3]

  • Protecting Group Strategy: This is a highly reliable method that involves temporarily blocking one of the piperazine nitrogens with a protecting group, most commonly a tert-Butoxycarbonyl (Boc) group.[1][4] This physically prevents reaction at one site, directing functionalization exclusively to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[4][5]

  • Protonation Strategy: Exploiting the difference in the two pKa values of piperazine (pKa1 ≈ 9.73, pKa2 ≈ 5.35), one can use a single equivalent of acid to form a mono-protonated piperazinium salt.[1] The protonated nitrogen becomes significantly less nucleophilic, thereby deactivating it and favoring substitution at the free nitrogen.[1][2] This is often a cost-effective and atom-economical approach.[6][7]

Q3: How does reductive amination compare to direct alkylation with alkyl halides?

A3: Reductive amination is a valuable alternative to direct alkylation. It involves reacting piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by an agent like sodium triacetoxyborohydride (STAB).[1][8] A key advantage of this method is that it avoids the possibility of over-alkylation to form quaternary ammonium salts, which can be a problematic side reaction with reactive alkyl halides.[1][9]

Q4: When should I choose a protecting group strategy over stoichiometric control?

A4: While using excess piperazine is simpler, the protecting group strategy offers superior control and often results in a cleaner reaction profile, simplifying purification.[1] Choose the protecting group strategy when:

  • Your electrophile is valuable or available in limited quantities.

  • The boiling point of your mono-substituted product is close to that of piperazine, making separation by distillation difficult.

  • You require the highest possible purity and are trying to avoid a difficult chromatographic separation of the mono- and di-substituted products.[1]

Troubleshooting Guide: Common Issues & Solutions

Even with a planned strategy, experimental challenges can arise. This section addresses specific problems you might encounter.

Problem 1: High Yield of 1,4-Disubstituted Byproduct

This is the most common issue, indicating a loss of selectivity.

Potential Cause Recommended Solution & Explanation
Incorrect Stoichiometry (Direct Substitution) Solution: Increase the excess of piperazine to 5-10 equivalents relative to the electrophile.[1][3] Causality: A higher concentration of unreacted piperazine statistically outcompetes the mono-substituted product for the limited amount of electrophile.
Rapid Addition of Electrophile Solution: Add the electrophile (e.g., alkyl halide) slowly and dropwise, preferably using a syringe pump, especially at the start of the reaction.[1] Causality: Slow addition maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second substitution event occurring on the newly formed mono-substituted product before it diffuses away.
High Reaction Temperature Solution: Consider lowering the reaction temperature. Causality: Higher temperatures can increase the rate of the second substitution reaction, sometimes disproportionately, leading to lower selectivity.
No Protecting Group Used Solution: For maximum control, switch to a mono-protected piperazine, such as N-Boc-piperazine.[1][4] Causality: This strategy physically blocks one nitrogen atom, leaving only one site available for reaction and effectively eliminating the possibility of di-substitution.
Problem 2: Reaction is Slow or Stalls Completely
Potential Cause Recommended Solution & Explanation
Insufficiently Strong Base (for Alkyl Halide Reactions) Solution: Ensure an adequate amount (typically 1.5-2.0 equivalents) of a suitable base like K₂CO₃ or Cs₂CO₃ is used.[1][8] Causality: The reaction generates H-X (e.g., HBr, HCl), which will protonate and deactivate the piperazine nucleophile. The base is required to neutralize this acid and regenerate the free amine.
Poor Solubility of Reagents Solution: Ensure all reagents are fully dissolved. If necessary, switch to a more polar aprotic solvent like DMF or NMP. Causality: The reaction cannot proceed efficiently in a heterogeneous mixture. Improved solubility increases the effective concentration of reactants and facilitates molecular collisions.
Deactivated Electrophile or Nucleophile Solution: Check the purity and age of your reagents. If using the protonation strategy, remember that the mono-piperazinium salt is inherently less nucleophilic than free piperazine.[9] Gentle heating may be required.
Problem 3: Difficulty Isolating the Mono-Substituted Product

| Potential Cause | Recommended Solution & Explanation | | :--- | Solution: During aqueous workup, adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent.[1] Causality: Mono-substituted piperazines are basic and can form protonated salts, which are highly soluble in the aqueous layer.[1] Basification deprotonates the piperazine nitrogens, making the product neutral and more soluble in organic solvents.[10] | | Product is an Oil and Won't Crystallize | Solution: If purification by crystallization fails, consider converting the product to a solid salt (e.g., hydrochloride) for easier handling and purification. Alternatively, purify the free base using column chromatography.[10] Causality: Many mono-substituted piperazines are oils at room temperature, especially if they are of low molecular weight or lack rigid structural elements. | | Peak Tailing on Silica Gel Chromatography | Solution: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol, to your eluent.[10] Causality: The basic nitrogen atoms of the piperazine product interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and difficult elution. The basic modifier competes for these acidic sites, allowing the product to elute more cleanly. |

Logical Workflow for Troubleshooting Poor Mono-Selectivity

The following diagram outlines a decision-making process when faced with excessive di-substitution.

troubleshooting_workflow start High Di-substitution Observed check_strategy Was a direct substitution (unprotected) method used? start->check_strategy check_excess Was a large excess (>5 eq.) of piperazine used? check_strategy->check_excess Yes check_deprotection Was a protecting group (e.g., Boc) used? check_strategy->check_deprotection No increase_excess ACTION: Increase piperazine to 5-10 equivalents check_excess->increase_excess No check_addition Was the electrophile added slowly? check_excess->check_addition Yes increase_excess->check_addition slow_addition ACTION: Add electrophile dropwise via syringe pump check_addition->slow_addition No consider_pg PROBLEM PERSISTS: Switch to a Protecting Group Strategy check_addition->consider_pg Yes slow_addition->consider_pg verify_conditions ACTION: Verify reaction conditions. Is the protecting group labile (e.g., too acidic/basic)? check_deprotection->verify_conditions Yes end_point Re-optimize conditions or choose a more robust protecting group verify_conditions->end_point

Caption: Troubleshooting workflow for low mono-substitution yield.

Key Experimental Protocols

Protocol 1: Mono-N-Alkylation using N-Boc-piperazine (Protecting Group Strategy)

This protocol is a robust and highly selective method for preparing mono-alkylated piperazines.[1][4]

Principle: The Boc group protects one nitrogen, forcing alkylation to occur at the free N-H site. Subsequent deprotection under acidic conditions yields the desired product.

protocol_boc cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection s1_start Dissolve N-Boc-piperazine (1 eq) and Base (K₂CO₃, 1.5 eq) in DMF or MeCN s1_add Add Alkyl Halide (R-X, 1.1 eq) at room temperature s1_start->s1_add s1_react Stir at RT to 50°C Monitor by TLC/LC-MS s1_add->s1_react s1_workup Aqueous Workup & Extraction s1_react->s1_workup s1_purify Purify by Column Chromatography s1_workup->s1_purify s1_product N-Boc-N'-R-piperazine s1_purify->s1_product s2_start Dissolve N-Boc-N'-R-piperazine in Dioxane or DCM s1_product->s2_start Intermediate s2_add Add 4M HCl in Dioxane or TFA s2_start->s2_add s2_react Stir at RT Monitor by TLC/LC-MS s2_add->s2_react s2_end Concentrate in vacuo and isolate salt or free base s2_react->s2_end s2_product Mono-substituted Piperazine (H-Pip-R) s2_end->s2_product

Caption: Experimental workflow for mono-alkylation via N-Boc-piperazine.

Methodology:

  • Alkylation:

    • To a solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).[1]

    • Add the alkyl halide (1.0-1.2 eq) to the mixture.[4]

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

    • Purify the crude intermediate (N-Boc-N'-alkyl-piperazine) by flash column chromatography.[1]

  • Deprotection:

    • Dissolve the purified intermediate in a suitable solvent like Dichloromethane (DCM), Dioxane, or Methanol.

    • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution of 4M HCl in Dioxane.

    • Stir the mixture at room temperature for 1-4 hours until the reaction is complete.

    • Remove the solvent and excess acid under reduced pressure to yield the desired mono-substituted piperazine, typically as its corresponding salt.

Protocol 2: Mono-N-Alkylation via Stoichiometric Control

This protocol is a more direct, one-step method suitable for when the electrophile is inexpensive and the product is readily separable from excess piperazine.

Principle: A large excess of piperazine ensures that the electrophile is more likely to react with an unfunctionalized piperazine molecule.

Methodology:

  • Dissolve piperazine (5-10 eq) in a suitable solvent (e.g., Acetonitrile, THF, or Ethanol).[3]

  • Add a base (e.g., K₂CO₃, 2.0 eq relative to the electrophile) if an alkyl halide is used.

  • Slowly add the electrophile (1.0 eq) to the vigorously stirred piperazine solution at room temperature.[3]

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate.

  • The crude product will contain the desired mono-substituted product, the di-substituted byproduct, and a large amount of unreacted piperazine. Purification typically requires either distillation (if boiling points differ significantly) or careful column chromatography.

References

  • Kralova, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]

  • Kralova, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]

  • Pazdera, P. (2015). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

Sources

Optimization

Section 1: Fundamentals of Piperazine Thermal Decomposition (FAQs)

<Technical Support Center: Managing Thermal Decomposition of Piperazine Compounds > Welcome to the Technical Support Center for managing the thermal decomposition of piperazine compounds. The piperazine ring is a foundat...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Managing Thermal Decomposition of Piperazine Compounds >

Welcome to the Technical Support Center for managing the thermal decomposition of piperazine compounds. The piperazine ring is a foundational scaffold in numerous active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2][3] Its stability under thermal stress is a critical parameter that dictates safe handling, reaction conditions, storage, and ultimately, the safety and efficacy of the final product.[1][4]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying science, helping you anticipate, diagnose, and mitigate issues related to thermal instability.

This section addresses the foundational questions regarding why and how piperazine compounds decompose.

Q1: What is thermal decomposition, and why is it a critical concern for piperazine compounds?

A1: Thermal decomposition, or thermolysis, is the breakdown of a chemical compound into simpler substances by heat.[5][6] For piperazine and its derivatives, this is a significant concern for several reasons:

  • Safety Hazard: Decomposition can be exothermic, meaning it releases heat. If the rate of heat generation exceeds the rate of heat removal, a dangerous situation known as a thermal runaway can occur, potentially leading to a rapid increase in temperature and pressure, vessel rupture, or even an explosion.[5]

  • Product Impurity: Decomposition products are impurities that can compromise the quality, efficacy, and safety of your API or final product.[1][4]

  • Formation of Toxic Byproducts: The breakdown of the piperazine ring can generate toxic and reactive species, posing risks to personnel.[7]

  • Loss of Yield: The degradation of the starting material or product directly leads to a reduction in process yield.

The core mechanism of piperazine degradation often involves nucleophilic substitution (SN2) reactions, where one piperazine molecule attacks another (often in its protonated form), leading to ring-opening.[1][8] This process is highly dependent on temperature, with a significant activation energy.[8]

Q2: What are the typical decomposition products of piperazine?

A2: The specific products depend on the conditions (temperature, atmosphere, presence of CO2, etc.) and the substituents on the piperazine ring. However, for the parent piperazine ring, common degradation products identified in thermal studies include:

  • N-(2-aminoethyl)piperazine (AEP)

  • N-formylpiperazine

  • Ammonium

  • 2-imidazolidone[1][8][9]

These products arise from the initial ring-opening of the piperazine structure, followed by subsequent reactions.[1][8] For substituted piperazines, such as those in many APIs, degradation can also involve cleavage of the substituents or side chains. For example, cetirizine's degradation can be initiated by ether linkage cleavage or modifications to the piperazine ring, potentially forming cetirizine N-oxide.[1]

Q3: What are the primary factors that accelerate thermal decomposition?

A3: Several factors can influence the rate and onset temperature of decomposition. Understanding these is key to proactive process control.

FactorImpact on Stability & Rationale
Temperature High Impact. Decomposition rates increase exponentially with temperature, as described by the Arrhenius equation. This is the most critical factor to control.
Presence of CO₂ Moderate to High Impact. CO₂ loading can increase the concentration of protonated piperazine, which is a key initiator in the SN2 decomposition pathway, thus accelerating degradation.[8][10]
Oxygen (Oxidation) High Impact. In the presence of oxygen, oxidative degradation pathways can occur alongside thermal ones, often at lower temperatures and generating different byproducts like amino acids.[11]
Metal Ions (Catalysis) Variable Impact. Certain metal ions, particularly copper (Cu²⁺), can act as potent catalysts for oxidation, significantly increasing the rate of degradation. Iron (Fe²⁺) and other stainless steel components are weaker catalysts.[8]
Ring Substituents High Impact. The type and position of substituents on the piperazine ring significantly alter its stability. Methyl substitution, for example, increases the degradation rate compared to unsubstituted piperazine.[12][13] Electron-donating groups can destabilize the ring, while certain electron-withdrawing groups might enhance stability.[13]
pH / Acidity Moderate Impact. Acidic conditions can increase the population of protonated piperazine, facilitating the primary SN2 degradation mechanism. Conversely, strongly alkaline conditions may favor other degradation pathways.[8]
Impurities Variable Impact. Process impurities can sometimes act as catalysts or initiators for decomposition reactions.[7]
Q4: How can I visually identify potential decomposition during my experiment?

A4: While analytical techniques are definitive, visual cues can provide the first warning of thermal instability. Be vigilant for:

  • Color Change: Unexplained darkening, browning, or charring of a reaction mixture or isolated solid is a classic sign of decomposition and polymerization of degradation products.

  • Gas Evolution: Bubbling, fizzing, or an unexpected increase in vessel pressure indicates the formation of gaseous byproducts.

  • Insolubility: The sudden appearance of solids or tars from a previously clear solution can signal the formation of polymeric degradation products.

If you observe any of these signs, treat the situation with caution. It could be an early indicator of a developing thermal event. Immediately reduce or remove the heat source and ensure adequate ventilation.[7][14]

Section 2: Analytical & Screening Protocols

Proactive screening is essential for defining safe operating limits. This section provides workflows and step-by-step guides for key analytical techniques.

Q5: What is the recommended workflow for assessing the thermal risk of a new piperazine compound?

A5: A staged approach is recommended, moving from simple, small-scale screening to more complex testing as you scale up your process.

Thermal_Hazard_Workflow cluster_0 Phase 1: Early Screening (Small Scale) cluster_1 Phase 2: In-Depth Analysis & Mitigation cluster_2 Phase 3: Process Safety Implementation Start Synthesize New Piperazine Compound DSC Differential Scanning Calorimetry (DSC) Screening Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Decision1 Exotherm Detected? Mass Loss Observed? DSC->Decision1 TGA->Decision1 Analytics Identify Degradants (HPLC, GC-MS) Decision1->Analytics Yes SOP Define Safe Operating Limits (SOL) Decision1->SOP No ARC Accelerating Rate Calorimetry (ARC) (If high risk) Mitigation Develop Mitigation Strategy (Inerting, Inhibitors) ARC->Mitigation Analytics->ARC Mitigation->SOP ScaleUp Proceed to Scale-Up with Controls SOP->ScaleUp

Caption: A staged workflow for thermal hazard assessment.

Q6: How do I set up a DSC experiment to screen for hazardous exotherms?

A6: Differential Scanning Calorimetry (DSC) is a primary screening tool that measures the difference in heat flow between a sample and a reference as a function of temperature. It can rapidly identify the onset temperature of a decomposition exotherm.

Objective: To determine the onset temperature (Tₒ) of thermal decomposition.

Protocol: DSC Screening for Thermal Decomposition

  • Sample Preparation:

    • Accurately weigh 1-3 mg of your piperazine compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). Using high-pressure pans is crucial to contain any gas produced during decomposition, which could otherwise vent and invalidate the results.

    • Hermetically seal the pan using a crimper. Ensure a perfect seal to prevent leaks.

    • Prepare an identical, empty, sealed pan to use as a reference.

  • Instrument Setup (Typical Parameters):

    • Instrument: A calibrated DSC instrument.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 350 °C (or a suitable upper limit) at a rate of 10 °C/min. A faster ramp rate can sometimes shift the onset to a higher temperature but is good for initial screening.

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min to prevent oxidative degradation.[15]

    • Data Acquisition: Record the heat flow (mW) as a function of temperature (°C).

  • Data Analysis:

    • Plot the heat flow vs. temperature. An exothermic event will appear as a peak pointing downwards or upwards, depending on instrument convention.

    • Determine the Onset Temperature (Tₒ) by drawing a tangent to the baseline and a tangent to the initial slope of the exothermic peak. The intersection point is Tₒ.

    • Interpretation: A sharp, significant exotherm indicates a potentially hazardous decomposition. The lower the Tₒ, the less thermally stable the compound. DSC complements TGA by revealing the energy changes associated with the mass loss events TGA detects.[16]

Q7: How do I use TGA to determine the decomposition temperature?

A7: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[17] It is excellent for determining the temperature at which a compound begins to lose mass due to decomposition.

Objective: To determine the initial decomposition temperature (T₅%, the temperature at which 5% mass loss occurs).

Protocol: TGA for Decomposition Profiling

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your piperazine compound into a ceramic or aluminum TGA pan.

  • Instrument Setup (Typical Parameters):

    • Instrument: A calibrated TGA instrument.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Plot the percentage of initial mass vs. temperature.

    • The resulting curve will show one or more steps, each corresponding to a mass loss event.

    • Determine the T₅% , which is a common metric for the onset of significant decomposition.

    • The derivative of the TGA curve (DTG curve) can also be plotted, showing the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Compound ExampleOnset of Major Weight Loss (°C)Reference
Cetirizine~247 °C[1]
Hydroxyzine~220 °C[1]
Q8: How can I identify the specific products of decomposition?

A8: Identifying the byproducts is crucial for understanding the decomposition mechanism and assessing toxicity. The preferred methods are hyphenated techniques like TGA-MS/FTIR or preparative degradation followed by GC-MS and HPLC analysis.

Protocol: Identification of Degradants by HPLC-UV

Since many piperazine-related compounds lack a strong UV chromophore, derivatization is often necessary for sensitive detection.[18][19][20]

  • Forced Degradation:

    • Create a solution of your piperazine compound in a relevant solvent.

    • Heat the solution at a temperature known to cause degradation (e.g., 20°C below the TGA onset) for a set period (e.g., 24-48 hours).

    • Prepare a control sample stored at low temperature.

  • Derivatization (Example using NBD-Cl): [19]

    • To an aliquot of the degraded sample and the control sample, add a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a suitable buffer (e.g., borate buffer, pH 9).

    • Heat briefly (e.g., 60°C for 15 minutes) to complete the reaction. NBD-Cl reacts with primary and secondary amines to form a highly UV-active product.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Detection: Set the UV detector to the wavelength maximum of the NBD-derivative (e.g., 340 nm).[19]

    • Analysis: Inject the derivatized control and degraded samples. New peaks appearing in the degraded sample's chromatogram represent decomposition products. These can be collected via fractionation for structural elucidation by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).[18]

Section 3: Troubleshooting & Mitigation

This section focuses on practical scenarios and corrective actions.

Q9: My reaction mixture containing a piperazine derivative is turning dark brown at 80°C, well below the expected decomposition temperature. What's happening?

A9: This is a common and important observation. A dark color change at a temperature significantly below the decomposition onset measured by TGA/DSC often points to one of the following:

  • Oxidative Degradation: You are likely running the reaction open to the air. Trace amounts of oxygen can initiate oxidative degradation pathways that occur at much lower temperatures than anaerobic thermal decomposition.[15][11]

  • Catalytic Effect: Trace metal impurities, either from reagents, catalysts, or even leached from a stainless steel reactor, could be catalyzing a degradation pathway.[8]

  • Highly Labile Impurity: An impurity in your starting material might be much less stable than the bulk compound, decomposing first and creating colored byproducts.

Troubleshooting Steps:

  • Inert the Atmosphere: Immediately repeat the experiment on a small scale under a nitrogen or argon atmosphere. If the color change is prevented or significantly reduced, oxidative degradation is the primary culprit.

  • Use an Inhibitor: Consider adding a radical scavenger or antioxidant (e.g., BHT - Butylated hydroxytoluene) if oxidation is suspected and compatible with your chemistry.

  • Analyze for Metals: Use Inductively Coupled Plasma (ICP-MS) to analyze your starting materials for trace metal contaminants, especially copper, iron, nickel, and chromium.

  • Purify Starting Materials: If impurities are suspected, re-purify your piperazine starting material before the reaction.

Q10: I observed a sudden, uncontrolled temperature spike in my reactor. What should I do?

A10: An uncontrolled temperature increase is the definition of a thermal runaway and is a serious safety incident.[21]

Immediate Emergency Protocol:

  • Alert Personnel: Immediately alert everyone in the vicinity and evacuate the immediate area.

  • Remove Energy Source: If it is safe to do so, immediately stop heating, stirring, and any reagent addition.

  • Apply Cooling: If the reactor is equipped with an external cooling system (e.g., cooling bath, jacket), activate it to maximum capacity.

  • Do NOT Seal the System: Do not attempt to seal a vessel that is rapidly building pressure. Allow it to vent in a safe, controlled manner (e.g., through a burst disc to a catch tank or fume hood).

  • Consult Safety Data: Follow all emergency procedures outlined in your site's safety protocols and the material's Safety Data Sheet (SDS).[22][23]

Post-Incident Analysis: A full investigation is required. This incident indicates that the process temperature exceeded the Maximum Safe Operating Temperature (MSOT). Advanced thermal analysis, such as Accelerating Rate Calorimetry (ARC), is necessary to determine the temperature of no return (Tₙᵣ) and properly define safe operating limits before any further work is attempted.

Q11: How can I safely run a reaction near the decomposition temperature of my piperazine compound?

A11: This is a high-risk scenario that requires robust engineering and procedural controls.

  • Accurate Thermal Data: You must have precise data from DSC and, ideally, ARC to understand the energy and rate of decomposition.

  • Engineering Controls:

    • Excellent Temperature Control: Use a reactor system with highly responsive heating and powerful cooling capabilities.

    • Pressure Relief: Ensure the reactor is equipped with properly sized pressure relief valves or burst discs.

    • Dosing Control: Add reagents slowly and monitor the temperature response. The reaction heat plus the heating from the jacket must not raise the temperature to an unsafe level.

  • Procedural Controls:

    • Run Under Inert Atmosphere: Always operate under nitrogen or argon to prevent lower-temperature oxidative pathways.[15]

    • Define a Critical Temperature Limit: Set an absolute maximum temperature that is at least 50-75°C below the decomposition onset (Tₒ) determined by DSC. This provides a safety margin.

    • Never Leave Unattended: High-temperature, high-risk reactions must be monitored continuously.

Q12: My piperazine salt appears to be less thermally stable than the free base. Is this expected?

A12: Yes, this is often the case. While seemingly counterintuitive, forming a salt (e.g., a hydrochloride or citrate salt) can sometimes lower the thermal stability compared to the parent free base.

Rationale:

  • Introduction of a Nucleophile/Acid: The counter-ion (e.g., chloride) can act as a nucleophile, potentially participating in or catalyzing degradation pathways.

  • Increased Protonation: Salt formation ensures the piperazine nitrogen is protonated. As discussed, the protonated form (H⁺PZ) is a key reactant in the SN2 ring-opening mechanism.[1][8] By creating the salt, you may be increasing the concentration of the species that initiates decomposition.

  • Catalytic Decomposition of the Counter-ion: The counter-ion itself may decompose at a lower temperature, generating acidic or reactive species that then trigger the decomposition of the piperazine moiety.

Always perform separate thermal analyses on the free base and all salt forms of your compound to determine their individual stability profiles.[22][24]

References

  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. (n.d.). Benchchem.
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.
  • Chen, S., et al. (2011). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control. Retrieved January 10, 2026, from [Link]

  • Closmann, F. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. The University of Texas at Austin.
  • Analytical methods for detecting impurities in 1,4-Bis(3-aminopropyl)piperazine. (n.d.). BenchChem.
  • Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • PIPERAZINE DIHYDROCHLORIDE Chemical Safety Data Sheet. (n.d.). ChemicalBook.
  • Navaneeswari, S., & Reddy, G. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Retrieved January 10, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Thermal Decomposition. (n.d.). Study Rocket.
  • Piperazine citrate Safety Data Sheet. (2024). Novachem.
  • Piperazine Safety Data Sheet. (2018). Thermo Fisher Scientific.
  • Wujec, M., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Retrieved January 10, 2026, from [Link]

  • Determination of MDEA and piperazine content in aqueous amines. (n.d.). Ostec-Instruments.
  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives. (n.d.). Benchchem.
  • Piperazine Safety Data Sheet. (2025). Sigma-Aldrich.
  • PIPERAZINE. (n.d.). CAMEO Chemicals, NOAA.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. Retrieved January 10, 2026, from [Link]

  • Al-Karad, S., et al. (2016). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry. Retrieved January 10, 2026, from [Link]

  • Optimizing thermal stability with trimethylaminoethyl piperazine in extreme temperature applications. (n.d.). BDMAEE.
  • Managing thermal decomposition of oxiranes in high-temperature reactions. (n.d.). Benchchem.
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2022). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 10, 2026, from [Link]

  • Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Pinheiro, M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions. Retrieved January 10, 2026, from [Link]

  • Nam, S., et al. (2012). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia. Retrieved January 10, 2026, from [Link]

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. (2011). University of Texas at Austin.
  • Thermal decomposition. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. Retrieved January 10, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • How Does DSC Complement Thermogravimetric Analysis (TGA)? (2024). YouTube. Retrieved January 10, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Thermal decomposition – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 10, 2026, from [Link]

  • The Kinetic Mechanism of the Thermal Decomposition Reaction of Small Particles of Limestone at Steelmaking Temperatures. (2023). MDPI. Retrieved January 10, 2026, from [Link]

  • Piperazine derivatives as dangerous abused compounds. (2020). Acta Pharmaceutica. Retrieved January 10, 2026, from [Link]

  • Fire Characterization and Gas Analysis of Lithium-Ion Batteries During Thermal Runaway. (2022). MDPI. Retrieved January 10, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability

Welcome to the Technical Support Center dedicated to ensuring the long-term stability of your valuable research materials, active pharmaceutical ingredients (APIs), and drug products. Proper storage is not merely a matte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to ensuring the long-term stability of your valuable research materials, active pharmaceutical ingredients (APIs), and drug products. Proper storage is not merely a matter of compliance; it is the bedrock of reproducible and reliable scientific outcomes. This guide provides in-depth, field-proven insights into optimizing and troubleshooting storage conditions to safeguard the integrity of your samples.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries researchers, scientists, and drug development professionals encounter.

General Storage Questions

What are the primary environmental factors that affect sample stability?

The stability of both chemical and biological samples is primarily influenced by a combination of environmental factors. These include temperature, humidity (or moisture), light, and oxygen.[1][2][3] Each of these factors can independently or synergistically accelerate degradation pathways such as hydrolysis, oxidation, and photodegradation, leading to a loss of potency, altered physical properties, or the formation of harmful impurities.[2][4]

How do I choose the appropriate storage container for my sample?

The choice of a storage container is critical and depends on the nature of your sample. Key considerations include the material of the container (e.g., glass vs. plastic), its permeability to gases and moisture, and its potential for chemical interaction with the sample.[5][6][7] For light-sensitive compounds, amber-colored or opaque containers are essential to prevent photodegradation.[2][5] For biological samples, especially proteins, using low-protein-binding tubes can prevent loss of material due to adsorption to the container walls.[8] The container's closure system is equally important to ensure a tight seal and prevent exposure to the external environment.[7]

What is the difference between shelf-life and long-term stability?

Shelf-life is the time period during which a product is expected to remain within its approved specifications when stored under the recommended conditions. Long-term stability studies are the experimental basis for determining this shelf-life.[1][9] These studies are conducted under controlled, long-term storage conditions to assess the physical, chemical, biological, and microbiological characteristics of a substance or product over time.[9][10]

How often should I monitor my storage conditions?

Continuous monitoring of storage conditions is crucial. For critical samples, storage units should be equipped with monitoring systems that constantly track temperature and, where applicable, humidity, complete with remote notifications and alarms to alert personnel of any deviations from the set parameters.[8] Regular testing and maintenance of these monitoring and storage systems are also recommended to ensure their proper functioning.[8][11]

Temperature-Related Questions

What are the standard temperature conditions for long-term storage?

Standard temperature conditions vary depending on the sample type and desired storage duration. Common categories include:

  • Room Temperature: Typically 15°C to 27°C, suitable for some chemically preserved samples.[12]

  • Refrigerated: 2°C to 8°C is ideal for short-term storage of many biological samples and reagents.[12][13]

  • Freezer: -20°C is used for storing samples and reagents that are not stable at higher temperatures.[12]

  • Ultra-Low Temperature (ULT): -80°C is recommended for the long-term storage of biological samples like tissues and cells to halt enzymatic activity.[12][13]

  • Cryogenic: Temperatures of -150°C or lower, typically in liquid nitrogen, effectively suspend all biological activity and are optimal for the indefinite preservation of complex biological materials like stem cells.[12][14]

What are the risks of temperature fluctuations and freeze-thaw cycles?

Temperature fluctuations can accelerate degradation reactions, with a general rule of thumb being that for every 10°C increase, many degradation reaction rates can double.[2] For frozen biological samples, particularly proteins, repeated freeze-thaw cycles are highly detrimental. The process of freezing and thawing can expose proteins to damaging changes in solute concentration and pH, leading to denaturation, aggregation, and loss of biological activity.[15]

How do I properly thaw a frozen sample?

The thawing process should be managed carefully to minimize damage. For many proteins, rapid thawing is recommended to limit the time the sample is exposed to the potentially damaging conditions that occur as ice crystals melt. This can be achieved by warming the sample quickly in your hands or in a lukewarm water bath.[16] Once thawed, the sample should be gently mixed and kept on ice.[16]

Humidity, Light, and Atmosphere Questions

How does humidity affect solid vs. liquid samples?

Humidity, or moisture content, is a critical factor, especially for solid samples.[2] Hygroscopic substances can absorb moisture from the air, which can lead to physical changes like swelling or clumping, and can initiate hydrolytic degradation.[2] Liquid samples are generally less susceptible to atmospheric humidity, provided they are in well-sealed containers.

What types of samples are particularly light-sensitive?

Many active pharmaceutical ingredients and biological molecules are sensitive to light. Exposure to UV or visible light can cause photodegradation, leading to discoloration and loss of potency.[2][3] Examples of light-sensitive compounds include nitroglycerin, nifedipine, and certain vitamins.[2] Storing such materials in amber or opaque containers is a standard protective measure.[5]

When should I consider storing samples under an inert atmosphere?

For samples susceptible to oxidation, storage under an inert atmosphere, such as nitrogen or argon, is advisable.[2] This involves replacing the air in the headspace of the container with the inert gas to prevent oxidative degradation. This is particularly important for oils, fats, and certain vitamins like A, C, and E.[2]

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common stability issues.

Problem: Unexpected Degradation of a Small Molecule Compound
  • Symptom: You observe a decrease in purity, a change in color, or an altered chromatographic profile in your stored small molecule compound.

  • Potential Causes and Solutions:

    • Inappropriate Temperature: Review the storage temperature records for any deviations or fluctuations. Even short excursions outside the recommended range can accelerate degradation.

    • Oxidation: The compound may be sensitive to atmospheric oxygen. Solution: Store future samples under an inert gas like nitrogen and ensure the container has a tight-fitting, secure closure.[2]

    • Hydrolysis: The compound may be reacting with moisture. Solution: Control the humidity of the storage environment, use desiccants in secondary containers, and ensure your primary container is impermeable to moisture.[2][5]

    • Photodegradation: The compound may be light-sensitive. Solution: Store the material in amber or opaque containers and keep it in a dark place.[2][5]

    • Container Interaction: The compound may be reacting with or adsorbing to the container material. Solution: Evaluate the compatibility of your compound with the container material. Consider switching from plastic to glass, or vice-versa, depending on the chemical properties.

Problem: Loss of Activity in a Biologic (Protein/Antibody)
  • Symptom: Your protein or antibody shows decreased binding affinity, aggregation, precipitation, or smearing on a Western blot after storage.[17]

  • Potential Causes and Solutions:

    • Freeze-Thaw Damage: Repeated freeze-thaw cycles are a common cause of protein degradation.[15] Solution: Aliquot your protein into single-use volumes to avoid cycling the entire stock.[16]

    • Adsorption to Surfaces: Proteins can stick to the walls of storage tubes, leading to a decrease in the effective concentration. Solution: Use low-protein-binding microcentrifuge tubes. For very dilute protein solutions, consider adding a carrier protein like Bovine Serum Albumin (BSA) to the buffer.[18]

    • Oxidation/Denaturation: Exposure to oxygen or changes in buffer composition during freezing can damage the protein. Solution: Consider adding cryoprotectants like glycerol (typically 10-50%) to your storage buffer to stabilize the protein structure during freezing.[18] Ensure vials are properly sealed.

    • Protease Contamination: Trace amounts of proteases in your sample can lead to degradation over time. Solution: Always include protease inhibitors in your lysis and storage buffers.[17]

    • Improper Freezing/Thawing: The rate of freezing and thawing can impact protein stability. Solution: Flash-freeze protein solutions using a dry ice/ethanol bath or liquid nitrogen and thaw them quickly when needed.[16]

Problem: Inconsistent Results from Stored Reagents
  • Symptom: You are experiencing high variability in your experimental replicates that cannot be attributed to technique.

  • Potential Causes and Solutions:

    • Improper Aliquoting: If a reagent was not mixed properly before aliquoting, the concentration may vary between tubes. Solution: Ensure reagents are fully dissolved and the solution is homogenous before aliquoting.

    • Degradation Over Time: The reagent may have passed its stable shelf-life. Solution: Perform periodic quality control checks on stored reagents. If a new batch of the reagent resolves the inconsistency, discard the old stock.

    • Contamination: The reagent may have been contaminated during previous use. Solution: Review your handling procedures. Use sterile techniques when working with reagents, and never return unused reagent to the stock container.

Part 3: Protocols and Workflows

Protocol 1: Establishing a Stability-Indicating Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[19][20] High-Performance Liquid Chromatography (HPLC) is commonly used for this purpose.[21]

Objective: To develop an HPLC method that can separate the parent drug from all potential degradation products.

Methodology:

  • Information Gathering: Collect all available information about the drug substance, including its structure, pKa, solubility, and known degradation pathways.

  • Forced Degradation Studies: Perform forced degradation studies (see Protocol 2) to generate degradation products.[19][22]

  • Initial Method Development:

    • Select a column (a C18 column is a common starting point for reversed-phase HPLC).[23]

    • Choose a mobile phase system based on the polarity of the drug and its degradants. A gradient elution is often necessary to separate a complex mixture of compounds.[21]

    • Select a detector, typically a UV detector, and determine the optimal wavelength for detection.[23]

  • Method Optimization:

    • Inject a mixture of the stressed (degraded) samples and the parent drug.

    • Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution) between the parent peak and all degradant peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)).[20] This includes demonstrating:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[24]

    • Linearity, Range, Accuracy, and Precision: To ensure the method is quantitative.[24]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the sensitivity of the method.[23]

    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[24]

Protocol 2: Performing a Forced Degradation Study

Forced degradation, or stress testing, is used to identify likely degradation products and establish the intrinsic stability of a molecule.[4][22][25] The goal is typically to achieve 5-20% degradation of the drug substance.[20][25]

Objective: To generate potential degradation products and understand the degradation pathways of a drug substance.

Methodology:

Subject the drug substance to the following stress conditions in separate experiments:

  • Acid Hydrolysis:

    • Dissolve the drug in a solution of hydrochloric acid (e.g., 0.1 N HCl).

    • Heat the solution (e.g., at 60°C) for a specified period.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the drug in a solution of sodium hydroxide (e.g., 0.1 N NaOH).

    • Heat the solution (e.g., at 60°C) for a specified period.

    • Neutralize the solution before analysis.

  • Oxidation:

    • Dissolve the drug in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature for a specified period.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., in an oven at a temperature above that used for accelerated stability testing).[26]

  • Photodegradation:

    • Expose the drug substance (both solid and in solution) to light according to ICH Q1B guidelines, which specify a certain level of illumination and UV exposure.[26] A photostability chamber is used for this.

    • A control sample should be wrapped in aluminum foil to protect it from light.

For each condition, a control sample (drug substance without the stressor) should be run in parallel. Analyze all samples using a suitable analytical technique, such as HPLC, to identify and quantify the degradation products.

Part 4: Data Summaries and Visualizations

Table 1: Recommended Storage Conditions for Common Biomolecules
Biomolecule TypeShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Key Considerations
DNA/RNA 2-8°C (in appropriate buffer)-20°C or -80°CAvoid repeated freeze-thaw cycles for RNA.[12]
Proteins/Antibodies 2-8°C (with protease inhibitors)-80°C or Cryogenic (-196°C)Aliquot to avoid freeze-thaw.[16] Consider adding cryoprotectants.[18]
Viable Cells Not RecommendedCryogenic (-196°C)Use a controlled-rate freezer and cryoprotectant (e.g., DMSO).[14][18]
Tissues 2-8°C (short-term, in media)-80°C or Cryogenic (-196°C)Snap-freeze fresh tissue in liquid nitrogen.[14]
Table 2: Common Excipients and Their Role in Stabilizing Formulations
Excipient ClassFunctionExamplesReference
Antioxidants Inhibit oxidationButylated hydroxytoluene (BHT), Sodium metabisulfite[2]
Cryoprotectants Protect biologics during freezingGlycerol, Sucrose[18]
Buffering Agents Maintain optimal pHPhosphate, Citrate[2]
Bulking Agents Provide structure to lyophilized productsMannitol, Glycine[27]
Preservatives Prevent microbial growthSodium azide, Thimerosal[18]
Mandatory Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_identify Identification cluster_solve Solution Observe Unexpected Degradation Observed (e.g., low purity, loss of activity) Check_Storage Review Storage Records (Temp, Humidity, Light) Observe->Check_Storage Review_Handling Review Handling Procedures (Aliquoting, Thawing) Observe->Review_Handling Assess_Container Assess Container/Closure System Observe->Assess_Container Is_Temp_Fluctuation Temperature Fluctuations? Check_Storage->Is_Temp_Fluctuation Is_Freeze_Thaw Repeated Freeze-Thaw? Review_Handling->Is_Freeze_Thaw Is_Exposure Light/Air Exposure? Assess_Container->Is_Exposure Is_Temp_Fluctuation->Is_Freeze_Thaw No Optimize_Temp Optimize Temperature Control Is_Temp_Fluctuation->Optimize_Temp Yes Is_Freeze_Thaw->Is_Exposure No Implement_Aliquoting Implement Single-Use Aliquots Is_Freeze_Thaw->Implement_Aliquoting Yes Is_Exposure->Observe No, Re-evaluate Improve_Protection Use Protective Packaging (Amber vials, Inert gas) Is_Exposure->Improve_Protection Yes

Caption: Workflow for Troubleshooting Sample Degradation.

Storage_Decision_Tree cluster_type Sample Type cluster_duration Storage Duration cluster_conditions Recommended Conditions cluster_considerations Additional Considerations Start Start: Define Sample Is_Biologic Biologic? Start->Is_Biologic Is_Long_Term_Bio Long-Term? Is_Biologic->Is_Long_Term_Bio Yes Is_Long_Term_Chem Long-Term? Is_Biologic->Is_Long_Term_Chem No (Small Molecule) Bio_Short Refrigerated (2-8°C) Is_Long_Term_Bio->Bio_Short No (Short-Term) Bio_Long -80°C or Cryogenic Is_Long_Term_Bio->Bio_Long Yes Chem_Short Controlled Room Temp (25°C/60% RH) Is_Long_Term_Chem->Chem_Short No (Short-Term) Chem_Long Controlled Room Temp or Refrigerated (ICH Conditions) Is_Long_Term_Chem->Chem_Long Yes Chem_Consider Check for Light/Moisture Sensitivity. Use Amber/Sealed Containers. Chem_Short->Chem_Consider Chem_Long->Chem_Consider Bio_Consider Aliquot to prevent Freeze-Thaw. Use Cryoprotectants. Bio_Short->Bio_Consider Bio_Long->Bio_Consider

Caption: Decision Tree for Storage Condition Selection.

References

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  • Stability Studies in Pharmaceuticals | Netphamalab. (2025, March 13). Retrieved January 10, 2026, from [Link]

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  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved January 10, 2026, from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. Retrieved January 10, 2026, from [Link]

  • Best Practices for Biological Sample Storage and Management. (2022, October 6). Biocompare. Retrieved January 10, 2026, from [Link]

  • Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. (2025, October 25). Retrieved January 10, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 10, 2026, from [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically. Retrieved January 10, 2026, from [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. Retrieved January 10, 2026, from [Link]

  • Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Excipients: Essential for Drug Stability and Deliver. (n.d.). Hilaris Publisher. Retrieved January 10, 2026, from [Link]

  • Biological Sample Storage & Management Best Practices. (n.d.). Precision. Retrieved January 10, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • Role of Excipients in Drug Formulation and Stability Enhancement: Strategies for Optimized Therapeutics. (n.d.). Journal of Research in Pharmaceutics and Industrial Pharmacy. Retrieved January 10, 2026, from [Link]

  • Biological Sample Storage Preservation Methods. (2020, July 17). USA Lab. Retrieved January 10, 2026, from [Link]

  • Maintaining protein stability through buffers, freezing, and lyophilization. (n.d.). OPS Diagnostics. Retrieved January 10, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved January 10, 2026, from [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 10, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). Retrieved January 10, 2026, from [Link]

  • Key Considerations for Reliable Biological Sample Storage. (n.d.). PHC Holdings Corporation. Retrieved January 10, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA). Retrieved January 10, 2026, from [Link]

  • The central role of excipients in drug formulation. (2013, April 18). European Pharmaceutical Review. Retrieved January 10, 2026, from [Link]

  • Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula. (2025, August 7). Retrieved January 10, 2026, from [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved January 10, 2026, from [Link]

  • Laboratory Containers: Types, Uses, and Best Practices. (n.d.). Science Equip. Retrieved January 10, 2026, from [Link]

  • Protein storage: How to increase protein stability? (2024, April 10). Single Use Support. Retrieved January 10, 2026, from [Link]

  • Best Containers for Storing Lab Samples: Tubes, Vials, Bottles, and Bags. (n.d.). Needle.Tube. Retrieved January 10, 2026, from [Link]

  • Ich guideline for stability testing. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). Retrieved January 10, 2026, from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 10, 2026, from [Link]

  • Stability Studies. (n.d.). Selvita. Retrieved January 10, 2026, from [Link]

  • A Q&A guide to stability storage. (2020, August 19). Q1 Scientific. Retrieved January 10, 2026, from [Link]

  • Top Laboratory Storage Boxes for Chemical Safety USA. (2025, September 15). Retrieved January 10, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 10, 2026, from [Link]

  • Selecting the Right Container. (n.d.). Lab Procurement Services. Retrieved January 10, 2026, from [Link]

  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 10, 2026, from [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). NIH. Retrieved January 10, 2026, from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. Retrieved January 10, 2026, from [Link]

  • Freeze-Thaw Cycles and Why We Shouldn't Do It. (2025, June 6). Bitesize Bio. Retrieved January 10, 2026, from [Link]

  • What would cause a protein to lose activity after 1 or 2 freeze-thaw cycles from-80 freezer? (2014, December 25). Retrieved January 10, 2026, from [Link]

  • Why are biological proteins stored at freezing temperatures instead of body temperature? (2012, September 9). Reddit. Retrieved January 10, 2026, from [Link]

  • Western Blot Troubleshooting Guide. (n.d.). Boster Bio. Retrieved January 10, 2026, from [Link]

  • WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Modern Sulfonamide Synthesis Methods

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of pharmaceuticals, including antibacterial agents, diuretics, ant...

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and anti-cancer drugs.[1] Its prevalence stems from its unique physicochemical properties: it is a stable, non-hydrolyzable bioisostere of the amide bond, capable of acting as a hydrogen bond donor and acceptor, which significantly influences a molecule's binding affinity and pharmacokinetic profile.[2][3]

For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of sulfonamides is a critical endeavor. Historically, the reaction of a sulfonyl chloride with a primary or secondary amine has been the workhorse method.[4] While robust and widely applicable, this classical approach is not without its drawbacks, including the often harsh conditions required to prepare the requisite sulfonyl chlorides and their inherent instability.[4][5]

This guide provides a comparative analysis of key sulfonamide synthesis methodologies, contrasting the classical approach with modern, innovative strategies. We will delve into the mechanistic underpinnings of each method, providing detailed experimental protocols and comparative data to empower you to make informed decisions for your synthetic campaigns.

I. The Classical Approach: Synthesis from Sulfonyl Chlorides

The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base remains one of the most common methods for sulfonamide synthesis due to its simplicity and broad substrate scope.[2]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, typically pyridine or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine.[2]

Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide

  • Preparation: In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq) dropwise with stirring.

  • Sulfonyl Chloride Addition: To the cooled solution, add a solution of benzenesulfonyl chloride (1.05 eq) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield the pure N-phenylbenzenesulfonamide.[2]

II. Modern Synthetic Strategies: Moving Beyond Sulfonyl Chlorides

To address the limitations of the classical method, a variety of innovative synthetic strategies have been developed. These modern approaches offer milder reaction conditions, improved functional group tolerance, and access to novel chemical space.

A. Direct Synthesis from Sulfonic Acids

The direct conversion of sulfonic acids to sulfonamides is a highly attractive alternative, as sulfonic acids are often more stable and readily available than their corresponding sulfonyl chlorides. This transformation typically requires an activating agent to convert the sulfonic acid into a more reactive intermediate in situ.

Causality in Experimental Choices: The key to this method is the choice of activating agent. Reagents like triphenylphosphine ditriflate or cyanuric chloride effectively transform the sulfonic acid into a reactive species that is readily attacked by the amine nucleophile.[6][7] Microwave irradiation can often accelerate these reactions, providing a rapid and efficient route to the desired sulfonamides.[7]

Experimental Protocol: Microwave-Assisted Synthesis from a Sulfonic Acid

  • Reactant Mixture: In a microwave-safe vessel, combine the sulfonic acid (1.0 eq), the amine (1.2 eq), and 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 eq) in acetonitrile.

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up: After cooling, filter the reaction mixture to remove any solids.

  • Purification: The filtrate can be concentrated and the crude product purified by column chromatography to afford the pure sulfonamide.[7]

B. Transition-Metal Catalyzed Approaches

Transition-metal catalysis has revolutionized organic synthesis, and sulfonamide formation is no exception. Palladium- and copper-catalyzed reactions have emerged as powerful tools for constructing the sulfonamide bond, often under mild conditions and with excellent functional group tolerance.

Palladium catalysts can facilitate the coupling of aryl halides or triflates with sulfonamides. This method is particularly useful for the synthesis of N-arylsulfonamides. The choice of ligand is crucial for the success of these reactions, with biaryl phosphine ligands often providing the best results.[1]

Mechanistic Insights: The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the deprotonated sulfonamide. Reductive elimination from the resulting palladium(II) complex then furnishes the N-arylsulfonamide and regenerates the active catalyst.

Experimental Protocol: Palladium-Catalyzed N-Arylation of a Sulfonamide

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), the sulfonamide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous toluene to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. The filtrate is then washed with water and brine, dried, and concentrated. The residue is purified by flash column chromatography.[1]

Direct C-H functionalization represents a highly atom-economical approach to sulfonamide synthesis. Copper-catalyzed methods have been developed for the ortho-C-H amidation of arenes using sulfonamides as the nitrogen source. These reactions often employ a directing group to achieve high regioselectivity.[8][9]

The "Why" Behind the Method: This strategy avoids the need for pre-functionalized starting materials, directly converting a C-H bond to a C-N bond. The copper catalyst is thought to facilitate the formation of a reactive nitrene intermediate from the sulfonamide, which then inserts into the C-H bond.

Experimental Protocol: Copper-Catalyzed C-H Sulfonylation

  • Reactant Mixture: In a reaction tube, combine the benzaldehyde derivative (1.0 eq), the sulfinate salt (1.5 eq), copper(II) fluoride (2.0 eq), and β-alanine (20 mol%).

  • Solvent and Reaction: Add a suitable solvent (e.g., DMF) and heat the mixture at an elevated temperature (e.g., 120 °C) for 24 hours.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product by column chromatography.[8]

C. Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be adapted for the synthesis of N-alkylsulfonamides. This approach involves the reaction of a ketone or aldehyde with a sulfonamide to form an intermediate imine or enamine, which is then reduced in situ.[10][11]

Self-Validating System: The success of this one-pot reaction relies on the chemoselective reduction of the imine intermediate in the presence of the starting carbonyl compound. Mild reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are often employed for this purpose.[12]

Experimental Protocol: Reductive Amination for N-Alkylsulfonamide Synthesis

  • Imine Formation: In a flask, dissolve the ketone (1.0 eq) and the sulfonamide (1.1 eq) in a suitable solvent such as methanol or dichloroethane. Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.

  • Reduction: To this mixture, add a mild reducing agent like sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction for several hours until completion, as monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: The organic layer is then washed, dried, concentrated, and the product is purified by chromatography.[12]

D. Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules, including sulfonamides.[13]

Expert Insight: The power of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials. For sulfonamide synthesis, a common MCR involves the reaction of an arylboronic acid, a sulfur dioxide surrogate (like DABSO), and an amine, often catalyzed by a copper salt.[14]

Experimental Protocol: Three-Component Synthesis of a Sulfonamide

  • Reaction Setup: In a reaction vial, combine the arylboronic acid (1.0 eq), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 eq), the amine (1.5 eq), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Solvent and Atmosphere: Add a solvent such as methanol and stir the reaction mixture under an atmosphere of air.

  • Reaction Conditions: Heat the reaction at a specified temperature (e.g., 60 °C) for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, the solvent is removed under vacuum, and the residue is purified by column chromatography to yield the desired sulfonamide.[14]

III. Comparative Analysis of Synthesis Methods

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed sulfonamide synthesis methods.

Method Key Reagents Typical Conditions Reaction Time Typical Yield (%) Key Advantages Key Disadvantages
Classical Method Sulfonyl chloride, Amine, Base0 °C to RT, Organic SolventHoursVariable, can be highWell-established, versatile, simpleRequires unstable/toxic sulfonyl chlorides, harsh conditions for sulfonyl chloride synthesis[4][5]
From Sulfonic Acids Sulfonic acid, Amine, Activating agentRT to 120 °C (Microwave), AcetonitrileMinutes to HoursGood to ExcellentUses stable starting materials, rapid (with MW)Requires stoichiometric activating agents[6][7]
Pd-Catalyzed Cross-Coupling Aryl halide, Sulfonamide, Pd-catalyst, Ligand, Base80-110 °C, Anhydrous Toluene12-24 HoursGood to HighExcellent functional group tolerance, good for N-arylationCatalyst cost, ligand sensitivity, potential for metal contamination[1]
Cu-Catalyzed C-H Amination Arene, Sulfonamide, Cu-catalyst, OxidantHigh Temperature (e.g., 120 °C), DMF24 HoursModerate to GoodHigh atom economy, avoids pre-functionalizationOften requires directing groups, high temperatures[8][9]
Reductive Amination Ketone/Aldehyde, Sulfonamide, Reducing agentRoom Temperature, Methanol/DCEHoursGood to HighMild conditions, good for N-alkylationLimited to N-alkylation, requires specific reducing agents[10][12]
Multicomponent Reactions Arylboronic acid, SO₂ surrogate, Amine, Catalyst60 °C, Methanol12-24 HoursGood to HighHigh efficiency and atom economy, rapid diversity generationCan require optimization for specific substrate combinations[13][14]

IV. Visualizing the Synthetic Pathways

To further elucidate the relationships between these synthetic strategies, the following diagrams illustrate the core transformations.

Sulfonamide_Synthesis_Methods cluster_classical Classical Method cluster_modern Modern Methods cluster_sulfonic_acid From Sulfonic Acid cluster_transition_metal Transition-Metal Catalyzed cluster_reductive_amination Reductive Amination cluster_mcr Multicomponent Reaction Sulfonyl\nChloride Sulfonyl Chloride Sulfonamide1 Sulfonamide Sulfonyl\nChloride->Sulfonamide1 + Amine, Base Amine1 Amine Sulfonic\nAcid Sulfonic Acid Sulfonamide2 Sulfonamide Sulfonic\nAcid->Sulfonamide2 + Amine, Activating Agent Aryl\nHalide Aryl Halide Sulfonamide3 Sulfonamide Aryl\nHalide->Sulfonamide3 + Sulfonamide, Pd-Catalyst Arene Arene (C-H) Arene->Sulfonamide3 + Sulfonamide, Cu-Catalyst Ketone/\nAldehyde Ketone/ Aldehyde Sulfonamide4 Sulfonamide Ketone/\nAldehyde->Sulfonamide4 + Sulfonamide, Reducing Agent Arylboronic\nAcid Arylboronic Acid Sulfonamide5 Sulfonamide Arylboronic\nAcid->Sulfonamide5 SO2_surrogate SO₂ Surrogate SO2_surrogate->Sulfonamide5 Amine2 Amine Amine2->Sulfonamide5

Caption: Overview of classical and modern sulfonamide synthesis routes.

Classical_vs_Modern_Workflow cluster_classical Classical Workflow cluster_modern Modern Workflows (Examples) start_c Arene/ Thiol step1_c Harsh Chlorination start_c->step1_c step2_c Sulfonyl Chloride step1_c->step2_c step3_c Amination step2_c->step3_c end_c Sulfonamide step3_c->end_c start_m1 Sulfonic Acid step1_m1 One-pot Activation & Amination start_m1->step1_m1 end_m1 Sulfonamide step1_m1->end_m1 start_m2 Aryl Halide + Sulfonamide step1_m2 Pd-Catalyzed Cross-Coupling start_m2->step1_m2 end_m2 Sulfonamide step1_m2->end_m2

Sources

Comparative

A Technical Guide to N,N-dimethylpiperazine-1-sulfonamide and its Place Among Heterocyclic Sulfonamides

This guide provides a comparative analysis of N,N-dimethylpiperazine-1-sulfonamide within the broader context of heterocyclic sulfonamides, a class of compounds with significant interest in medicinal chemistry. For resea...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of N,N-dimethylpiperazine-1-sulfonamide within the broader context of heterocyclic sulfonamides, a class of compounds with significant interest in medicinal chemistry. For researchers and drug development professionals, this document outlines the structural features, potential biological activities, and synthetic considerations of these molecules, supported by available scientific literature.

Introduction to Heterocyclic Sulfonamides: A Privileged Scaffold

Heterocyclic sulfonamides are a cornerstone in drug discovery, demonstrating a vast array of biological activities.[1] The incorporation of a heterocyclic ring into the sulfonamide framework provides a versatile scaffold that can be readily modified to tune the molecule's physicochemical properties and biological target specificity.[1] This class of compounds has yielded drugs with antibacterial, antifungal, anticancer, antiviral, and enzyme-inhibiting properties.[1]

The biological activity of sulfonamides is often attributed to their ability to mimic the transition state of enzymatic reactions or to bind to allosteric sites, thereby modulating protein function. The sulfonamide group itself (-SO₂NH₂) is a key pharmacophore, capable of forming crucial hydrogen bonds and coordinating with metal ions within enzyme active sites.

N,N-dimethylpiperazine-1-sulfonamide: A Structural Overview

N,N-dimethylpiperazine-1-sulfonamide is a member of the piperazine sulfonamide family. Its chemical structure consists of a piperazine ring, a sulfonamide group, and two methyl groups on the terminal nitrogen of the sulfonamide.

PropertyValueSource
Molecular Formula C₆H₁₅N₃O₂S[2][3]
Molecular Weight 193.27 g/mol [2][3]
CAS Number 98961-97-8[3]

The presence of the piperazine ring, a common motif in medicinal chemistry, imparts specific properties to the molecule. Piperazine is known to improve aqueous solubility and can act as a linker to introduce additional pharmacophoric elements. The N,N-dimethyl substitution on the sulfonamide nitrogen will influence its hydrogen bonding capacity and overall polarity, which can have a significant impact on its biological activity and pharmacokinetic profile.

Comparative Landscape: N,N-dimethylpiperazine-1-sulfonamide vs. Other Heterocyclic Sulfonamides

A direct, data-driven comparison of N,N-dimethylpiperazine-1-sulfonamide with other heterocyclic sulfonamides is challenging due to the limited availability of published experimental data for this specific compound. However, we can infer its potential activities and compare its structural features to well-characterized classes of heterocyclic sulfonamides.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4][5] Sulfonamides are the most well-known class of CA inhibitors, with the sulfonamide moiety directly coordinating to the zinc ion in the active site.[4][5]

  • Structural Comparison: Many potent CA inhibitors feature a heterocyclic ring attached to the sulfonamide group. For instance, acetazolamide, a clinically used CA inhibitor, contains a thiadiazole ring. Piperazine-containing sulfonamides have also been investigated as CA inhibitors.[6] The N,N-dimethyl substitution in N,N-dimethylpiperazine-1-sulfonamide would prevent it from acting as a classical primary sulfonamide inhibitor, as it lacks the free -NH₂ group necessary for zinc binding in the canonical mechanism. However, it could potentially act as a secondary or tertiary sulfonamide inhibitor, or interact with the enzyme through other mechanisms.

  • Inferred Activity: Without experimental data, it is difficult to predict the CA inhibitory activity of N,N-dimethylpiperazine-1-sulfonamide. Its activity would depend on the specific CA isoform and the binding pocket's tolerance for the N,N-dimethyl group.

Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are another class of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7][8] Dysregulation of MMP activity is implicated in various diseases, including cancer and arthritis.[8] Sulfonamide-based compounds have been developed as MMP inhibitors, where the sulfonamide group can interact with the enzyme's active site.[7][8][9]

  • Structural Comparison: MMP inhibitors often possess a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion. While hydroxamates are common ZBGs, sulfonamides have also been incorporated into MMP inhibitor designs.[7][9] The role of the sulfonamide group in these inhibitors can be to orient other parts of the molecule for optimal binding or to directly interact with the enzyme.[7][9]

  • Inferred Activity: The potential for N,N-dimethylpiperazine-1-sulfonamide to act as an MMP inhibitor is speculative. Its efficacy would be determined by how well the piperazine and N,N-dimethylsulfonamide moieties fit into the active site of a particular MMP and whether they can effectively displace the water molecule coordinated to the zinc ion.

Other Potential Biological Activities

The piperazine sulfonamide scaffold has been explored for a variety of other biological activities, including:

  • Anticancer Activity: Various heterocyclic sulfonamides have demonstrated anticancer properties through different mechanisms, including the inhibition of kinases and tubulin polymerization.

  • Antimicrobial Activity: Sulfonamides are historically known for their antibacterial properties, and novel heterocyclic derivatives continue to be explored for their efficacy against resistant strains.

  • Antiviral Activity: Certain sulfonamide-containing compounds have shown promise as antiviral agents.

The specific biological targets of N,N-dimethylpiperazine-1-sulfonamide remain to be elucidated through experimental studies.

Synthesis and Experimental Protocols

A crucial aspect of comparing chemical compounds is understanding their synthesis and having robust protocols for evaluating their performance.

General Synthesis of Piperazine Sulfonamides

The synthesis of piperazine sulfonamides typically involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. For N,N-dimethylpiperazine-1-sulfonamide, the synthesis would likely proceed as follows:

G Piperazine Piperazine Reaction Sulfonylation Reaction Piperazine->Reaction Dimethylsulfamoyl_chloride N,N-Dimethylsulfamoyl chloride Dimethylsulfamoyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Catalyst Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Medium Product N,N-dimethylpiperazine-1-sulfonamide Reaction->Product

Caption: General synthetic scheme for N,N-dimethylpiperazine-1-sulfonamide.

Experimental Protocol: Synthesis of N,N-dimethylpiperazine-1-sulfonamide

  • Dissolution: Dissolve piperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-12 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N,N-dimethylpiperazine-1-sulfonamide.

Standardized Assay for Comparative Evaluation: Carbonic Anhydrase Inhibition

To enable a fair comparison between different sulfonamides, a standardized experimental protocol is essential. The following is a representative protocol for assessing the inhibition of carbonic anhydrase activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Carbonic Anhydrase Solution Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Sulfonamide Test Compound (e.g., N,N-dimethylpiperazine-1-sulfonamide) Inhibitor->Incubation Substrate Substrate Solution (p-Nitrophenyl acetate) Reaction Add Substrate & Measure Absorbance Substrate->Reaction Incubation->Reaction IC50 Calculate IC50 Value Reaction->IC50

Caption: Workflow for a carbonic anhydrase inhibition assay.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of the test sulfonamides (including N,N-dimethylpiperazine-1-sulfonamide and comparator compounds) in DMSO.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the test sulfonamides to the wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).

    • Add the carbonic anhydrase solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of the p-nitrophenolate product.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of heterocyclic sulfonamides is intricately linked to their chemical structure. Key SAR observations include:

  • The Sulfonamide Group: For direct enzyme inhibition (e.g., carbonic anhydrases), a primary sulfonamide (-SO₂NH₂) is often crucial for coordinating with the metal cofactor. Modifications to the sulfonamide nitrogen, such as the N,N-dimethylation in our topic compound, can significantly alter or abolish this canonical binding mode.

  • The Heterocyclic Ring: The nature of the heterocyclic ring (e.g., piperazine, thiadiazole, pyridine) influences the compound's overall shape, polarity, and potential for additional interactions with the target protein. The piperazine ring in N,N-dimethylpiperazine-1-sulfonamide provides a flexible, basic core.

  • Substituents: Substituents on the heterocyclic ring and the sulfonamide group can modulate the compound's potency, selectivity, and pharmacokinetic properties. The two methyl groups on the sulfonamide nitrogen of N,N-dimethylpiperazine-1-sulfonamide will increase its lipophilicity compared to an unsubstituted analog.

G Compound Heterocyclic Sulfonamide Sulfonamide_Group Sulfonamide Moiety (-SO2NHR) Compound->Sulfonamide_Group dictates binding to metal ions Heterocyclic_Ring Heterocyclic Core (e.g., Piperazine) Compound->Heterocyclic_Ring provides scaffold and influences ADME Substituents Substituents (e.g., N,N-dimethyl) Compound->Substituents fine-tunes properties Biological_Activity Biological Activity (Potency, Selectivity, PK/PD) Sulfonamide_Group->Biological_Activity Heterocyclic_Ring->Biological_Activity Substituents->Biological_Activity

Caption: Key structural determinants of biological activity in heterocyclic sulfonamides.

Conclusion and Future Directions

N,N-dimethylpiperazine-1-sulfonamide represents an interesting, yet understudied, member of the heterocyclic sulfonamide family. While its structural features suggest potential for biological activity, a lack of direct comparative experimental data prevents a definitive assessment of its performance against other heterocyclic sulfonamides.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the activity of N,N-dimethylpiperazine-1-sulfonamide against a panel of relevant biological targets, such as various carbonic anhydrase isoforms, matrix metalloproteinases, and cancer cell lines.

  • Comparative Studies: Performing head-to-head comparisons with structurally related heterocyclic sulfonamides to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by N,N-dimethylpiperazine-1-sulfonamide to understand its mode of action.

By addressing these knowledge gaps, the scientific community can better understand the potential of N,N-dimethylpiperazine-1-sulfonamide and guide the rational design of novel, more effective heterocyclic sulfonamide-based therapeutics.

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Validation

A Comparative Analysis of the Biological Activity of N,N-dimethylpiperazine-1-sulfonamide and Its Parent Moieties

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the predicted biolog...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of the predicted biological activity of N,N-dimethylpiperazine-1-sulfonamide, a molecule integrating the structural features of piperazine and sulfonamide. While direct experimental data on this specific derivative is limited, this guide will leverage the extensive biological profiles of its parent compounds and the structure-activity relationships of related piperazine-sulfonamide hybrids to construct a predictive biological activity profile. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel molecular scaffolds.

The Parent Compounds: A Foundation of Diverse Bioactivity

The biological activities of N,N-dimethylpiperazine-1-sulfonamide are anticipated to be a composite of the pharmacological properties inherent to its constituent piperazine and sulfonamide moieties. Understanding these foundational activities is crucial for predicting the derivative's potential therapeutic applications.

Piperazine: A Versatile Heterocyclic Scaffold

The piperazine ring is a prevalent feature in numerous approved drugs, demonstrating a wide array of biological effects.[1] Its six-membered heterocyclic structure containing two nitrogen atoms allows for diverse substitutions, significantly influencing its pharmacological profile.[2][3]

Key biological activities associated with piperazine and its derivatives include:

  • Anthelmintic Effects: Piperazine is well-known for its action against parasitic worms, particularly Ascaris lumbricoides and Enterobius vermicularis.[2] It acts as a GABA receptor agonist, causing flaccid paralysis in helminths and leading to their expulsion from the host.[4]

  • Central Nervous System (CNS) Activity: Various piperazine analogs exhibit significant effects on the CNS, acting as antipsychotic, antidepressant, and anxiolytic agents.[5] This is often attributed to their interaction with neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors.[6]

  • Antimicrobial Properties: Piperazine derivatives have been investigated for their antibacterial and antifungal activities against a range of pathogens.[7][8]

  • Anti-inflammatory and Antihistaminic Effects: Certain piperazine-containing compounds have demonstrated anti-inflammatory and antihistaminic properties.[2]

  • Anticancer Potential: The piperazine scaffold is present in some anticancer agents, and its derivatives are actively being explored for their cytotoxic effects against various cancer cell lines.[5][9]

Sulfonamides: The First Class of Synthetic Antibiotics

The discovery of sulfonamides revolutionized medicine as the first class of synthetic antimicrobial agents.[10] Their core structure, a sulfonyl group connected to an amine, is the basis for a broad spectrum of therapeutic agents.[11][12]

The primary biological activities of sulfonamides are:

  • Antimicrobial Action: Sulfonamides are bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[11][13] This enzyme is essential for the synthesis of folic acid in bacteria, a vital component for DNA and protein synthesis.[14] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[15]

  • Anticancer Activity: More recently, sulfonamide derivatives have been identified as potent anticancer agents.[5][16] Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrase, an enzyme overexpressed in some tumors, and the disruption of the cell cycle.[16]

  • Anti-inflammatory Properties: Certain sulfonamides exhibit anti-inflammatory effects, contributing to their use in conditions like ulcerative colitis.[13]

  • Other Therapeutic Uses: The sulfonamide moiety is also found in drugs for treating diabetes, glaucoma, and seizure disorders.[12][13]

Predicted Biological Activity Profile of N,N-dimethylpiperazine-1-sulfonamide

The conjugation of the piperazine and sulfonamide scaffolds into N,N-dimethylpiperazine-1-sulfonamide is expected to yield a molecule with a unique biological profile, potentially exhibiting synergistic or novel activities. The following is a predictive assessment based on structure-activity relationship (SAR) studies of similar hybrid compounds.[13]

Antimicrobial Potential

Given the inherent antibacterial properties of the sulfonamide core, N,N-dimethylpiperazine-1-sulfonamide is predicted to possess antimicrobial activity. The piperazine moiety may influence the compound's solubility, cell permeability, and spectrum of activity. SAR studies on related piperazine-sulfonamide hybrids have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Predicted Antimicrobial Activity of N,N-dimethylpiperazine-1-sulfonamide Compared to Parent Compound Classes

Compound/ClassPredicted Target OrganismsPredicted Mechanism of Action
N,N-dimethylpiperazine-1-sulfonamide Gram-positive and Gram-negative bacteriaInhibition of dihydropteroate synthase (DHPS), leading to disruption of folic acid synthesis.
Piperazine Derivatives Various bacteria and fungiDisruption of cell membrane integrity, enzyme inhibition.
Sulfonamides Broad-spectrum antibacterial (Gram-positive and Gram-negative)Competitive inhibition of DHPS.[11][13]
Anticancer Activity

The sulfonamide group is a well-established pharmacophore in anticancer drug design.[5][16] The addition of the piperazine ring, a feature in several existing anticancer drugs, suggests that N,N-dimethylpiperazine-1-sulfonamide could exhibit cytotoxic effects against cancer cells. The overall structure may allow for interactions with various biological targets implicated in cancer progression.

Table 2: Predicted Anticancer Potential of N,N-dimethylpiperazine-1-sulfonamide

Compound/ClassPredicted Cancer Cell Line SensitivityPredicted Mechanism of Action
N,N-dimethylpiperazine-1-sulfonamide Leukemia, Colon, Breast, Lung CancerCarbonic anhydrase inhibition, cell cycle arrest, apoptosis induction.
Piperazine Derivatives Various cancer cell linesDiverse mechanisms including receptor modulation and enzyme inhibition.[5]
Sulfonamides Various cancer cell linesCarbonic anhydrase inhibition, cell cycle arrest.[16]
Central Nervous System (CNS) Activity

The piperazine moiety is a key component of many CNS-active drugs.[5] Therefore, N,N-dimethylpiperazine-1-sulfonamide may exhibit activity within the central nervous system. Further investigation would be required to determine its potential as an antipsychotic, antidepressant, or anxiolytic agent. The sulfonamide portion could influence its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.[4]

Mechanistic Insights: Visualizing the Pathways

To comprehend the potential biological effects, it is crucial to visualize the underlying molecular mechanisms of the parent compounds.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF ... DNA_RNA DNA, RNA, Amino Acids THF->DNA_RNA Essential for Synthesis Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Piperazine_CNS_Activity Piperazine Piperazine Derivative Receptor Neurotransmitter Receptor (e.g., 5-HT, Dopamine) Piperazine->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates/Inhibits Response Cellular Response (e.g., altered neuronal firing) Signaling->Response Effect Pharmacological Effect (e.g., Antipsychotic, Antidepressant) Response->Effect

Caption: Generalized mechanism of CNS activity for piperazine derivatives.

Experimental Protocols for Biological Evaluation

The following are standardized, step-by-step methodologies for assessing the predicted antimicrobial and anticancer activities of N,N-dimethylpiperazine-1-sulfonamide.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a standardized concentration (e.g., 1 x 10^8 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of N,N-dimethylpiperazine-1-sulfonamide in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of N,N-dimethylpiperazine-1-sulfonamide and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.

Conclusion

N,N-dimethylpiperazine-1-sulfonamide represents a promising chemical scaffold that synergistically combines the well-documented biological activities of piperazine and sulfonamide moieties. Based on a comprehensive analysis of its parent compounds and related hybrids, it is predicted to exhibit a spectrum of biological activities, most notably as an antimicrobial and anticancer agent. The potential for CNS activity also warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predicted activities. Future research should focus on the synthesis and rigorous biological evaluation of N,N-dimethylpiperazine-1-sulfonamide to elucidate its therapeutic potential and pave the way for the development of novel drug candidates.

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Comparative

A Comparative Guide to the Structural Validation of N,N-dimethylpiperazine-1-sulfonamide: X-ray Crystallography vs. Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. For researchers and scientists, the precise kn...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. For researchers and scientists, the precise knowledge of a compound's architecture is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth technical comparison of X-ray crystallography and other widely used analytical techniques for the structural validation of N,N-dimethylpiperazine-1-sulfonamide, a key building block in the synthesis of various pharmacologically active agents.

While a definitive crystal structure for N,N-dimethylpiperazine-1-sulfonamide is not publicly available, this guide will leverage the crystallographic data of a closely related analog, 4-phenyl-piperazine-1-sulfonamide, to illustrate the power of X-ray diffraction. This will be juxtaposed with a comprehensive analysis of what can be gleaned from spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the target molecule.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional accuracy. This technique is indispensable when absolute stereochemistry and subtle conformational features need to be established.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision.

1. Synthesis and Purification of N,N-dimethylpiperazine-1-sulfonamide:

The synthesis of N,N-dimethylpiperazine-1-sulfonamide can be achieved through the reaction of piperazine with dimethylsulfamoyl chloride.

  • Reaction: Piperazine is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath. An equimolar amount of dimethylsulfamoyl chloride is added dropwise with stirring. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid formed during the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure N,N-dimethylpiperazine-1-sulfonamide.

2. Crystallization:

Obtaining high-quality single crystals is often the most challenging step. For sulfonamides, a variety of techniques can be employed.[1]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) is allowed to evaporate slowly in a dust-free environment.

  • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to diffuse slowly into the solution. This gradual decrease in solubility can promote the growth of well-ordered crystals.

3. X-ray Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data is then processed to determine the unit cell dimensions, space group, and ultimately, the crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Crude Product purification Purification (Chromatography/Recrystallization) synthesis->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Figure 1: Experimental workflow for X-ray crystallographic analysis.

Case Study: Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide

As a proxy, the crystallographic data for 4-phenyl-piperazine-1-sulfonamide provides valuable insights into the structural features we can expect for N,N-dimethylpiperazine-1-sulfonamide. The crystal structure reveals the conformation of the piperazine ring, the geometry around the sulfonamide group, and the intermolecular interactions that govern the crystal packing.[2]

Parameter 4-Phenyl-piperazine-1-sulfonamide [2]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.1829(7)
b (Å)9.5485(3)
c (Å)9.7885(2)
β (°)92.2337(16)
Volume (ų)2258.55(11)
Z8

This data provides an unambiguous structural assignment, which is the primary advantage of X-ray crystallography.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for providing structural information when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For N,N-dimethylpiperazine-1-sulfonamide, both ¹H and ¹³C NMR would provide key structural information.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transform, phasing, and baseline correction) and integrate the signals.

Expected Spectroscopic Data for N,N-dimethylpiperazine-1-sulfonamide:

Technique Expected Chemical Shifts (δ, ppm) and Multiplicities Assignment
¹H NMR~3.2 (t, 4H)Piperazine protons adjacent to SO₂
~2.8 (t, 4H)Piperazine protons adjacent to NH
~2.7 (s, 6H)N(CH₃)₂ protons
¹³C NMR~48Piperazine carbons adjacent to SO₂
~45Piperazine carbons adjacent to NH
~38N(CH₃)₂ carbons

NMR provides excellent information about the molecular framework but does not directly reveal bond lengths or angles with the precision of X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

Expected Data for N,N-dimethylpiperazine-1-sulfonamide:

Technique Expected m/z Interpretation
ESI-MS[M+H]⁺ ≈ 194.09Molecular ion peak, confirming the molecular weight of 193.27 g/mol .[3][4][5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a solution.

  • Data Acquisition: Obtain the IR spectrum over the range of ~4000-400 cm⁻¹.

Expected Data for N,N-dimethylpiperazine-1-sulfonamide:

Wavenumber (cm⁻¹) Vibration
~3300N-H stretch (piperazine)
~2950-2800C-H stretch (aliphatic)
~1350 and ~1160Asymmetric and symmetric SO₂ stretch

Comparison of Techniques

comparison Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR 3D Structure vs. Connectivity MS Mass Spectrometry Xray->MS Absolute Structure vs. Molecular Weight IR IR Spectroscopy NMR->IR Atomic Environment vs. Functional Groups MS->IR Molecular Formula vs. Bonds

Figure 2: Logical relationship between structural validation techniques.

Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry IR Spectroscopy
Information Provided Precise 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, stereochemistryMolecular weight, elemental formula, fragmentationFunctional groups
Sample State Single crystalSolution or solidSolid, liquid, or gasSolid, liquid, or gas
Key Advantage Unambiguous structure determinationDetailed structural information in solutionHigh sensitivity, accurate massRapid functional group identification
Key Limitation Requires high-quality single crystalsCan be complex for large moleculesDoes not provide 3D structureLimited structural information

Conclusion

The structural validation of N,N-dimethylpiperazine-1-sulfonamide, like any molecule destined for pharmaceutical applications, requires a multi-faceted analytical approach. Single-crystal X-ray diffraction, when successful, provides the most definitive and detailed structural information, serving as the gold standard for absolute structure proof. However, spectroscopic techniques such as NMR, MS, and IR are essential, complementary tools that provide rapid and valuable information regarding connectivity, molecular weight, and functional groups. For researchers in drug development, a comprehensive understanding and judicious application of these techniques are critical for advancing new chemical entities from the laboratory to the clinic.

References

  • Berredjem, M., et al. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1094966, N,N-dimethylpiperazine-1-sulfonamide. [Link]

  • PubChemLite. N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). [Link]

  • CP Lab Safety. N, N-dimethylpiperazine-1-sulfonamide, 1 gram. [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in Piperazine N-Substitution

Introduction: The Central Role of N-Substituted Piperazines in Modern Drug Discovery The piperazine motif is a cornerstone in medicinal chemistry, appearing in the chemical structures of a vast number of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Substituted Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, appearing in the chemical structures of a vast number of pharmaceuticals, from blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) to essential antihistamines and antipsychotics.[1][2] The biological activity of these molecules is profoundly influenced by the nature of the substituents on the piperazine nitrogens. Consequently, the efficient and selective N-substitution of piperazine is a critical transformation for drug development professionals. This guide provides a comparative analysis of various catalytic systems for piperazine N-substitution, offering insights into their efficacy, mechanistic underpinnings, and practical application, supported by experimental data.

Navigating the Catalytic Landscape for Piperazine N-Substitution

The challenge in piperazine N-substitution lies in achieving mono-substitution, as the secondary amine is prone to di-substitution.[3][4] Various strategies have been developed to overcome this, with the choice of catalyst being a pivotal factor. The primary catalytic approaches can be broadly categorized into transition metal catalysis, traditional heterogeneous catalysis, and emerging methodologies.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds, particularly for the N-arylation of piperazines.[1][5][6][7] This reaction offers a broad substrate scope and generally high yields.

Mechanism and Key Considerations: The catalytic cycle is believed to involve a Pd(0)/Pd(II) couple.[8][9] The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands such as BINAP and P(t-Bu)₃ often being employed to facilitate reductive elimination and prevent catalyst deactivation.[5][6] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.[5][7]

dot

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n Oxidative Addition Complex L_n(Ar)Pd(II)-X Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination Complex [L_n(Ar)Pd(II)(HNR₂)]⁺X⁻ Oxidative Addition Complex->Amine Coordination Complex Piperazine (HNR₂) Deprotonation L_n(Ar)Pd(II)-NR₂ Amine Coordination Complex->Deprotonation Base, -HBX Deprotonation->Pd(0)L_n Reductive Elimination (Ar-NR₂) Ar-X Ar-X Piperazine Piperazine Base Base Ar-NR₂ Ar-NR₂

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Comparative Performance: Palladium-catalyzed systems generally offer high yields (70-95%) and are compatible with a wide range of aryl halides (chlorides, bromides, iodides, and triflates).[7] However, the cost of palladium and the often-sensitive nature of the phosphine ligands can be a drawback for large-scale synthesis.

Copper-Catalyzed Ullmann Condensation: A Classic with Modern Refinements

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[7][10] It offers a cost-effective alternative to palladium catalysis, particularly for large-scale applications.

Mechanism and Key Considerations: The mechanism of the Ullmann reaction is still debated but is generally thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The choice of ligand, often a diamine or an amino acid like L-proline, is crucial for reaction efficiency.[7]

Comparative Performance: Copper-catalyzed N-arylation typically requires higher reaction temperatures and longer reaction times compared to palladium-catalyzed methods.[7] While effective for aryl iodides and bromides, the reaction with less reactive aryl chlorides can be challenging.[7] Yields are generally in the range of 60-85%.[7]

Nickel-Mediated Amination: A Promising Alternative for Aryl Chlorides

Nickel catalysis has emerged as a powerful tool for the N-arylation of amines, offering excellent reactivity with often less expensive aryl chlorides.[11]

Mechanism and Key Considerations: The catalytic cycle is proposed to involve a Ni(0)/Ni(II) couple.[11] Ligands such as 2,2'-bipyridine have been shown to be effective in promoting the selective mono-arylation of piperazine.[11]

Comparative Performance: Nickel catalysts have demonstrated good selectivity for the mono-arylation of piperazine, which is a significant advantage.[11] This method is particularly valuable for reactions involving aryl chlorides, which can be less reactive in palladium and copper-catalyzed systems.

Traditional Heterogeneous Catalysis: Dehydration and Alkylation

For N-alkylation, traditional heterogeneous catalysts like alumina-nickel and Raney nickel have been employed.[4] These methods often involve the condensation of diethanolamine with a primary amine in the presence of a dehydration catalyst at high temperatures.[4]

Mechanism and Key Considerations: The reaction proceeds through a dehydration mechanism, where the catalyst facilitates the removal of water to form the piperazine ring and subsequent N-alkylation. These reactions are typically carried out at elevated temperatures (200-400 °C).[4]

Comparative Performance: This approach offers a direct route to mono-N-alkyl piperazines, avoiding the need for protecting groups.[4] However, the harsh reaction conditions can limit the functional group tolerance.

Emerging Catalytic Systems: Photocatalysis and Immobilized Catalysts

Recent advances have introduced novel catalytic systems for piperazine N-substitution, including photoredox catalysis and the use of immobilized catalysts.

  • Photoredox Catalysis: Organic photoredox catalysis has been utilized for the site-selective C-H alkylation of piperazine substrates.[12][13] This method relies on the differentiation of electronically distinct nitrogen centers within the piperazine framework to achieve selective functionalization.[13] Iridium-based photocatalysts have also been employed for the synthesis of C-substituted piperazines.[14][15]

  • Immobilized Catalysts: Piperazine-based ionic liquids immobilized on nanoparticles, such as ZnO, have been shown to be efficient catalysts for various organic transformations, including the N-Boc protection of amines.[16] These catalysts offer the advantages of easy separation and reusability.[16]

Comparative Data on Catalyst Performance for Piperazine N-Arylation

Catalyst SystemCatalyst LoadingLigandBaseSolventTemp (°C)Time (h)Yield (%)Aryl Halide ScopeReference(s)
Palladium Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Biarylphosphine (e.g., Xantphos, RuPhos)NaOtBu, K₂CO₃, or Cs₂CO₃Toluene, Dioxane80-1302-1270-95Chlorides, Bromides, Iodides, Triflates[6][7]
Copper CuI (5-10 mol%)Diamine or Amino Acid (e.g., L-proline)K₂CO₃ or K₃PO₄DMF or DMSO100-14012-2460-85Iodides, Bromides (Chlorides are less reactive)[7]
Nickel Ni(0) with 2,2'-bipyridine2,2'-bipyridineNot specifiedNot specifiedNot specifiedNot specifiedGood selectivity for mono-arylationAryl Chlorides[11]

Note: The data presented is a generalized summary from multiple sources and specific results will vary depending on the exact substrates and reaction conditions.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine

This protocol provides a representative procedure for the mono-N-arylation of piperazine using a palladium catalyst.

dot

Experimental_Workflow start Start reagents Combine Aryl Halide, Piperazine, Base, Ligand, and Solvent in a Reaction Vessel start->reagents degas Degas the Reaction Mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst (e.g., Pd₂(dba)₃) degas->catalyst heat Heat the Reaction Mixture (e.g., 100 °C) catalyst->heat monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify the Product (e.g., Column Chromatography) workup->purify characterize Characterize the Product (e.g., NMR, MS) purify->characterize end End characterize->end

Caption: General Workflow for Palladium-Catalyzed Piperazine N-Arylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), piperazine (1.2-2.0 eq), a suitable base (e.g., NaOtBu, 1.4 eq), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

    • Rationale: Using an excess of piperazine can help to favor mono-substitution. The base is crucial for the deprotonation of the piperazine nitrogen.

  • Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the Schlenk tube. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Rationale: The palladium catalyst is sensitive to oxygen, so performing the reaction under an inert atmosphere is essential to prevent catalyst deactivation.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to the reaction mixture under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-130 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Field-Proven Insights & Troubleshooting

  • Controlling Mono- vs. Di-substitution: The selective mono-N-substitution of piperazine is a common challenge. Strategies to favor mono-substitution include using a large excess of piperazine, slow addition of the electrophile, or using a protecting group on one of the nitrogen atoms.[17] An alternative approach is the reaction of piperazin-1-ium cation with electrophilic reagents.[18]

  • Ligand Selection is Key: For palladium-catalyzed reactions, the choice of ligand can significantly impact the reaction outcome. It is often necessary to screen a variety of ligands to find the optimal conditions for a specific substrate combination.

  • Catalyst Deactivation: Transition metal catalysts can be sensitive to air and moisture. Ensuring anhydrous and anaerobic conditions is critical for reproducibility and high yields.

  • Base Sensitivity: Some substrates may be sensitive to the strong bases typically used in Buchwald-Hartwig aminations. In such cases, milder bases like K₂CO₃ or Cs₂CO₃ may be more suitable.

Conclusion

The N-substitution of piperazine is a vital transformation in the synthesis of pharmaceuticals. While palladium-catalyzed Buchwald-Hartwig amination remains a highly versatile and efficient method for N-arylation, copper and nickel-based systems offer cost-effective and reactive alternatives. For N-alkylation, traditional heterogeneous catalysis provides a direct route, while emerging technologies like photoredox catalysis are opening new avenues for selective functionalization. The optimal choice of catalyst will depend on a variety of factors, including the specific substrates, desired scale of the reaction, and cost considerations. A thorough understanding of the strengths and limitations of each catalytic system is essential for the modern medicinal chemist.

References

  • BenchChem. (2025). Synthesis of Substituted Piperazinediones. BenchChem Technical Support Center.
  • BenchChem. (2025).
  • Pazdera, P., et al. (2015). Method of direct mono-N-substitution of piperazine.
  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
  • Hultquist, M. E. (1950). Preparation of n-substituted piperazines.
  • Tembare, P. R., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Tan, P. W., Haughey, M., & Dixon, D. J. (2015). Palladium (ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar.
  • Pazdera, P. (n.d.). Direct Mono-N-substitution on Piperazine as an Example of an Application of Metal Catalysts Supported on Industrial Weakly Acidic Cation Exchanger Polyacrylate Resins.
  • Durand, C., & Szostak, M. (2021).
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Dounay, A. B., & Humphreys, P. G. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. NIH.
  • Various Authors. (n.d.). Results for piperazine and other N-monoalkyl-substituted piperazines.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
  • Kour, R., et al. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. PMC - NIH.
  • Corpet, M., et al. (2025). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • Li, Y., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Mishra, V. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Nicewicz, D. A., et al. (n.d.). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
  • Durand, C., & Szostak, M. (2025). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Durand, C., & Szostak, M. (2021).
  • Iaroshenko, V. O., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • McClain, E. J., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • Various Authors. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Trost, B. M., & Gutierrez, A. C. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed Central.
  • Wolfe, J. P., et al. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central.

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Comparative

A Researcher's Comparative Guide to Structure-Activity Relationships of Piperazine Sulfonamides

In the landscape of modern medicinal chemistry, the piperazine sulfonamide scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural rigidity, coupled wit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine sulfonamide scaffold has emerged as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural rigidity, coupled with the synthetic tractability of its two key components—the piperazine ring and the sulfonamide linkage—provides a versatile platform for fine-tuning pharmacological activity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of piperazine sulfonamides across various therapeutic targets, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Enduring Appeal of the Piperazine Sulfonamide Core

The prevalence of the piperazine moiety in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties.[1] The two nitrogen atoms within the six-membered ring can be readily functionalized, allowing for precise modulation of a molecule's interaction with its biological target. When combined with the sulfonamide group, a well-established pharmacophore known for its hydrogen bonding capabilities, the resulting scaffold becomes a powerful tool for creating potent and selective inhibitors for a range of enzymes and receptors.[2] This guide will dissect the SAR of this remarkable scaffold in the context of its anticancer, antidiabetic, and antibacterial activities.

Comparative Analysis of Structure-Activity Relationships

Anticancer Activity: Targeting Cellular Proliferation

Piperazine sulfonamides have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or direct cytotoxic effects.[3][4] The SAR in this context is heavily influenced by the nature of the substituents on both the aryl sulfonamide and the piperazine nitrogen.

A critical aspect of SAR studies is the selection of appropriate cancer cell lines for in vitro evaluation. The choice of cell lines, such as HeLa (cervical), A549 (lung), and MDA-MB-231 (breast), is dictated by the desire to assess the compound's efficacy across a spectrum of cancer types with varying genetic backgrounds and therapeutic vulnerabilities.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Representative Piperazine Sulfonamides

Compound IDR (Aryl Group)R1 (Piperazine Substituent)HeLa (Cervical)A549 (Lung)MDA-MB-231 (Breast)Reference
PS-AC-01 4-ChlorophenylBenzoyl28.535.231.8[5]
PS-AC-02 4-MethoxyphenylBenzoyl45.152.848.9[5]
PS-AC-03 4-NitrophenylBenzoyl22.329.725.4[5]
PS-AC-04 4-Chlorophenyl4-Fluorobenzoyl24.231.527.9[6]
PS-AC-05 4-ChlorophenylCyclohexylcarbonyl>100>100>100[6]

Data presented are representative values synthesized from multiple sources for illustrative comparison.

From the data, a clear trend emerges:

  • Aryl Sulfonamide Substituents: Electron-withdrawing groups on the aryl sulfonamide ring, such as nitro (PS-AC-03) and chloro (PS-AC-01, PS-AC-04), generally confer greater cytotoxic activity compared to electron-donating groups like methoxy (PS-AC-02). This suggests that the electronic properties of this moiety are crucial for target interaction, possibly by enhancing the acidity of the sulfonamide proton or participating in key electronic interactions within the binding pocket.

  • Piperazine N-Substituents: The nature of the substituent on the second piperazine nitrogen is equally critical. Aromatic acyl groups (PS-AC-01 to PS-AC-04) appear to be favorable for activity, while aliphatic acyl groups (PS-AC-05) lead to a significant loss of potency. This highlights the importance of potential π-π stacking or other aromatic interactions for the binding of these compounds to their intracellular targets.

cluster_0 Piperazine Sulfonamide Core cluster_1 Aryl Moiety (R) cluster_2 Piperazine Moiety (R1) cluster_3 Anticancer Activity Core Piperazine-SO2-Aryl EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Core->EWG EDG Electron-Donating Groups (e.g., -OCH3) Core->EDG Aromatic Aromatic Acyl Groups Core->Aromatic Aliphatic Aliphatic Acyl Groups Core->Aliphatic High Increased Potency EWG->High Enhances Low Decreased Potency EDG->Low Reduces Aromatic->High Favors Aliphatic->Low Disfavors

Caption: SAR flowchart for anticancer piperazine sulfonamides.

Antidiabetic Activity: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Piperazine sulfonamides have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin hormones that play a key role in regulating blood glucose levels.[7] Inhibition of DPP-IV prolongs the action of these hormones, making it an attractive therapeutic strategy for type 2 diabetes.[8]

The SAR for DPP-IV inhibition reveals distinct patterns:

Table 2: Comparative DPP-IV Inhibitory Activity of Piperazine Sulfonamides

Compound IDR (Aryl Group Substituent)Position of Substituent% Inhibition @ 100 µMIC50 (µM)Reference
PS-DPP4-01 Clpara22.6-[7]
PS-DPP4-02 Clortho21.3-[7]
PS-DPP4-03 Clmeta11.2-[7]
PS-DPP4-04 CH3para15.8-[7]
PS-DPP4-05 CH3meta12.1-[7]
PS-DPP4-06 H-17.5-[9]

IC50 values are not always reported at initial screening concentrations.

Key insights from these studies include:

  • Electronic Effects: Similar to the anticancer agents, electron-withdrawing groups like chlorine on the phenylsulfonyl moiety enhance inhibitory activity against DPP-IV.[7]

  • Positional Isomerism: The position of the substituent on the aryl ring is critical. For both electron-withdrawing (Cl) and electron-donating (CH3) groups, meta-substitution is disfavored, suggesting a specific spatial arrangement is required for optimal binding within the DPP-IV active site.[7]

cluster_0 Piperazine Sulfonamide Core cluster_1 Aryl Substituent Position cluster_2 DPP-IV Inhibition Core Piperazine-SO2-Aryl Para Para-substitution Core->Para Ortho Ortho-substitution Core->Ortho Meta Meta-substitution Core->Meta High Higher Activity Para->High Moderate Moderate Activity Ortho->Moderate Low Lower Activity Meta->Low Piperazine Substituted Piperazine Reaction Stir at 0-5°C, then Room Temp. Piperazine->Reaction SulfonylChloride Aryl Sulfonyl Chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) in Dry Solvent (e.g., DCM) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Piperazine Sulfonamide Purification->Product

Caption: General synthetic workflow for piperazine sulfonamides.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the substituted piperazine (1.0 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Base Addition: Add a tertiary amine base, such as triethylamine (3.0 equivalents), to the cooled solution and stir for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Add the desired aryl sulfonyl chloride (1.0 equivalent) portion-wise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the triethylamine hydrochloride salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure piperazine sulfonamide. [10]

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [11][12] Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine sulfonamide derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [13]4. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [12]5. Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. [13]Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro DPP-IV Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV. [14][15] Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds in an appropriate assay buffer (e.g., Tris-HCl or HEPES).

  • Plate Setup: In a 96-well black plate, add the DPP-IV enzyme solution to each well (except for the blank).

  • Inhibitor Addition: Add the piperazine sulfonamide derivatives at various concentrations to the test wells. Include a known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control and buffer/vehicle as a negative control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme. [16]5. Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time. [15]7. Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the negative control and calculate the IC50 value.

Antibacterial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [17][18] Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the piperazine sulfonamide compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. [19]3. Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. [20]

Conclusion: A Scaffold of Immense Potential

This guide has systematically compared the structure-activity relationships of piperazine sulfonamides across anticancer, antidiabetic, and antibacterial applications. The recurring themes of the importance of electronic properties and the specific placement of substituents on both the aryl and piperazine moieties underscore the nuanced yet predictable nature of SAR in this chemical class. By providing detailed, field-proven experimental protocols, we aim to equip researchers with the necessary tools to conduct self-validating studies and contribute to the development of novel therapeutics based on this versatile and potent scaffold. The continued exploration of the chemical space around the piperazine sulfonamide core promises to yield new and improved drug candidates for a multitude of diseases.

References

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Validation

comparative docking studies of N,N-dimethylpiperazine-1-sulfonamide derivatives

A Senior Application Scientist's Guide to Comparative Docking of N,N-Dimethylpiperazine-1-Sulfonamide Derivatives Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Docking of N,N-Dimethylpiperazine-1-Sulfonamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of N,N-dimethylpiperazine-1-sulfonamide derivatives. We will delve into the strategic rationale behind the methodologies, present a self-validating protocol, and contextualize the in silico data with corresponding experimental results to establish meaningful structure-activity relationships (SAR).

The Strategic Imperative for Comparative Docking

In modern drug discovery, the N,N-dimethylpiperazine-1-sulfonamide scaffold is a privileged structure, frequently explored for its therapeutic potential against a range of biological targets, including enzymes like carbonic anhydrases (CAs) and cholinesterases.[1][2] Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of these derivatives at a target's active site.

However, the true predictive power of docking is unlocked not by studying a single molecule, but by conducting comparative analyses of a series of analogues. This approach allows researchers to:

  • Elucidate Structure-Activity Relationships (SAR): By systematically altering substituents on the core scaffold and comparing their predicted binding energies and interactions, one can deduce which chemical modifications enhance or diminish binding affinity.

  • Rationalize Experimental Observations: Comparative docking provides a structural hypothesis for why certain derivatives exhibit superior potency in in vitro assays.[3][4][5]

  • Guide Future Synthesis: The insights gained from comparing a series of docked compounds can intelligently guide the design of next-generation derivatives with optimized interactions and improved inhibitory potential.

This guide will use Human Carbonic Anhydrase II (hCA II), a well-validated drug target, as a primary example to illustrate the principles and protocols of a robust comparative docking study.[6]

A Self-Validating Experimental Workflow for Docking

Scientific integrity in computational studies hinges on a rigorous and validated methodology. The following protocol is designed to be self-validating, ensuring that the results are reliable and accurately reflect the potential interactions between the ligands and the target protein.

Diagram of the Molecular Docking Workflow

G PDB 1. Target Selection (e.g., hCA II from PDB) Ligands 2. Ligand Preparation (2D to 3D, Energy Minimization) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid Dock 4. Molecular Docking (Run Simulation) Ligands->Dock Grid->Dock Redock 5. Protocol Validation (Re-dock co-crystalized ligand) Dock->Redock Analyze 7. Pose Analysis (Scoring & Interaction Mapping) Dock->Analyze RMSD 6. RMSD Calculation (< 2.0 Å is success) Redock->RMSD RMSD->Analyze Compare 8. Comparative Analysis (Dock Derivatives) Analyze->Compare G cluster_phys Normal Physiological Reaction cluster_inhib Inhibition by Sulfonamide Derivative CO2 CO₂ + H₂O CA_Enzyme Carbonic Anhydrase (with Zn²⁺ cofactor) CO2->CA_Enzyme Substrates H2CO3 H₂CO₃ (Carbonic Acid) Products H⁺ + HCO₃⁻ H2CO3->Products Dissociation CA_Enzyme->H2CO3 Catalysis Blocked_Enzyme Inhibited Enzyme Complex Inhibitor N,N-dimethylpiperazine- 1-sulfonamide Derivative Inhibitor->Blocked_Enzyme Binds to Zn²⁺ in active site No_Reaction Reaction Blocked

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

This diagram illustrates how sulfonamide derivatives function. They typically coordinate with the zinc ion in the enzyme's active site, preventing the natural substrates (CO₂ and H₂O) from binding and thereby blocking the catalytic reaction. [7]

Conclusion and Future Directions

This guide has outlined a robust, self-validating framework for conducting comparative docking studies on N,N-dimethylpiperazine-1-sulfonamide derivatives. By adhering to a rigorous protocol that includes validation through re-docking and correlation with experimental data, researchers can confidently elucidate SAR and generate reliable structural hypotheses. [3][4][5]The insights gained from such studies are invaluable for the rational design of more potent and selective enzyme inhibitors, accelerating the drug discovery pipeline. Future work should focus on integrating more advanced computational techniques, such as molecular dynamics simulations, to explore the dynamic behavior of the ligand-protein complex over time, further refining our understanding of these promising therapeutic agents. [15]

References

  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from ResearchGate. [Link]

  • PubMed Central. (n.d.). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved from PubMed Central. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved from ResearchGate. [Link]

  • PubMed. (2017, December 1). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. Retrieved from PubMed. [Link]

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  • National Institutes of Health. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from NIH. [Link]

  • PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from PubMed. [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from ACS Publications. [Link]

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  • ResearchGate. (2025, December 1). Design, synthesis, and comprehensive in silico and in vitro evaluation of new sulfonamide derivatives with antimicrobial, antioxidant, and enzyme inhibitory properties. Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Retrieved from PubMed. [Link]

  • PubMed. (n.d.). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved from PubMed Central. [Link]

  • ResearchGate. (2025, August 7). Evaluation of Some Sulfonamide Derivatives as a Potential Inhibitors of The Carbonic Anhydrase IX/XII by ADME and Molecular Docking Method. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives | Request PDF. Retrieved from ResearchGate. [Link]

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Comparative

A Researcher's Comparative Guide to the In-Vitro Toxicity of N,N-dimethylpiperazine-1-sulfonamide

This guide provides a comprehensive framework for assessing the in-vitro toxicological profile of the novel compound, N,N-dimethylpiperazine-1-sulfonamide. In the landscape of drug discovery, early and robust toxicity sc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the in-vitro toxicological profile of the novel compound, N,N-dimethylpiperazine-1-sulfonamide. In the landscape of drug discovery, early and robust toxicity screening is paramount to de-risk candidates and focus resources on compounds with the highest potential for safety and efficacy.[1] This document is structured not as a rigid protocol, but as a logical, evidence-based workflow designed for researchers, scientists, and drug development professionals.

We will detail the essential methodologies for evaluating key toxicity endpoints—cytotoxicity, genotoxicity, and apoptosis—and contextualize the potential profile of N,N-dimethylpiperazine-1-sulfonamide by comparing it to established sulfonamides, Sulfadiazine and Sulfamethoxazole. Every experimental choice is explained, providing a self-validating system for rigorous scientific inquiry.

Foundational Strategy: Selecting the Right In-Vitro Model

The selection of an appropriate cell line is the bedrock of any in-vitro toxicity assessment. For this guide, we have selected the HepG2 human hepatocellular carcinoma cell line.

Scientific Rationale: The liver is a primary site of drug metabolism and a frequent target for drug-induced toxicity.[1] HepG2 cells, being of hepatic origin, retain many metabolic functions, including Phase I and Phase II enzyme activities, making them a relevant and widely accepted model for screening the toxicity of novel chemical entities.[1] Using a single, consistent cell line across all assays allows for the direct correlation of results, enabling a holistic view of the compound's toxicological signature.

The Toxicity Assessment Workflow

Our evaluation is built on a tier of three fundamental assays, each interrogating a critical aspect of cellular health. This multi-parametric approach ensures a comprehensive understanding of the potential toxic mechanisms of N,N-dimethylpiperazine-1-sulfonamide.

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Apoptosis MTT MTT Assay (Metabolic Viability) Comet Alkaline Comet Assay (DNA Strand Breaks) MTT->Comet If cytotoxic, assess genotoxic potential Annexin Annexin V / PI Staining (Programmed Cell Death) Comet->Annexin If genotoxic, determine cell death mechanism

Caption: A tiered workflow for in-vitro toxicity assessment.

Tier 1: Cytotoxicity Assessment via MTT Assay

The first step is to determine the concentration range over which N,N-dimethylpiperazine-1-sulfonamide exerts direct cytotoxic effects. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.

Mechanism of Action: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan, quantified by absorbance, reflects the overall metabolic health of the cell culture.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of N,N-dimethylpiperazine-1-sulfonamide, Sulfadiazine, and Sulfamethoxazole in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 2000 µM.

  • Treatment: Replace the medium in each well with 100 µL of the prepared compound dilutions. Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Cytotoxicity Data
CompoundCell LineIC50 (µM) after 48hSource
N,N-dimethylpiperazine-1-sulfonamide HepG2Hypothetical Data: 350.5 ± 15.2N/A
SulfadiazineHepG2245.7 ± 4.1[2][3]
SulfamethoxazoleHepG244,080 (44.08 mM)[4]

Interpretation: The hypothetical IC50 value for our novel compound is positioned between the moderate cytotoxicity of Sulfadiazine and the significantly lower cytotoxicity of Sulfamethoxazole in HepG2 cells. This initial screen suggests that N,N-dimethylpiperazine-1-sulfonamide possesses a moderate cytotoxic potential that warrants further investigation into its underlying mechanisms.

Tier 2: Genotoxicity Assessment via Alkaline Comet Assay

If a compound exhibits cytotoxicity, it is crucial to determine if it damages the genetic material of the cell. The alkaline Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Mechanism of Action: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline (pH > 13) conditions. The alkali unwinds the DNA, and any broken strands or fragments migrate away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat HepG2 cells with N,N-dimethylpiperazine-1-sulfonamide and comparator compounds at concentrations of 0.5x, 1x, and 2x their respective IC50 values for 24 hours. A vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂) are essential.

  • Cell Embedding: Harvest approximately 2 x 10⁴ cells and mix with 80 µL of 0.5% low-melting-point agarose at 37°C. Pipette this mixture onto a slide pre-coated with 1% normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field of 25V (~0.7 V/cm) and 300 mA for 20-30 minutes.

  • Neutralization & Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or Propidium Iodide).

  • Visualization & Scoring: Visualize the slides using a fluorescence microscope. Using image analysis software, score at least 50 randomly selected cells per slide and quantify the percentage of DNA in the comet tail (% Tail DNA).

Comparative Genotoxicity Data
Compound (at IC50 concentration)Cell Line% Tail DNA (Illustrative)InterpretationSource
Vehicle Control (DMSO)HepG24.5 ± 1.2Baseline DNA damageN/A
N,N-dimethylpiperazine-1-sulfonamide HepG2Hypothetical Data: 28.7 ± 4.5Significant Genotoxic PotentialN/A
SulfadiazineHuman LymphocytesIllustrative: 18.2 ± 3.1Moderate Genotoxic Potential[5]
SulfamethoxazoleHuman LymphocytesIllustrative: 22.5 ± 3.9Significant Genotoxic Potential[6]

Interpretation: The illustrative data, grounded in findings that established sulfonamides can be positive in genotoxicity assays[5][6], suggests that N,N-dimethylpiperazine-1-sulfonamide may induce significant DNA damage. This level of damage necessitates an investigation into the ultimate fate of the cells.

Tier 3: Mechanism of Cell Death via Annexin V/PI Staining

Observing both cytotoxicity and genotoxicity strongly suggests that the compound induces programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells using flow cytometry.

Mechanism of Action: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA. This dual staining allows for precise quantification of different cell populations.

Experimental Protocol: Annexin V/PI Assay
  • Cell Treatment: Treat HepG2 cells with the test compounds at their respective IC50 concentrations for 48 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting: Collect all cells, including those floating in the medium (which are often apoptotic), by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V- / PI-

    • Early Apoptotic cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic cells: Annexin V+ / PI+

Comparative Apoptosis Induction Data
Compound (at IC50 concentration)Cell Line% Total Apoptotic Cells (Early + Late) (Illustrative)Source
Vehicle Control (DMSO)HepG25.2 ± 1.5N/A
N,N-dimethylpiperazine-1-sulfonamide HepG2Hypothetical Data: 45.8 ± 5.1N/A
SulfadiazineHepG2Illustrative: 35.4 ± 4.3[2][3]
SulfamethoxazoleHepG2Illustrative: 25.1 ± 3.8[4]

Interpretation: The hypothetical data suggest that the cytotoxicity observed with N,N-dimethylpiperazine-1-sulfonamide is primarily driven by the induction of apoptosis. This is a critical finding, as uncontrolled necrosis often leads to inflammation, whereas apoptosis is a more controlled and less inflammatory process.

Mechanistic Insight: The Intrinsic Apoptosis Pathway

The induction of apoptosis by many cytotoxic drugs, particularly those causing DNA damage, often proceeds via the intrinsic or mitochondrial pathway. This pathway is a critical control point in a cell's decision to undergo programmed death.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Apoptosome Formation & Execution Compound N,N-dimethylpiperazine-1-sulfonamide (DNA Damage) Bax Bax Activation Compound->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome C Release Mito->CytoC MOMP Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome C9 Active Caspase-9 Apoptosome->C9 Cleavage ProC9 Pro-Caspase-9 ProC9->Apoptosome ProC3 Pro-Caspase-3 C9->ProC3 Cleavage & Activation C3 Active Caspase-3 ProC3->C3 Apoptosis Apoptosis C3->Apoptosis

Caption: Intrinsic pathway of drug-induced apoptosis.

Cellular stress, such as the DNA damage induced by our compound, activates pro-apoptotic proteins like Bax. Bax triggers Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of Cytochrome C into the cytoplasm. Cytochrome C then binds to a protein called Apaf-1, which recruits Pro-Caspase-9 to form a complex known as the apoptosome. This proximity induces the cleavage and activation of Caspase-9, an initiator caspase. Active Caspase-9 then proceeds to cleave and activate the executioner caspase, Caspase-3, which orchestrates the final stages of apoptosis, including DNA fragmentation and cell dismantling.

Conclusion

This guide outlines a systematic, multi-tiered approach to characterizing the in-vitro toxicity of a novel sulfonamide, N,N-dimethylpiperazine-1-sulfonamide. By integrating cytotoxicity, genotoxicity, and apoptosis assays, we can build a comprehensive toxicological profile.

Based on our comparative framework, the hypothetical data for N,N-dimethylpiperazine-1-sulfonamide suggests a compound with moderate cytotoxicity and significant genotoxic potential, which appears to be mediated through the induction of apoptosis. Its profile suggests a higher level of concern than Sulfamethoxazole but is comparable to, or slightly more potent than, Sulfadiazine in these in-vitro models.

This structured assessment provides the critical data necessary for informed decision-making in the early stages of drug development. By understanding not just if a compound is toxic, but how it elicits toxicity, researchers can better predict its potential liabilities and advance only the most promising candidates toward further development.

References

  • DailyMed. (n.d.). SULFAMETHOXAZOLE AND TRIMETHOPRIM tablet. U.S. National Library of Medicine. Retrieved from [Link]

  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724–728. Retrieved from [Link]

  • Jacoby, F., Medawar, P. B., & Willmer, E. N. (1941). Toxicity of Sulphonamide Drugs to Cells in Vitro. The British Medical Journal, 2(4204), 149–153. Retrieved from [Link]

  • Kacemi, L., et al. (2023). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Chemistry & Biodiversity, 20(8), e202300505. Retrieved from [Link]

  • Hess, D. A., Sisson, M. E., & Tsang, P. W. (2009). Trimethoprim-sulfamethoxazole exposure alters ex vivo function of B lymphocytes isolated from human immunodeficiency virus-infected patients receiving Zidovudine. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(4), 373-382. Retrieved from [Link]

  • The BMJ. (1941). Toxicity of Sulphonamide Drugs to Cells In Vitro. BMJ Publishing Group. Retrieved from [Link]

  • Rojas-García, A. E., et al. (2022). In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats. Anticancer Research, 42(3), 1335-1343. Retrieved from [Link]

  • Pichler, W. J., & Tilch, J. (2004). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 59(8), 809-820. Retrieved from [Link]

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  • Al-Sheddi, E. S., et al. (2022). Reactive Oxygen Species-Mediated Cytotoxicity in Liver Carcinoma Cells Induced by Silver Nanoparticles Biosynthesized Using Schinus molle Extract. Molecules, 27(19), 6543. Retrieved from [Link]

  • Calzolari, R., et al. (2023). In vitro and in vivo susceptibility to sulfadiazine and pyrimethamine of Toxoplasma gondii strains isolated from free-living wild birds in Brazil. Scientific reports, 13(1), 7359. Retrieved from [Link]

  • Metwally, H., et al. (2022). Metformin in Combination with Trimethoprim or Methotrexate Exhibits Synergistic Cytotoxic Effect on Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 15(7), 856. Retrieved from [Link]

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  • A. B. K. E., et al. (2019). The comet assay applied to HepG2 liver spheroids. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 845, 403051. Retrieved from [Link]

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  • Gomaa, M. S., et al. (2024). Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies. Pharmaceuticals, 17(2), 189. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of N,N-dimethylpiperazine-1-sulfonamide in Reaction Mixtures

Introduction: In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount. The formation of N,N-dimethylpiperazine-1-sulfonamide, a key intermediate or final p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount. The formation of N,N-dimethylpiperazine-1-sulfonamide, a key intermediate or final product in various synthetic pathways, requires robust analytical methods to ensure optimal yield, purity, and process control. This guide provides an in-depth comparison of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative determination of this compound directly within complex reaction matrices. Our focus extends beyond mere procedural outlines to elucidate the fundamental rationale behind methodological choices, empowering researchers to select and validate the optimal approach for their specific development needs.

Pillar 1: Foundational Principles of Analytical Techniques

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the composition of the sample matrix. N,N-dimethylpiperazine-1-sulfonamide (MW: 193.27 g/mol ) is a polar, non-volatile molecule, characteristics that inherently favor certain techniques over others.[1][2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] Its versatility in handling non-volatile and thermally unstable compounds makes it an immediate and strong candidate for analyzing N,N-dimethylpiperazine-1-sulfonamide.[5]

  • Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase at elevated temperatures.[5] The direct analysis of sulfonamides like N,N-dimethylpiperazine-1-sulfonamide by GC is challenging due to their low volatility and thermal lability.[6][7] Consequently, a chemical derivatization step to create a more volatile and thermally stable analogue is typically required, adding complexity to the workflow.[8][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR is unique in that the signal intensity is directly proportional to the molar concentration of the analyte, often obviating the need for a specific reference standard of the compound itself.[10][11] This non-destructive technique provides both quantitative data and structural confirmation simultaneously, making it exceptionally powerful for analyzing crude reaction mixtures where multiple species are present.[12][13][14]

Pillar 2: Comparative Performance and Method Validation

The suitability of an analytical procedure for its intended purpose is demonstrated through method validation.[15] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for evaluating the performance characteristics of a method.[16][17][18][19] Below is a comparative summary of how HPLC, GC, and qNMR are expected to perform for the analysis of N,N-dimethylpiperazine-1-sulfonamide.

Table 1: Comparative Analysis of Analytical Techniques
Parameter HPLC-UV GC-MS (with Derivatization) Quantitative ¹H NMR
Specificity High (with proper method development). Potential for co-elution with structurally similar impurities.Very High (Mass spectrometer provides definitive identification).Very High (Unique proton signals provide high specificity).
Sensitivity (LOQ) Low µg/mL to ng/mL range.Low ng/mL to pg/mL range.Mid-to-high µg/mL range.[13]
Linearity & Range Excellent over several orders of magnitude.Excellent over several orders of magnitude.Good, but typically over a narrower range than chromatography.
Accuracy High (typically 98-102% recovery).High (dependent on derivatization efficiency).Very High (often considered a primary ratio method).
Precision (%RSD) Excellent (typically <2%).Excellent (typically <2% for the instrument, higher with derivatization).Excellent (typically <1%).
Sample Preparation Simple dilution and filtration.Complex: requires extraction and quantitative derivatization.[8][9]Simple dilution with a deuterated solvent containing an internal standard.
Analysis Time 5-15 minutes per sample.15-30 minutes per sample (excluding derivatization).5-10 minutes per sample.
Destructive? YesYesNo
Key Advantage Widely available, robust, and sensitive. The gold standard for pharmaceutical assays.[5]Exceptional sensitivity and confirmatory power via mass spectrometry.Absolute quantification without a specific reference standard; provides structural information.[10][14]
Key Limitation Requires a chromophore for UV detection; reference standard needed.Derivatization step can be complex, slow, and a source of error.[7]Lower sensitivity compared to chromatographic methods.[13][20]

Pillar 3: Experimental Protocols & Methodological Rationale

The following protocols are designed as robust, self-validating systems. The causality behind key decisions is explained to provide a deeper understanding of the method development process.

Workflow for Analytical Method Selection

G cluster_gc GC Pathway cluster_lc LC/NMR Pathway start Reaction Mixture Containing N,N-dimethylpiperazine-1-sulfonamide check_volatility Is Analyte Volatile & Thermally Stable? start->check_volatility check_need Need for High Sensitivity or Routine QC? start->check_need Analyte is Non-Volatile derivatize Derivatization Required check_volatility->derivatize No check_volatility->check_need Yes (unlikely for this compound) gc_analysis GC-MS Analysis derivatize->gc_analysis hplc_analysis HPLC-UV Analysis check_need->hplc_analysis Yes qnmr_analysis qNMR Analysis check_need->qnmr_analysis No (e.g., for structural confirmation or primary quant)

Caption: Decision workflow for selecting an analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often the first choice for routine quantitative analysis in a drug development setting due to its balance of speed, sensitivity, and robustness.

Experimental Workflow: HPLC-UV

G sample 1. Aliquot of Reaction Mixture dilute 2. Dilute with Mobile Phase sample->dilute filter 3. Filter through 0.45 µm Syringe Filter dilute->filter inject 4. Inject onto HPLC System filter->inject process 5. Integrate Peak & Quantify inject->process

Caption: Standard workflow for sample preparation and analysis by HPLC-UV.

Detailed Protocol:

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm.

      • Rationale: A C18 stationary phase is a versatile starting point for moderately polar organic molecules, offering excellent retention and separation based on hydrophobicity.

    • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

      • Rationale: The acidic modifier (formic acid) ensures that the piperazine nitrogen is protonated, leading to improved peak shape and minimizing tailing. Acetonitrile is a common organic modifier with good UV transparency.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 210 nm.

      • Rationale: Sulfonamides lack a strong chromophore in the upper UV range. 210 nm is chosen to detect the amide/sulfonamide functional groups, providing near-universal detection for organic molecules.

  • Standard & Sample Preparation:

    • Stock Standard: Accurately weigh ~10 mg of N,N-dimethylpiperazine-1-sulfonamide reference standard into a 10 mL volumetric flask and dissolve in diluent (50:50 Water:Acetonitrile) to make a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard.

    • Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Dilute with a known volume of diluent to bring the expected analyte concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.

  • Validation System:

    • Linearity: Inject calibration standards and plot peak area versus concentration. A correlation coefficient (r²) > 0.999 is required.

    • Accuracy: Spike a placebo reaction matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0-102.0%.

    • Precision: Perform six replicate injections of a single standard. The relative standard deviation (%RSD) should be ≤ 2.0%.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed when higher sensitivity is required or for confirmatory analysis. The key challenge is the mandatory derivatization step.

Experimental Workflow: GC-MS

G sample 1. Aliquot of Reaction Mixture extract 2. Liquid-Liquid Extraction sample->extract dry 3. Evaporate to Dryness extract->dry derivatize 4. Add Derivatizing Agent (e.g., TMSD) & Heat dry->derivatize inject 5. Inject onto GC-MS System derivatize->inject

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Detailed Protocol:

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.

  • Sample Preparation & Derivatization:

    • Extraction: Dilute a 100 µL aliquot of the reaction mixture with 1 mL of pH 9 buffer. Extract with 2 mL of ethyl acetate. Collect the organic layer.

    • Derivatization: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen. Add 100 µL of a derivatizing agent such as (Trimethylsilyl)diazomethane (TMSD) in a suitable solvent.[8] Heat at 60 °C for 30 minutes to form the N-methylated derivative on the sulfonamide nitrogen.

      • Rationale: Derivatization is essential to increase the volatility and thermal stability of the sulfonamide, making it amenable to GC analysis.[6][8] Methylation is a common and effective strategy.[8]

  • Validation System:

    • Calibration: Prepare standards and subject them to the same extraction and derivatization procedure as the samples.

    • Specificity: The mass spectrum provides a molecular fingerprint, offering high confidence in peak identity. Monitor for characteristic fragment ions.

    • Accuracy & Precision: These parameters are heavily influenced by the reproducibility of the derivatization reaction. An internal standard that undergoes derivatization similarly to the analyte is highly recommended.

Method 3: Quantitative ¹H NMR (qNMR)

qNMR is a powerful tool for obtaining an unbiased, primary measurement of concentration without the need for an identical reference standard.

Experimental Workflow: qNMR

G sample 1. Aliquot of Reaction Mixture dissolve 3. Dissolve Both in Deuterated Solvent sample->dissolve weigh_is 2. Accurately Weigh Internal Standard weigh_is->dissolve acquire 4. Acquire ¹H NMR Spectrum dissolve->acquire process 5. Integrate Signals & Calculate Conc. acquire->process

Caption: Simplified workflow for quantitative NMR analysis.

Detailed Protocol:

  • Instrumentation & Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field, equipped with a broadband probe.

    • Solvent: DMSO-d₆.

      • Rationale: DMSO is an excellent solvent for a wide range of organic molecules and its residual peak does not interfere with common analyte signals.

    • Internal Standard (IS): Maleic acid or 1,4-dinitrobenzene.

      • Rationale: The IS must be of high purity (>99.5%), stable, non-volatile, and have sharp signals (ideally singlets) that do not overlap with the analyte signals.[11]

    • Acquisition Parameters:

      • Pulse Sequence: Standard 30° or 90° pulse-acquire.

      • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any signal being integrated (typically 30-60 seconds for accurate quantitation).

        • Causality: This is the most critical parameter for qNMR. A sufficiently long delay ensures all protons have fully relaxed back to thermal equilibrium before the next pulse. Failure to do so will result in signal intensities that are no longer directly proportional to concentration, leading to inaccurate results.

      • Scans: 16 to 64, depending on concentration.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the reaction mixture into an NMR tube.

    • Accurately weigh ~5 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the N-methyl protons) and a signal for the internal standard.

    • Calculate the concentration using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (WIS / Wanalyte) * (MWanalyte / MWIS) * PIS

      Where: C = Concentration/Purity, I = Integral Area, N = Number of Protons for the signal, W = Weight, MW = Molecular Weight, P = Purity of the Internal Standard.

Conclusion & Recommendations

The choice of analytical technique for the quantitative analysis of N,N-dimethylpiperazine-1-sulfonamide in reaction mixtures is a strategic decision based on the specific requirements of the project phase.

  • For high-throughput screening, in-process control, and routine quality control, HPLC-UV is the recommended method. It offers the best combination of speed, sensitivity, robustness, and cost-effectiveness. Its widespread availability in pharmaceutical labs makes it the workhorse for this application.[5]

  • For trace-level impurity analysis or definitive confirmation of identity, GC-MS is superior, provided the challenges of its complex sample preparation and derivatization can be managed. Its unparalleled sensitivity and the structural information from the mass spectrum are invaluable in these contexts.

  • For primary analysis, reference standard qualification, and situations where a specific standard of the analyte is unavailable, qNMR is the most powerful technique. It provides a direct, unbiased measure of molar concentration and simultaneous structural confirmation, making it an essential tool for research and early-phase development.[10][11][21]

By understanding the fundamental principles, strengths, and limitations of each method, researchers can confidently select, develop, and validate a procedure that ensures the generation of accurate and reliable data, ultimately accelerating the drug development process.

References

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Comparative

A Senior Application Scientist's Guide to Benchmarking N,N-dimethylpiperazine-1-sulfonamide Against Known AKT Inhibitors

Introduction: Targeting a Critical Hub in Cancer Signaling The PI3K/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and meta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Critical Hub in Cancer Signaling

The PI3K/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation across a wide spectrum of human cancers has cemented its status as a high-priority target for therapeutic intervention.[3][4] Central to this network is the serine/threonine kinase AKT (also known as Protein Kinase B), which acts as a critical signaling node.[1][5] Hyperactivation of AKT, often driven by mutations in PI3K or loss of the tumor suppressor PTEN, is a key oncogenic event.[4][5] This has spurred the development of numerous small molecule inhibitors aimed at attenuating its activity.

While the specific biological targets of the novel compound N,N-dimethylpiperazine-1-sulfonamide have not been publicly characterized, its structural motifs—a sulfonamide core linked to a piperazine moiety—are prevalent in a diverse range of biologically active agents, including numerous kinase inhibitors. Based on this chemical precedent, we hypothesize that N,N-dimethylpiperazine-1-sulfonamide may exert its effects through the inhibition of a key kinase such as AKT.

This guide provides a comprehensive framework for objectively evaluating the performance of N,N-dimethylpiperazine-1-sulfonamide. We will benchmark it against a panel of well-characterized and clinically relevant AKT inhibitors, providing the scientific rationale and detailed experimental protocols necessary to ascertain its potency, selectivity, and cellular efficacy.

The Benchmark: A Panel of Established AKT Inhibitors

To provide a robust and multi-faceted comparison, we have selected three well-established AKT inhibitors that represent different mechanisms of action and have undergone significant preclinical and clinical evaluation.

  • Capivasertib (AZD5363): A potent, orally bioavailable, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[6][7][8] Its extensive investigation in numerous clinical trials makes it a highly relevant benchmark for novel AKT-targeting agents.[4]

  • MK-2206: A highly selective, allosteric inhibitor of AKT.[9][10] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, MK-2206 binds to a separate (allosteric) site, locking the kinase in an inactive conformation.[11][12] This distinct mechanism provides a valuable point of comparison for understanding the mode of action of our test compound.

  • Ipatasertib (GDC-0068): Another potent and selective, ATP-competitive pan-AKT inhibitor.[13][14][15] It has demonstrated robust anti-tumor activity in preclinical models with activated AKT signaling and has been evaluated in various clinical trials.[16]

Comparative In Vitro Potency of Benchmark Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for our selected benchmark inhibitors against the three AKT isoforms. This data serves as the reference against which N,N-dimethylpiperazine-1-sulfonamide will be evaluated.

InhibitorTypeAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Reference(s)
Capivasertib (AZD5363) ATP-Competitive37-87-8[6][7][17]
MK-2206 Allosteric81265[9][11][18]
Ipatasertib (GDC-0068) ATP-Competitive5188[13][14][15]
N,N-dimethylpiperazine-1-sulfonamide To Be DeterminedTBDTBDTBD

Experimental Framework for Benchmarking

A rigorous evaluation of a novel inhibitor requires a multi-tiered approach, moving from direct biochemical assays to cell-based models that assess target engagement and functional outcomes. The following protocols provide a self-validating system to characterize N,N-dimethylpiperazine-1-sulfonamide.

Diagram: The PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Target of Inhibition) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits FOXO FOXO AKT->FOXO Inhibits BAD Bad AKT->BAD Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

Diagram: Experimental Workflow for Inhibitor Benchmarking

workflow A Step 1: In Vitro Kinase Assay (Biochemical Potency) D Data Analysis & Comparison (IC50 Determination & Pathway Modulation) A->D B Step 2: Cell-Based Viability Assay (Cellular Efficacy) B->D C Step 3: Western Blot Analysis (Target Engagement) C->D E Comprehensive Profile of N,N-dimethylpiperazine-1-sulfonamide D->E

Caption: Workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro AKT Kinase Inhibition Assay

Scientific Rationale: This biochemical assay is the foundational step to determine if N,N-dimethylpiperazine-1-sulfonamide directly inhibits the enzymatic activity of AKT and to quantify its potency (IC50) against each isoform. We utilize recombinant AKT protein, a specific peptide substrate, and ATP. The amount of phosphorylated substrate is measured, which is inversely proportional to the inhibitory activity of the compound. A luminescence-based format, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method that quantifies ADP produced during the kinase reaction.[19]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N,N-dimethylpiperazine-1-sulfonamide and the benchmark inhibitors (Capivasertib, MK-2206, Ipatasertib) in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO to create a range of concentrations for IC50 determination. A typical starting concentration in the assay might be 10 µM.

  • Assay Plate Setup:

    • Use a 384-well, low-volume, white assay plate.

    • Add 1 µL of the diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) controls for maximum kinase activity and "no enzyme" controls for background signal.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[19]

    • Add recombinant human AKT1, AKT2, or AKT3 enzyme and the specific peptide substrate to the buffer. The concentrations should be optimized to ensure the reaction is in the linear range.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for each isoform) to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using Promega ADP-Glo™ Assay as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data, setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay

Scientific Rationale: This assay assesses the functional consequence of AKT inhibition on cancer cells. A reduction in cell viability upon treatment suggests the compound is cell-permeable and can engage its target to induce an anti-proliferative or cytotoxic effect. We will use a cancer cell line known to have an activated PI3K/AKT pathway (e.g., PTEN-null prostate cancer line PC-3 or PIK3CA-mutant breast cancer line MCF-7) to ensure the target is relevant to the cell's survival. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active, viable cells.[20][21]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture PC-3 or MCF-7 cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).

    • Seed the cells into a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of media and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N,N-dimethylpiperazine-1-sulfonamide and the benchmark inhibitors in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the various inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure (using Promega CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[22]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[21][22]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis for Target Engagement

Scientific Rationale: Western blotting provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of known AKT substrates, such as Glycogen Synthase Kinase 3 Beta (GSK3β) at Serine 9, we can confirm that the compound is inhibiting the kinase activity of AKT in a cellular context.[23][24] A decrease in the phosphorylation of these substrates is a hallmark of effective AKT inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed PC-3 or MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with N,N-dimethylpiperazine-1-sulfonamide and benchmark inhibitors at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a defined period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[25]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.[25]

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.[26]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[25]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Use antibodies specific for:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-GSK3β (Ser9)

      • Total GSK3β

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signals to their respective total protein signals to determine the extent of target inhibition.

Conclusion

This guide provides a scientifically rigorous and logically structured framework for the initial characterization and benchmarking of N,N-dimethylpiperazine-1-sulfonamide as a putative AKT inhibitor. By progressing from direct enzymatic inhibition assays to cellular viability and target engagement studies, researchers can build a comprehensive profile of this novel compound. The direct comparison to clinically relevant inhibitors like Capivasertib, MK-2206, and Ipatasertib will provide crucial context for its potential potency and mechanism of action, thereby guiding future drug development efforts. Each protocol is designed to be a self-validating component of a larger, cohesive experimental strategy, ensuring the generation of trustworthy and authoritative data.

References

  • Yap, T. A., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031.
  • Jhaveri, K., et al. (2023). PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 15(9), 2653.
  • Mundi, P. S., et al. (2016). Targeting the PI3K-AKT-mTOR signaling network in cancer. Frontiers in Oncology, 6, 219.
  • Zhang, Y., et al. (2020). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 10, 989.
  • Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery, 7(1), 102-113.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Ipatasertib (GDC-0068). Retrieved from [Link]

  • Guo, G., et al. (2008). Molecular Dissection of AKT Activation in Lung Cancer Cell Lines. Molecular Cancer Research, 6(7), 1162-1171.
  • Yan, L., et al. (2009). Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. Cancer Research, 69(9 Supplement), DDT01-1.
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Carol, H., et al. (2013). Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program.
  • Ma, B. B., et al. (2014). Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo.
  • Guo, G., et al. (2013). Molecular dissection of AKT activation in lung cancer cell lines. Molecular Cancer Research, 11(1), 11-21.
  • Ju, H., et al. (2018). AKT isoform-specific expression and activation across cancer lineages. BMC Cancer, 18(1), 747.
  • Nitulescu, G. M., et al. (2016). Multiple roles and therapeutic implications of Akt signaling in cancer. OncoTargets and Therapy, 9, 2375–2383.
  • ResearchGate. (n.d.). Akt kinase assay and inhibitor screening. Retrieved from [Link]

  • Leiphrakpam, P. D., et al. (2023). Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions. IMR Press.
  • ResearchGate. (n.d.). IC50 values of AZD5363 against enzyme and cellular endpoints. Retrieved from [Link]

  • GenScript. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of p-Akt, Akt, p-GSK-3β and GSK-3β protein.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of GSK3β, p-GSK3β (Ser9), Akt, p-Akt.... Retrieved from [Link]

  • Martini, S., et al. (2018). Akt Pathway Inhibitors. Current Medicinal Chemistry, 25(1), 53-73.
  • Bower, M. J., et al. (2016). Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. ChemMedChem, 11(14), 1517-1523.
  • PubChem. (n.d.). N,N-dimethylpiperazine-1-sulfonamide. Retrieved from [Link]

Sources

Comparative

Comparison Guide: High-Confidence Molecular Weight Confirmation of N,N-dimethylpiperazine-1-sulfonamide via Liquid Chromatography-Mass Spectrometry (LC-MS)

This guide provides a detailed, rationale-driven approach to confirming the molecular weight of N,N-dimethylpiperazine-1-sulfonamide. We will compare and contrast key methodological choices, moving beyond a simple protoc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, rationale-driven approach to confirming the molecular weight of N,N-dimethylpiperazine-1-sulfonamide. We will compare and contrast key methodological choices, moving beyond a simple protocol to explain the causality behind each experimental decision. This ensures that researchers, scientists, and drug development professionals can not only replicate the results but also adapt the principles to other polar small molecules.

Introduction: The Analytical Imperative

N,N-dimethylpiperazine-1-sulfonamide is a small organic molecule featuring a piperazine ring, a common scaffold in medicinal chemistry, and a sulfonamide functional group. Accurate confirmation of its molecular identity and purity is a foundational requirement in any research or development pipeline. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive technique for this task, offering both separation of the analyte from potential impurities and highly accurate mass determination.

The compound has a molecular formula of C₆H₁₅N₃O₂S, which corresponds to an average molecular weight of 193.27 g/mol .[1][2][3][4][5] However, for mass spectrometry, the monoisotopic mass , which is the sum of the masses of the most abundant isotopes of the constituent atoms, is the critical value.

Table 1: Physicochemical Properties of N,N-dimethylpiperazine-1-sulfonamide

PropertyValueSource
Chemical Formula C₆H₁₅N₃O₂S[1][3][4]
Average Molecular Weight 193.27 g/mol [1][4]
Monoisotopic Mass 193.0885 Da[4][6]
CAS Number 98961-97-8[1][2][7]
Structure CN(C)S(=O)(=O)N1CCNCC1[4][6]

The Strategic Core: Designing the LC-MS Experiment

Our experimental design is predicated on the physicochemical properties of the analyte. The presence of the sulfonamide group and, critically, the secondary amine within the piperazine ring, makes the molecule polar. This polarity dictates our choice of chromatography and ionization technique.

The Separation Challenge: Selecting the Right Chromatography

Retaining small, polar compounds on traditional reversed-phase (RP) columns (like a standard C18) can be challenging, as they may elute in the void volume with poor peak shape. Therefore, a more specialized approach is warranted.

Comparison of Chromatographic Strategies

StrategyRationale & CausalityRecommendation
Reversed-Phase (RP-HPLC) Standard RP columns struggle with polar analytes. To enhance retention, a mobile phase with an acidic additive (e.g., 0.1% formic acid) is essential to protonate the basic piperazine nitrogen, increasing its interaction with the stationary phase. Using a column with a polar-embedded group can also improve retention and peak shape for polar compounds.[8]Viable Alternative: Suitable for labs with established RP workflows, but requires careful mobile phase optimization. Less robust for highly polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds.[9] It utilizes a polar stationary phase (e.g., amide, unbonded silica) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention. This technique is often superior for analyzing polar metabolites and similar small molecules.Primary Recommendation: Offers superior retention, better peak shape, and more effective separation from other polar species.

Based on this analysis, we will proceed with a HILIC-based method as our primary approach due to its inherent suitability for this class of molecule.

The Detection Strategy: Ionization and Mass Analysis

The goal is to efficiently generate gas-phase ions from the analyte for detection by the mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) ESI is the premier ionization technique for polar molecules in LC-MS.[10] Given that N,N-dimethylpiperazine-1-sulfonamide contains a basic piperazine nitrogen, it will readily accept a proton in an acidic environment. Therefore, Positive Ion Mode ESI (+ESI) is the logical and most effective choice. Sulfonamides are known to ionize well under positive ESI conditions, typically forming abundant protonated molecules ([M+H]⁺).[11][12]

  • Interpreting the Spectrum: Beyond the Protonated Molecule A common phenomenon in ESI is the formation of adducts, where the analyte molecule associates with other ions present in the mobile phase or from the sample matrix.[13][14] Recognizing these is crucial for correct data interpretation. The most common adducts in +ESI are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[15] Their presence can actually increase confidence in the assigned molecular weight.

Table 2: Expected Ions for N,N-dimethylpiperazine-1-sulfonamide in +ESI (Based on a Monoisotopic Mass of 193.0885 Da)

Ion SpeciesAdduct MassExpected m/z
Protonated Molecule [M+H]⁺ +1.0078194.0963
Sodium Adduct [M+Na]⁺ +22.9898216.0783
Potassium Adduct [M+K]⁺ +39.0983232.0868
Ammonium Adduct [M+NH₄]⁺ +18.0344211.1229

Note: The ammonium adduct is particularly relevant if an ammonium-based buffer (e.g., ammonium formate) is used in the mobile phase.

Validated Experimental Protocol

This section provides a step-by-step methodology for the high-confidence confirmation of N,N-dimethylpiperazine-1-sulfonamide's molecular weight.

Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Interpretation stock 1. Prepare 1 mg/mL Stock in Methanol work 2. Dilute to 1 µg/mL in 90:10 ACN:H₂O stock->work inject 3. Inject onto HILIC Column work->inject separate 4. Chromatographic Separation inject->separate ionize 5. Ionize via +ESI separate->ionize detect 6. Detect Ions (Full Scan Mode) ionize->detect find_peak 7. Locate Analyte Peak in Chromatogram detect->find_peak extract_spec 8. Extract Mass Spectrum from Peak find_peak->extract_spec compare 9. Compare Observed m/z with Theoretical Values extract_spec->compare confirm 10. Confirm Molecular Weight compare->confirm

Sources

Validation

The Piperazine Scaffold: A Privileged Motif in Modern Pharmacology

A Comparative Review of Piperazine-Containing FDA-Approved Drugs for Researchers, Scientists, and Drug Development Professionals. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Review of Piperazine-Containing FDA-Approved Drugs for Researchers, Scientists, and Drug Development Professionals.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its prevalence in a diverse array of FDA-approved drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine moiety, including its basicity, polarity, and conformational flexibility, allow it to serve multiple roles in drug design. It can act as a hydrophilic group to enhance solubility and pharmacokinetic profiles, a rigid scaffold to orient pharmacophoric elements for optimal target interaction, or a linker connecting different functional groups. This guide provides a comparative technical review of a selection of prominent piperazine-containing drugs approved by the FDA, categorized by their therapeutic areas. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for in vitro assays to evaluate their performance, offering a comprehensive resource for researchers in drug discovery and development.

I. Anticancer Agents: The Tyrosine Kinase Inhibitor - Imatinib

Imatinib is a cornerstone in targeted cancer therapy, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its success lies in the selective inhibition of specific tyrosine kinases that drive cancer cell proliferation.

Mechanism of Action

Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme produced by the Philadelphia chromosome translocation in CML. It binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-proliferative signaling pathways. Imatinib also inhibits other receptor tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).

Bcr-Abl Signaling Pathway

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl (Constitutively Active) Phospho_Substrate Phosphorylated Substrates Bcr_Abl->Phospho_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Downstream Substrates Substrate->Bcr_Abl Proliferation Cell Proliferation and Survival Phospho_Substrate->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibits ATP Binding

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase.

Comparative Performance

Clinical trials have demonstrated the superior efficacy of second-generation tyrosine kinase inhibitors, such as nilotinib, over imatinib in achieving faster and deeper molecular responses in newly diagnosed CML patients.[1][2] However, imatinib remains a crucial first-line therapy for many patients.

DrugTargetEfficacy Metric (CML)Reference
Imatinib Bcr-Abl, c-Kit, PDGFRMajor Molecular Response (MMR) at 24 months: 44%[3]
Nilotinib Bcr-Abl, c-Kit, PDGFRMMR at 24 months: 67-71%[3]
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

This biochemical assay quantifies the inhibitory activity of a compound against a specific tyrosine kinase.

Materials:

  • Recombinant human Bcr-Abl kinase

  • ATP

  • Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (e.g., Imatinib)

  • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the assay buffer, the tyrosine-containing peptide substrate, and the test compound.

  • Initiate the reaction by adding the Bcr-Abl kinase and radiolabeled ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

II. Antihistamines: The H1 Receptor Antagonist - Cetirizine

Cetirizine is a second-generation antihistamine widely used for the relief of allergy symptoms. Its key advantage over first-generation antihistamines is its reduced sedative effect due to lower penetration of the blood-brain barrier.

Mechanism of Action

Cetirizine is a potent and selective antagonist of the peripheral histamine H1 receptor.[4] During an allergic response, histamine is released from mast cells and binds to H1 receptors, leading to symptoms like itching, sneezing, and vasodilation. Cetirizine competitively binds to these receptors, preventing histamine from exerting its effects.[5]

Histamine H1 Receptor Signaling Pathway

H1_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Allergic_Symptoms Allergic Symptoms Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Cetirizine Cetirizine Cetirizine->H1R Antagonizes

Caption: Cetirizine blocks the histamine H1 receptor signaling.

Comparative Performance

Studies comparing second-generation antihistamines have shown that cetirizine is often more potent and has a faster onset of action than loratadine for the relief of allergic rhinitis symptoms.[6][7][8] However, cetirizine may have a slightly higher incidence of somnolence compared to some other second-generation antihistamines.[6]

DrugOnset of ActionEfficacy in Allergic RhinitisSedation PotentialReference
Cetirizine ~1 hourSuperior to loratadine in some studiesMild (higher than loratadine)[6]
Loratadine ~3 hoursEffectiveVery low[6]
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the histamine H1 receptor by competing with a radiolabeled ligand.[9][10]

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-pyrilamine or [³H]-mepyramine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (e.g., Cetirizine)

  • Non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like mianserin)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

III. Antipsychotics: The Multi-Receptor Antagonists - Olanzapine and Aripiprazole

Olanzapine and aripiprazole are atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder. Both drugs interact with multiple neurotransmitter receptors, but their distinct pharmacological profiles lead to differences in efficacy and side effect profiles.

Mechanism of Action

Olanzapine is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[11][12] Its antipsychotic effects are primarily attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain.[13]

Aripiprazole exhibits a unique mechanism as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[14][15] This "dopamine-serotonin system stabilizer" activity allows it to modulate dopaminergic activity, reducing it in areas of excess and increasing it in areas of deficiency.[16][17]

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling

Antipsychotic_Signaling cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Gi Gi Protein D2R->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Psychotic_Symptoms_D2 Psychotic Symptoms cAMP_decrease->Psychotic_Symptoms_D2 Olanzapine_D2 Olanzapine (Antagonist) Olanzapine_D2->D2R Aripiprazole_D2 Aripiprazole (Partial Agonist) Aripiprazole_D2->D2R Serotonin_5HT2A Serotonin HT2AR 5-HT2A Receptor Serotonin_5HT2A->HT2AR Gq_5HT2A Gq Protein HT2AR->Gq_5HT2A PLC_5HT2A Phospholipase C Gq_5HT2A->PLC_5HT2A PIP2_5HT2A PIP2 PLC_5HT2A->PIP2_5HT2A Hydrolyzes IP3_5HT2A IP3 PIP2_5HT2A->IP3_5HT2A DAG_5HT2A DAG PIP2_5HT2A->DAG_5HT2A Ca_release_5HT2A Ca²⁺ Release IP3_5HT2A->Ca_release_5HT2A PKC_5HT2A PKC Activation DAG_5HT2A->PKC_5HT2A Psychotic_Symptoms_5HT2A Psychotic Symptoms Ca_release_5HT2A->Psychotic_Symptoms_5HT2A PKC_5HT2A->Psychotic_Symptoms_5HT2A Olanzapine_5HT2A Olanzapine (Antagonist) Olanzapine_5HT2A->HT2AR Aripiprazole_5HT2A Aripiprazole (Antagonist) Aripiprazole_5HT2A->HT2AR cGMP_Signaling NO Nitric Oxide (NO) (from sexual stimulation) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 Degraded by Erection Erection Relaxation->Erection GMP 5'-GMP (inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil enhances erectile function by inhibiting PDE5.

Comparative Performance

Sildenafil, vardenafil, and tadalafil are all effective PDE5 inhibitors. [18]Vardenafil is biochemically more potent than sildenafil, while tadalafil has a significantly longer half-life. [11][19]

Drug Half-life Potency (Biochemical) Selectivity for PDE5 Reference
Sildenafil ~4 hours Potent High [11]
Vardenafil ~4-6 hours More potent than sildenafil More selective than sildenafil [11]

| Tadalafil | ~17.5 hours | Potent | High | [11]|

Experimental Protocol: PDE5 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5. [15][20][21] Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Assay buffer

  • Test compound (e.g., Sildenafil)

  • A method to detect the product of the reaction (GMP) or the remaining substrate (cGMP). This can be done using various techniques, including:

    • Radiometric assay: Using [³H]-cGMP and separating the product by chromatography.

    • Fluorescence polarization assay: Using a fluorescently labeled cGMP analog.

    • Luminescence-based assay: Coupling the production of GMP to a light-emitting reaction.

Procedure (Fluorescence Polarization Assay):

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the PDE5 enzyme and the test compound.

  • Initiate the reaction by adding the fluorescently labeled cGMP substrate.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Add a binding agent that specifically binds to the fluorescently labeled GMP product, causing a change in fluorescence polarization.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

V. The Parent Compound: Piperazine as an Anthelmintic

The simplest piperazine-containing drug is piperazine itself, used for the treatment of roundworm and pinworm infections.

Mechanism of Action

Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes. [22]This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then expelled from the host's gastrointestinal tract by peristalsis. [3][23]

The Role of the Piperazine Moiety in Drug Action

The versatile nature of the piperazine ring contributes significantly to the pharmacological properties of these diverse drugs. [24][25]In many cases, the basic nitrogen atoms of the piperazine ring are crucial for interacting with acidic residues in the target protein's binding site. The ring's conformational flexibility allows it to adopt an optimal geometry for binding, while its ability to be substituted at the 1 and 4 positions provides a means to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, in many antipsychotics, one nitrogen of the piperazine is attached to an aryl group, which is important for receptor affinity, while the other nitrogen is connected to a side chain that modulates the overall properties of the molecule.

Conclusion

The piperazine scaffold is a remarkable example of a privileged structure in drug discovery, enabling the development of a wide range of successful therapeutics. From the targeted inhibition of cancer-driving kinases to the modulation of neurotransmitter receptors and the blockade of enzymes involved in physiological processes, piperazine-containing drugs have made a significant impact on human health. Understanding the comparative pharmacology and the underlying structure-activity relationships of these drugs provides a valuable foundation for the design and development of the next generation of piperazine-based medicines. The experimental protocols detailed in this guide offer a practical framework for the in vitro evaluation of novel compounds, facilitating the continued exploration of this versatile and valuable chemical motif.

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